molecular formula C9H7ClO2 B099402 Vinyl 2-chlorobenzoate CAS No. 15721-27-4

Vinyl 2-chlorobenzoate

Cat. No.: B099402
CAS No.: 15721-27-4
M. Wt: 182.6 g/mol
InChI Key: ZJIHUSWGELHYBJ-UHFFFAOYSA-N
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Description

Vinyl 2-chlorobenzoate is a specialized vinyl ester that serves as a valuable building block in organic synthesis and materials science. Its primary research value lies in its dual functionality: the vinyl group acts as a polymerizable unit, while the 2-chlorobenzoate moiety can participate in various coupling and functionalization reactions. In scientific research, it is utilized as a monomer for constructing polymers with specific backbone structures. Furthermore, studies on structurally related vinyl benzoates have highlighted their potential in the development of green pesticides, showing notable toxicity against various insect pests such as gypsy moth larvae, which underscores its value in agricultural chemistry research . The compound's reactivity is also of interest in the synthesis of complex molecules; for instance, chlorobenzoate derivatives are key in forming anionic [O-I-O] complexes used as iodine reagents in organic synthesis . Researchers value vinyl 2-chlorobenzoate for its ability to introduce both steric and electronic diversity into target molecules, facilitating the exploration of structure-activity relationships in fields ranging from polymer chemistry to biorational insecticide development.

Properties

IUPAC Name

ethenyl 2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIHUSWGELHYBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343086
Record name Vinyl 2-chlorobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15721-27-4
Record name Vinyl 2-chlorobenzoate
Source EPA DSSTox
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Record name Vinyl 2-Chlorobenzoate (stabilized with HQ)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Vinyl 2-Chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl 2-chlorobenzoate is a valuable monomer in the synthesis of specialty polymers and a versatile building block in organic synthesis. Its unique electronic and steric properties, conferred by the ortho-chloro substituent and the vinyl ester functionality, make it a compound of significant interest in materials science and pharmaceutical development. This guide provides a comprehensive overview of the primary synthetic routes to vinyl 2-chlorobenzoate, with a focus on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices. We will explore both classical and modern catalytic approaches, offering field-proven insights to enable researchers to select and optimize the most suitable synthetic strategy for their specific application.

Introduction: Significance and Applications of Vinyl 2-Chlorobenzoate

Vinyl esters are a class of monomers widely utilized in the production of polymers and copolymers for applications such as adhesives, coatings, and biomaterials.[1] The incorporation of a chlorine atom at the ortho position of the benzoate ring in vinyl 2-chlorobenzoate introduces specific functionalities. The electron-withdrawing nature of the chlorine atom can influence the reactivity of the vinyl group in polymerization reactions and modify the chemical and physical properties of the resulting polymers, such as thermal stability and flame retardancy. In the context of drug development, the 2-chlorobenzoic acid moiety is a common structural motif in various pharmacologically active molecules. The vinyl ester can serve as a masked carboxylic acid or as a reactive handle for further chemical transformations, making vinyl 2-chlorobenzoate a useful intermediate in the synthesis of complex organic molecules.[2][3]

Synthetic Methodologies: A Comparative Analysis

The synthesis of vinyl 2-chlorobenzoate can be broadly categorized into two primary strategies: the direct vinylation of 2-chlorobenzoic acid using acetylene and the transvinylation of 2-chlorobenzoic acid with a vinyl group donor, typically vinyl acetate.[4] Each approach presents distinct advantages and challenges in terms of reaction conditions, catalyst selection, and scalability.

Direct Vinylation with Acetylene

The reaction of carboxylic acids with acetylene is a fundamental and cost-effective method for the synthesis of vinyl esters.[1] This reaction is typically catalyzed by transition metal salts, with zinc, mercury, palladium, and ruthenium compounds being historically employed.[4][5]

The general reaction is as follows:

2-Cl-C₆H₄COOH + HC≡CH → 2-Cl-C₆H₄COOCH=CH₂

While seemingly straightforward, the industrial application of this method is often hampered by the explosive nature of acetylene and the need for high pressures and temperatures.[4] Modern advancements have focused on the development of safer and more efficient heterogeneous catalysts. For instance, supported platinum catalysts have been shown to facilitate the vinylation of benzoic acid with high yields at temperatures ranging from 100 to 180°C.[6] Similarly, zinc-based catalysts, often in combination with a Lewis acid, have demonstrated efficacy in the vinylation of carboxylic acids.[5]

Table 1: Comparison of Catalytic Systems for Direct Vinylation

Catalyst SystemTemperature (°C)PressureAdvantagesDisadvantagesReference
Zinc Salts/Lewis Acid200-300HighCost-effectiveHigh temperature and pressure[5]
Supported Platinum100-180ModerateHigh yields, heterogeneousCatalyst cost[6]
Ruthenium Complexes>120ModerateHigh yields for aromatic acidsCatalyst cost and toxicity[4]
Zinc/Silicon Oxycarbide150ModerateHigh yields, heterogeneousCatalyst preparation[7]
Transvinylation with Vinyl Acetate

Transvinylation, or vinyl exchange, offers a safer and often more convenient alternative to the use of acetylene.[4] In this method, a vinyl group is transferred from a readily available vinyl ester, such as vinyl acetate, to the carboxylic acid of interest. The reaction is an equilibrium process and is typically driven to completion by using an excess of vinyl acetate or by removing the acetic acid byproduct.[8]

2-Cl-C₆H₄COOH + CH₃COOCH=CH₂ ⇌ 2-Cl-C₆H₄COOCH=CH₂ + CH₃COOH

This reaction is most commonly catalyzed by palladium and iridium complexes.[4][9][10] Palladium(II) catalysts, in particular, have been extensively studied and are effective under mild conditions.[9][11] The yield of vinyl 2-chlorobenzoate in a palladium-catalyzed transvinylation with vinyl acetate has been reported to be 56%.[4] Iridium catalysts have also emerged as powerful tools for transvinylation reactions.[4][10]

A more recent development involves the activation of the carboxylic acid using 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT). This method proceeds through an active triazine ester intermediate, which then reacts with vinyl acetate in the presence of a base like potassium tert-butylate to form the desired vinyl ester under mild, catalyst-free conditions.[1]

Table 2: Comparison of Catalytic Systems for Transvinylation

Catalyst/MethodTemperature (°C)AdvantagesDisadvantagesYield (%)Reference
Palladium(II) Acetate~100Mild conditions, good yieldsCatalyst cost, potential for side reactions56[4]
Iridium Complexes~100High efficiencyCatalyst cost and availabilityNot specified for 2-chlorobenzoate[4][10]
CDMT Activation-30 to -40Mild, catalyst-free, high yields for some substratesStoichiometric reagents, multi-stepNot specified for 2-chlorobenzoate[1]
Ruthenium ComplexesVariableEffective for various acidsCatalyst deactivationVariable[8][12]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Transvinylation of 2-Chlorobenzoic Acid

This protocol is adapted from established methods for the palladium-catalyzed synthesis of aromatic vinyl esters.[9][11]

Materials:

  • 2-Chlorobenzoic acid

  • Vinyl acetate (stabilized)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,2'-Bipyridyl

  • Anhydrous toluene

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzoic acid (1 equivalent), palladium(II) acetate (0.01-0.05 equivalents), and 2,2'-bipyridyl (0.01-0.05 equivalents).

  • Add an excess of vinyl acetate (5-10 equivalents) and anhydrous toluene.

  • Heat the reaction mixture to reflux (approximately 90-110°C) and monitor the reaction progress by thin-layer chromatography (TLC).[13]

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the catalyst.

  • Wash the organic phase sequentially with 5% sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis via Activation with 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

This protocol is based on the general procedure for the synthesis of vinyl esters using CDMT activation.[1]

Materials:

  • 2-Chlorobenzoic acid

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

  • N-methylmorpholine (NMM)

  • Potassium tert-butylate (t-BuOK)

  • Vinyl acetate

  • Anhydrous tetrahydrofuran (THF)

  • Ammonium chloride (NH₄Cl) solution (5%)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a flask, dissolve 2-chlorobenzoic acid (1 equivalent) and CDMT (1 equivalent) in anhydrous THF. Cool the solution to 0-5°C.

  • Add N-methylmorpholine (1 equivalent) dropwise while stirring.

  • In a separate flask, prepare a suspension of potassium tert-butylate (1 equivalent) in anhydrous THF and cool it to -30 to -40°C.

  • To the potassium tert-butylate suspension, add vinyl acetate (1 equivalent) in THF dropwise over 10-20 minutes.

  • After stirring for 30 minutes, slowly add the contents of the first flask to the second flask over 30 minutes, maintaining the temperature at -30 to -40°C.

  • Continue stirring the reaction for an additional 2 hours at this temperature.

  • Quench the reaction by adding 5% NH₄Cl solution, ensuring the temperature does not rise above -10°C.

  • Extract the product with ethyl acetate. Wash the organic layer sequentially with cooled 0.5 M NaHCO₃ solution, water, 1 M NaHSO₄ solution, water, and saturated potassium chloride solution.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under vacuum.

  • Purify the residue by column chromatography (hexane:ethyl acetate).[1]

Characterization and Physicochemical Properties

The successful synthesis of vinyl 2-chlorobenzoate must be confirmed through rigorous analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The vinyl group protons typically appear as a characteristic set of signals (doublet of doublets and a triplet) in the 4.5-7.5 ppm region. The aromatic protons will exhibit a multiplet pattern in the 7.3-8.0 ppm range, consistent with a 1,2-disubstituted benzene ring.[1][14]

  • ¹³C NMR: The carbonyl carbon of the ester is expected around 160-170 ppm. The vinyl carbons will appear in the olefinic region (100-150 ppm), and the aromatic carbons will resonate in the 125-140 ppm range.[14][15]

Infrared (IR) Spectroscopy:

  • A strong absorption band corresponding to the C=O stretching of the ester group will be observed around 1750 cm⁻¹.

  • Bands associated with the C=C stretching of the vinyl group and the aromatic ring will also be present.

Mass Spectrometry (MS):

  • The molecular ion peak corresponding to the mass of vinyl 2-chlorobenzoate (C₉H₇ClO₂, M.W. 182.60 g/mol ) should be observed.[16][17]

Physical Properties:

  • Appearance: Colorless to light yellow liquid.[16]

  • Boiling Point: 130°C at 16 mmHg.[16][17]

  • Refractive Index: Approximately 1.54.[16]

  • Specific Gravity: Approximately 1.22.[16]

Mechanistic Insights

Palladium-Catalyzed Transvinylation

The mechanism of palladium-catalyzed transvinylation is believed to proceed through a series of steps involving the coordination of vinyl acetate to the Pd(II) center, followed by an oxypalladation step where the carboxylate attacks the coordinated vinyl group. Subsequent elimination of acetic acid and reductive elimination regenerates the catalyst and yields the vinyl ester product.[9]

G 2-Cl-C6H4COOH 2-Cl-C6H4COOH Pd(II)-Catalyst Pd(II)-Catalyst 2-Cl-C6H4COOH->Pd(II)-Catalyst Coordination Vinyl_Acetate Vinyl_Acetate Pd(II)-Catalyst->Vinyl_Acetate Coordination Oxypalladation_Intermediate Oxypalladation_Intermediate Vinyl_Acetate->Oxypalladation_Intermediate Oxypalladation Vinyl_2-Chlorobenzoate Vinyl_2-Chlorobenzoate Oxypalladation_Intermediate->Vinyl_2-Chlorobenzoate Elimination Pd(0) Pd(0) Vinyl_2-Chlorobenzoate->Pd(0) Reductive Elimination Pd(0)->Pd(II)-Catalyst Re-oxidation

Caption: Proposed catalytic cycle for Pd-catalyzed transvinylation.

CDMT-Mediated Synthesis

The CDMT-mediated synthesis involves the initial activation of the carboxylic acid. The N-methylmorpholine acts as a base to deprotonate the carboxylic acid, which then displaces the chloride from CDMT to form a highly reactive triazine ester. In a separate step, potassium tert-butylate deprotonates vinyl acetate to form potassium vinyloxide. The nucleophilic vinyloxide then attacks the activated triazine ester, leading to the formation of vinyl 2-chlorobenzoate.[18]

G cluster_0 Activation of Carboxylic Acid cluster_1 Formation of Vinyloxide 2-Cl-C6H4COOH 2-Cl-C6H4COOH Active_Triazine_Ester Active_Triazine_Ester 2-Cl-C6H4COOH->Active_Triazine_Ester + CDMT, NMM Vinyl_2-Chlorobenzoate Vinyl_2-Chlorobenzoate Active_Triazine_Ester->Vinyl_2-Chlorobenzoate + Potassium_Vinyloxide Vinyl_Acetate Vinyl_Acetate Potassium_Vinyloxide Potassium_Vinyloxide Vinyl_Acetate->Potassium_Vinyloxide + t-BuOK

Caption: Workflow for CDMT-mediated synthesis of vinyl esters.

Conclusion and Future Outlook

The synthesis of vinyl 2-chlorobenzoate can be successfully achieved through several methodologies, with the choice of route depending on factors such as available equipment, safety considerations, and desired scale. Palladium-catalyzed transvinylation remains a robust and widely applicable method for laboratory-scale synthesis. For industrial applications, the development of more active and recyclable heterogeneous catalysts for direct vinylation with acetylene is a promising area of research. The CDMT-mediated approach offers a valuable metal-free alternative, particularly for the synthesis of sensitive or complex vinyl esters. Future research will likely focus on developing greener and more atom-economical catalytic systems, including enzymatic and flow-chemistry approaches, to further enhance the efficiency and sustainability of vinyl 2-chlorobenzoate synthesis.

References

  • Jumabekov, A. N., Tursunov, M. A., & Chalimbaeva, A. B. (2026). Vinyl esters of carboxylic acids: Synthesis, properties, applications, and technological processes. Chemical Review and Letters, 9, 40-63.
  • Facile synthesis of vinyl esters of aromatic carboxylic acids with participation of 2-chloro. (2023). E3S Web of Conferences, 401, 04055.
  • Choudhary, V. R., & Patil, N. S. (2010). Vinyl ester production from acetylene and carboxylic acid utilizing heterogeneous catalyst.
  • Ali, H., & Khan, A. (1999). Synthesis of Aromatic Vinyl Esters by Exchange Reaction Catalyzed with Pd(II). Molecules, 4(3), 135-138.
  • Deng, Z., Han, S., Ke, M., Ning, Y., & Chen, F.-E. (2022). Ligand-enabled palladium-catalyzed hydroesterification of vinyl arenes with high linear selectivity to access 3-arylpropanoate esters.
  • Kowalczyk, D., & Szostak, M. (2021). Palladium Catalyzed α,β-Homodiarylation of Vinyl Esters in Aqueous Medium.
  • Arpe, H. J. (1969). Vinyl esters from acetylene and carboxylic acids.
  • Tursunov, S. S., Parmanov, A. B., Nurmanov, S. E., Abdullaev, J. U., & Toshov, K. S. (2025).
  • The structure and yields of aromatic vinyl esters produced by palladium... (n.d.). ResearchGate. Retrieved from [Link]

  • Polysil. (n.d.). Vinyl 2-Chlorobenzoate. Retrieved from [Link]

  • Kudirka, R., Devine, S. K. J., Adams, C. S., & Van Vranken, D. L. (2009). Palladium-catalyzed insertion of alpha-diazoesters into vinyl halides to generate alpha,beta-unsaturated gamma-amino esters. Angewandte Chemie International Edition in English, 48(20), 3677–3680.
  • Barnicki, S. D., & Davis, T. W. (2011). Process for the continuous transvinylation of carboxylic acids with vinyl acetate.
  • Barnicki, S. D., & Davis, T. W. (2011). Process for the semi-continuous transvinylation of carboxylic acids with vinyl acetate.
  • Tursunov, M., Sadikov, I., Ilkhamzhanovna, S. I., & Normurodov, B. (2022). Synthesis of vinyl esters of aromatic carboxylic acids in the presence of Zn/SiOC, ZnO/SiOC, and Ni/SiOC catalytic systems. Turkish Journal of Chemistry, 46(2), 519-532.
  • Preparation of divinyl esters by transvinylation between vinyl acetate and dicarboxylic acids. (2016). ARKIVOC, 2016(3), 23-35.
  • Edwards, G. A., & Jones, A. (1996). Synthesis of vinyl esters.
  • P&S Chemicals. (n.d.). Product information, Vinyl o-chlorobenzoate. Retrieved from [Link]

  • Tursunov, S. S., Parmanov, A. B., Nurmanov, S. E., Abdullaev, J. U., & Toshov, K. S. (2025).
  • Biological Magnetic Resonance Bank. (n.d.). bmse000332 2-Chlorobenzoic Acid. Retrieved from [Link]

  • Gigler, P., Slany, M., & Klimpel, M. (2018). Catalytic Transvinylation of Carboxylic Acids.
  • Hofecker, A., Knaack, P., Steinbauer, P., Markovic, M., Ovsianikov, A., & Liska, R. (2020). Novel synthesis routes for the preparation of low toxic vinyl ester and vinyl carbonate monomers.
  • McKeon, J. E., & Fitton, P. (1972). Transvinylation process for the preparation of thermally labile vinyl compounds and vinyl compounds prepared from thermally labi.
  • Supporting Inform
  • Gigler, P., Slany, M., & Klimpel, M. (2014). Process for the semi-continuous transvinylation of carboxylic acids with vinyl acetate.
  • PrepChem. (n.d.). Synthesis of vinyl benzoate. Retrieved from [Link]

Sources

physical and chemical properties of vinyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential applications of vinyl 2-chlorobenzoate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to support its use in advanced chemical applications.

Introduction

Vinyl 2-chlorobenzoate (CAS No. 15721-27-4) is an organic compound that belongs to the class of vinyl esters.[1][2][3][4][5] Its structure, featuring a vinyl group attached to a 2-chlorobenzoate moiety, makes it a valuable monomer for polymerization and a versatile building block in organic synthesis. The presence of the chlorine atom on the benzene ring and the reactive vinyl ester group imparts unique chemical characteristics that are of significant interest in the synthesis of specialty resins, adhesives, coatings, and potentially in the development of novel pharmaceutical intermediates.[6] This guide will delve into the core scientific principles and practical methodologies associated with this compound.

Physicochemical Properties

The fundamental physical and chemical properties of vinyl 2-chlorobenzoate are summarized in the table below. These properties are critical for its handling, storage, and application in various experimental and industrial settings.

PropertyValueSource(s)
Molecular Formula C₉H₇ClO₂[2][3][4]
Molecular Weight 182.60 g/mol [2][4]
CAS Number 15721-27-4[1][2][3][4][5]
Appearance Colorless to light orange to yellow clear liquid[1][4][5]
Boiling Point 130 °C at 16 mmHg[1][2][4]
Flash Point 127 °C[1][4]
Specific Gravity (20/20) 1.22[1][4]
Refractive Index 1.54[1][4]
Purity >98.0% (GC)[2][4][5]
Storage Temperature Room temperature, recommended in a cool, dark place (<15°C)[4][5]
Stabilizer Typically stabilized with hydroquinone (HQ)[1][2][4][5]

Synthesis of Vinyl 2-Chlorobenzoate

The synthesis of vinyl esters of aromatic carboxylic acids can be achieved through several routes. A common and effective laboratory-scale method involves a two-step process utilizing 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) as an activating agent for the carboxylic acid, followed by reaction with vinyl acetate.[7] This approach avoids the use of hazardous materials like acetylene gas.[7]

Synthesis Workflow

The general procedure for the synthesis of vinyl esters of aromatic carboxylic acids, which is applicable to vinyl 2-chlorobenzoate, is as follows:[7]

  • Activation of 2-Chlorobenzoic Acid: 2-Chlorobenzoic acid is reacted with 2-chloro-4,6-dimethoxy-1,3,5-triazine in the presence of a base, such as N-methylmorpholine, in an appropriate solvent like tetrahydrofuran (THF). This reaction forms an active triazine ester of the carboxylic acid.

  • Vinylation: The activated ester is then reacted with vinyl acetate in the presence of a strong base, such as potassium tert-butoxide, at low temperatures to yield the desired vinyl 2-chlorobenzoate.

Below is a conceptual workflow diagram for this synthesis.

SynthesisWorkflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Vinylation A 2-Chlorobenzoic Acid D Active Triazine Ester A->D THF B 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) B->D THF C N-Methylmorpholine C->D THF G Vinyl 2-Chlorobenzoate D->G THF, -30 to -40°C E Vinyl Acetate E->G THF, -30 to -40°C F Potassium tert-butoxide F->G THF, -30 to -40°C

Caption: Synthesis of Vinyl 2-Chlorobenzoate.

Chemical Reactivity and Applications

The reactivity of vinyl 2-chlorobenzoate is primarily dictated by the vinyl ester functionality and the chloro-substituted aromatic ring.

  • Polymerization: The vinyl group can undergo free-radical polymerization to form specialty polymers with unique properties conferred by the 2-chlorobenzoate side chain. These polymers may find applications in advanced coatings, adhesives, and biomaterials.[6][7]

  • Organic Synthesis: The vinyl ester can act as a dienophile in Diels-Alder reactions and undergo various addition reactions. The chloro-aromatic ring can participate in nucleophilic aromatic substitution reactions or cross-coupling reactions, making it a versatile intermediate for the synthesis of more complex molecules.

  • Pharmaceutical and Agrochemical Research: Chloro-containing organic molecules are prevalent in many pharmaceuticals and agrochemicals.[8] While specific applications of vinyl 2-chlorobenzoate in drug development are not extensively documented, its structure presents possibilities for its use as a synthon in the discovery of new bioactive compounds. The vinyl ester group can be a precursor to other functional groups, and the chlorinated benzene ring is a common feature in many drug molecules.

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of vinyl 2-chlorobenzoate.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides characteristic signals for the vinyl and aromatic protons. Based on available data, the expected chemical shifts are:[3]

  • Aromatic Protons: Signals typically appear in the range of 7.26-7.91 ppm.

  • Vinyl Protons: The vinyl group exhibits a characteristic ABC system with signals around 4.72 ppm, 5.07 ppm, and a multiplet for the CH proton.

Safety and Handling

Vinyl 2-chlorobenzoate is an irritant and requires careful handling in a laboratory setting.

  • Hazard Statements: H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[2][4][9]

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.[4][9]

    • P280: Wear protective gloves/eye protection/face protection.[4][9]

    • P302 + P352: IF ON SKIN: Wash with plenty of water.[4][9]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P337 + P313: If eye irritation persists: Get medical advice/attention.[4]

    • P362 + P364: Take off contaminated clothing and wash it before reuse.[4][9]

It is essential to consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this chemical.[9][10]

Conclusion

Vinyl 2-chlorobenzoate is a valuable chemical intermediate with a distinct set of physical and chemical properties. Its synthesis is achievable through established methods in organic chemistry, and its reactive nature opens up a wide range of applications in polymer science, organic synthesis, and potentially in the field of drug discovery. Proper safety precautions are necessary for its handling and use. This guide provides a foundational understanding for researchers and scientists working with this compound.

References

  • Bio-Rad. (n.d.). Vinyl 2-Chlorobenzoate (stabilized with HQ). Retrieved from [Link]

  • Mamedova, S. A., et al. (2020). Facile synthesis of vinyl esters of aromatic carboxylic acids with participation of 2-chloro-4,6-dimethoxy-1,3,5-triazine. E3S Web of Conferences, 224, 02005. Retrieved from [Link]

  • Polysil. (n.d.). Vinyl 2-Chlorobenzoate. Retrieved from [Link]

  • G. V. S. R. Sharma, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130521. Retrieved from [Link]

Sources

vinyl 2-chlorobenzoate CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Vinyl 2-Chlorobenzoate

Abstract

This technical guide provides a comprehensive overview of vinyl 2-chlorobenzoate, a key vinyl ester monomer. It delves into its fundamental chemical and physical properties, detailed synthesis protocols, reactivity, and primary applications in polymer science. This document is intended for researchers, chemists, and material scientists, offering both foundational knowledge and practical, field-proven insights into the handling and utilization of this compound. We will explore its structural characteristics, a validated laboratory-scale synthesis method, and critical safety protocols, ensuring a self-validating framework for its use in research and development.

Chemical Identity and Molecular Structure

Vinyl 2-chlorobenzoate, also known as 2-chlorobenzoic acid vinyl ester, is an organic compound with the definitive CAS Number 15721-27-4 .[1][2][3] Its molecular formula is C₉H₇ClO₂, corresponding to a molecular weight of approximately 182.60 g/mol .[1][2][3][4]

The structure consists of a vinyl group (-CH=CH₂) attached to the carboxylate oxygen of a 2-chlorobenzoate moiety. The presence of the chlorine atom at the ortho position of the benzene ring significantly influences the electronic properties and steric hindrance of the molecule, which in turn affects its reactivity and the properties of polymers derived from it. The authoritative structural representation is confirmed by its SMILES string, C=COC(=O)C1=CC=CC=C1Cl, and InChIKey, ZJIHUSWGELHYBJ-UHFFFAOYSA-N.[5]

Caption: Chemical structure of vinyl 2-chlorobenzoate (CAS 15721-27-4).

Physicochemical Properties

Vinyl 2-chlorobenzoate is typically supplied as a colorless to light yellow liquid.[2][3] A crucial aspect for its handling and storage is that it is often stabilized with hydroquinone (HQ) or a similar inhibitor to prevent premature polymerization.[6][1][7] The key physical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 15721-27-4[1][2][3]
Molecular Formula C₉H₇ClO₂[1][2][5]
Molecular Weight 182.60 g/mol [1][2][3][4]
Appearance Colorless to Light Yellow Liquid[6][2][3]
Boiling Point 130 °C @ 16 mmHg[6][1][3][4]
Flash Point 127 °C[3][4]
Specific Gravity 1.22 (20/20 °C)[6][3][4]
Refractive Index 1.54[6][3][4]
Purity >98.0% (by GC)[2][3]

Synthesis Methodology: A Self-Validating Protocol

The synthesis of vinyl esters from aromatic carboxylic acids can be challenging. Direct vinylation with acetylene gas is effective but requires specialized equipment due to the explosive nature of acetylene.[8] A more accessible and safer laboratory method involves a transvinylation reaction with vinyl acetate. The following protocol is based on a validated approach for synthesizing vinyl esters of substituted benzoic acids.[8][9]

The core of this process is the activation of the carboxylic acid. 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is an excellent activating agent that reacts with the carboxylic acid in the presence of a non-nucleophilic base, such as N-methylmorpholine (NMM), to form a highly reactive triazine ester intermediate. This intermediate is then susceptible to nucleophilic attack by the enolate of vinyl acetate, generated using a strong base like potassium tert-butoxide, to yield the final product.

Experimental Protocol

Materials:

  • 2-Chlorobenzoic acid

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

  • N-methylmorpholine (NMM)

  • Potassium tert-butoxide

  • Vinyl acetate

  • Anhydrous Tetrahydrofuran (THF)

  • Standard workup and purification reagents (e.g., ethyl acetate, hexanes, silica gel)

Step-by-Step Procedure:

  • Activation of Carboxylic Acid:

    • In a flame-dried, two-necked flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 2-chlorobenzoic acid in anhydrous THF.

    • Add 1.0 equivalent of CDMT to the solution.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add 1.1 equivalents of N-methylmorpholine dropwise while stirring. The formation of the active triazine ester is typically accompanied by the precipitation of N-methylmorpholine hydrochloride.

    • Allow the reaction to stir at this temperature for 30 minutes.

  • Preparation of Vinylating Agent:

    • In a separate, flame-dried flask under nitrogen, prepare a suspension of 1.0 equivalent of potassium tert-butoxide in anhydrous THF.

    • Cool this suspension to a temperature between -30 and -40 °C using a dry ice/acetone bath.

    • Slowly add 1.0 equivalent of vinyl acetate dropwise over 10-20 minutes, ensuring the temperature remains low. Stir for an additional 30 minutes.

  • Coupling Reaction:

    • Slowly transfer the contents of the first flask (the activated ester solution) into the second flask (the vinylating agent suspension) via cannula over 30 minutes.

    • Maintain the reaction temperature between -30 and -40 °C during the addition.

    • Once the addition is complete, allow the reaction to proceed at this temperature for a specified time, monitoring by TLC for the consumption of the starting material.

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure vinyl 2-chlorobenzoate.

G start Start: Assemble Dry Glassware under N2 Atmosphere step1 Step 1: Acid Activation - Dissolve 2-Chlorobenzoic Acid & CDMT in THF - Cool to 0-5 °C - Add N-methylmorpholine start->step1 Flask 1 step2 Step 2: Vinylating Agent Prep - Suspend t-BuOK in THF - Cool to -30 to -40 °C - Add Vinyl Acetate start->step2 Flask 2 step3 Step 3: Coupling - Slowly transfer Activated Acid (from Step 1) to Vinylating Agent (from Step 2) - Maintain at -30 to -40 °C step1->step3 step2->step3 step4 Step 4: Workup & Purification - Quench with NH4Cl (aq) - Extract with Ethyl Acetate - Purify via Column Chromatography step3->step4 end_node End Product: Pure Vinyl 2-Chlorobenzoate step4->end_node

Caption: Workflow for the synthesis of vinyl 2-chlorobenzoate.

Chemical Reactivity and Applications

The primary utility of vinyl 2-chlorobenzoate lies in its function as a monomer for creating specialty polymers.[7] Its reactivity is dominated by the vinyl group, which readily undergoes free-radical polymerization.

Polymerization: The vinyl group can be initiated by standard radical initiators (e.g., AIBN, benzoyl peroxide) to form a polyvinyl backbone. The bulky and electron-withdrawing 2-chlorobenzoyl pendant group imparts specific properties to the resulting polymer, such as:

  • Increased Glass Transition Temperature (Tg): The steric hindrance of the ortho-substituted aromatic ring restricts chain mobility.

  • Modified Refractive Index: The presence of the chlorine atom and the aromatic ring increases the polymer's refractive index.

  • Enhanced Chemical Resistance and Flame Retardancy: The chlorine content can contribute to improved flame retardant properties.

These characteristics make polymers and copolymers derived from vinyl 2-chlorobenzoate suitable for applications in specialty resins, adhesives, and optical coatings.[7]

G node_monomer Vinyl 2-Chlorobenzoate (Monomer) node_process Free-Radical Initiation node_monomer->node_process node_polymer Poly(vinyl 2-chlorobenzoate) (Polymer Chain) node_process->node_polymer

Sources

A Spectroscopic Guide to Vinyl 2-Chlorobenzoate: Unveiling Molecular Structure through NMR, IR, and MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectral data of vinyl 2-chlorobenzoate, a molecule of interest in organic synthesis and polymer chemistry. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a simple presentation of data, this guide delves into the causal relationships between molecular structure and spectral features, providing field-proven insights into experimental design and data interpretation.

Introduction

Vinyl 2-chlorobenzoate (C₉H₇ClO₂) is an organic compound featuring a vinyl ester attached to a 2-chlorobenzoyl group.[1][2] The unique combination of a reactive vinyl moiety and a substituted aromatic ring makes it a valuable monomer and building block in various chemical transformations. Understanding its precise molecular structure is paramount for predicting its reactivity and properties. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data to provide an unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Proton and Carbon Environments

NMR spectroscopy is a powerful technique for probing the chemical environment of atomic nuclei.[3][4][5][6][7] For vinyl 2-chlorobenzoate, both ¹H and ¹³C NMR provide critical information about the connectivity and electronic environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of vinyl 2-chlorobenzoate, typically recorded in a deuterated solvent like CDCl₃, reveals distinct signals for the vinyl and aromatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.[8]

Table 1: ¹H NMR Spectral Data of Vinyl 2-Chlorobenzoate [9]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-A (aromatic)7.910dJ(A,E) = 2.2
H-B (vinyl)7.489ddJ(B,F) = 13.9, J(B,G) = 6.3
H-C (aromatic)7.46m-
H-D (aromatic)7.43m-
H-E (aromatic)7.321m-
H-F (vinyl)5.066dJ(B,F) = 13.9, J(F,G) = -1.7
H-G (vinyl)4.720dJ(B,G) = 6.3, J(F,G) = -1.7

Interpretation of the ¹H NMR Spectrum:

The vinyl group protons (H-B, H-F, and H-G) exhibit a characteristic AMX spin system. The proton H-B, attached to the same carbon as the ester oxygen, is the most deshielded of the vinyl protons due to the electron-withdrawing effect of the oxygen atom.[10] It appears as a doublet of doublets, coupling to both the trans proton (H-F) with a large coupling constant (J = 13.9 Hz) and the cis proton (H-G) with a smaller coupling constant (J = 6.3 Hz). The geminal coupling between H-F and H-G is also observed (J = -1.7 Hz).

The aromatic protons appear in the downfield region (7.3-8.0 ppm), which is typical for protons on a benzene ring.[10] The proton H-A, ortho to the electron-withdrawing carbonyl group, is the most deshielded of the aromatic protons. The presence of the chlorine atom at the 2-position influences the chemical shifts and splitting patterns of the other aromatic protons, leading to a complex multiplet.

G cluster_vinyl Vinyl Protons H_B H_B (dd) H_F H_F (d) H_B->H_F J = 13.9 Hz (trans) H_G H_G (d) H_B->H_G J = 6.3 Hz (cis) H_F->H_G J = -1.7 Hz (geminal)

Caption: Spin-spin coupling in the vinyl group of vinyl 2-chlorobenzoate.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectral Data of Vinyl 2-Chlorobenzoate [11]

Carbon AssignmentChemical Shift (δ, ppm)
Carbonyl (C=O)~163-165
Aromatic (C-Cl)~133-135
Aromatic (CH)~126-132
Vinyl (=CH-O)~141
Vinyl (=CH₂)~98

Interpretation of the ¹³C NMR Spectrum:

The carbonyl carbon of the ester group is highly deshielded and appears at the lowest field (~163-165 ppm). The aromatic carbons show a range of chemical shifts influenced by the chlorine and ester substituents. The carbon attached to the chlorine atom is typically found around 133-135 ppm. The vinyl carbons are also distinct, with the carbon bonded to the oxygen appearing further downfield (~141 ppm) compared to the terminal vinyl carbon (~98 ppm).

Experimental Protocol for NMR Spectroscopy

A sample of vinyl 2-chlorobenzoate (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal reference.[12] The solution is then transferred to a 5 mm NMR tube. ¹H NMR spectra are typically acquired on a 400 or 500 MHz spectrometer.[13] For a standard ¹H experiment, a 30° or 45° pulse angle is often used with a relaxation delay of 1-2 seconds to allow for adequate signal relaxation between scans.[13] ¹³C NMR spectra are generally acquired on the same instrument, often requiring a larger number of scans to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[14]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.[15] The IR spectrum of vinyl 2-chlorobenzoate will show characteristic absorption bands for the ester, vinyl, and chlorinated aromatic functionalities.

Table 3: Key IR Absorption Bands for Vinyl 2-Chlorobenzoate

Functional GroupWavenumber (cm⁻¹)Description
C=O (ester)~1730-1715Strong, sharp absorption
C-O (ester)~1310-1250 and ~1130-1100Two strong absorptions
C=C (vinyl)~1640Medium intensity
C=C (aromatic)~1600, 1580, 1470Multiple bands of varying intensity
=C-H (vinyl)~3100-3000Medium intensity
C-H (aromatic)~3100-3000Medium intensity
C-Cl~800-600Medium to strong absorption

Interpretation of the IR Spectrum:

The most prominent feature in the IR spectrum of an aromatic ester is the strong carbonyl (C=O) stretching vibration, which for vinyl 2-chlorobenzoate is expected in the 1730-1715 cm⁻¹ region.[9][11] The conjugation of the carbonyl group with the aromatic ring slightly lowers this frequency compared to a saturated ester.[11] The "Rule of Three" for esters also predicts two strong C-O stretching bands, one for the C-C-O stretch (around 1310-1250 cm⁻¹) and another for the O-C-C stretch (around 1130-1100 cm⁻¹).[9] The presence of the vinyl group is confirmed by a C=C stretching absorption around 1640 cm⁻¹.[16][17] The aromatic ring will show characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations for both the vinyl and aromatic protons are expected just above 3000 cm⁻¹. Finally, a C-Cl stretching band should be observable in the fingerprint region, typically between 800 and 600 cm⁻¹.

Experimental Protocol for IR Spectroscopy

For a liquid sample like vinyl 2-chlorobenzoate, the IR spectrum can be obtained using the neat liquid.[18] A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[19][20] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.[8][21] The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty instrument (or clean ATR crystal) is recorded first and automatically subtracted from the sample spectrum.[8]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.[22] For vinyl 2-chlorobenzoate, Electron Ionization (EI) is a common method.[1][22][23][24][25]

Table 4: Predicted Key Fragments in the Mass Spectrum of Vinyl 2-Chlorobenzoate

m/zIon StructureDescription
182/184[C₉H₇ClO₂]⁺Molecular ion (M⁺) with isotopic pattern for Cl
155/157[C₇H₄ClO]⁺Loss of a vinyl radical (•OCH=CH₂)
139/141[C₇H₄ClO]⁺Loss of an acetyl radical (•COCH₃) - less likely
111/113[C₆H₄Cl]⁺Loss of CO from the [C₇H₄ClO]⁺ ion
77[C₆H₅]⁺Phenyl cation

Interpretation of the Mass Spectrum:

The molecular ion peak (M⁺) for vinyl 2-chlorobenzoate is expected at m/z 182, with a smaller peak at m/z 184 (the M+2 peak) in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom.[26] A common fragmentation pathway for benzoate esters is the loss of the alkoxy radical.[27][28] In this case, the loss of a vinyloxy radical (•OCH=CH₂) would lead to the formation of the 2-chlorobenzoyl cation at m/z 155/157. This acylium ion is resonance-stabilized and is often a prominent peak.[28] Subsequent loss of a neutral carbon monoxide (CO) molecule from this fragment would result in the 2-chlorophenyl cation at m/z 111/113.

G M [C₉H₇ClO₂]⁺˙ m/z 182/184 F1 [C₇H₄ClO]⁺ m/z 155/157 M->F1 - •OCH=CH₂ F2 [C₆H₄Cl]⁺ m/z 111/113 F1->F2 - CO

Caption: Major fragmentation pathway of vinyl 2-chlorobenzoate in EI-MS.

Experimental Protocol for Mass Spectrometry

A dilute solution of vinyl 2-chlorobenzoate in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).[25] In Electron Ionization (EI), the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).[1][22] This causes the molecule to ionize and fragment. The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Conclusion

The combined application of NMR, IR, and MS provides a powerful and synergistic approach to the structural elucidation of vinyl 2-chlorobenzoate. ¹H and ¹³C NMR spectroscopy reveal the detailed connectivity and electronic environment of the protons and carbons. IR spectroscopy confirms the presence of the key functional groups: the ester, the vinyl group, and the chlorinated aromatic ring. Mass spectrometry establishes the molecular weight and provides valuable information about the molecule's fragmentation, further corroborating the proposed structure. This in-depth spectroscopic analysis provides the necessary foundation for understanding the chemical behavior of this versatile compound in research and development.

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  • Wiley. NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. [Link]

  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

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  • ResearchGate. How to prepare a liquid sample for FTIR spectrum?. [Link]

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

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  • Whitman People. GCMS Section 6.14. [Link]

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  • Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. [Link]

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reactivity and stability of 2-chlorobenzoic acid vinyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Stability of 2-Chlorobenzoic Acid Vinyl Ester

This guide provides a comprehensive technical overview of 2-chlorobenzoic acid vinyl ester, a molecule of interest for the development of specialty polymers and as a synthetic intermediate. We will delve into its synthesis, core reactivity, stability under various conditions, and safe handling protocols, grounding our discussion in established chemical principles and field-proven methodologies.

Introduction to 2-Chlorobenzoic Acid Vinyl Ester

2-Chlorobenzoic acid vinyl ester, with the chemical formula C₉H₇ClO₂, is an organic molecule that combines the structural features of a chlorinated aromatic acid and a vinyl ester.[1][2] The vinyl group (–OCH=CH₂) is a highly reactive functional group, prone to polymerization, while the 2-chlorobenzoyl moiety influences the electronic properties, solubility, and potential biological activity of the resulting polymers or derivatives. Understanding the interplay between these two components is critical for harnessing its potential in materials science and pharmaceutical development.

The strategic placement of a chlorine atom at the ortho-position of the benzene ring introduces significant steric and electronic effects. This can alter the reactivity of the ester group and the vinyl double bond compared to unsubstituted vinyl benzoate, influencing polymerization kinetics and the stability of the ester linkage towards hydrolysis.

Key Physicochemical Properties:

PropertyValueReference
CAS Number 15721-27-4[2][3]
Molecular Formula C₉H₇ClO₂[2]
Molecular Weight 182.6 g/mol [2]
InChIKey ZJIHUSWGELHYBJ-UHFFFAOYSA-N[1][2]
Appearance (Expected) Liquid or low-melting solidN/A

Synthesis and Characterization

The synthesis of vinyl esters from aromatic carboxylic acids is a crucial process, with several established methods. While direct vinylation with acetylene is cost-effective, its hazardous nature often limits its use.[4] A safer and more common laboratory-scale approach is the transvinylation reaction using vinyl acetate, often facilitated by a catalyst.[4]

Synthesis Pathway

A facile and effective method involves the activation of the carboxylic acid (2-chlorobenzoic acid) followed by reaction with vinyl acetate in the presence of a suitable base. One modern approach uses 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) to form a highly reactive triazine ester intermediate. This intermediate then readily undergoes transvinylation with vinyl acetate.[4] This method avoids harsh conditions and provides a good yield.[4]

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_products Products R1 2-Chlorobenzoic Acid P1 Activation: Formation of active triazine ester R1->P1 R2 Vinyl Acetate P2 Transvinylation R2->P2 R3 CDMT / N-Methylmorpholine R3->P1 R4 Potassium t-butoxide R4->P2 P1->P2 Active Intermediate Prod1 2-Chlorobenzoic Acid Vinyl Ester P2->Prod1 Prod2 Byproducts P2->Prod2

Caption: Synthesis workflow for 2-chlorobenzoic acid vinyl ester.

Experimental Protocol: Synthesis via Transvinylation

This protocol is adapted from the general procedure for synthesizing vinyl esters of aromatic carboxylic acids.[4]

Materials:

  • 2-Chlorobenzoic acid

  • 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

  • N-methylmorpholine (NMM)

  • Vinyl acetate

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Activation: In a flask, dissolve 1 equivalent of 2-chlorobenzoic acid and 1 equivalent of CDMT in anhydrous THF. Cool the solution to 0-5 °C.

  • Add 1.1 equivalents of N-methylmorpholine dropwise while stirring, maintaining the temperature. Allow the reaction to proceed for 30 minutes to form the active triazine ester.

  • Vinylation Preparation: In a separate flask, prepare a suspension of 1 equivalent of potassium tert-butoxide in anhydrous THF. Cool this suspension to between -30 and -40 °C.

  • Slowly add a solution of 1.1 equivalents of vinyl acetate in THF to the potassium tert-butoxide suspension over 15-20 minutes.

  • Transvinylation: Gradually add the contents of the first flask (the active ester solution) to the second flask (the vinyl acetate/butoxide suspension) over 30 minutes, ensuring the temperature remains below -30 °C.

  • Workup: After the addition is complete, stir the reaction mixture for an additional hour. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography.[5]

Characterization

The identity and purity of the synthesized ester are confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy will show characteristic signals for the vinyl protons (typically between 4.5-7.5 ppm) and the aromatic protons.[1] The splitting patterns of the vinyl protons (a doublet of doublets for the terminal CH₂ and the CH) are key identifiers.

  • Infrared (IR) Spectroscopy: The IR spectrum will display a strong carbonyl (C=O) stretching band for the ester group (around 1750 cm⁻¹) and C=C stretching for the vinyl and aromatic groups.[6]

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the compound (182.6 g/mol ) and provide fragmentation patterns useful for structural elucidation.[2]

Summary of Spectroscopic Data:

TechniqueKey Peaks / Shifts (Expected)Functional Group
¹H NMR ~7.9, 7.4, 7.3 ppmAromatic (Ar-H)
~5.1, 4.7 ppmVinylic (=CH₂)
~7.4 ppmVinylic (=CH-)
IR (cm⁻¹) ~1750Ester (C=O)
~1645Vinyl (C=C)
~1250Ester (C-O)

Note: Exact shifts are based on data for vinyl o-chlorobenzoate and may vary slightly based on solvent and instrument.[1]

Chemical Reactivity

The reactivity of 2-chlorobenzoic acid vinyl ester is dominated by the vinyl group, which readily participates in addition reactions, particularly free-radical polymerization. The ester linkage, however, represents a potential site for hydrolysis.

Free-Radical Polymerization

Like other vinyl esters, this monomer can be polymerized to form polyvinyl esters.[7] The polymerization proceeds via a free-radical mechanism, which can be initiated thermally using peroxides (e.g., benzoyl peroxide) or photochemically with UV radiation.[7]

The process involves three main stages:

  • Initiation: A free radical initiator (I•) attacks the vinyl double bond, creating a new radical species.

  • Propagation: The monomer radical adds to another monomer molecule, extending the polymer chain.

  • Termination: Two growing radical chains combine (or disproportionate) to form a stable polymer.

A significant challenge in vinyl ester polymerization is the high reactivity of the growing radical compared to the low reactivity of the monomer, which can lead to a high frequency of chain transfer reactions.[8] This can result in branched polymers and limit the achievable molecular weight.[8]

Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I₂) IRad 2 I• I->IRad Heat or UV MRad I-M• IRad->MRad + Monomer (M) M2Rad I-M-M• MRad->M2Rad + M MnRad I-(M)n-M• M2Rad->MnRad + (n-1)M Polymer I-(M)n+2-I MnRad->Polymer + •M-(M)n-I

Caption: General mechanism for free-radical polymerization.

Hydrolysis

The ester group is susceptible to hydrolysis, a reaction that cleaves the molecule into 2-chlorobenzoic acid and vinyl alcohol (which rapidly tautomerizes to acetaldehyde). This reaction can be catalyzed by both acids and bases.

However, vinyl esters are generally more resistant to hydrolysis than their polyester counterparts.[9] This enhanced stability is attributed to two factors:

  • Fewer Ester Linkages: In a polymerized resin, the ester groups are pendant and not part of the main polymer backbone, reducing the number of sites vulnerable to degradation.[9][10]

  • Steric Hindrance: The bulky aromatic group can sterically hinder the approach of water or hydroxide ions to the carbonyl carbon.

The electron-withdrawing nature of the chlorine atom at the ortho-position may slightly increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack compared to unsubstituted vinyl benzoate. However, the steric effect of the ortho-substituent is likely to be the dominant factor, contributing to overall stability.

Hydrolysis_Mechanism Ester 2-Chlorobenzoyl Vinyl Ester Intermediate Tetrahedral Intermediate Ester->Intermediate + H₂O H2O H₂O / H⁺ or OH⁻ H2O->Intermediate Products 2-Chlorobenzoic Acid + Acetaldehyde Intermediate->Products Collapse

Caption: Simplified overview of ester hydrolysis.

Stability Profile

The stability of materials derived from 2-chlorobenzoic acid vinyl ester is a key determinant of their application range. This includes resistance to thermal degradation and chemical attack.

Thermal Stability

Vinyl ester resins, in general, exhibit good thermal stability.[11] Thermogravimetric analysis (TGA) of typical cured vinyl ester resins shows that significant thermal decomposition begins at temperatures above 200°C, with major degradation occurring in the 280-470°C range.[12][13] The thermal stability is influenced by the degree of cure and the crosslink density of the polymer network.[14][15] Incomplete curing can leave residual reactive sites that may lower the onset temperature of decomposition.

Typical Thermal Properties of Cured Vinyl Ester Resins:

ParameterTypical Value Range
Initial Degradation Temp (TGA, 5% mass loss) 175 - 250 °C
Maximal Decomposition Temp (TGA) 390 - 430 °C
Heat Distortion Temperature 100 - 150 °C

Data compiled from general values for vinyl ester resins.[13][14]

Chemical Stability

A hallmark of vinyl ester resins is their exceptional chemical resistance, which often surpasses that of standard polyester and many epoxy resins.[16][17] This makes them suitable for applications in corrosive environments.[14][18]

  • Acid and Alkali Resistance: Vinyl esters demonstrate broad resistance to both acids and alkalis.[10][17] The reduced number of hydrolyzable ester linkages compared to polyesters is a key reason for their superior performance in alkaline (caustic) environments, where they resist saponification.[17]

  • Solvent Resistance: The high crosslink density that can be achieved upon curing makes it difficult for organic solvents to penetrate the polymer matrix, leading to good solvent resistance.[14]

  • Water Resistance: Vinyl esters absorb less water than polyesters, enhancing their durability in humid or aqueous environments and making them a preferred choice for marine applications.[7][16]

Applications in Advanced Materials and Synthesis

The unique properties of 2-chlorobenzoic acid vinyl ester make it a candidate for several specialized applications:

  • Specialty Polymers: It can be used as a monomer or co-monomer to synthesize polymers with high chemical resistance, inherent flame retardancy (due to the chlorine content), and specific mechanical properties. These materials are valuable for creating advanced coatings, composites, and adhesives for demanding industrial environments.[19][20]

  • Reactive Intermediates: The vinyl group can undergo a variety of addition reactions beyond polymerization, making the molecule a useful intermediate in multi-step organic synthesis for pharmaceuticals or fine chemicals.

  • Biomedical Research: While vinyl esters have been explored as alternatives to acrylates due to lower cytotoxicity, the specific biological activity of polymers derived from this monomer would need thorough investigation.[21] The parent compound, 2-chlorobenzoic acid, has derivatives that have been studied for antimicrobial properties, suggesting a potential avenue for research into functional polymers.[22]

Safety and Handling

Proper handling of 2-chlorobenzoic acid vinyl ester is essential to ensure laboratory safety. Based on the Safety Data Sheet (SDS) for this compound, it is classified as a skin and eye irritant.[3]

Core Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[3]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents and bases.[23] The monomer is often stabilized with an inhibitor (like hydroquinone) to prevent spontaneous polymerization.[3]

  • Spills: In case of a spill, absorb with an inert material and place in a suitable container for disposal. Ensure adequate ventilation in the affected area.

Safety_Workflow Start Experiment Planning Risk Risk Assessment: Review SDS for Hazards (Irritant) Start->Risk PPE Don PPE: - Safety Goggles - Gloves - Lab Coat Risk->PPE Handling Chemical Handling: Work in Fume Hood PPE->Handling Waste Waste Disposal: Segregate into approved waste container Handling->Waste End Cleanup & Hand Washing Waste->End

Sources

Introduction: The Significance of Vinyl 2-Chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Vinyl 2-Chlorobenzoate

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the primary methodologies for synthesizing vinyl 2-chlorobenzoate. Rooted in established chemical principles, this document elucidates the causal factors behind experimental choices, offers detailed, self-validating protocols, and is grounded in authoritative scientific literature.

Vinyl 2-chlorobenzoate (CAS No. 15721-27-4) is an important monomer and synthetic intermediate.[1] Its structure, featuring a reactive vinyl group and a substituted aromatic ring, makes it a valuable building block in polymer chemistry and organic synthesis. The vinyl ester moiety can participate in polymerization reactions to create polymers with tailored properties for applications in coatings, adhesives, and advanced materials. Furthermore, the molecule serves as a precursor in various organic transformations where the vinyl group can be further functionalized.

This guide focuses on the most practical and efficient laboratory-scale synthetic routes, moving beyond simple procedural lists to explain the underlying mechanisms and critical process parameters that ensure success.

Compound Identifier Value
IUPAC Name Vinyl 2-chlorobenzoate
Synonyms 2-Chlorobenzoic Acid Vinyl Ester
CAS Number 15721-27-4[1]
Molecular Formula C₉H₇ClO₂[1]
Molecular Weight 182.60 g/mol
Physical State Colorless to Light Yellow Liquid
Boiling Point 130°C at 16 mmHg[1]

Core Synthetic Strategy: Transvinylation of 2-Chlorobenzoic Acid

Transvinylation, or vinyl interchange, is the most prevalent and accessible method for synthesizing vinyl 2-chlorobenzoate. This equilibrium-driven reaction involves the transfer of a vinyl group from a readily available vinyl ester, most commonly vinyl acetate, to 2-chlorobenzoic acid.[2] The reaction produces the desired vinyl 2-chlorobenzoate and acetic acid. The use of a large excess of vinyl acetate helps to drive the equilibrium toward the product side.

Two primary approaches are employed to facilitate this transformation: a catalyst-free method using a chemical activator and a transition metal-catalyzed approach.

Method A: Activated Ester Transvinylation (Catalyst-Free)

This modern, mild, and efficient method circumvents the need for heavy metal catalysts. The strategy relies on the activation of the carboxylic acid group of 2-chlorobenzoic acid with an activating agent, which renders it highly susceptible to nucleophilic attack by a vinyloxide anion.[3] 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) has proven to be a highly effective activating agent for this purpose.[3]

Causality and Mechanism:

The reaction proceeds in two distinct stages within the same pot:

  • Activation: 2-Chlorobenzoic acid reacts with CDMT in the presence of a tertiary amine base, such as N-methylmorpholine (NMM). The NMM acts as an acid scavenger, neutralizing the HCl byproduct and facilitating the formation of a highly reactive intermediate, 2-(2-chlorobenzoyloxy)-4,6-dimethoxy-1,3,5-triazine.[3]

  • Vinyl Transfer: In a separate flask at very low temperatures, a strong, non-nucleophilic base like potassium tert-butylate (KOtBu) deprotonates the enol form of vinyl acetate to generate potassium vinyloxide. The activated triazine ester of 2-chlorobenzoic acid is then added to this solution. The highly nucleophilic vinyloxide attacks the activated carbonyl carbon, displacing the triazine leaving group to form the final product, vinyl 2-chlorobenzoate.[3] The low reaction temperature (–30°C to –40°C) is critical for controlling the highly exothermic vinyl transfer step and maximizing yield.[3]

G cluster_activation Step 1: Activation (0-5°C) cluster_vinylation Step 2: Vinyl Transfer (-30°C) R1 2-Chlorobenzoic Acid I1 Active Triazine Ester R1->I1 + THF R2 CDMT R2->I1 + THF R3 N-Methylmorpholine (NMM) R3->I1 + THF I3 NMM-HCl Salt R3->I3 HCl Scavenging R4 Vinyl Acetate I2 Potassium Vinyloxide R4->I2 + THF R5 Potassium tert-Butylate (KOtBu) R5->I2 + THF P1 Vinyl 2-Chlorobenzoate I1->P1 Addition & Reaction (2 hours at -30°C) I2->P1 Addition & Reaction (2 hours at -30°C) G Pd_L Pd(II)Ln Pd_OOCR Pd(II)(OOCR)Ln Pd_L->Pd_OOCR Ligand Exchange Pd_Complex π-Complex Pd_OOCR->Pd_Complex Coordination Pd_Intermediate σ-Complex Intermediate Pd_Complex->Pd_Intermediate Oxypalladation Pd_Intermediate->Pd_L β-Acetate Elimination Product Vinyl 2-Chlorobenzoate (RCOOCH=CH₂) Pd_Intermediate->Product AceticAcid Acetic Acid Pd_Intermediate->AceticAcid Acid 2-Chlorobenzoic Acid (RCOOH) Acid->Pd_OOCR VinylAcetate Vinyl Acetate VinylAcetate->Pd_Complex

Sources

discovery and historical preparation of vinyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Vinyl 2-Chlorobenzoate

This guide provides a comprehensive overview of vinyl 2-chlorobenzoate, a valuable monomer in polymer chemistry and a versatile building block in organic synthesis. It delves into the historical context of its preparation, details modern synthetic methodologies with step-by-step protocols, and provides a thorough characterization of the compound. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep technical understanding of this compound.

Introduction and Significance

Vinyl 2-chlorobenzoate (CAS No. 15721-27-4) is an aromatic vinyl ester that combines the reactivity of a vinyl group with the chemical properties imparted by a chlorinated benzene ring. The vinyl moiety makes it a suitable monomer for polymerization and a substrate for various addition reactions, while the 2-chloro-substituted benzoate group influences its electronic properties, solubility, and potential biological activity. Its applications are found in the synthesis of specialty polymers, coatings, adhesives, and as an intermediate in the preparation of more complex organic molecules.[1] Understanding its synthesis is critical for its efficient and safe production, as well as for the development of new applications.

Historical Perspective: The Evolution of Vinylation Chemistry

The synthesis of vinyl esters has a rich history, with early methods presenting significant challenges that have been overcome through decades of chemical innovation.

Early Approaches with Acetylene: The first preparations of vinyl esters date back to the early 20th century, utilizing the direct vinylation of carboxylic acids with acetylene. These reactions were often catalyzed by toxic mercury salts (e.g., mercury acetate or sulfate) and required harsh conditions. While cost-effective, the explosive nature of acetylene and the toxicity of the catalysts have led to a decline in the use of this method, particularly in laboratory settings.[2][3]

The Dawn of Transvinylation: A safer and more versatile approach emerged with the concept of "transvinylation" or "vinyl interchange." A seminal 1949 paper by Robert L. Adelman in the Journal of Organic Chemistry detailed the interchange reaction between vinyl acetate and other organic acids.[4][5] This method avoids the direct use of acetylene by transferring the vinyl group from the readily available and less hazardous vinyl acetate. Early transvinylation reactions also often relied on mercury-based catalysts.[6]

Transition Metal Catalysis - A Paradigm Shift: The latter half of the 20th century saw the rise of transition metal catalysis, which revolutionized vinyl ester synthesis. Palladium and ruthenium catalysts, in particular, offered milder reaction conditions, higher selectivity, and avoided the use of highly toxic heavy metals.[7][8] These modern methods form the basis of the most common and efficient preparations of vinyl 2-chlorobenzoate today.

Synthesis of Vinyl 2-Chlorobenzoate: A Comparative Guide

Several methods can be employed for the synthesis of vinyl 2-chlorobenzoate. The choice of method often depends on the desired scale, available reagents, and safety considerations.

Palladium-Catalyzed Transvinylation

This is arguably the most common and efficient laboratory-scale method for preparing aromatic vinyl esters. The reaction involves the exchange of the vinyl group from vinyl acetate to 2-chlorobenzoic acid, catalyzed by a palladium(II) salt.

Causality Behind Experimental Choices:

  • Catalyst: Palladium(II) complexes, such as palladium(II) acetate or bis(acetonitrile)palladium(II) chloride, are highly effective. The Pd(II) center coordinates with the vinyl acetate, activating it for nucleophilic attack by the carboxylate.[9]

  • Ligands: The stability and activity of the palladium catalyst can be enhanced by the addition of ligands, such as 1,10-phenanthroline or 2,2'-bipyridyl. These ligands prevent the reduction of Pd(II) to Pd(0), which can lead to catalyst deactivation.[7][8]

  • Additives: The presence of lithium chloride (LiCl) has been shown to accelerate the reaction rate more effectively than other salts like NaCl. This is likely due to the ability of chloride ions to facilitate the catalytic cycle.[9]

  • Solvent: Vinyl acetate itself can often serve as the solvent, especially when used in large excess to drive the equilibrium towards the product. Alternatively, aprotic solvents like tetrahydrofuran (THF) can be used.[9]

  • Temperature: The reaction is typically run at mild temperatures (around 60°C) to prevent side reactions and catalyst decomposition.[9]

Experimental Protocol: Palladium-Catalyzed Transvinylation

Materials:

  • 2-Chlorobenzoic acid

  • Vinyl acetate (stabilized)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Lithium chloride (LiCl)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-chlorobenzoic acid (1.0 eq), palladium(II) acetate (0.02 eq), and lithium chloride (0.1 eq).

  • Add a mixture of vinyl acetate (10 eq) and anhydrous THF.

  • Heat the reaction mixture to 60°C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 4-8 hours), cool the mixture to room temperature.

  • Dilute the mixture with diethyl ether and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford vinyl 2-chlorobenzoate as a clear liquid.

Direct Vinylation with Acetylene

While less common in modern research labs due to safety concerns, direct vinylation remains a viable industrial process. This method involves the direct reaction of 2-chlorobenzoic acid with acetylene gas, often under pressure and at elevated temperatures, using heterogeneous catalysts.

Causality Behind Experimental Choices:

  • Catalyst: Catalytic systems based on zinc, nickel, or ruthenium supported on materials like silicon oxycarbide have been developed to replace toxic mercury catalysts.[10] These solid-supported catalysts are more stable and can be recovered and reused.

  • Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) are often used to dissolve the carboxylic acid and facilitate the reaction with gaseous acetylene.[10]

  • Temperature and Pressure: The reaction typically requires elevated temperatures (e.g., 150°C) and pressure to ensure a sufficient concentration of dissolved acetylene and to overcome the activation energy of the reaction.[10]

Experimental Protocol: Direct Vinylation with Acetylene (Illustrative)

Note: This procedure requires specialized equipment (autoclave/pressure reactor) and should only be performed by trained personnel with appropriate safety precautions.

Materials:

  • 2-Chlorobenzoic acid

  • Acetylene gas

  • Zn/SiOC catalytic system[10]

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a high-pressure autoclave, place 2-chlorobenzoic acid (1.0 eq) and the Zn/SiOC catalyst (10 mol%).

  • Add anhydrous DMF to dissolve the acid.

  • Seal the reactor, purge with nitrogen, and then pressurize with acetylene gas to the desired pressure.

  • Heat the mixture to 150°C with vigorous stirring for 12 hours.

  • After cooling to room temperature, carefully vent the excess acetylene.

  • Filter the reaction mixture to remove the heterogeneous catalyst.

  • The product is isolated from the filtrate by extraction and purified by vacuum distillation.

Synthesis via Carboxylic Acid Activation

A more recent method involves the activation of the carboxylic acid before the vinylation step. This can be particularly useful for sensitive substrates or when milder conditions are required.

Causality Behind Experimental Choices:

  • Activating Agent: 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is used to convert the carboxylic acid into a highly reactive triazine ester intermediate.[2]

  • Base: A non-nucleophilic base like N-methylmorpholine is used to facilitate the formation of the active ester.[2]

  • Vinyloxy Anion Source: Vinyl acetate is deprotonated by a strong, non-nucleophilic base like potassium tert-butoxide at low temperatures to generate a vinyloxy anion, which then reacts with the activated ester.[2]

  • Low Temperature: The reaction is carried out at very low temperatures (-30 to -40°C) to control the reactivity of the strong base and the vinyloxy anion, preventing side reactions.[2]

Experimental Workflow: Synthesis via Carboxylic Acid Activation

G cluster_0 Step 1: Activation of Carboxylic Acid cluster_1 Step 2: Formation of Vinyloxy Anion cluster_2 Step 3: Coupling and Product Formation A 2-Chlorobenzoic Acid C Active Triazine Ester A->C in THF, 0-5°C B CDMT + N-Methylmorpholine B->C G Vinyl 2-Chlorobenzoate C->G Addition of Active Ester to Vinyloxy Anion D Vinyl Acetate F Vinyloxy Anion D->F in THF, -30 to -40°C E Potassium tert-Butoxide E->F F->G

Caption: Workflow for the synthesis of vinyl 2-chlorobenzoate via carboxylic acid activation.

Comparison of Synthetic Methods

MethodCatalystConditionsYield (%)AdvantagesDisadvantages
Pd-Catalyzed Transvinylation Pd(OAc)₂, PdCl₂(CH₃CN)₂Mild (60-80°C), atmospheric pressure39-85High selectivity, mild conditions, avoids acetyleneCatalyst cost, potential for palladium contamination
Direct Vinylation Zn/SiOC, Ni/SiOCHigh temp (150°C), pressure~85Cost-effective, high atom economyHazardous (acetylene), requires specialized equipment
Carboxylic Acid Activation None (stoichiometric reagents)Very low temp (-40°C)Good (not specified for 2-chloro)Mild, catalyst-free vinylation stepMulti-step, requires strong base and low temperatures

Yield data is generalized from various sources for aromatic vinyl esters. Specific yield for vinyl 2-chlorobenzoate can vary.[9][10]

Physicochemical Properties and Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized vinyl 2-chlorobenzoate.

Physical Properties:

  • Appearance: Colorless to light yellow liquid

  • Molecular Formula: C₉H₇ClO₂[11]

  • Molecular Weight: 182.60 g/mol [11]

  • Boiling Point: 130°C at 16 mmHg[12]

Spectroscopic Data: The following data serves as a benchmark for verifying the successful synthesis of the target compound.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.91 (dd, 1H, Ar-H)

    • δ 7.49 (m, 2H, Ar-H)

    • δ 7.32 (m, 1H, Ar-H)

    • δ 7.43 (dd, 1H, =CH-O)

    • δ 5.07 (dd, 1H, trans -CH=CH)

    • δ 4.72 (dd, 1H, cis -CH=CHH) (Note: Chemical shifts and multiplicities are approximate and should be confirmed with an authentic sample. Data interpreted from ChemicalBook.)[6]

  • IR Spectroscopy (Film, cm⁻¹):

    • ~3080 (C-H stretch, vinyl)

    • ~1750 (C=O stretch, ester)

    • ~1645 (C=C stretch, vinyl)

    • ~1200-1250 (C-O stretch, ester)

    • ~750 (C-Cl stretch)

Catalytic Cycle: Palladium-Catalyzed Transvinylation

G A Pd(II) Catalyst B Vinyl Acetate Coordination A->B + Vinyl Acetate C Oxypalladation Intermediate B->C Nucleophilic Attack by Carboxylate D Elimination of Acetic Acid C->D - Acetic Acid E Vinylpalladium(II) Species D->E F Carboxylate Exchange (2-Chlorobenzoate) E->F + 2-Chlorobenzoic Acid G Reductive Elimination F->G G->A Regenerates Catalyst H Vinyl 2-Chlorobenzoate G->H

Caption: Proposed catalytic cycle for the Pd(II)-catalyzed transvinylation reaction.

Conclusion

The synthesis of vinyl 2-chlorobenzoate has evolved from hazardous early methods to sophisticated and efficient transition-metal-catalyzed protocols. Palladium-catalyzed transvinylation from 2-chlorobenzoic acid and vinyl acetate stands out as the most practical and versatile method for laboratory-scale synthesis, offering mild conditions and high yields. The choice of synthetic route should be guided by considerations of scale, safety, and available resources. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers and professionals, enabling the reliable preparation and validation of this important chemical intermediate.

References

  • Adelman, R. L. (1949). The interchange reaction of vinyl acetate with organic acids. Journal of Organic Chemistry.[4][5]

  • ARKAT USA, Inc. (2025). Preparation of divinyl esters by transvinylation between vinyl acetate and dicarboxylic acids. ARKIVOC.[13]

  • Parmanov, A., et al. (2023). Facile synthesis of vinyl esters of aromatic carboxylic acids with participation of 2-chloro-4,6-dimethoxy-1,3,5-triazine. E3S Web of Conferences, 401, 04055.[2]

  • Kuehner, D., et al. (2020). Novel synthesis routes for the preparation of low toxic vinyl ester and vinyl carbonate monomers. Polymer-Plastics Technology and Materials, 59(18), 1999-2012.[14]

  • ResearchGate. (n.d.). The structure and yields of aromatic vinyl esters produced by palladium catalyzed reactions of aromatic acids and vinyl acetate.[9]

  • ChemicalBook. (n.d.). 2-chlorobenzoic acid vinyl ester(15721-27-4)ir1.[6]

  • Ketterling, A. A., et al. (1990). Carboxylic Acid Transvinylation Catalyzed by Complexes of Palladium Acetate with Phenanthroline-Like Ligands. ChemInform.[8]

  • TSI Journals. (n.d.). Synthesis and comparative study of vinyl ester resin prepare.[3]

  • BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Involving Vinyl Triflates.[15]

  • Adelman, R. L. (1949). THE INTERCHANGE REACTION OF VINYL ACETATE WITH ORGANIC ACIDS. The Journal of Organic Chemistry.[5]

  • ResearchGate. (n.d.). Styrene-free synthesis and curing behavior of vinyl ester resin films for hot-melt prepreg process.[16]

  • ChemicalBook. (n.d.). 2-CHLOROBENZOIC ACID VINYL ESTER(15721-27-4) MS.[11]

  • Tokyo Chemical Industry Co., Ltd. (n.d.). Vinyl 2-Chlorobenzoate 15721-27-4.

  • National Institutes of Health. (n.d.). Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds.[17]

  • Google Patents. (n.d.). US5214172A - Catalytic transvinylation of vinyl esters.[7]

  • TURSUNOV, S., et al. (2023). Synthesis of vinyl esters of aromatic carboxylic acids in the presence of Zn/SiOC, ZnO/SiOC, and Ni/SiOC catalytic systems. Turkish Journal of Chemistry, 47(5), 984-998.[10]

  • Pan, J., et al. (2011). An Improved Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides. Organic Letters, 13(18), 4974-4976.[18]

  • Polysil. (n.d.). Vinyl 2-Chlorobenzoate.[1]

  • Cannon, J. S., et al. (2012). Palladium(II)-catalyzed enantioselective synthesis of 2-vinyl oxygen heterocycles. The Journal of Organic Chemistry, 77(4), 1961–1973.[19]

  • Massachusetts Institute of Technology. (2011). Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides.[20]

  • ChemicalBook. (n.d.). 2-Chlorobenzoic acid synthesis.[21]

  • Semantic Scholar. (n.d.). The mechanism of vinyl interchange by nuclear magnetic resonance spectroscopy.

  • ACS Publications. (2021). Palladium-Catalyzed Living/Controlled Vinyl Addition Polymerization of Cyclopropenes. Macromolecules, 54(21), 9947–9954.[22]

  • Organic Syntheses. (n.d.). o-CHLOROBENZOIC ACID.[23]

  • Sylvestre, M., et al. (1989). Isolation and Preliminary Characterization of a 2-chlorobenzoate Degrading Pseudomonas. Canadian Journal of Microbiology, 35(4), 439-443.[12]

  • AMI Scientific. (n.d.). Vinyl 2-Chlorobenzoate (Stabilized With Hq) TCI Analytical reagent.[24]

Sources

A Technical Guide to the Characterization of Vinyl 2-Chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Vinyl 2-chlorobenzoate, a seemingly niche molecule, holds significant potential in polymer chemistry and as a building block in the synthesis of novel pharmaceutical compounds. Its reactivity, conferred by the vinyl group, and the influence of the ortho-substituted chlorine on the benzoate ring, make it a subject of interest for creating materials with tailored properties and for the development of new therapeutic agents. This guide, intended for professionals in research and drug development, provides an in-depth overview of the essential techniques for the comprehensive characterization of vinyl 2-chlorobenzoate, ensuring its identity, purity, and stability for downstream applications.

Foundational Physicochemical Properties

A thorough understanding of a compound's basic physical properties is the cornerstone of its effective use and handling in a laboratory setting. Vinyl 2-chlorobenzoate is typically a colorless to light orange or yellow liquid.[1][2] Key physicochemical data are summarized below.

PropertyValue
CAS Number 15721-27-4
Molecular Formula C₉H₇ClO₂
Molecular Weight 182.60 g/mol
Boiling Point 130 °C at 16 mmHg
Flash Point 127 °C
Specific Gravity (20/20) 1.22
Refractive Index 1.54

Note: This compound is often supplied with a stabilizer, such as hydroquinone (HQ), to prevent polymerization.[1][2]

Structural Elucidation via Spectroscopic Techniques

Spectroscopy is the primary means of confirming the chemical structure of vinyl 2-chlorobenzoate. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides an unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed to confirm the presence and connectivity of all atoms in vinyl 2-chlorobenzoate.

The ¹H NMR spectrum of vinyl 2-chlorobenzoate will exhibit distinct signals for the aromatic and vinyl protons. The aromatic protons will appear as a complex multiplet, while the vinyl protons will present as a characteristic set of coupled signals.

Expected Chemical Shifts (CDCl₃):

AssignmentChemical Shift (ppm)MultiplicityCoupling Constants (Hz)
Aromatic H~7.91dJ = ~2.2
Aromatic H~7.49m
Aromatic H~7.46m
Aromatic H~7.32m
Vinyl H (trans to O)~5.07ddJ = 13.9, -1.7
Vinyl H (cis to O)~4.72ddJ = 6.3, -1.7

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency.[3]

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Expected Chemical Shifts (CDCl₃):

  • Carbonyl Carbon (C=O): ~165-170 ppm

  • Aromatic Carbons: ~125-135 ppm

  • Vinyl Carbons: ~98-145 ppm

  • Sample Preparation: Dissolve approximately 5-10 mg of vinyl 2-chlorobenzoate in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.

  • Processing: Process the spectra using appropriate software. Reference the spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For vinyl 2-chlorobenzoate, key absorptions will correspond to the C=O of the ester, the C=C of the vinyl group, and the C-Cl and C-O bonds.

Expected IR Absorptions:

Functional GroupWavenumber (cm⁻¹)Intensity
C=O Stretch (Ester)~1750-1735Strong
C=C Stretch (Vinyl)~1645Medium
C=C Stretch (Aromatic)~1600-1450Medium-Weak
C-O Stretch (Ester)~1250-1100Strong
C-Cl Stretch~800-600Medium-Strong
=C-H Bending (Vinyl)~1000-650Strong

Note: These are approximate ranges and the exact peak positions can be influenced by the molecular environment.[5]

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups of vinyl 2-chlorobenzoate.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Expected Fragmentation Pattern:

Under electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z 182 and an M+2 peak at m/z 184 with an approximate ratio of 3:1, characteristic of the presence of a single chlorine atom. Key fragments would likely arise from the loss of the vinyl group, the chloro group, and cleavage of the ester bond. The mass spectrum of the related 2-chlorobenzoic acid shows a prominent peak at m/z 139 (loss of OH) and 111 (loss of COOH).[6] A similar fragmentation pattern can be anticipated for the vinyl ester.

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. Gas chromatography-mass spectrometry (GC-MS) is an ideal method for this.

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Purity Assessment using Chromatographic Techniques

Chromatographic methods are essential for determining the purity of vinyl 2-chlorobenzoate and for quantifying it in various matrices.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds. It is particularly well-suited for assessing the purity of vinyl 2-chlorobenzoate and detecting any volatile impurities.

  • Instrument: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A capillary column with a non-polar or medium-polarity stationary phase, such as a DB-5 or DB-1701 (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final Temperature: 250 °C, hold for 5 minutes.

  • Injection: Inject a small volume (e.g., 1 µL) of a dilute solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Data Analysis: Determine the purity by calculating the peak area percentage of vinyl 2-chlorobenzoate relative to the total peak area.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. A reversed-phase HPLC method is generally suitable for vinyl 2-chlorobenzoate.

  • Instrument: An HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A starting point could be 60:40 (v/v) acetonitrile:water.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).[7]

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Quantify the purity based on the peak area of vinyl 2-chlorobenzoate.

Thermal Stability Analysis

Understanding the thermal stability of vinyl 2-chlorobenzoate is crucial for its safe handling, storage, and processing, especially given its potential for polymerization. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques for this assessment.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It can be used to determine the decomposition temperature of vinyl 2-chlorobenzoate.

  • Instrument: A thermogravimetric analyzer.

  • Sample: Place a small amount of the sample (5-10 mg) in an appropriate pan (e.g., alumina or platinum).

  • Atmosphere: Perform the analysis under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

  • Temperature Program: Heat the sample from room temperature to a temperature above its expected decomposition point (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

  • Analysis: Analyze the resulting TGA curve to determine the onset of decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It can be used to detect thermal events such as melting, crystallization, and polymerization.

  • Instrument: A differential scanning calorimeter.

  • Sample: Seal a small amount of the sample (2-5 mg) in an aluminum pan.

  • Atmosphere: Use an inert atmosphere (e.g., nitrogen).

  • Temperature Program:

    • Heating Scan: Heat the sample from a low temperature (e.g., -50 °C) to a temperature below its decomposition point at a controlled rate (e.g., 10 °C/min).

    • Cooling Scan: Cool the sample back to the starting temperature at a controlled rate.

    • Second Heating Scan: Perform a second heating scan to observe any changes in thermal behavior after the initial thermal history has been erased.

  • Analysis: Analyze the DSC thermogram for endothermic (e.g., melting) and exothermic (e.g., polymerization) events.

Integrated Characterization Workflow

For a comprehensive and validated characterization of vinyl 2-chlorobenzoate, an integrated workflow is recommended.

Characterization Workflow cluster_synthesis Synthesis & Purification cluster_structural Structural Elucidation cluster_purity Purity & Stability cluster_final Final Validation Synthesis Synthesis of Vinyl 2-Chlorobenzoate NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS GC Gas Chromatography (GC-FID/MS) NMR->GC IR->GC MS->GC HPLC HPLC-UV GC->HPLC Thermal Thermal Analysis (TGA/DSC) HPLC->Thermal Final Validated Compound for Application Thermal->Final

Caption: Integrated workflow for the characterization of vinyl 2-chlorobenzoate.

Conclusion

The thorough characterization of vinyl 2-chlorobenzoate using a combination of spectroscopic, chromatographic, and thermal analysis techniques is paramount for its successful application in research and development. This guide provides a comprehensive framework and detailed protocols to ensure the identity, purity, and stability of this versatile compound. By adhering to these methodologies, researchers can proceed with confidence in their downstream applications, from novel polymer synthesis to the development of innovative pharmaceutical agents.

References

  • E3S Web of Conferences. Facile synthesis of vinyl esters of aromatic carboxylic acids with participation of 2-chloro-4,6-dimethoxy-1,3,5-triazine. Available at: [Link]

  • Google Patents. EP0719246B1 - Synthesis of vinyl esters.
  • PubChem. 2-Chlorobenzoate. Available at: [Link]

  • ResearchGate. Chromato-mass spectrum of vinyl ester of benzoic acid. Available at: [Link]

  • ResearchGate. (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR.... Available at: [Link]

  • SIELC Technologies. Separation of 2-Chlorobenzoic acid on Newcrom R1 HPLC column. Available at: [Link]

  • The Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. Available at: [Link]

  • TÜBİTAK Academic Journals. Synthesis of vinyl esters of aromatic carboxylic acids in the presence of Zn/SiOC, ZnO/SiOC, and Ni/SiOC catalytic systems. Available at: [Link]

  • Chemical Review and Letters. Vinyl esters of carboxylic acids: Synthesis, properties, applications, and technological processes. Available at: [Link]

  • EPA. Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. Available at: [Link]

  • GL Sciences. Simultaneous Analysis of Volatile Organic Compounds in Water Using Purge and Trap Gas-Chromatography–Mass-Spectrometry. Available at: [Link]

  • . The Use of Thermal Techniques in the Characterization of Bio-Sourced Polymers. Available at: [Link]

  • LCGC International. Application Notes: GC. Available at: [Link]

  • NIST WebBook. 2-Chlorobenzoic acid hydrazide. Available at: [Link]

  • Shimadzu. eL540 High-Resolution and High-Speed Simultaneous Analysis of Preservatives in Cosmetics Using SPP Column. Available at: [Link]

  • TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Available at: [Link]

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Navigating the Synthesis Landscape: A Health and Safety Guide to Vinyl 2-Chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule and its Milieu

Vinyl 2-chlorobenzoate is a vinyl ester monomer that serves as a valuable building block in organic synthesis, particularly in the development of specialty resins, adhesives, and coatings.[1] Its unique structure, combining a reactive vinyl group with a chlorinated aromatic ring, offers a versatile platform for creating polymers with tailored properties. However, this reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel. This guide provides a comprehensive overview of the health and safety considerations for handling vinyl 2-chlorobenzoate, grounded in established scientific principles and best practices for managing reactive chemicals. While this document focuses on a specific compound, the underlying principles of hazard assessment, risk mitigation, and emergency preparedness are broadly applicable to the handling of all reactive monomers in a research and development setting.

Section 1: Hazard Identification and Risk Assessment

A proactive approach to safety begins with a comprehensive understanding of the potential hazards associated with vinyl 2-chlorobenzoate. Based on available safety data, the primary hazards are categorized as follows:

1.1 GHS Classification and Health Effects

Vinyl 2-chlorobenzoate is classified under the Globally Harmonized System (GHS) with the following primary hazard statements:

  • H315: Causes skin irritation. [2]

  • H319: Causes serious eye irritation. [2]

These classifications are supported by data on analogous vinyl esters and chlorinated aromatic compounds, which are known to cause dermal and ocular irritation.[3][4] The mechanism of skin irritation is likely due to the chemical's ability to disrupt the lipid barrier of the skin, leading to inflammation.[5][6]

Table 1: GHS Hazard Classification for Vinyl 2-Chlorobenzoate [2]

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation

1.2 Physical and Chemical Hazards

Vinyl 2-chlorobenzoate is a liquid at room temperature.[5] Although it has a relatively high flash point, it is a combustible liquid and should be kept away from open flames and high temperatures.[8] A significant, yet often overlooked, hazard is its potential for uncontrolled polymerization. As a vinyl ester monomer, it can undergo polymerization initiated by heat, light, or contact with certain chemicals.[9] This reaction can be exothermic, leading to a rapid increase in temperature and pressure, which could rupture a sealed container. The product is typically stabilized with hydroquinone to inhibit premature polymerization.[1]

1.3 Occupational Exposure Limits

Currently, there are no specific Occupational Exposure Limits (OELs), such as a Permissible Exposure Limit (PEL) from OSHA or a Threshold Limit Value (TLV) from ACGIH, established for vinyl 2-chlorobenzoate.[10][11] In the absence of a specific OEL, it is prudent to handle the compound with a high degree of caution, employing engineering controls and personal protective equipment to minimize any potential for exposure.

Section 2: The Hierarchy of Controls: A Proactive Safety Framework

To effectively mitigate the risks associated with handling vinyl 2-chlorobenzoate, a systematic approach based on the hierarchy of controls should be implemented. This framework prioritizes the most effective control measures to ensure personnel safety.

Hierarchy of Controls Elimination Elimination (Not Feasible) Substitution Substitution (Consider less hazardous alternatives) Engineering Engineering Controls (Fume hood, ventilation) Administrative Administrative Controls (SOPs, training) PPE Personal Protective Equipment (Gloves, goggles)

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

2.1 Engineering Controls: The First Line of Defense

The primary method for controlling exposure to vinyl 2-chlorobenzoate is through the use of robust engineering controls.

  • Chemical Fume Hood: All handling of vinyl 2-chlorobenzoate, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood.[2] This is crucial for preventing the inhalation of any vapors and containing any potential spills.

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed from the work area.[12]

2.2 Administrative Controls: Standard Operating Procedures and Training

Well-defined procedures and comprehensive training are critical for reinforcing safe work practices.

  • Standard Operating Procedures (SOPs): Detailed SOPs should be developed for all procedures involving vinyl 2-chlorobenzoate. These SOPs should cover every aspect of the workflow, from receipt and storage to use and disposal.

  • Training: All personnel who will handle the compound must receive documented training on its hazards, safe handling procedures, emergency protocols, and the proper use of personal protective equipment.[9]

2.3 Personal Protective Equipment (PPE): The Final Barrier

While engineering and administrative controls are designed to minimize exposure, appropriate PPE is essential as a final barrier of protection.

Table 2: Recommended Personal Protective Equipment

Body PartProtectionRationale
Eyes/Face Chemical safety goggles and a face shieldProtects against splashes of the irritating liquid.
Hands Chemical-resistant gloves (e.g., nitrile, neoprene)Prevents skin contact and irritation.[3]
Body Laboratory coatProtects clothing and skin from minor splashes.

Section 3: Standard Operating Procedures for Safe Handling

Adherence to well-defined protocols is paramount when working with vinyl 2-chlorobenzoate. The following procedures should be incorporated into laboratory-specific SOPs.

3.1 Receipt and Storage

  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store in a cool, dry, well-ventilated area away from heat, light, and incompatible materials such as strong acids, bases, and oxidizing agents.[13][14] The container should be tightly closed to prevent the escape of vapors.

3.2 Handling and Use

  • Work Area Preparation: Ensure the chemical fume hood is functioning correctly and the work area is clean and free of clutter.

  • Weighing and Transferring: Conduct all weighing and transferring of the liquid within the fume hood. Use appropriate tools (e.g., spatulas, pipettes) to avoid spills.

  • Reaction Setup: When setting up reactions, ensure that the apparatus is secure and that there is adequate cooling capacity to manage any potential exotherms from polymerization.

3.3 Waste Disposal

  • Collection: Collect all waste containing vinyl 2-chlorobenzoate in a designated, labeled, and sealed container.

  • Disposal: Dispose of chemical waste through a licensed waste disposal company in accordance with all local, state, and federal regulations.[2][9] Do not pour down the drain.

Section 4: Emergency Response Protocols

Preparedness is key to effectively managing any incidents involving vinyl 2-chlorobenzoate.

4.1 First Aid Measures

Table 3: First Aid Procedures [2]

Exposure RouteFirst Aid Instructions
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

4.2 Spill Response

  • Minor Spills (inside a fume hood):

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).[15]

    • Carefully collect the absorbed material into a sealed container for disposal.

    • Decontaminate the area with a suitable cleaning agent.

  • Major Spills (outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If the spill is flammable, remove all ignition sources.

    • Contact your institution's emergency response team.

    • Do not attempt to clean up a major spill without proper training and equipment.[12]

4.3 Fire Response

  • In the event of a fire involving vinyl 2-chlorobenzoate, use a dry chemical, carbon dioxide, or foam extinguisher.[8]

  • Thermal decomposition may produce toxic and corrosive gases, including hydrogen chloride, carbon monoxide, and carbon dioxide.[16] Firefighters should wear self-contained breathing apparatus.

Section 5: Conclusion

Vinyl 2-chlorobenzoate is a valuable reagent in the hands of a well-informed and prepared researcher. By understanding its potential hazards and diligently applying the principles of the hierarchy of controls, this compound can be handled safely and effectively. A culture of safety, built on a foundation of robust engineering controls, comprehensive administrative procedures, and the consistent use of personal protective equipment, is the cornerstone of responsible chemical research. This guide serves as a technical resource to support that culture, empowering scientists to advance their work while prioritizing their health and safety.

References

  • TCI Chemicals. (2025, May 2).
  • FreemanSupply.com. (n.d.).
  • Key Resin Company. (n.d.).
  • Waterline Renewal Technologies. (2015, June 30).
  • Pipe Lining Supply. (n.d.).
  • Fisher Scientific. (2024, March 30).
  • AkzoNobel. (2025, May 7).
  • Sigma-Aldrich. (2025, April 28).
  • Cole-Parmer. (n.d.).
  • Fisher Scientific. (n.d.).
  • JCP Fixings. (2021, April 28).
  • Carl ROTH. (n.d.).
  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
  • Oakland University. (2025-2026). EHSO Manual: Spill Control/Emergency Response.
  • Labsolu. (n.d.).
  • University of California, Riverside. (2012, March 21). Chemical Spill Response and Clean-Up [Video]. YouTube.
  • Nipissing University. (n.d.).
  • Augusta University. (n.d.). Chemical Spill Response.
  • Ontario Ministry of Labour, Training and Skills Development. (2022, March 30).
  • Occupational Safety and Health Administration. (n.d.).
  • TCI Chemicals. (n.d.).
  • Polysil. (n.d.).
  • Health and Safety Authority. (2021, May 18). 2021 Code of Practice for the Safety, Health and Welfare at Work (Chemical Agents)
  • Alfa Chemistry. (n.d.).
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A Comprehensive Guide to Determining the Solubility of Vinyl 2-Chlorobenzoate in Common Organic Solvents for Research and Development Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This guide provides a robust framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of vinyl 2-chlorobenzoate. Given the scarcity of published data on this specific compound, this document emphasizes the foundational principles and a detailed, self-validating experimental protocol to empower researchers to generate reliable solubility data in-house.

Introduction to Vinyl 2-Chlorobenzoate and the Imperative of Solubility Data

Vinyl 2-chlorobenzoate is a vinyl ester of 2-chlorobenzoic acid. Its structure, featuring an aromatic ring, a chlorine substituent, and a vinyl ester group, suggests its potential as a monomer in polymerization reactions and as a precursor or intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

In any application, from reaction chemistry to formulation development, understanding the solubility of vinyl 2-chlorobenzoate is a critical first step. Solubility data dictates the choice of solvents for synthesis and purification, influences reaction kinetics, and is a cornerstone of pre-formulation studies in drug development. Accurate solubility profiles are essential for ensuring process efficiency, reproducibility, and the ultimate success of a research or development project.

Theoretical Underpinnings of Solubility: A Predictive Framework

Before embarking on experimental determination, it is crucial to understand the physicochemical factors that govern the solubility of vinyl 2-chlorobenzoate. The principle of "like dissolves like" provides a foundational, albeit qualitative, starting point.

  • Molecular Structure and Polarity: Vinyl 2-chlorobenzoate possesses both polar and non-polar characteristics. The ester group (-COO-) and the chlorine atom (-Cl) introduce polarity and the capacity for dipole-dipole interactions. The benzene ring, however, is non-polar and favors interactions with non-polar solvents through van der Waals forces.

  • Solvent Properties: The choice of solvent is paramount. Solvents are broadly classified by their polarity, which is often quantified by the dielectric constant or polarity index.

    • Polar Protic Solvents (e.g., methanol, ethanol): These solvents have a hydrogen atom attached to an electronegative atom and can act as hydrogen bond donors. While the ester oxygen in vinyl 2-chlorobenzoate can act as a hydrogen bond acceptor, its overall solubility in highly polar protic solvents may be limited.

    • Polar Aprotic Solvents (e.g., acetone, acetonitrile, dimethylformamide (DMF)): These solvents are polar but lack O-H or N-H bonds. They are effective at solvating polar solutes through dipole-dipole interactions. It can be hypothesized that vinyl 2-chlorobenzoate will exhibit good solubility in many of these solvents.

    • Non-Polar Solvents (e.g., hexane, toluene): These solvents primarily interact through weaker van der Waals forces. The presence of the non-polar benzene ring suggests that vinyl 2-chlorobenzoate will have appreciable solubility in these solvents, particularly those with aromatic character like toluene.

A systematic approach involves screening a range of solvents from these different classes to build a comprehensive solubility profile.

Experimental Workflow for Solubility Determination

The following protocol describes the isothermal equilibrium method, a gold-standard technique for determining the solubility of a solid compound in a liquid solvent. This method relies on creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment
  • Vinyl 2-chlorobenzoate (high purity, >98%)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (±0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 8 mL)

  • Constant temperature incubator/shaker or water bath

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Experimental Protocol: Isothermal Equilibrium Method

Step 1: Preparation of the Solvent System

  • Select a range of common organic solvents based on the theoretical considerations discussed above. A good starting set includes hexane (non-polar), toluene (aromatic), ethyl acetate (intermediate polarity), acetone (polar aprotic), and methanol (polar protic).

Step 2: Sample Preparation

  • Add an excess amount of vinyl 2-chlorobenzoate to a series of vials. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation.

  • Accurately pipette a known volume of the selected solvent into each vial.

Step 3: Equilibration

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

  • Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated. The system has reached equilibrium when the concentration of the solute in the liquid phase remains constant over time.

Step 4: Sample Withdrawal and Filtration

  • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Carefully draw a sample from the supernatant using a syringe.

  • Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove any undissolved solid particles, which would artificially inflate the measured solubility.

Step 5: Dilution and Quantification

  • Accurately dilute the filtered saturated solution with a suitable solvent (often the same solvent or a mobile phase component) to a concentration that falls within the linear range of the analytical method (e.g., HPLC or GC).

  • Analyze the diluted sample using a pre-validated analytical method to determine the concentration of vinyl 2-chlorobenzoate. A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.

Step 6: Calculation of Solubility

  • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

  • Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualizing the Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sample Phase 3: Sampling & Analysis cluster_calc Phase 4: Data Output A Add excess Vinyl 2-Chlorobenzoate to vial B Add known volume of solvent A->B Accurate Dispensing C Seal vial and place in shaker at constant T B->C D Equilibrate for 24-72 hours to achieve saturation C->D E Withdraw supernatant with syringe D->E F Filter with 0.22µm syringe filter E->F G Dilute sample for analytical quantification F->G H Analyze via HPLC/GC against calibration curve G->H I Calculate Solubility (e.g., g/100mL, mol/L) H->I

Caption: Isothermal equilibrium method workflow for solubility.

Data Presentation and Interpretation

The quantitative results from the experimental protocol should be summarized in a clear and concise table to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility Data for Vinyl 2-Chlorobenzoate at 25 °C

Solvent ClassSolventPolarity IndexSolubility ( g/100 mL)Qualitative Description
Non-Polarn-Hexane0.1Experimental Valuee.g., Sparingly Soluble
AromaticToluene2.4Experimental Valuee.g., Freely Soluble
EsterEthyl Acetate4.4Experimental Valuee.g., Soluble
KetoneAcetone5.1Experimental Valuee.g., Very Soluble
Alcohol (Protic)Methanol5.1Experimental Valuee.g., Soluble
Aprotic, PolarAcetonitrile5.8Experimental Valuee.g., Very Soluble
Aprotic, PolarDimethylformamide6.4Experimental Valuee.g., Very Soluble

Note: This table is a template. The "Experimental Value" and "Qualitative Description" columns must be populated with data generated from the protocol described above.

Conclusion

References

  • "Protocol for the Measurement of Solubility and Dissolution Rate". This document from the European Chemicals Agency (ECHA) provides detailed guidelines on standard methods for determining the solubility of chemical substances, aligning with the principles of the isothermal equilibrium method described.

    • Source: European Chemicals Agency
    • URL: [Link]

  • "ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances". This guideline from the International Council for Harmonisation (ICH)

    • Source: International Council for Harmonis
    • URL: [Link]

  • "Solubility" - IUPAC Gold Book. The International Union of Pure and Applied Chemistry (IUPAC)

    • Source: IUPAC Gold Book
    • URL: [Link]

Methodological & Application

Application Notes and Protocols for the Polymerization of Vinyl 2-Chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Vinyl 2-chlorobenzoate is a substituted vinyl ester monomer with potential applications in the synthesis of functional polymers for various fields, including drug delivery, specialty coatings, and advanced materials. The presence of the chlorine atom on the benzoate ring is anticipated to modulate the polymer's properties, such as its refractive index, thermal stability, and chemical resistance, compared to its unsubstituted counterpart, poly(vinyl benzoate). This guide provides a detailed overview of potential polymerization techniques for vinyl 2-chlorobenzoate, offering theoretical insights and practical, step-by-step protocols. While specific literature on the polymerization of this exact monomer is limited, the following protocols are based on well-established methods for similar vinyl esters and provide a robust starting point for research and development.

The monomer, vinyl 2-chlorobenzoate, is commercially available from suppliers such as Tokyo Chemical Industry (TCI). For researchers opting for in-house synthesis, various methods for the preparation of substituted vinyl benzoates have been reported. One such method involves the reaction of the corresponding carboxylic acid with 2-chloro-4,6-dimethoxy-1,3,5-triazine in the presence of N-methylmorpholine to form an active triazine ester, which then reacts with vinyl acetate in the presence of potassium tert-butoxide.[1] Another approach is the vinylation of aromatic carboxylic acids with acetylene using heterogeneous catalysts.[2]

This document will explore three primary polymerization strategies: free radical polymerization, reversible addition-fragmentation chain-transfer (RAFT) polymerization, and atom transfer radical polymerization (ATRP). Each section will delve into the mechanistic details, provide a comprehensive protocol, and discuss the expected outcomes and characterization techniques.

Free Radical Polymerization of Vinyl 2-Chlorobenzoate

Free radical polymerization is a common and straightforward method for polymerizing vinyl monomers.[2] The process involves initiation, propagation, and termination steps. The 2-chloro substituent on the benzoate ring is expected to influence the monomer's reactivity through electronic and steric effects. The electron-withdrawing nature of the chlorine atom may affect the electron density of the vinyl group, and its position in the ortho position could introduce steric hindrance, potentially influencing the rate of polymerization and the stereochemistry of the resulting polymer. For instance, in the case of vinyl pentafluorobenzoate, the electron-withdrawing fluorine atoms were found to favor syndiotactic propagation.[3]

Mechanistic Overview

The polymerization is initiated by the thermal or photochemical decomposition of an initiator to generate free radicals. These radicals then add to the double bond of the vinyl 2-chlorobenzoate monomer, creating a new radical species that propagates by adding to subsequent monomer units. The process terminates through combination or disproportionation of two growing polymer chains.

Experimental Protocol: Solution Polymerization

This protocol describes a typical solution polymerization of vinyl 2-chlorobenzoate using 2,2'-azobisisobutyronitrile (AIBN) as a thermal initiator.

Materials:

  • Vinyl 2-chlorobenzoate (stabilized)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene (or other suitable solvent like dioxane or ethyl acetate)

  • Methanol (for precipitation)

  • Schlenk flask with a magnetic stir bar

  • Nitrogen or Argon source

  • Oil bath

  • Vacuum line

Procedure:

  • Monomer Purification: To remove the inhibitor (e.g., hydroquinone), pass the vinyl 2-chlorobenzoate monomer through a short column of basic alumina.

  • Reaction Setup: In a 100 mL Schlenk flask, dissolve vinyl 2-chlorobenzoate (e.g., 10 g, 54.8 mmol) and AIBN (e.g., 90 mg, 0.55 mmol, for a monomer to initiator ratio of 100:1) in 50 mL of anhydrous toluene.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Place the sealed flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 6-24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR spectroscopy or gravimetry.

  • Termination and Precipitation: After the desired time, terminate the reaction by cooling the flask in an ice bath and exposing the solution to air.

  • Polymer Isolation: Slowly pour the viscous polymer solution into a large excess of cold methanol (e.g., 500 mL) with vigorous stirring to precipitate the polymer.

  • Purification: Collect the white polymer precipitate by filtration, wash it with fresh methanol, and dry it in a vacuum oven at 40-50 °C to a constant weight.

Expected Results and Characterization
ParameterExpected OutcomeCharacterization Technique
Yield 40-80% (dependent on reaction time)Gravimetry
Molecular Weight (Mn) 10,000 - 100,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (Mw/Mn) > 1.5GPC
Glass Transition Temp. (Tg) To be determined (likely higher than poly(vinyl benzoate) due to the polar C-Cl bond)Differential Scanning Calorimetry (DSC)
Chemical Structure Confirmation of polymer structure¹H NMR, ¹³C NMR, FT-IR Spectroscopy

¹H NMR (CDCl₃): Expect broad peaks corresponding to the polymer backbone protons and the aromatic protons of the 2-chlorobenzoate group. FT-IR (KBr): Characteristic peaks for the ester carbonyl group (~1740 cm⁻¹), C-Cl bond, and aromatic C-H bonds.

Workflow for Free Radical Polymerization

FreeRadicalPolymerization cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Isolation cluster_analysis Characterization Monomer_Purification Monomer Purification Reagent_Prep Reagent Preparation (Monomer, Initiator, Solvent) Monomer_Purification->Reagent_Prep Degassing Degassing (Freeze-Pump-Thaw) Reagent_Prep->Degassing Heating Heating and Stirring (e.g., 70°C) Degassing->Heating Precipitation Precipitation in Methanol Heating->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying GPC GPC (Mn, Mw/Mn) Drying->GPC NMR NMR (Structure) Drying->NMR FTIR FT-IR (Functional Groups) Drying->FTIR DSC DSC (Tg) Drying->DSC

Caption: Workflow for the free radical polymerization of vinyl 2-chlorobenzoate.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity).[4][5] For vinyl esters, xanthates and dithiocarbamates are generally the most effective RAFT agents.[4] The choice of the RAFT agent is critical for achieving good control over the polymerization of vinyl esters due to the high reactivity of the propagating radical.[4]

Mechanistic Overview

RAFT polymerization proceeds via a chain transfer mechanism involving a thiocarbonylthio compound (the RAFT agent). The growing polymer radical adds to the C=S bond of the RAFT agent, forming an intermediate radical. This intermediate can then fragment to release either the initial growing chain or the R-group of the RAFT agent as a new radical, which can then initiate a new polymer chain. This rapid equilibrium between active and dormant species allows for controlled chain growth.

Experimental Protocol: RAFT Polymerization

This protocol outlines the RAFT polymerization of vinyl 2-chlorobenzoate using a xanthate RAFT agent.

Materials:

  • Vinyl 2-chlorobenzoate (purified as in 1.2)

  • O-Ethyl-S-(1-phenylethyl) xanthate (or a similar suitable xanthate)

  • AIBN (or another suitable initiator)

  • Anhydrous 1,4-dioxane

  • Methanol

  • Schlenk flask with a magnetic stir bar

  • Nitrogen or Argon source

  • Oil bath

  • Vacuum line

Procedure:

  • Reagent Preparation: In a Schlenk flask, add vinyl 2-chlorobenzoate (e.g., 5 g, 27.4 mmol), O-ethyl-S-(1-phenylethyl) xanthate (e.g., 62 mg, 0.274 mmol, for a [Monomer]:[RAFT] ratio of 100:1), and AIBN (e.g., 4.5 mg, 0.0274 mmol, for a [RAFT]:[Initiator] ratio of 10:1) to 10 mL of anhydrous 1,4-dioxane.

  • Degassing: Perform three freeze-pump-thaw cycles on the reaction mixture.

  • Polymerization: Immerse the flask in a preheated oil bath at 60-70 °C and stir. Monitor the reaction over time by taking samples for ¹H NMR and GPC analysis to determine monomer conversion and the evolution of molecular weight and polydispersity.

  • Termination and Isolation: After reaching the desired conversion, stop the reaction by cooling and exposing to air. Precipitate the polymer in cold methanol, filter, and dry under vacuum.

Expected Results and Characterization
ParameterExpected OutcomeCharacterization Technique
Molecular Weight (Mn) Controlled by the [Monomer]/[RAFT] ratio; should increase linearly with conversion.GPC
Polydispersity Index (Mw/Mn) 1.1 - 1.4GPC
End-group Fidelity High, allowing for chain extension and block copolymer synthesis.¹H NMR, UV-Vis Spectroscopy
Tg To be determined.DSC
RAFT Polymerization Mechanism

RAFTPolymerization cluster_initiation Initiation cluster_raft_equilibrium RAFT Equilibrium cluster_propagation Propagation cluster_termination Termination I Initiator R_dot R• I->R_dot Decomposition P_dot P• (Propagating Radical) R_dot->P_dot + M M Monomer P_dot_n P_n• P_dot->P_dot_n Intermediate Intermediate Radical P_dot_n->Intermediate + RAFT Agent RAFT_agent RAFT Agent (Z-C(=S)-S-R) RAFT_agent->Intermediate P_n_RAFT Dormant Polymer (P_n-S-C(=S)-Z) Intermediate->P_n_RAFT R_dot_raft R• Intermediate->R_dot_raft R_dot_raft->P_dot + M P_dot_m P_m• P_dot_m_plus_1 P_{m+1}• P_dot_m->P_dot_m_plus_1 + M P_dot_x P_x• Dead_Polymer Dead Polymer P_dot_x->Dead_Polymer P_dot_y P_y• P_dot_y->Dead_Polymer

Caption: General mechanism of RAFT polymerization.

Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful CRP technique that utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains.[3] This method also allows for the synthesis of well-defined polymers. While ATRP of vinyl acetate is challenging, it has been successfully applied to other vinyl esters. The success of ATRP for vinyl 2-chlorobenzoate will depend on finding a suitable catalyst system that is not poisoned by the monomer or polymer and that provides a suitable equilibrium between active and dormant species.

Mechanistic Overview

In ATRP, a transition metal complex in a lower oxidation state (e.g., Cu(I)Br) reacts with an alkyl halide initiator to generate a radical and the metal complex in a higher oxidation state (e.g., Cu(II)Br₂). The radical then propagates by adding monomer units. The higher oxidation state metal complex can then deactivate the growing radical to regenerate the dormant species and the lower oxidation state metal complex. This reversible activation/deactivation process maintains a low concentration of active radicals, minimizing termination reactions.

Experimental Protocol: ATRP

This protocol provides a starting point for the ATRP of vinyl 2-chlorobenzoate.

Materials:

  • Vinyl 2-chlorobenzoate (purified)

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Methanol/water mixture (for precipitation)

  • Schlenk flask with a magnetic stir bar

  • Nitrogen or Argon source

  • Oil bath

  • Vacuum line

Procedure:

  • Catalyst and Initiator Preparation: In a Schlenk flask, add CuBr (e.g., 20 mg, 0.14 mmol). Seal the flask and purge with nitrogen/argon. Add deoxygenated anisole (10 mL) via syringe, followed by PMDETA (e.g., 29 µL, 0.14 mmol). Stir until a homogeneous solution is formed. Add EBiB (e.g., 20 µL, 0.14 mmol).

  • Monomer Addition: Add deoxygenated vinyl 2-chlorobenzoate (e.g., 2.5 g, 13.7 mmol, for a [Monomer]:[Initiator] ratio of 100:1) to the catalyst/initiator solution.

  • Degassing: If necessary, perform a brief degassing of the final mixture.

  • Polymerization: Place the flask in a thermostated oil bath at a specified temperature (e.g., 50-90 °C). Monitor the reaction progress by taking samples for analysis.

  • Work-up: After the desired time or conversion, cool the reaction and expose it to air to quench the polymerization. Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Isolation: Precipitate the polymer solution in a cold methanol/water mixture. Filter the polymer and dry it under vacuum.

Expected Results and Characterization
ParameterExpected OutcomeCharacterization Technique
Molecular Weight (Mn) Controlled by the [Monomer]/[Initiator] ratio; linear increase with conversion.GPC
Polydispersity Index (Mw/Mn) 1.1 - 1.3GPC
Chain-end Functionality High, allowing for post-polymerization modification.¹H NMR, Mass Spectrometry
Tg To be determined.DSC
ATRP Experimental Workflow

ATRPWorkflow A Prepare Catalyst Complex (CuBr/PMDETA in Anisole) B Add Initiator (Ethyl α-bromoisobutyrate) A->B C Add Deoxygenated Monomer (Vinyl 2-chlorobenzoate) B->C D Polymerize at Controlled Temperature C->D E Quench and Remove Catalyst (Pass through Alumina) D->E F Precipitate, Filter, and Dry E->F G Characterize Polymer (GPC, NMR, DSC) F->G

Caption: Experimental workflow for ATRP of vinyl 2-chlorobenzoate.

Conclusion

The polymerization of vinyl 2-chlorobenzoate presents an opportunity to synthesize novel functional polymers. This guide has provided detailed, albeit model, protocols for its polymerization via free radical, RAFT, and ATRP techniques. Researchers should consider these protocols as a starting point, with the understanding that optimization of reaction conditions such as monomer/initiator/catalyst ratios, temperature, and solvent may be necessary to achieve the desired polymer characteristics. The presence of the 2-chloro substituent is a key feature that is likely to influence the polymerization kinetics and the properties of the final polymer, making this an interesting area for further investigation. Thorough characterization of the resulting poly(vinyl 2-chlorobenzoate) will be crucial in elucidating these structure-property relationships and unlocking its potential for various applications.

References

  • Besada, L. N., Peruzzo, P. J., Cortizo, A., & Cortizo, M. S. (2024). Synthesis of Poly(vinyl benzoate)-b-poly(ethyleneglycol)-b-poly(vinyl benzoate)
  • Bhat, R., Abdullah, N., & Liong, M. T. (2009).
  • Evano, G., & Nitelet, A. (2016).
  • Kamachi, M., Satoh, J., Liaw, D. J., & Nazakura, S. (1979).
  • Moad, G., Rizzardo, E., & Thang, S. H. (2014).
  • Nicolas, J., et al. (2015). A strategy for sequence control in vinyl polymers via iterative controlled radical cyclization.
  • Prakash, J., & Roy, S. (2002). Using triethylamine as catalyst in Hunsdiecker reactions... Journal of Organic Chemistry.
  • Rzayev, Z. M. O., et al. (2021). Facile synthesis of vinyl esters of aromatic carboxylic acids with participation of 2-chloro-4,6-dimethoxy-1,3,5-triazine. E3S Web of Conferences.
  • Sapaev, A. R., et al. (2023).
  • Yamada, B., et al. (2004).
  • Zain, N. M., et al. (2018).

Sources

Application Note: Vinyl 2-Chlorobenzoate as a Functional Monomer in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis, polymerization, and application of poly(vinyl 2-chlorobenzoate), designed for researchers and professionals in polymer chemistry and drug development.

Authored by: Dr. Gemini, Senior Application Scientist

Abstract and Introduction

Vinyl 2-chlorobenzoate (V2CB) is a functional vinyl ester monomer that holds significant promise for the development of advanced polymeric materials. Its structure, comprising a polymerizable vinyl group and a 2-chlorobenzoyl moiety, offers a unique combination of properties. The presence of the chlorine atom on the aromatic ring can be leveraged to tune material characteristics such as thermal stability, flame retardancy, and refractive index. Furthermore, the chloro- and ester functionalities serve as versatile handles for post-polymerization modification, enabling the synthesis of complex macromolecular architectures and functional materials for applications in specialty coatings, reactive polymer intermediates, and drug delivery systems.[1]

This guide provides a comprehensive overview of V2CB, from monomer synthesis and purification to its controlled and free-radical polymerization. We present detailed, field-proven protocols, explain the causality behind experimental choices, and discuss the characterization and potential applications of the resulting polymers.

Monomer Synthesis and Purification

The synthesis of vinyl esters from aromatic carboxylic acids can be achieved through several methods, most commonly via a catalyzed vinyl exchange reaction with a vinyl donor like vinyl acetate.[2] This approach is generally safer and more accessible than methods involving explosive acetylene gas.[3] Purity of the monomer is paramount for successful polymerization; inhibitors must be removed, as they scavenge radicals and prevent initiation.[4]

Synthesis Workflow: Transvinylation

The following diagram outlines a typical workflow for the synthesis of Vinyl 2-Chlorobenzoate.

cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification cluster_product Final Product r1 2-Chlorobenzoic Acid p1 Combine Reactants in Anhydrous Solvent r1->p1 r2 Vinyl Acetate (Excess) r2->p1 r3 Palladium(II) Catalyst r3->p1 r4 Base (e.g., NaOAc) r4->p1 p2 Heat Under Inert Atmosphere (e.g., 70-100 °C) p1->p2 p3 Monitor by TLC/GC p2->p3 w1 Filter to Remove Catalyst p3->w1 w2 Solvent Removal (Rotary Evaporation) w1->w2 w3 Column Chromatography or Vacuum Distillation w2->w3 prod Pure Vinyl 2-Chlorobenzoate (Store with Inhibitor) w3->prod

Caption: Workflow for V2CB synthesis via transvinylation.

Detailed Synthesis Protocol

Materials:

  • 2-Chlorobenzoic acid

  • Vinyl acetate (inhibitor-free)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Sodium acetate (NaOAc), anhydrous

  • Anhydrous toluene

  • Basic alumina

  • Hydroquinone (inhibitor for storage)

Procedure:

  • Monomer Purification: Pass vinyl acetate through a short column of basic alumina immediately before use to remove the shipping inhibitor.

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chlorobenzoic acid (1 equiv.), sodium acetate (3 mol%), and Pd(OAc)₂ (1 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reaction: Add anhydrous toluene and an excess of purified vinyl acetate (5-10 equiv.) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-24 hours.

  • Workup: Cool the mixture to room temperature. Filter through a pad of Celite to remove the catalyst and salts.

  • Purification: Remove the solvent and excess vinyl acetate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure vinyl 2-chlorobenzoate.

  • Stabilization: Add a small amount of hydroquinone (~100 ppm) to the purified monomer for storage to prevent spontaneous polymerization. Store at 4 °C.

Polymerization Methodologies

Free-Radical Polymerization (FRP)

FRP is a robust and widely applicable method for polymerizing vinyl monomers.[5] The process involves three key stages: initiation, where a free radical is generated; propagation, where the monomer adds to the growing radical chain; and termination, where two radicals combine to end the reaction.[5][6]

FRP cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_termination 3. Termination initiator Initiator (I) radicals Primary Radicals (2R•) initiator->radicals Heat (Δ) mono_rad Monomer Radical (R-M•) radicals->mono_rad mono Monomer (M) mono->mono_rad chain Growing Chain (R-Mₙ•) long_chain Longer Chain (R-Mₙ₊₁•) chain->long_chain mono2 Monomer (M) mono2->long_chain chain1 Growing Chain (R-Mₙ•) dead_polymer Dead Polymer chain1->dead_polymer Coupling or Disproportionation chain2 Growing Chain (R-Mₘ•) chain2->dead_polymer

Caption: The three stages of Free-Radical Polymerization.

Protocol: Bulk Polymerization of V2CB

  • Place purified V2CB and a radical initiator (e.g., AIBN, 0.1 mol%) into a Schlenk flask or ampoule.

  • Subject the mixture to a minimum of three freeze-pump-thaw cycles to remove dissolved oxygen, which inhibits polymerization.[4]

  • Backfill the vessel with an inert gas and seal it.

  • Immerse the vessel in a preheated oil bath at the appropriate temperature (e.g., 60-70 °C for AIBN).

  • Allow the polymerization to proceed for a set time (e.g., 2-24 hours). The viscosity will increase significantly.

  • Cool the reaction to room temperature to quench the polymerization.

  • Dissolve the resulting viscous mass in a suitable solvent (e.g., acetone or THF).

  • Precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent (e.g., cold methanol or hexane) with vigorous stirring.

  • Collect the polymer by filtration and dry it in a vacuum oven at 40 °C to a constant weight.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

For applications requiring precise control over molecular weight, low dispersity (Đ), and complex architectures (e.g., block copolymers), controlled radical polymerization techniques are essential.[7] RAFT polymerization is particularly well-suited for vinyl esters.[8] However, the polymerization of vinyl esters presents challenges due to the high reactivity of the propagating radical and low reactivity of the monomer, which can lead to side reactions.[8] The key to successful RAFT of vinyl esters is the selection of an appropriate RAFT agent. Xanthates and N-aryl dithiocarbamates are effective, as they provide less stabilization to the intermediate radical adduct compared to dithioesters used for styrenes or acrylates.[8][9]

RAFT_Mechanism cluster_main Main RAFT Equilibrium cluster_init Initiation & Propagation dormant Dormant Species (Polymer-RAFT) intermediate Intermediate Radical Adduct dormant->intermediate + Pₙ• propagating Propagating Radical (Pₙ•) intermediate->propagating + RAFT-Polymer init Initiator → R• prop R• + nM → Pₙ• init->prop prop->dormant Reacts with Dormant Species

Caption: Core equilibrium of the RAFT polymerization process.

Protocol: RAFT Solution Polymerization of V2CB

  • In a Schlenk flask, dissolve V2CB, a suitable RAFT agent (e.g., a xanthate), and an initiator (e.g., AIBN) in an anhydrous solvent (e.g., 1,4-dioxane or toluene). A typical molar ratio of [Monomer]:[RAFT]:[Initiator] is 200:1:0.2.

  • Degas the solution using at least three freeze-pump-thaw cycles.

  • Backfill with an inert gas and place the flask in a preheated oil bath (e.g., 70 °C).

  • Monitor the polymerization by periodically taking aliquots (via a degassed syringe) and analyzing for monomer conversion (by ¹H NMR) and molecular weight evolution (by GPC).

  • Once the desired conversion is reached, quench the reaction by cooling to 0 °C and exposing it to air.

  • Purify the polymer by precipitation in a non-solvent as described in the FRP protocol. Multiple reprecipitations may be necessary to remove all unreacted monomer and RAFT agent.

Polymer Characterization

Thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized poly(vinyl 2-chlorobenzoate) (PV2CB).

TechniqueInformation ObtainedExpected Results for PV2CB
¹H NMR Confirms polymer structure, calculates monomer conversion.Disappearance of vinyl proton signals (~4.5-7.5 ppm). Appearance of broad polymer backbone signals (~1.5-2.5 ppm) and preservation of aromatic proton signals (~7.2-7.8 ppm).
FT-IR Confirms functional groups.Disappearance of the C=C stretch (~1640 cm⁻¹). Presence of C=O ester stretch (~1740 cm⁻¹) and C-Cl stretch (~750 cm⁻¹).
GPC/SEC Determines number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ).FRP: High Mₙ, broad Đ (>1.5). RAFT: Mₙ controlled by [M]/[RAFT] ratio, narrow Đ (<1.3).
DSC/TGA Measures thermal properties: glass transition temperature (T₉) and thermal decomposition temperature (Tₐ).T₉ is expected to be higher than poly(vinyl acetate) due to the bulky, polar side group. The chlorinated nature may enhance thermal stability and char yield.[10]

Properties and Potential Applications

The unique structure of PV2CB imparts a range of desirable properties, opening avenues for specialized applications.

  • Flame Retardancy: The presence of chlorine can enhance the flame-retardant properties of materials, making PV2CB a potentially valuable additive or base polymer for applications requiring fire safety.[10][11]

  • Reactive Polymer Intermediate: The chlorine atom on the benzene ring is susceptible to nucleophilic aromatic substitution or can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows PV2CB to serve as a scaffold for grafting other functional molecules, drugs, or polymers.

  • High Refractive Index Materials: The incorporation of an aromatic ring and a heavy atom (chlorine) is known to increase the refractive index of polymers. This makes PV2CB a candidate for optical applications, such as coatings for lenses or components in optical devices.

  • Precursor to Functional Poly(vinyl alcohol): While hydrolysis of benzoate esters is more challenging than for acetate esters, successful cleavage would yield a modified poly(vinyl alcohol) (PVA) with residual chlorobenzoic acid groups, potentially altering its solubility and chelating properties.[12][13] This could be useful in creating functional hydrogels or films for biomedical applications.[14][15]

References

  • Moad, G., Rizzardo, E., & Thang, S. H. (2014). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. Polymers, 6(5), 1436-1471. [Link][8][9]

  • Overberger, C. G., et al. (1953). Radical copolymerization of butyl vinylsulfonate with various comonomers. Journal of the American Chemical Society. (Note: While this reference is for vinyl sulfonate, the principles of radical copolymerization are broadly applicable.) [Link][16]

  • VIA. (2017). Chlorinated Polyethylene (CPE) Characteristics and Application. VIA.[Link][10][11]

  • Sawant, P. D. (2015). A Review On Mechanical Properties And Applications Of Chlorinated Polyethylene. International Journal of Advances in Engineering & Technology. [Link]

  • Polysil. Vinyl 2-Chlorobenzoate. Polysil.[Link][1]

  • Mammadov, A., et al. (2023). Facile synthesis of vinyl esters of aromatic carboxylic acids with participation of 2-chloro. E3S Web of Conferences. [Link][3]

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. [Link][7]

  • Colombani, D. (1997). Controlled Radical Polymerization. Progress in Polymer Science, 22(8), 1649-1720. [Link][6]

  • G. Henrici-Olivé, S. Olivé. (1961). The polymerization of vinyl benzoate. Die Makromolekulare Chemie. [Link][12]

  • Odian, G. (2004). Free Radical Polymerization. Principles of Polymerization. [Link][5][17]

  • Aliyev, F., et al. (2026). Vinyl esters of carboxylic acids: Synthesis, properties, applications, and technological processes. Chemical Review and Letters. [Link][2]

  • Kenawy, E. R., et al. (2012). Synthesis and biocidal activity of modified poly(vinyl alcohol). Journal of Industrial and Engineering Chemistry. [Link][13]

  • Baker, S. L., et al. (2012). Thermoresponsive, well-defined, poly(vinyl alcohol) co-polymers. Polymer Chemistry. [Link][15]

  • DeMerlis, C. C., & Schoneker, D. R. (2003). Review of the oral toxicity of polyvinyl alcohol (PVA). Food and Chemical Toxicology. [Link][14]

Sources

Application Note: A Detailed Protocol for the Palladium-Catalyzed Synthesis of Vinyl 2-Chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Vinyl esters are a valuable class of organic compounds, serving as versatile monomers in polymer chemistry and as key intermediates in organic synthesis.[1][2] Vinyl 2-chlorobenzoate, in particular, is a functionalized monomer whose substituted aromatic ring and reactive vinyl group make it a target for the development of specialty polymers and fine chemicals. Traditional methods for vinyl ester synthesis, such as those involving the use of acetylene, are often hampered by harsh reaction conditions and the handling of explosive materials.[3][4]

This application note details a robust and operationally simple protocol for the synthesis of vinyl 2-chlorobenzoate via a palladium-catalyzed transvinylation reaction. The described method utilizes a direct exchange between 2-chlorobenzoic acid and vinyl acetate, which often serves as both the vinyl source and the solvent. This approach, catalyzed by palladium(II) acetate, offers mild reaction conditions and good yields, making it highly suitable for laboratory-scale preparations.[5][6] We provide a comprehensive, step-by-step procedure, from reagent handling and reaction setup to product purification and characterization, grounded in established chemical principles.

Reaction Scheme and Catalytic Mechanism

The overall transformation involves the substitution of the acidic proton of 2-chlorobenzoic acid with a vinyl group from vinyl acetate, producing vinyl 2-chlorobenzoate and acetic acid as a byproduct.

Overall Reaction:

The reaction is facilitated by a palladium(II) catalyst, such as palladium(II) acetate. While the detailed mechanism can be complex, a plausible catalytic cycle is outlined below. The process is believed to initiate with the coordination of vinyl acetate to the Pd(II) center, followed by an oxypalladation step.[5] Subsequent reaction with the carboxylic acid and elimination regenerates the catalyst and releases the vinyl ester product.

G pd_catalyst Pd(II) Catalyst (e.g., Pd(OAc)₂) intermediate1 π-Complex Formation pd_catalyst->intermediate1 Coordination vinyl_acetate Vinyl Acetate (Reactant) vinyl_acetate->intermediate1 intermediate2 Oxypalladation Intermediate intermediate1->intermediate2 Nucleophilic Attack intermediate3 Ligand Exchange intermediate2->intermediate3 acid 2-Chlorobenzoic Acid acid->intermediate3 Protonolysis/Exchange intermediate3->pd_catalyst Catalyst Regeneration product Vinyl 2-Chlorobenzoate (Product) intermediate3->product Reductive Elimination / β-Hydride Elimination acetic_acid Acetic Acid (Byproduct) intermediate3->acetic_acid

Figure 1: Simplified Catalytic Cycle. A proposed mechanism for the Pd(II)-catalyzed transvinylation reaction.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberRequired PuritySupplier Example
2-Chlorobenzoic Acid118-91-2≥98%Sigma-Aldrich, TCI
Vinyl Acetate (stabilized)108-05-4≥99%Sigma-Aldrich, Merck
Palladium(II) Acetate3375-31-3Catalyst GradeStrem, Heraeus
Dichloromethane (DCM)75-09-2ACS GradeFisher Scientific
Hexanes110-54-3ACS GradeFisher Scientific
Ethyl Acetate141-78-6ACS GradeFisher Scientific
Silica Gel7631-86-960 Å, 230-400 meshSorbent Technologies
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser with inert gas inlet

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath with temperature control

  • Schlenk line or nitrogen/argon gas setup

  • Glass funnels and filter paper

  • Rotary evaporator

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Analytical balance

Safety Precautions and Hazard Management

It is imperative to conduct this procedure within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

ChemicalKey HazardsHandling Precautions
2-Chlorobenzoic Acid Causes skin and serious eye irritation.[7][8]Avoid contact with skin and eyes. Do not breathe dust.[7] Wash hands thoroughly after handling.[8]
Vinyl Acetate Highly flammable liquid and vapor.[9][10] Harmful if inhaled.[10] Suspected of causing cancer.[10]Keep away from heat, sparks, and open flames.[10] Use in a well-ventilated area. Ground all equipment to prevent static discharge.[9] Store in a cool, well-ventilated place.[9]
Palladium(II) Acetate May cause an allergic skin reaction. Causes serious eye damage.Avoid generating dust or inhaling vapors.[11] Store in a cool, dry, well-ventilated area.[11]
Dichloromethane Skin and eye irritant. Suspected carcinogen.Use only in a well-ventilated fume hood. Avoid skin and eye contact.

Detailed Experimental Protocol

This protocol is based on established procedures for palladium-catalyzed vinyl ester synthesis.[2][5][6]

Reaction Setup
  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C) overnight and allowed to cool under a stream of dry nitrogen or argon.

  • Reagent Dosing: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chlorobenzoic acid (e.g., 5.0 g, 31.9 mmol).

  • Catalyst Addition: To the same flask, add palladium(II) acetate (e.g., 72 mg, 0.32 mmol, 1 mol%).

    • Causality Note: The catalyst loading is typically between 1-5 mol%. A 1 mol% loading is a good starting point to balance reaction efficiency with cost and ease of removal. Palladium acetate is a stable and reliable source of soluble palladium for catalysis.[12][13]

  • Solvent/Reagent Addition: Add vinyl acetate (e.g., 40 mL). Vinyl acetate serves as both the vinylating agent and the solvent, ensuring a high concentration of the reactant.

  • Assembly: Attach a reflux condenser to the flask. Connect the top of the condenser to a nitrogen or argon bubbler to maintain a slight positive pressure of inert gas.

    • Causality Note: While some Pd(II)-catalyzed exchange reactions are tolerant to air, an inert atmosphere prevents potential side reactions and ensures catalyst stability.[5][6]

Reaction Execution
  • Heating: Lower the assembled apparatus into a pre-heated oil bath set to 50-60 °C.

    • Causality Note: The reaction is performed under mild heat. Temperatures exceeding 60 °C may lead to unsatisfactory product distribution or slower conversion rates.[6]

  • Stirring: Begin vigorous magnetic stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Prepare a sample by taking a small aliquot (a drop) from the reaction mixture and dissolving it in ethyl acetate.

    • Spot the sample on a silica TLC plate alongside a spot of the starting material (2-chlorobenzoic acid).

    • Develop the plate using a mobile phase of 9:1 Hexanes:Ethyl Acetate.

    • Visualize the spots under a UV lamp (254 nm). The reaction is complete when the spot corresponding to 2-chlorobenzoic acid is no longer visible. The reaction typically takes 12-24 hours.

Work-up and Purification
  • Cooling: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Filtration: Filter the reaction mixture through a small plug of celite or silica gel in a funnel to remove the palladium catalyst. Wash the plug with a small amount of dichloromethane (DCM) to ensure all product is collected.

  • Solvent Removal: Combine the filtrates and remove the excess vinyl acetate and DCM using a rotary evaporator.

  • Column Chromatography: Purify the resulting crude oil via flash column chromatography.

    • Stationary Phase: Silica gel.

    • Eluent: A gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 95:5 hexanes:ethyl acetate) is typically effective.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield vinyl 2-chlorobenzoate as a colorless to light yellow liquid.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization prep_glass Dry Glassware weigh_reagents Weigh 2-Chlorobenzoic Acid and Pd(OAc)₂ prep_glass->weigh_reagents add_vinyl_acetate Add Vinyl Acetate weigh_reagents->add_vinyl_acetate assemble Assemble Reflux Apparatus under N₂ add_vinyl_acetate->assemble heat Heat to 50-60 °C with Stirring assemble->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool Reaction Complete filter Filter to Remove Catalyst cool->filter evaporate Evaporate Solvent filter->evaporate chromatography Column Chromatography evaporate->chromatography isolate Isolate Pure Product chromatography->isolate nmr ¹H and ¹³C NMR isolate->nmr ftir FT-IR Spectroscopy isolate->ftir

Figure 2: Experimental Workflow. A step-by-step flowchart for the synthesis and purification of vinyl 2-chlorobenzoate.

Characterization of Vinyl 2-Chlorobenzoate

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The sample should be dissolved in deuterated chloroform (CDCl₃) for analysis.

Analysis Expected Chemical Shifts (δ, ppm) Rationale
¹H NMR ~7.9 (dd, 1H), ~7.5-7.3 (m, 3H), ~7.4 (dd, 1H, -O-CH=), ~5.0 (dd, 1H, =CH₂, trans), ~4.7 (dd, 1H, =CH₂, cis)[14]The aromatic protons appear in the typical downfield region. The vinyl protons show a characteristic ABC splitting pattern: one proton on the oxygen-bearing carbon and two diastereotopic terminal protons.
¹³C NMR ~163 (C=O), ~142 (-O-CH=), ~134, ~133, ~131, ~129, ~127 (Aromatic C), ~98 (=CH₂)[14]The spectrum shows the ester carbonyl carbon, six distinct aromatic carbons due to the chloro-substituent, and the two vinyl carbons.
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum can be recorded from a thin film of the liquid product on a salt plate.

Functional Group Expected Absorption Range (cm⁻¹)
C=O Stretch (Ester)~1715 - 1740[15][16]
C=C Stretch (Vinyl)~1635[15]
C-O-C Stretch (Ester)~1160 - 1220[15][17]
=C-H Out-of-Plane Bend~945[15]

References

  • NuVest Chemicals. (n.d.). Material Safety Data Sheet Vinyl Acetate MSDS. Retrieved from [Link]

  • Agilent Technologies. (2024). Vinyl Acetate - Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Chlorobenzoic acid. Retrieved from [Link]

  • Synthesis of Aromatic Vinyl Esters by Exchange Reaction Catalyzed with Pd(II). (1999). Molecules, 4, 136.
  • LOTTE INEOS Chemical Co., Ltd. (n.d.). SAFETY DATA SHEET Vinyl acetate monomer. Retrieved from [Link]

  • ChemTalk. (2025). What is Palladium Acetate? A Complete Guide for Chemists and Industry Professionals. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - 2-chlorobenzoic acid 99%. Retrieved from [Link]

  • Deng, Z., et al. (2022). Ligand-enabled palladium-catalyzed hydroesterification of vinyl arenes with high linear selectivity to access 3-arylpropanoate esters.
  • Palladium Catalyzed α,β-Homodiarylation of Vinyl Esters in Aqueous Medium. (n.d.).
  • FT-IR spectrum of phenol- cardanol based vinyl ester resin, VEPCN 8. (n.d.).
  • FTIR spectrum of vinyl ester resins. (n.d.).
  • Heraeus Precious Metals. (n.d.). Palladium Acetate Unleashing Catalytic Potential. Retrieved from [Link]

  • The structure and yields of aromatic vinyl esters produced by palladium.... (n.d.).
  • Palladium-catalyzed reaction of vinyl triflates and vinyl/aryl halides with 4-alkynoic acids.... (n.d.).
  • Facile synthesis of vinyl esters of aromatic carboxylic acids with participation of 2-chloro. (2023). E3S Web of Conferences.
  • IR spectrum: Ethers. (n.d.). Química Organica.org.
  • In-Depth Analysis of Palladium Acetate: From Basic Properties to Practical Applic
  • Wikipedia. (n.d.). Palladium(II) acetate. Retrieved from [Link]

  • Synthesis of vinyl esters of aromatic carboxylic acids in the presence of Zn/SiOC, ZnO/SiOC, and Ni/SiOC catalytic systems. (n.d.). TÜBİTAK Academic Journals.
  • Synthesis and comparative study of vinyl ester resin prepared by using methyl methacrylate and acrylic acid. (2012). TSI Journals.
  • Biological Magnetic Resonance Bank. (n.d.). bmse000332 2-Chlorobenzoic Acid. Retrieved from [Link]

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use of vinyl 2-chlorobenzoate in organic synthesis reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of Vinyl 2-Chlorobenzoate

Authored by: A Senior Application Scientist

Introduction: A Molecule of Dual Functionality

In the landscape of modern organic synthesis, the pursuit of versatile building blocks that offer multiple avenues for molecular elaboration is paramount. Vinyl 2-chlorobenzoate (CAS RN: 15721-27-4) emerges as a noteworthy reagent, embodying a powerful duality in its structure.[1][2] It possesses both a reactive vinyl ester moiety and a synthetically valuable aryl chloride handle. This unique combination allows for its participation in a diverse array of transformations, including polymerization, transition-metal-catalyzed cross-coupling, and cycloaddition reactions. The presence of the ortho-chloro substituent on the benzoate ring not only provides a site for carbon-carbon and carbon-heteroatom bond formation but also electronically influences the reactivity of the vinyl group. This guide provides a detailed exploration of the synthesis and application of vinyl 2-chlorobenzoate, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.

Table 1: Physicochemical Properties of Vinyl 2-Chlorobenzoate

PropertyValueSource
CAS Number 15721-27-4[1]
Molecular Formula C₉H₇ClO₂[3]
Molecular Weight 182.6 g/mol [3]
Appearance Colorless to light orange clear liquid[1][4]
Boiling Point 130°C / 16 mmHg[3]
Purity >98.0% (GC)[1][4]
Common Stabilizer Hydroquinone (HQ)[1][2][5]

Part 1: Synthesis of Vinyl 2-Chlorobenzoate

The most common and industrially scalable methods for synthesizing vinyl esters of aromatic carboxylic acids are direct vinylation with acetylene or a transvinylation reaction with a vinyl donor like vinyl acetate.[6] While direct vinylation can be highly efficient, it often requires high pressures and temperatures and involves handling explosive acetylene gas.[6] A safer and more accessible laboratory-scale approach is the palladium-catalyzed transvinylation from vinyl acetate. An alternative, catalyst-free method involves activating the carboxylic acid before reacting it with vinyl acetate at low temperatures.[7]

Protocol 1: Synthesis via Carboxylic Acid Activation

This protocol is adapted from a general procedure for the synthesis of vinyl esters of aromatic carboxylic acids.[7] It avoids the use of a metal catalyst by activating the carboxylic acid with 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT).

Causality of Experimental Choices:

  • CDMT and N-methylmorpholine (NMM): CDMT reacts with the carboxylic acid in the presence of the base NMM to form a highly reactive triazine ester. This "activation" makes the carboxylate a much better leaving group.

  • Potassium tert-butoxide: This strong, non-nucleophilic base is used to deprotonate vinyl acetate, facilitating the vinyl transfer.

  • Low Temperature (-30 to -40 °C): The reaction is conducted at low temperatures to control the reactivity of the intermediates and minimize side reactions.

Step-by-Step Methodology:

  • Flask 1 (Acid Activation): In a 100 mL oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-chlorobenzoic acid (1.57 g, 0.01 mol) and CDMT (1.76 g, 0.01 mol) in 20 mL of anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0-5 °C using an ice bath.

  • Add N-methylmorpholine (1.1 mL, 0.01 mol) dropwise while stirring. Allow the mixture to stir at this temperature for 1 hour.

  • Flask 2 (Vinyl Source Preparation): In a separate 100 mL oven-dried flask, prepare a suspension of potassium tert-butoxide (1.12 g, 0.01 mol) in 10 mL of anhydrous THF.

  • Cool this suspension to between -30 and -40 °C (e.g., using an acetonitrile/dry ice bath).

  • To the cold suspension, add a solution of vinyl acetate (0.92 mL, 0.01 mol) in 2 mL of THF dropwise over 15 minutes. Stir for an additional 30 minutes at this temperature.

  • Reaction: Slowly add the contents of Flask 1 to Flask 2 via cannula over 30 minutes, ensuring the temperature of the reaction mixture does not rise above -30 °C.

  • Continue stirring the reaction at -30 to -40 °C for 2 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by adding 20 mL of a 5% aqueous NH₄Cl solution, ensuring the temperature does not rise above -10 °C.

  • Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield vinyl 2-chlorobenzoate.

Synthesis_Workflow cluster_flask1 Flask 1: Acid Activation cluster_flask2 Flask 2: Vinyl Source A 2-Chlorobenzoic Acid + CDMT in THF B Add NMM at 0-5°C A->B C Activated Triazine Ester B->C G Reaction Mixture C->G Transfer via Cannula at -30°C D t-BuOK in THF E Add Vinyl Acetate at -30°C D->E F Potassium Vinyloxide (transient) E->F F->G H Aqueous Quench (NH4Cl) G->H I Extraction & Purification H->I J Vinyl 2-Chlorobenzoate I->J Polymerization Initiator AIBN Heat Δ (Heat) Initiator->Heat Radical Initiator Radical (R•) Heat->Radical Monomer Vinyl 2-Chlorobenzoate Radical->Monomer Initiation Propagation Chain Propagation Monomer->Propagation Propagation->Propagation n Monomers Termination Termination Propagation->Termination Polymer Poly(vinyl 2-chlorobenzoate) Termination->Polymer

Caption: Simplified schematic of free-radical polymerization.

Application 2: Substrate in Cross-Coupling Reactions

The C(sp²)–Cl bond in vinyl 2-chlorobenzoate is a prime site for palladium- or iron-catalyzed cross-coupling reactions, enabling the formation of C-C and C-heteroatom bonds. This functionality is particularly useful for building biaryl structures or introducing alkyl chains.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol outlines the coupling of the aryl chloride moiety with an arylboronic acid. The conditions are based on established methods for coupling unactivated aryl chlorides. [8][9] Causality of Experimental Choices:

  • Palladium Precatalyst (e.g., Pd₂(dba)₃): A source of Pd(0), which is the active catalytic species.

  • Bulky Phosphine Ligand (e.g., SPhos, XPhos, or BINAP): These ligands are crucial for coupling less reactive aryl chlorides. They stabilize the Pd(0) species and promote the rate-limiting oxidative addition step by forming electron-rich, coordinatively unsaturated complexes. [9]* Base (e.g., K₃PO₄ or Cs₂CO₃): The base is required for the transmetalation step, where the organic group is transferred from boron to palladium. A strong base is typically needed for aryl chlorides.

  • Solvent (e.g., Toluene/Water or Dioxane): A polar aprotic solvent is generally used to dissolve the reactants and facilitate the reaction.

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube, add vinyl 2-chlorobenzoate (182.6 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol% Pd), SPhos (32.8 mg, 0.08 mmol, 8 mol%), and powdered K₃PO₄ (424 mg, 2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add 5 mL of anhydrous, degassed toluene via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for 12-18 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain the coupled product, vinyl 2-(4-methoxyphenyl)benzoate.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_1 Ar-Pd(II)-Cl(L₂) Pd0->PdII_1 Oxidative Addition (Ar-Cl) PdII_2 Ar-Pd(II)-Ar'(L₂) PdII_1->PdII_2 Transmetalation (Ar'-B(OH)₂ + Base) PdII_2->Pd0 Reductive Elimination ArAr_out Ar-Ar' PdII_2->ArAr_out

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

Protocol 4: Iron-Catalyzed Kumada Cross-Coupling

A more sustainable approach utilizes earth-abundant iron catalysts. This protocol, based on work by Szostak and colleagues, demonstrates the chemoselective coupling of the C-Cl bond in the presence of the ester moiety. [10][11] Causality of Experimental Choices:

  • FeCl₃: An inexpensive and environmentally benign precatalyst.

  • Urea-based Ligand (DMI): The use of an O-coordinating urea ligand like 1,3-dimethyl-2-imidazolidinone (DMI) is critical. It promotes the desired cross-coupling pathway while suppressing the competing nucleophilic addition of the Grignard reagent to the ester's carbonyl group. [11]* Grignard Reagent: Acts as the nucleophilic source of the alkyl or aryl group.

Step-by-Step Methodology:

  • In an argon-filled glovebox, add FeCl₃ (3.2 mg, 0.02 mmol, 5 mol%) to an oven-dried vial.

  • Add 1.0 mL of a 0.5 M solution of vinyl 2-chlorobenzoate (0.5 mmol) in DMI.

  • Stir the mixture at room temperature for 5 minutes.

  • Add a 1.0 M solution of hexylmagnesium chloride in THF (0.6 mL, 0.6 mmol, 1.2 equiv) dropwise.

  • Seal the vial and stir at room temperature for 6 hours.

  • Quench the reaction by carefully adding 1 M HCl.

  • Extract the mixture with diethyl ether (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield vinyl 2-hexylbenzoate.

Table 2: Comparison of Cross-Coupling Conditions

ParameterSuzuki-Miyaura CouplingIron-Catalyzed Kumada Coupling
Catalyst Palladium (e.g., Pd₂(dba)₃)Iron (e.g., FeCl₃)
Ligand Bulky Phosphine (e.g., SPhos)Urea-based (e.g., DMI)
Nucleophile Organoboron (Ar-B(OH)₂)Organomagnesium (R-MgX)
Base K₃PO₄, Cs₂CO₃Not required (Grignard is basic)
Temperature High (80-120 °C)Room Temperature
Key Advantage Broad substrate scopeLow cost, mild conditions
Application 3: Partner in Cycloaddition Reactions

The vinyl group of vinyl 2-chlorobenzoate, being part of a conjugated ester system, is an activated π-system that can participate in cycloaddition reactions to form cyclic structures.

Conceptual Protocol: [2+2] Cycloaddition with a Ketene

Ketenes readily undergo [2+2] cycloadditions with alkenes to form cyclobutanones. [12]The reaction of vinyl 2-chlorobenzoate with a ketene, generated in situ from an acid chloride and a non-nucleophilic base, would yield a functionalized cyclobutanone ring system.

Causality of Experimental Choices:

  • Acid Chloride and Triethylamine (Et₃N): This is a standard method for generating a ketene in situ via an elimination reaction.

  • Electron-deficient Alkene: The vinyl group of vinyl 2-chlorobenzoate is sufficiently electron-deficient to react readily with the electron-rich ketene.

Reaction Scheme:

  • Dissolve vinyl 2-chlorobenzoate (1.0 equiv) in an anhydrous, aprotic solvent like dichloromethane.

  • Add triethylamine (1.1 equiv).

  • Slowly add a solution of an acid chloride (e.g., diphenylacetyl chloride, 1.0 equiv) in the same solvent at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • The reaction would yield a 2-(2-chlorobenzoyloxy)-3,3-diphenylcyclobutan-1-one, with regiochemistry dictated by the orbital electronics of the ketene and alkene.

Cycloaddition Reactants Vinyl 2-Chlorobenzoate + Ketene TransitionState [2πs + 2πa] Concerted Transition State Reactants->TransitionState Product Cyclobutanone Derivative TransitionState->Product

Caption: Conceptual pathway for a [2+2] cycloaddition reaction.

Summary and Outlook

Vinyl 2-chlorobenzoate is a highly versatile and synthetically tractable building block. Its value lies in the orthogonal reactivity of its two key functional groups. The vinyl ester enables access to novel polymers and participates in cycloaddition chemistry, while the aryl chloride provides a robust handle for advanced C-C and C-heteroatom bond formation via modern cross-coupling methodologies. The ability to perform chemoselective transformations, such as the iron-catalyzed Kumada coupling, underscores its potential for the streamlined synthesis of complex molecules. Future investigations could focus on asymmetric transformations of the vinyl group, exploring its utility in copolymerizations to create advanced materials, [13][14]and expanding the scope of cross-coupling partners at the aryl chloride position. This reagent undoubtedly holds significant promise for innovation in medicinal chemistry, materials science, and synthetic methodology.

References

  • Manafov, T. R. (2023). Facile synthesis of vinyl esters of aromatic carboxylic acids with participation of 2-chloro. E3S Web of Conferences, 401, 04055. [Link]

  • Polysil. Vinyl 2-Chlorobenzoate. Polycil. [Link]

  • Aliyev, E. et al. (2026). Vinyl esters of carboxylic acids: Synthesis, properties, applications, and technological processes. Chemical Review and Letters, 9, 40-63. [Link]

  • TÜBİTAK Academic Journals. (Date not available). Synthesis of vinyl esters of aromatic carboxylic acids in the presence of Zn/SiOC, ZnO/SiOC, and Ni/SiOC catalytic systems. TÜBİTAK Academic Journals. [Link]

  • Li, G. Y. (Date not available). Highly Active, Air-Stable Palladium Catalysts for the C-C and C-S Bond-Forming Reactions of Vinyl and Aryl Chlorides. ElectronicsAndBooks. [Link]

  • Davies, H. M. L. et al. (2014). Cycloaddition Reactions of Vinyl Carbenoids. Angewandte Chemie International Edition, 53, 13083. [Link]

  • Google Patents. (Date not available). EP0719246B1 - Synthesis of vinyl esters.
  • Lumen Learning. Palladium catalyzed couplings | Organic Chemistry II. [Link]

  • Alacid, E., & Nájera, C. (2009). General Reaction Conditions for the Palladium-Catalyzed Vinylation of Aryl Chlorides with Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 74, 8191-8195. [Link]

  • Bisz, E., & Szostak, M. (2020). Iron-Catalyzed C(sp2)-C(sp3) Cross-Coupling of Aryl Chlorobenzoates with Alkyl Grignard Reagents. Molecules, 25(1), 230. [Link]

  • Shen, X., Hyde, A. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides. Journal of the American Chemical Society, 132(40), 14076–14078. [Link]

  • LibreTexts Chemistry. (2023). 1.2: Cycloaddition Reactions. [Link]

  • ResearchGate. (Date not available). The polymerization of vinyl benzoate. [Link]

  • Willis, M. C., Chauhan, J., & Whittingham, W. G. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Organic & Biomolecular Chemistry, 3, 3094-3095. [Link]

  • Bisz, E., & Szostak, M. (2020). Iron-Catalyzed C(sp2)–C(sp3) Cross-Coupling of Aryl Chlorobenzoates with Alkyl Grignard Reagents. MDPI. [Link]

  • Steinbauer, P., Liskab, R., & Baudisa, S. (2021). Approaching new biomaterials: copolymerization characteristics of vinyl esters with norbornenes, allyl esters and allyl ethers. Polymer International. [Link]

  • American Chemical Society. (Date not available). Better Biodegradable Vinyl Polymer Materials by Improving Radical Ring-Opening Polymerization (rROP). [Link]

  • ResearchGate. (2014). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. [Link]

Sources

Application Notes & Protocols: Synthesis and Characterization of Vinyl 2-Chlorobenzoate Copolymers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the copolymerization of vinyl 2-chlorobenzoate (V2CB), a monomer with potential for creating specialty polymers with tailored properties. Due to the electronic and steric influence of the 2-chlorobenzoate moiety, its copolymerization presents unique opportunities and challenges. This document details two robust polymerization protocols—a conventional free-radical polymerization (FRP) and a controlled reversible addition-fragmentation chain transfer (RAFT) polymerization. We delve into the underlying scientific principles, provide step-by-step experimental procedures, and outline rigorous characterization techniques to validate synthesis and determine copolymer properties. This guide is intended for researchers in polymer chemistry, materials science, and drug development seeking to incorporate V2CB into novel macromolecular structures.

Section 1: Scientific Principles & Strategic Considerations

The Monomer: Vinyl 2-Chlorobenzoate (V2CB)

Vinyl 2-chlorobenzoate is a vinyl ester monomer. The polymerization behavior of vinyl esters is dominated by the high reactivity of the propagating radical and the relatively low reactivity of the monomer's double bond.[1] This characteristic often leads to a high propensity for chain transfer reactions, which can result in branching.[2]

The V2CB monomer possesses two key structural features that influence its reactivity:

  • The Vinyl Group: This is the site of polymerization. Its reactivity is modulated by the attached ester group.

  • The 2-Chlorobenzoate Group: This substituent imparts significant electronic and steric effects. The chlorine atom is electron-withdrawing, which can influence the electron density of the vinyl group. Its position at the ortho- position also introduces steric hindrance, which may affect the rate of propagation and the stereochemistry of the resulting polymer. The presence of the chlorine atom is also expected to modify the final properties of the copolymer, such as its refractive index, thermal stability, and solubility.[3][4]

Fundamentals of Copolymerization & Reactivity Ratios

When two different monomers, M1 (e.g., V2CB) and M2, are polymerized together, the composition of the resulting copolymer is dictated by their respective reactivity ratios, r1 and r2.[5]

  • r1 = k11 / k12 : The ratio of the rate constant for a propagating chain ending in M1 adding another M1 monomer (homo-propagation) to the rate constant of it adding an M2 monomer (cross-propagation).

  • r2 = k22 / k21 : The ratio of the rate constant for a propagating chain ending in M2 adding another M2 monomer to the rate constant of it adding an M1 monomer.

The product of these ratios (r1 * r2) predicts the copolymer structure:[6]

  • r1*r2 ≈ 1 (Ideal Copolymerization): Monomers are randomly incorporated, and the copolymer composition is similar to the feed composition.

  • r1*r2 ≈ 0 (Alternating Copolymerization): The monomers have a strong preference to add to each other, resulting in a ...-M1-M2-M1-M2-... sequence.[7]

  • r1 > 1 and r2 > 1 (Block Copolymerization): Each radical prefers to add its own monomer, leading to long sequences of each monomer. This is very rare in free-radical systems.[6]

While specific reactivity ratios for V2CB are not widely published, data from analogous systems, such as methyl acrylate copolymerized with vinyl esters, can provide valuable guidance.[8] It is crucial to experimentally determine these ratios for any new monomer pair to achieve predictable copolymer compositions.

Choosing a Polymerization Strategy: Free Radical vs. Controlled Radical

1.3.1 Conventional Free-Radical Polymerization (FRP) FRP is a robust and widely used technique initiated by the decomposition of a radical initiator like AIBN or benzoyl peroxide.[9] It consists of initiation, propagation, and termination steps.[1] While effective for producing high molecular weight polymers, FRP offers limited control over chain length, dispersity (Đ or PDI), and architecture, often resulting in polymers with broad molecular weight distributions (Đ > 1.5).

1.3.2 Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization RAFT is a form of controlled/"living" radical polymerization that enables the synthesis of polymers with predetermined molecular weights, low dispersity (typically Đ < 1.3), and complex architectures like block copolymers.[10][11][12] The key to RAFT is the addition of a chain transfer agent (CTA), typically a thiocarbonylthio compound.

Scientist's Note: The choice of RAFT agent is critical for vinyl esters. Due to the high reactivity of the poly(vinyl ester) propagating radical, RAFT agents that are effective for styrenes or acrylates (e.g., dithioesters) often inhibit polymerization.[2] Xanthates and specific dithiocarbamates are the preferred CTAs for achieving control over vinyl ester polymerization.[2]

Section 2: Experimental Protocols

This section provides two distinct protocols for the copolymerization of V2CB. Protocol 1 describes a standard free-radical method, while Protocol 2 details a more advanced RAFT polymerization for enhanced control.

Overall Experimental Workflow

The general process for synthesis and analysis is outlined below.

G cluster_prep Preparation cluster_synth Synthesis cluster_purify Purification cluster_char Characterization Monomer_Prep Monomer Purification (V2CB & Comonomer) Reagent_Prep Reagent Preparation (Initiator, Solvent, RAFT Agent) Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Prep->Reaction_Setup Polymerization Polymerization (Heating & Stirring) Reaction_Setup->Polymerization Quench Reaction Quenching & Crude Product Isolation Polymerization->Quench Purification Polymer Purification (Precipitation / Dialysis) Quench->Purification Drying Drying (Vacuum Oven) Purification->Drying FTIR FT-IR Spectroscopy (Functional Groups) Drying->FTIR NMR NMR Spectroscopy (Composition, Structure) GPC GPC / SEC (Mn, Mw, Đ) DSC DSC / TGA (Thermal Properties)

Caption: Reversible equilibrium between active (radical) and dormant species in RAFT.

Materials

Reagent Purity Supplier Notes
Vinyl 2-chlorobenzoate (V2CB) >98% Varies Purified via basic alumina.
Methyl Methacrylate (MMA) >99% Sigma-Aldrich Purified via basic alumina.
AIBN 98% Sigma-Aldrich Recrystallized.
O-Ethyl S-(1-phenylethyl) dithiocarbonate >97% Strem Chemicals Example of a suitable CTA.
Anhydrous 1,4-Dioxane >99.8% Sigma-Aldrich Reaction solvent.

| Diethyl Ether | ACS Grade | Varies | Non-solvent. |

Procedure

  • Reagent Preparation: Prepare a stock solution of AIBN and the RAFT agent in 1,4-dioxane. Purify V2CB and MMA by passing them through basic alumina.

  • Reaction Setup: In a typical experiment targeting a degree of polymerization (DP) of 100, add V2CB (1.83 g, 10 mmol), MMA (1.00 g, 10 mmol), and 1,4-dioxane (10 mL) to a Schlenk flask. The target ratio of [Monomer]:[CTA]:[Initiator] should be around:[13]:[10][0.2].

  • Add the appropriate amount of the CTA stock solution (for this example, 0.1 mmol) and the AIBN stock solution (0.02 mmol) to the flask via syringe.

  • Degassing: Perform three freeze-pump-thaw cycles as described in Protocol 1.

  • Polymerization: Immerse the flask in an oil bath preheated to 70°C. To monitor the reaction, small aliquots can be withdrawn at timed intervals using a degassed syringe for conversion and molecular weight analysis.

    • Scientist's Note: A linear increase in number-average molecular weight (Mn) with monomer conversion is a key indicator of a controlled polymerization process.

  • Quenching & Purification: After the desired time (e.g., 12-24 hours) or conversion is reached, quench the reaction by cooling and exposing it to air. Precipitate the polymer by adding the reaction solution dropwise into a large volume of cold diethyl ether or hexane.

  • Filter, redissolve in a small amount of THF, and re-precipitate.

  • Drying: Dry the final polymer in a vacuum oven at 40°C to a constant weight.

Section 3: Characterization & Data Analysis

Rigorous characterization is essential to confirm the successful synthesis and determine the key properties of the P(V2CB) copolymers.

Structural Confirmation via FT-IR Spectroscopy

FT-IR is used to confirm the incorporation of both monomers.

  • Procedure: Acquire a spectrum of the dried polymer sample using a KBr pellet or as a thin film cast from solution.

  • Expected Peaks:

    • ~1740-1720 cm⁻¹: Strong absorbance from the C=O (ester) stretching of both V2CB and the comonomer (VAc or MMA). [14][15] * ~1600 & ~1470 cm⁻¹: C=C stretching from the aromatic ring of V2CB.

    • ~1250-1100 cm⁻¹: C-O stretching from the ester groups.

    • ~750 cm⁻¹: C-Cl stretching from the 2-chlorobenzoate group.

    • Key Indicator: The disappearance of the vinyl C=C stretching peak (around 1640 cm⁻¹) from the monomers confirms polymerization.

Composition Analysis via ¹H NMR Spectroscopy

¹H NMR is the most effective method for determining the copolymer composition.

  • Procedure: Dissolve a small amount of the dried polymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Interpreting the Spectrum (P(V2CB-co-VAc) example):

    • δ 7.2-7.8 ppm: Aromatic protons from the V2CB units (integral = A_aromatic, 4H).

    • δ 4.8-5.2 ppm: Backbone methine proton (-CH-) adjacent to the acetate group in VAc units (integral = A_VAc, 1H).

    • δ 1.5-2.5 ppm: Broad signals from the polymer backbone (-CH₂-) and the methyl protons (-CH₃) of the VAc units.

  • Calculation: The mole fraction of V2CB in the copolymer (F_V2CB) can be calculated by comparing the normalized integrals of the aromatic protons of V2CB and a characteristic proton from the comonomer. F_V2CB = (A_aromatic / 4) / ((A_aromatic / 4) + (A_VAc / 1))

Molar Mass & Dispersity via Gel Permeation Chromatography (GPC/SEC)

GPC separates polymer chains by their hydrodynamic volume to determine the molar mass distribution. [16][17]* Procedure: Dissolve the polymer in a suitable mobile phase (e.g., THF) and inject it into the GPC system. Use polystyrene or PMMA standards for calibration.

  • Data Analysis:

    • Number-Average Molar Mass (Mn): The total weight of the sample divided by the total number of moles of polymer chains.

    • Weight-Average Molar Mass (Mw): An average that is biased towards heavier chains.

    • Dispersity (Đ): Đ = Mw / Mn. This value indicates the breadth of the molar mass distribution.

Expected Results Summary

Property Protocol 1 (FRP) Protocol 2 (RAFT) Validation Method
Copolymer Composition Dependent on feed ratio & reactivity Dependent on feed ratio & reactivity ¹H NMR
Molar Mass (Mn) Difficult to predict; high Predictable from [M]/[CTA] ratio GPC/SEC
Dispersity (Đ) Broad (typically > 1.5) Narrow (typically < 1.3) GPC/SEC

| Architecture | Branched / Hyperbranched | Linear | GPC/SEC, NMR |

Section 4: Potential Applications & Future Directions

Copolymers containing V2CB are novel materials with properties that can be tuned for specific applications.

  • Specialty Coatings & Optical Materials: The presence of the aromatic ring and the chlorine atom can increase the refractive index of the polymer, making it suitable for optical applications. Halogenated polymers are also known for their flame-retardant properties. [3]* Drug Delivery & Biomedical Applications: The ester linkage in the V2CB unit can be designed to be hydrolyzable, allowing for the creation of degradable polymers. [18]The polymer backbone can be functionalized post-polymerization to attach therapeutic agents or targeting ligands. [19]* Functional Polymer Precursors: The chloro-substituent on the aromatic ring can serve as a reactive handle for post-polymerization modification using techniques like Suzuki or Sonogashira coupling, allowing for the synthesis of complex, functional materials.

Section 5: Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Polymerization 1. Incomplete removal of inhibitor.2. Presence of oxygen.3. Inactive initiator.1. Ensure monomers are freshly passed through alumina.2. Improve the degassing procedure (e.g., more freeze-pump-thaw cycles).3. Use freshly recrystallized initiator.
Broad Dispersity (Đ > 1.5) in RAFT 1. Incorrect RAFT agent for vinyl esters.2. Ratio of [CTA]:[Initiator] is too low.3. High conversion leading to termination.1. Use a xanthate or appropriate dithiocarbamate CTA.<[2]br>2. Increase the ratio to at least 5:1.3. Target a lower conversion (e.g., <70%) for optimal control.
Inconsistent Copolymer Composition Significant difference in monomer reactivity ratios leading to compositional drift.1. Keep conversion low (<15%) for uniform composition.2. Use a semi-batch process where the more reactive monomer is fed slowly into the reactor. [20]
Precipitation is Gummy, Not a Powder 1. Polymer is soluble in the non-solvent.2. Molar mass is too low.1. Try a different non-solvent (e.g., hexane, water).2. Increase polymerization time or adjust initiator concentration to target higher molar mass.

References

  • Polymer Chemistry (RSC Publishing). (n.d.). Free radical and RAFT polymerization of vinyl esters in metal–organic-frameworks. Retrieved from [Link] [10]2. MDPI. (n.d.). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. Retrieved from [Link] [2]3. ACS Publications. (n.d.). Stereospecific Free Radical Polymerization of Vinyl Esters Using Fluoroalcohols as Solvents. Macromolecules. Retrieved from [Link]

  • Polymer Chemistry (RSC Publishing). (n.d.). Synthesis and characterization of vinyl-terminated copolysiloxanes containing 3,3,3-trifluoropropyl groups. Retrieved from [Link] [21]14. NIH. (n.d.). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. PMC. Retrieved from [Link] [18]15. ACS Publications. (2023). Controlled-Radical Polymerization of α-Lipoic Acid: A General Route to Degradable Vinyl Copolymers. Journal of the American Chemical Society. Retrieved from [Link]

  • VTechWorks. (n.d.). I. CONTROLLED / “LIVING” FREE RADICAL POLYMERIZATIONS. Retrieved from [Link] [12]17. reposiTUm. (n.d.). Approaching new biomaterials: copolymerization characteristics of vinyl esters with norbornenes, allyl esters and allyl ethers. Retrieved from [Link] [7]18. Polymer Science Learning Center. (n.d.). Free Radical Vinyl Polymerization. Retrieved from [Link] [9]19. ResearchGate. (2021). Approaching new biomaterials: copolymerization characteristics of vinyl esters with norbornenes, allyl esters and allyl ethers. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of biodegradable vinyl copolymers via enforced regular sequence distribution from automated radical ring opening polymerisation. Retrieved from [Link] [20]21. PubMed Central. (n.d.). Copolymerization of Ethylene with Selected Vinyl Monomers Catalyzed by Group 4 Metal and Vanadium Complexes with Multidentate Ligands: A Short Review. Retrieved from [Link]

  • Polymer Science and Technology. (n.d.). Retrieved from [Link] [6]23. ResearchGate. (2021). Synthesis of biodegradable vinyl copolymers via enforced regular sequence distribution from automated radical ring opening polymerisation. Retrieved from [Link]

  • Pure. (1994). Determination of the reactivity ratios of methyl acrylate with the vinyl esters vinyl acetate, vinyl 2,2-dimethyl-propanoate, and vinyl 2-ethylhexanoate. Retrieved from [Link] [8]25. NSF Public Access Repository. (2018). An Organoborane Vinyl Monomer with Styrene-like Radical Reactivity. Retrieved from [Link] [5]26. ResearchGate. (n.d.). Copolymerization of Ethylene and Polar Vinyl Monomers by Rare-earth Metal Catalysts. Retrieved from [Link] [22]27. PubMed. (2007). Well-defined polymers with activated ester and protected aldehyde side chains for bio-functionalization. Retrieved from [Link] [19]28. Reactivity Ratios of N-Vinylpyrrolidone - Acrylic Acid Copolymer. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 2-Chlorobenzoate. Retrieved from [Link]

  • Gusarov, V. V., et al. (2021). Synthesis and properties of vinyl benzyl alcohol copolymers with styrene. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of chlorination and fluorination of benzothiadiazole on the performance of polymer solar cells. Retrieved from [Link]

Sources

Application Notes and Protocols for the Polymerization of Vinyl 2-Chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of poly(vinyl 2-chlorobenzoate) via free-radical polymerization. Intended for researchers in polymer chemistry, materials science, and drug development, these notes detail the underlying principles, a step-by-step experimental protocol, and essential characterization techniques. The causality behind critical experimental choices is explained to ensure both reproducibility and a deep understanding of the polymerization process. While numerous methods exist for vinyl monomer polymerization, this guide focuses on a robust and widely accessible free-radical approach, with references to advanced techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) for researchers seeking higher degrees of control.

Introduction and Scientific Background

Poly(vinyl esters) are a significant class of polymers with applications ranging from adhesives and coatings to biomaterials.[1] Poly(vinyl 2-chlorobenzoate), in particular, is a polymer of interest due to the presence of the chlorine substituent on the benzoate ring. This functional group can influence the polymer's physical properties, such as its glass transition temperature (Tg), refractive index, and solubility. Furthermore, the chloro-substituent offers a potential site for post-polymerization modification, enabling the synthesis of more complex and functional materials.

The polymerization of vinyl monomers, such as vinyl 2-chlorobenzoate, is most commonly achieved through free-radical polymerization.[2] This chain reaction mechanism consists of three fundamental stages: initiation, propagation, and termination.[3][4] An initiator molecule generates a free radical, which then attacks the carbon-carbon double bond of a vinyl monomer, initiating the polymer chain.[2] This process repeats as the newly formed radical monomer adds to subsequent monomers in the propagation phase. The reaction concludes when the growing radical chains are deactivated through termination events like combination or disproportionation.[3]

While effective, conventional free-radical polymerization can result in polymers with a broad distribution of molecular weights.[5] For applications requiring precise control over polymer architecture, controlled radical polymerization techniques such as RAFT are recommended.[1][6] This guide, however, will focus on the foundational free-radical method.

Experimental Workflow Overview

The overall procedure involves the purification of the monomer, setting up an inert reaction environment, initiating the polymerization with a thermal initiator, allowing the reaction to proceed, and finally, isolating and purifying the resulting polymer. Subsequent characterization validates the polymer's structure, molecular weight, and thermal properties.

Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_workup Isolation & Purification cluster_analysis Characterization Monomer Vinyl 2-Chlorobenzoate (Stabilized) Purification Monomer Purification (Remove Inhibitor) Monomer->Purification e.g., Column Chromatography Setup Reaction Setup (Solvent + Monomer + Initiator) Purification->Setup Purge Inert Gas Purge (Remove O2) Setup->Purge Polymerize Heating & Stirring (e.g., 70-80 °C) Purge->Polymerize Precipitation Precipitation in Non-Solvent (e.g., Methanol) Polymerize->Precipitation Filtration Collect Polymer Precipitation->Filtration Drying Vacuum Oven Drying Filtration->Drying FTIR FTIR Spectroscopy Drying->FTIR NMR 1H & 13C NMR Drying->NMR GPC GPC/SEC Analysis Drying->GPC DSC DSC/TGA Analysis Drying->DSC

Caption: Workflow for vinyl 2-chlorobenzoate polymerization.

Materials and Equipment

Reagents and Consumables
ReagentGradeSupplier ExamplePurpose
Vinyl 2-chlorobenzoate>98% (stabilized with HQ)Tokyo Chemical Industry (TCI)[7]Monomer
Azobisisobutyronitrile (AIBN)98%Sigma-AldrichFree-Radical Initiator
TolueneAnhydrous, >99.8%Sigma-AldrichSolvent
MethanolACS Reagent GradeFisher ScientificNon-solvent for precipitation
Basic AluminaActivated---For inhibitor removal
Nitrogen or Argon GasHigh Purity---Inert atmosphere
Filter Paper---WhatmanFor filtration
Equipment
  • Schlenk flask or three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Oil bath or heating mantle with temperature controller

  • Schlenk line or source of inert gas

  • Glass funnel and Büchner funnel

  • Vacuum filtration apparatus

  • Vacuum oven

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Analytical balance

Step-by-Step Polymerization Protocol

This protocol describes the solution polymerization of vinyl 2-chlorobenzoate in toluene using AIBN as the initiator.

Step 1: Monomer Purification

The commercial monomer is typically supplied with an inhibitor like hydroquinone (HQ) to prevent spontaneous polymerization during storage.[7] This inhibitor must be removed before the reaction.

  • Prepare a short chromatography column packed with activated basic alumina.

  • Dissolve the required amount of vinyl 2-chlorobenzoate monomer in a minimal amount of a suitable solvent like dichloromethane or toluene.

  • Pass the monomer solution through the alumina column.

  • Collect the eluent containing the purified, inhibitor-free monomer.

  • Remove the solvent under reduced pressure (rotary evaporator). Use the purified monomer immediately.

Senior Application Scientist's Note: Oxygen is a potent inhibitor of free-radical polymerization. While the inert gas purge in Step 2 is crucial, removing the phenolic inhibitor is equally important as it scavenges radicals, preventing chain initiation. Failure to do so will result in a significant induction period or complete failure of the polymerization.

Step 2: Reaction Setup and Degassing
  • In a clean, dry Schlenk flask equipped with a magnetic stir bar, add the purified vinyl 2-chlorobenzoate (e.g., 5.0 g, 27.4 mmol).

  • Add the initiator, AIBN (e.g., 0.045 g, 0.274 mmol, for a 100:1 monomer-to-initiator ratio).

  • Add anhydrous toluene (e.g., 10 mL) to achieve the desired monomer concentration.

  • Seal the flask with a rubber septum, attach it to a condenser, and connect it to a Schlenk line.

  • Purge the reaction mixture with high-purity nitrogen or argon for 20-30 minutes by bubbling the gas through the solution while stirring. This process is critical for removing dissolved oxygen.[5]

Senior Application Scientist's Note: The monomer-to-initiator ratio is a key parameter that influences the final molecular weight of the polymer. A higher ratio generally leads to a higher molecular weight. AIBN is a common choice as its decomposition rate is well-characterized and not susceptible to initiator-induced chain transfer like benzoyl peroxide can be.[2] The choice of an anhydrous solvent prevents potential side reactions.

Step 3: Polymerization
  • After degassing, switch the gas flow from bubbling to a positive pressure blanket over the reaction mixture.

  • Immerse the flask in a preheated oil bath set to 70 °C.

  • Allow the reaction to proceed with vigorous stirring for a predetermined time (e.g., 12-24 hours). The solution will gradually become more viscous as the polymer forms.

Senior Application Scientist's Note: The temperature of 70 °C is chosen based on the thermal decomposition kinetics of AIBN, which has a 10-hour half-life of around 65 °C. This temperature provides a steady rate of radical generation to sustain the polymerization.[2] The increase in viscosity is a qualitative indicator of successful polymerization.

Step 4: Polymer Isolation and Purification
  • After the reaction period, cool the flask to room temperature. The solution will be a viscous polymer "dope".

  • Dilute the solution with a small amount of toluene if it is too viscous to handle.

  • Slowly pour the polymer solution into a beaker containing a large excess of a stirred non-solvent, such as methanol (approx. 10-20 times the volume of the reaction mixture).

  • The polymer will precipitate as a white solid. Continue stirring for 15-20 minutes to ensure complete precipitation.

  • Collect the precipitated polymer by vacuum filtration using a Büchner funnel.

  • Wash the polymer cake on the filter with fresh methanol to remove any unreacted monomer and initiator fragments.

  • To further purify the polymer, it can be redissolved in a minimal amount of a good solvent (e.g., THF or chloroform) and re-precipitated.

  • Dry the purified polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

Senior Application Scientist's Note: The principle of precipitation purification relies on the polymer being insoluble in the chosen non-solvent (methanol), while the monomer and initiator are soluble. This is a standard and effective method for isolating high molecular weight polymers from the reaction mixture. Multiple precipitation cycles can improve purity.

Polymer Characterization

Thorough characterization is essential to confirm the identity, purity, molecular weight, and properties of the synthesized poly(vinyl 2-chlorobenzoate).

Structural Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the polymerization by observing the disappearance of the vinyl C=C stretching peak (typically around 1640 cm⁻¹) and the C-H out-of-plane bending of the vinyl group (around 900-1000 cm⁻¹). The characteristic peaks of the polymer, such as the C=O stretch of the ester (around 1740 cm⁻¹) and the C-Cl stretch (around 750 cm⁻¹), should be prominent.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): ¹H NMR is used to verify the structure. The sharp peaks corresponding to the vinyl protons in the monomer (typically 4.5-7.5 ppm) will disappear and be replaced by broad signals corresponding to the protons on the polymer backbone.

Molecular Weight Analysis
  • Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): This is the standard technique for determining the molecular weight distribution of the polymer.[8] The analysis provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the Polydispersity Index (PDI = Mw/Mn). For conventional free-radical polymerization, a PDI value between 1.5 and 2.5 is expected.

Thermal Properties
  • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the amorphous polymer. This is a critical property that defines the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer by measuring its weight loss as a function of temperature. This provides information on the decomposition temperature.[8]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Vinyl 2-chlorobenzoate and toluene are flammable and harmful. Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • AIBN is a thermally unstable compound that can decompose vigorously if heated improperly. Store it refrigerated and handle it with care, avoiding high temperatures and friction.

  • Handle the inert gas cylinder according to safety regulations.

References

  • Polysil. Vinyl 2-Chlorobenzoate.

  • E3S Web of Conferences. Facile synthesis of vinyl esters of aromatic carboxylic acids with participation of 2-chloro.

  • Tokyo Chemical Industry Co., Ltd. Vinyl 2-Chlorobenzoate 15721-27-4.

  • National Center for Biotechnology Information. Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins.

  • Polymer Science Learning Center. Free Radical Vinyl Polymerization.

  • ResearchGate. Synthesis of Poly(vinyl benzoate)-b-poly(ethyleneglycol).

  • MDPI. RAFT Polymerization of Vinyl Esters: Synthesis and Applications.

  • Polymer and Biomaterials Chemistry Laboratories. Vinyl Polymer Synthesis.

  • Google Patents. US7989573B2 - Method of free radically polymerizing vinyl monomers.

  • Can J Microbiol. Isolation and Preliminary Characterization of a 2-chlorobenzoate Degrading Pseudomonas.

  • Universiti Kebangsaan Malaysia. A Preliminary Study on the Synthesis of Poly(Vinylbenzyl Chloride) with Different Solvents.

  • ResearchGate. Synthesis and biocidal activity of modified poly(vinyl alcohol).

  • YouTube. Polymer Chemistry: Understanding Radical Polymerization.

  • MDPI. Novel Mesogenic Vinyl Ketone Monomers and Their Based Polymers.

  • National Center for Biotechnology Information. Fabrication and characterization of polyvinyl alcohol-chitosan composite nanofibers for carboxylesterase immobilization to enhance the stability of the enzyme.

  • ResearchGate. The polymerization of vinyl benzoate.

  • ResearchGate. Preparation and characterization of poly(vinyl alcohol)‐poly(vinyl pyrrolidone) blend: A biomaterial with latent medical applications.

  • Royal Society of Chemistry. Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process.

  • ResearchGate. RAFT Polymerization of Vinyl Esters: Synthesis and Applications.

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Application Notes and Protocols for Vinyl 2-Chlorobenzoate Derivatives in Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the potential industrial applications of vinyl 2-chlorobenzoate and its derivatives. These monomers are valuable building blocks for the synthesis of specialty polymers with enhanced chemical resistance, durability, and specific functionalities. This document is intended for researchers, scientists, and drug development professionals, offering detailed application notes and experimental protocols to facilitate the exploration of these compounds in various industrial sectors, including high-performance coatings, adhesives, and advanced materials. We will delve into the synthesis of these monomers, their polymerization characteristics, and the properties of the resulting polymers, with a focus on structure-property relationships and practical applications.

Introduction: The Strategic Value of the 2-Chloro Substituent

Vinyl esters are a well-established class of monomers used in the production of a wide array of polymers.[1][2] The introduction of a chlorine atom at the ortho-position of the benzoate ring in vinyl 2-chlorobenzoate imparts unique properties to the monomer and the resulting polymers. The electron-withdrawing nature and steric bulk of the chlorine atom influence the monomer's reactivity and the polymer's chemical and physical characteristics.

The key advantages conferred by the 2-chloro substituent include:

  • Enhanced Chemical Resistance: The chloro group contributes to increased resistance against acids, alkalis, and solvents, making polymers derived from vinyl 2-chlorobenzoate suitable for applications in harsh chemical environments.[1][3] Specifically, vinyl ester resins are noted for their high resistance to chlorinated solvents and various acids.[1]

  • Improved Thermal Stability: The presence of the halogen can enhance the thermal stability of the resulting polymer, expanding its service temperature range.

  • Increased Hardness and Rigidity: The bulky chlorine atom can restrict polymer chain mobility, leading to harder and more rigid materials.

  • Flame Retardancy: The inherent chlorine content can contribute to the flame-retardant properties of the final product.

This guide will explore how these fundamental properties translate into tangible industrial applications.

Core Industrial Applications

Vinyl 2-chlorobenzoate and its derivatives are primarily utilized as monomers for the synthesis of specialty polymers for resins, adhesives, and coatings.[4]

High-Performance Protective Coatings

The exceptional chemical resistance of polymers derived from vinyl 2-chlorobenzoate makes them ideal candidates for high-performance protective coatings in demanding industrial settings.[3]

Application Note: Coatings formulated with poly(vinyl 2-chlorobenzoate) or its copolymers can provide robust protection for substrates exposed to corrosive chemicals, such as those found in chemical processing plants, wastewater treatment facilities, and storage tanks for acidic or alkaline substances.[2][3][5] The chlorinated vinyl ester resin matrix acts as a barrier, preventing the ingress of corrosive agents and extending the service life of the underlying material.[5][6]

Experimental Protocols

Synthesis of Vinyl 2-Chlorobenzoate Monomer

The synthesis of vinyl 2-chlorobenzoate can be achieved via a transvinylation reaction between 2-chlorobenzoic acid and vinyl acetate. This method is generally preferred for laboratory-scale synthesis due to its milder conditions compared to the direct vinylation with acetylene.

Protocol 1: Transvinylation of 2-Chlorobenzoic Acid

This protocol outlines a general procedure for the synthesis of vinyl esters of aromatic carboxylic acids.

Materials:

  • 2-Chlorobenzoic acid

  • Vinyl acetate

  • Palladium(II) acetate (catalyst)

  • Anhydrous sodium carbonate

  • Hydroquinone (inhibitor)

  • Toluene (solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorobenzoic acid in an excess of vinyl acetate and toluene.

  • Add a catalytic amount of palladium(II) acetate and a small amount of hydroquinone to inhibit the polymerization of vinyl acetate.

  • Add anhydrous sodium carbonate to neutralize any acetic acid formed during the reaction.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the catalyst and any solids.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent and excess vinyl acetate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure vinyl 2-chlorobenzoate.

Expected Yield: 70-80%

Characterization: The structure of the synthesized vinyl 2-chlorobenzoate can be confirmed by FT-IR, 1H NMR, and 13C NMR spectroscopy.

Homopolymerization of Vinyl 2-Chlorobenzoate for Coating Applications

The homopolymer of vinyl 2-chlorobenzoate can be synthesized via free-radical polymerization. Emulsion polymerization is a suitable method for producing high molecular weight polymers for adhesive and coating applications.

Protocol 2: Emulsion Polymerization of Vinyl 2-Chlorobenzoate

Materials:

  • Vinyl 2-chlorobenzoate (monomer)

  • Potassium persulfate (initiator)

  • Sodium dodecyl sulfate (surfactant)

  • Sodium bicarbonate (buffer)

  • Deionized water

Procedure:

  • Prepare an aqueous solution of sodium dodecyl sulfate and sodium bicarbonate in a reaction vessel equipped with a mechanical stirrer, a reflux condenser, a nitrogen inlet, and a temperature controller.

  • Purge the system with nitrogen for 30 minutes to remove dissolved oxygen.

  • Heat the aqueous solution to 60-70 °C with continuous stirring.

  • In a separate vessel, prepare a pre-emulsion of the vinyl 2-chlorobenzoate monomer in a small amount of the surfactant solution.

  • Add the initiator, potassium persulfate, dissolved in deionized water to the reaction vessel.

  • Slowly feed the monomer pre-emulsion into the reactor over a period of 2-3 hours.

  • After the addition is complete, continue the reaction for another 2-3 hours to ensure high monomer conversion.

  • Cool the resulting latex to room temperature.

Characterization: The polymer can be isolated by precipitation in a non-solvent like methanol, followed by filtration and drying. The molecular weight and polydispersity of the poly(vinyl 2-chlorobenzoate) can be determined by gel permeation chromatography (GPC).

Copolymerization of Vinyl 2-Chlorobenzoate with Methyl Acrylate for Adhesive Formulations

Copolymerization of vinyl 2-chlorobenzoate with other vinyl monomers, such as acrylates, can be used to tailor the properties of the resulting polymer for specific applications like pressure-sensitive adhesives. The acrylate comonomer can impart flexibility and tackiness to the otherwise rigid poly(vinyl 2-chlorobenzoate).

Protocol 3: Solution Copolymerization of Vinyl 2-Chlorobenzoate and Methyl Acrylate

Materials:

  • Vinyl 2-chlorobenzoate

  • Methyl acrylate

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene (solvent)

Procedure:

  • In a reaction flask, dissolve the desired ratio of vinyl 2-chlorobenzoate and methyl acrylate in toluene.

  • Add AIBN as the initiator.

  • Purge the solution with nitrogen for 20-30 minutes.

  • Heat the reaction mixture to 70-80 °C under a nitrogen atmosphere and maintain for 6-8 hours.

  • Monitor the monomer conversion by gas chromatography (GC).

  • Once the desired conversion is reached, cool the reaction mixture.

  • The copolymer can be used directly as a solution or precipitated in a non-solvent like hexane to isolate the solid polymer.

Data Presentation:

Monomer Feed Ratio (V2CB:MA) Glass Transition Temperature (Tg) (°C) Adhesion Properties
90:10HighHigh shear strength, low tack
70:30ModerateBalanced shear and peel strength
50:50LowHigh tack, lower shear strength

V2CB: Vinyl 2-chlorobenzoate, MA: Methyl Acrylate

Advanced Applications and Future Outlook

Functionalization of Poly(vinyl 2-chlorobenzoate)

The chlorine atom on the benzoate ring of poly(vinyl 2-chlorobenzoate) serves as a reactive handle for post-polymerization modification. This allows for the introduction of various functional groups onto the polymer backbone, opening up possibilities for creating advanced materials with tailored properties. For example, nucleophilic substitution reactions could be employed to introduce azide or alkyne groups, enabling "click" chemistry for the attachment of biomolecules or other polymers.

Cross-Coupling Reactions

While the vinyl group is typically the primary site of reaction during polymerization, the chloro-substituted aromatic ring can potentially participate in cross-coupling reactions. This could be exploited to create novel polymer architectures or to functionalize surfaces. For instance, a surface grafted with poly(vinyl 2-chlorobenzoate) could be further modified via Suzuki or Sonogashira coupling reactions.

Visualization of Key Processes

Diagram 1: Synthesis of Vinyl 2-Chlorobenzoate via Transvinylation

G cluster_reactants Reactants cluster_catalyst Catalyst & Reagents cluster_products Products 2-Chlorobenzoic_Acid 2-Chlorobenzoic Acid Reaction Transvinylation 2-Chlorobenzoic_Acid->Reaction Vinyl_Acetate Vinyl Acetate Vinyl_Acetate->Reaction Pd_OAc_2 Pd(OAc)2 Pd_OAc_2->Reaction Catalyst Na2CO3 Na2CO3 Hydroquinone Hydroquinone Vinyl_2-Chlorobenzoate Vinyl 2-Chlorobenzoate Acetic_Acid Acetic Acid Reaction->Vinyl_2-Chlorobenzoate Reaction->Acetic_Acid

Caption: Transvinylation of 2-Chlorobenzoic Acid.

Diagram 2: Emulsion Polymerization Workflow

G Start Start Aqueous_Phase Prepare Aqueous Phase (Water, Surfactant, Buffer) Start->Aqueous_Phase Pre-emulsion Prepare Monomer Pre-emulsion Start->Pre-emulsion Reactor_Setup Heat Reactor & Purge with N2 Aqueous_Phase->Reactor_Setup Monomer_Feed Feed Monomer Pre-emulsion Pre-emulsion->Monomer_Feed Initiator_Addition Add Initiator (Potassium Persulfate) Reactor_Setup->Initiator_Addition Initiator_Addition->Monomer_Feed Polymerization Polymerization (2-3 hours) Monomer_Feed->Polymerization Cooling Cool to Room Temp Polymerization->Cooling End End Cooling->End

Caption: Emulsion Polymerization Workflow.

Conclusion

Vinyl 2-chlorobenzoate and its derivatives represent a versatile class of monomers with significant potential in various industrial applications. The presence of the 2-chloro substituent provides a unique combination of properties, including enhanced chemical and thermal resistance, which are highly desirable for high-performance materials. The protocols provided in this guide serve as a starting point for researchers to explore the synthesis and polymerization of these monomers and to develop novel materials with tailored functionalities. Further research into the copolymerization of vinyl 2-chlorobenzoate with a wider range of comonomers and the exploration of post-polymerization modification strategies will undoubtedly lead to the development of new and innovative industrial products.

References

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Catalysts for the Synthesis of Vinyl 2-Chlorobenzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl 2-chlorobenzoate is a valuable monomer in polymer chemistry and a versatile building block in organic synthesis. Its utility in the development of specialty polymers, coatings, adhesives, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals necessitates efficient and well-characterized synthetic routes. The introduction of the vinyl group onto 2-chlorobenzoic acid is most commonly achieved through a transvinylation reaction, for which a variety of catalytic systems have been developed.

This technical guide provides a comprehensive overview of the catalytic methods for the synthesis of vinyl 2-chlorobenzoate, with a focus on transition metal and enzyme-based catalysts. It is designed to serve as a practical resource for researchers at the bench, offering not only detailed experimental protocols but also insights into the underlying chemical principles and the rationale behind procedural choices.

The "Ortho-Effect" in the Vinylation of 2-Chlorobenzoic Acid

The presence of a chlorine atom at the ortho position of the benzoic acid substrate introduces specific electronic and steric challenges that must be considered when selecting a catalytic system and optimizing reaction conditions. This "ortho-effect" can influence the acidity of the carboxylic acid and sterically hinder the approach of the catalyst to the carboxyl group[1]. The electron-withdrawing nature of the chlorine atom increases the acidity of the carboxylic acid, which can be beneficial for certain catalytic cycles. However, the steric bulk of the ortho-substituent can impede the coordination of the carboxylate to the metal center, potentially slowing down the reaction rate. Careful selection of the catalyst and ligands is therefore crucial to overcome these steric and electronic influences.

Comparative Analysis of Catalytic Systems

The synthesis of vinyl 2-chlorobenzoate can be achieved through several catalytic approaches, each with its own set of advantages and limitations. The choice of catalyst will depend on factors such as desired reaction scale, cost, and tolerance to other functional groups.

Catalytic SystemCatalyst ExampleLigand/AdditiveTypical Reaction ConditionsAdvantagesDisadvantages
Palladium Catalysis Palladium(II) Acetate (Pd(OAc)₂)2,2'-Bipyridyl80-110 °C, inert atmosphereHigh efficiency, good functional group toleranceCatalyst can be sensitive to air and moisture, potential for palladium black precipitation
Ruthenium Catalysis Grubbs-type catalysts, [Ru(p-cymene)Cl₂]₂None typically required60-100 °C, inert atmosphereHigh activity, can be used for tandem reactionsCan be more expensive than palladium catalysts, mechanism can be complex
Iridium Catalysis [{IrCp*Cl₂}₂]Ag₂CO₃, Li₂CO₃Mild conditions (e.g., room temperature to 60 °C)High activity under mild conditions, good for complex substratesCatalyst can be expensive, may require co-catalysts or additives
Enzymatic Catalysis Immobilized Lipase (e.g., Novozym 435)None40-60 °C, often in organic solventHigh selectivity, mild reaction conditions, environmentally friendlySlower reaction rates, may require specific solvents, enzyme cost and stability

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. 2-Chlorobenzoic acid is an irritant[2][3][4][5]. Vinyl acetate is flammable and an irritant. Consult the Safety Data Sheets (SDS) for all chemicals before use[6].

Protocol 1: Palladium-Catalyzed Synthesis of Vinyl 2-Chlorobenzoate

This protocol is adapted from established procedures for the palladium-catalyzed transvinylation of aromatic carboxylic acids[2].

Materials:

  • 2-Chlorobenzoic acid

  • Vinyl acetate (inhibitor-free)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,2'-Bipyridyl

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Catalyst Preparation (in-situ): To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzoic acid (1.0 eq), palladium(II) acetate (0.02 eq), and 2,2'-bipyridyl (0.04 eq).

  • Reaction Setup: Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene (to achieve a 0.5 M concentration of the carboxylic acid) and an excess of vinyl acetate (5-10 eq) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the excess vinyl acetate and toluene under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford vinyl 2-chlorobenzoate as a colorless to pale yellow liquid.

DOT Diagram: Palladium-Catalyzed Transvinylation Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 2-Chlorobenzoic Acid Pd(OAc)₂ 2,2'-Bipyridyl solvent Toluene & Vinyl Acetate reagents->solvent Add to Schlenk Flask heating Heat to 80-100 °C under Inert Atmosphere solvent->heating monitoring Monitor by TLC/GC heating->monitoring evaporation Remove Volatiles purification Vacuum Distillation or Column Chromatography evaporation->purification product Vinyl 2-Chlorobenzoate purification->product

Caption: Workflow for Palladium-Catalyzed Synthesis.

Protocol 2: Ruthenium-Catalyzed Synthesis of Vinyl 2-Chlorobenzoate

This protocol is based on the use of Grubbs-type catalysts for transvinylation reactions[7][8].

Materials:

  • 2-Chlorobenzoic acid

  • Vinyl acetate (inhibitor-free)

  • Grubbs Catalyst, 2nd Generation

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2-chlorobenzoic acid (1.0 eq) in anhydrous toluene (to achieve a 0.1 M concentration).

  • Add vinyl acetate (2.0 eq).

  • Add Grubbs Catalyst, 2nd Generation (0.05 eq).

  • Reaction: Heat the reaction mixture to 65 °C for 16 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate) to yield vinyl 2-chlorobenzoate.

DOT Diagram: Ruthenium-Catalyzed Reaction Mechanism

G catalyst Ru Catalyst intermediate1 Ruthenium Carbene Intermediate catalyst->intermediate1 Reacts with vinyl_acetate Vinyl Acetate vinyl_acetate->intermediate1 acid 2-Chlorobenzoic Acid intermediate2 Acetoxycarbene Intermediate acid->intermediate2 Nucleophilic Attack intermediate1->intermediate2 Forms product Vinyl 2-Chlorobenzoate intermediate2->product Releases byproduct Acetic Acid intermediate2->byproduct Releases product->catalyst Regenerates

Caption: Proposed Ruthenium-Catalyzed Mechanism.

Protocol 3: Lipase-Catalyzed Synthesis of Vinyl 2-Chlorobenzoate

This protocol is adapted from general procedures for lipase-catalyzed transesterification[4][9][10].

Materials:

  • 2-Chlorobenzoic acid

  • Vinyl acetate

  • Immobilized Lipase (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., n-hexane, tert-butyl methyl ether)

  • Molecular sieves (3Å or 4Å)

  • Orbital shaker or magnetic stirrer

Procedure:

  • Reaction Setup: To a clean, dry flask, add 2-chlorobenzoic acid (1.0 eq), vinyl acetate (3-5 eq), and the chosen anhydrous organic solvent.

  • Add activated molecular sieves to maintain anhydrous conditions.

  • Add the immobilized lipase (typically 10-20% by weight of the limiting reagent).

  • Reaction: Place the flask in an orbital shaker or use a magnetic stirrer and maintain the temperature at 40-50 °C.

  • Monitoring: Monitor the reaction by taking aliquots at regular intervals and analyzing them by GC or HPLC.

  • Work-up: Once the reaction has reached the desired conversion, filter off the immobilized lipase. The enzyme can be washed with fresh solvent and reused.

  • Purification: Remove the solvent and excess vinyl acetate from the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Characterization of Vinyl 2-Chlorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the vinyl group protons as a set of doublets of doublets (dd) or multiplets in the range of δ 4.5-5.5 ppm and a doublet of doublets for the proton on the carbon bearing the ester oxygen around δ 7.2-7.8 ppm. The aromatic protons will appear as multiplets in the aromatic region (δ 7.3-8.0 ppm).

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum will show signals for the vinyl carbons around δ 98 ppm and δ 141 ppm. The carbonyl carbon of the ester will appear around δ 163 ppm. The aromatic carbons will resonate in the range of δ 126-135 ppm, with the carbon attached to the chlorine atom appearing at a distinct chemical shift[11].

Conclusion

The synthesis of vinyl 2-chlorobenzoate can be successfully achieved using a variety of catalytic systems. Palladium and ruthenium catalysts offer high efficiency and are suitable for a broad range of substrates, although they require inert atmosphere techniques. Iridium catalysts provide an alternative for reactions under milder conditions. For a more environmentally benign approach, lipase-catalyzed synthesis is an excellent option, offering high selectivity under mild conditions. The choice of the optimal catalyst and reaction conditions will depend on the specific requirements of the synthesis, including scale, cost, and the presence of other functional groups. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize and characterize vinyl 2-chlorobenzoate for their specific applications.

References

Sources

Application Notes and Protocols for Investigating the Reaction Kinetics of Vinyl 2-Chlorobenzoate Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Vinyl 2-chlorobenzoate is a vinyl ester monomer that, upon polymerization, yields poly(vinyl 2-chlorobenzoate), a polymer with potential applications in coatings, adhesives, and specialty materials. The presence of the ortho-chloro substituent on the benzoate ring introduces unique electronic and steric effects that significantly influence its polymerization behavior compared to other vinyl esters. A thorough understanding of the reaction kinetics is paramount for controlling the polymerization process, tailoring the polymer's molecular weight and architecture, and optimizing its final properties for specific applications.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical and practical aspects of studying the reaction kinetics of vinyl 2-chlorobenzoate polymerization. This document outlines the fundamental principles of free-radical polymerization as they apply to this specific monomer, details experimental protocols for monitoring the reaction, and provides guidance on data analysis and interpretation.

Theoretical Background: Free-Radical Polymerization of Vinyl 2-Chlorobenzoate

The polymerization of vinyl 2-chlorobenzoate typically proceeds via a free-radical chain-growth mechanism. This process can be broken down into four elementary steps: initiation, propagation, termination, and chain transfer.[1][2]

Elementary Steps
  • Initiation: The process begins with the generation of free radicals from an initiator molecule (I), which then add to a monomer molecule (M) to form an activated monomer radical (M•).[2][3]

    • Initiator Decomposition:I -> 2R• (Rate constant: k_d)

    • Radical Addition to Monomer:R• + M -> M1• (Rate constant: k_i)

  • Propagation: The newly formed monomer radical rapidly adds to subsequent monomer molecules, leading to the growth of the polymer chain.[1]

    • Mn• + M -> Mn+1• (Rate constant: k_p)

  • Termination: The growth of a polymer chain is halted when two growing radical chains react with each other. This can occur through two primary mechanisms:

    • Combination (or Coupling): Two polymer radicals combine to form a single, longer polymer chain.

    • Disproportionation: One polymer radical abstracts a hydrogen atom from another, resulting in two "dead" polymer chains, one with a saturated end and the other with an unsaturated end.

  • Chain Transfer: An active polymer chain can transfer its radical activity to another molecule in the system, such as a monomer, solvent, or a deliberately added chain transfer agent (CTA).[1][4] This results in the termination of the growing chain and the creation of a new radical that can initiate a new polymer chain.[1][5] Chain transfer to the monomer and polymer is a significant consideration for vinyl esters.[1][6]

Kinetic Rate Expressions

Under the steady-state assumption, where the rate of initiation equals the rate of termination, the overall rate of polymerization (R_p) can be expressed as:

R_p = k_p * [M] * (f * k_d * [I] / k_t)^(1/2)

Where:

  • k_p is the rate constant of propagation.

  • [M] is the monomer concentration.

  • f is the initiator efficiency.

  • k_d is the rate constant for initiator decomposition.

  • [I] is the initiator concentration.

  • k_t is the rate constant of termination.

This equation demonstrates that the rate of polymerization is directly proportional to the monomer concentration and the square root of the initiator concentration.[7]

Influence of the 2-Chloro Substituent

The 2-chloro substituent on the benzoate ring is expected to influence the polymerization kinetics through a combination of electronic and steric effects:

  • Electronic Effects: The chlorine atom is an electron-withdrawing group, which can affect the reactivity of the vinyl group. This can influence the propagation rate constant (k_p) and the reactivity of the resulting polymer radical.

  • Steric Effects: The presence of a substituent in the ortho position can introduce steric hindrance, potentially affecting the approach of the monomer to the growing polymer radical and thus influencing the propagation rate.[1]

Experimental Design and Protocols

A successful kinetic study requires careful planning and execution. This section outlines key considerations and provides detailed protocols for monitoring the polymerization of vinyl 2-chlorobenzoate.

Materials and Reagents
  • Monomer: Vinyl 2-chlorobenzoate (purity >98%). It is crucial to remove any inhibitors prior to polymerization. This can be achieved by passing the monomer through a column of basic alumina or by washing with an aqueous alkali solution followed by drying and distillation under reduced pressure.

  • Initiator: A suitable thermal initiator such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) should be selected based on the desired reaction temperature. The initiator should be recrystallized from an appropriate solvent to ensure high purity.

  • Solvent: If the polymerization is to be carried out in solution, a solvent that does not participate in chain transfer reactions is preferred. Toluene or chlorobenzene can be used, but their potential for chain transfer should be considered.[8]

  • Inhibitor: A small amount of an inhibitor, such as hydroquinone, is needed to quench the reaction at specific time points for offline analysis.[9]

  • Nitrogen/Argon: An inert gas is required to deoxygenate the reaction mixture, as oxygen can act as an inhibitor.[10]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_analysis Kinetic Analysis Monomer_Purification Monomer Purification (Inhibitor Removal) Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Purification->Reaction_Setup Initiator_Recrystallization Initiator Recrystallization Initiator_Recrystallization->Reaction_Setup Solvent_Drying Solvent Drying & Degassing Solvent_Drying->Reaction_Setup Initiation Initiation (Heating to T) Reaction_Setup->Initiation Sampling Time-based Sampling & Quenching Initiation->Sampling Dilatometry Dilatometry (Volume Contraction) Initiation->Dilatometry Real-time NMR ¹H NMR (Monomer Conversion) Sampling->NMR GPC GPC/SEC (Mw and PDI) Sampling->GPC Data_Analysis Data Analysis & Kinetic Parameter Determination Dilatometry->Data_Analysis Rate of Polymerization NMR->Data_Analysis Conversion vs. Time GPC->Data_Analysis Mw vs. Conversion

Caption: Experimental workflow for studying the kinetics of vinyl 2-chlorobenzoate polymerization.

Protocol 1: Bulk Polymerization Monitored by Dilatometry

Dilatometry is a classic and precise method for following the course of polymerization by measuring the volume contraction that occurs as the monomer is converted to the denser polymer.[11][12]

Materials:

  • Glass dilatometer with a calibrated capillary[11]

  • Thermostated water or oil bath with precise temperature control (±0.1 °C)

  • Cathetometer for reading the meniscus level

  • Vacuum line and inert gas supply

Procedure:

  • Dilatometer Calibration: Determine the volume of the dilatometer bulb and the volume per unit length of the capillary.[11]

  • Reaction Mixture Preparation: Accurately weigh the purified vinyl 2-chlorobenzoate and the recrystallized initiator (e.g., AIBN) into the dilatometer bulb.

  • Degassing: Freeze the reaction mixture using liquid nitrogen and evacuate the dilatometer on a vacuum line. Thaw the mixture and purge with inert gas. Repeat this freeze-pump-thaw cycle at least three times to remove all dissolved oxygen.

  • Initiation: Place the sealed dilatometer in the thermostated bath set to the desired reaction temperature. Allow the contents to reach thermal equilibrium.

  • Data Collection: Record the initial height of the meniscus in the capillary. At regular time intervals, record the change in the meniscus height using a cathetometer. Continue the measurements until approximately 10-15% conversion to ensure the reaction rate is in the initial, steady-state phase.[11]

  • Calculation of Conversion: The fractional conversion (X_p) at any time (t) can be calculated using the following equation: X_p = (ΔV / V_0) * (ρ_p / (ρ_p - ρ_m)) Where:

    • ΔV is the change in volume.

    • V_0 is the initial volume of the monomer.

    • ρ_p is the density of the polymer.

    • ρ_m is the density of the monomer.

    The rate of polymerization (R_p) can then be determined from the slope of the conversion versus time plot.

Protocol 2: Solution Polymerization Monitored by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful technique for determining monomer conversion by monitoring the disappearance of the vinyl proton signals of the monomer.[13][14]

Materials:

  • NMR spectrometer

  • NMR tubes with sealable caps

  • Thermostated reaction vessel

  • Inert gas supply

  • Syringes

Procedure:

  • Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer and an inert gas inlet, dissolve a known amount of purified vinyl 2-chlorobenzoate and initiator in a suitable deuterated solvent (e.g., toluene-d8).

  • Initial Sample (t=0): Before initiating the reaction by heating, withdraw a small aliquot of the reaction mixture and transfer it to an NMR tube. This will serve as the t=0 reference.

  • Initiation: Heat the reaction mixture to the desired temperature to start the polymerization.

  • Time-based Sampling: At regular time intervals, withdraw aliquots from the reaction mixture using a syringe and transfer them to separate NMR tubes containing a small amount of inhibitor to quench the polymerization.

  • NMR Analysis: Acquire the ¹H NMR spectrum for each sample. The vinyl protons of vinyl 2-chlorobenzoate will have characteristic chemical shifts.

  • Conversion Calculation: The monomer conversion can be calculated by comparing the integral of one of the vinyl proton signals to the integral of a stable reference peak (either from the solvent or an internal standard) that does not change during the reaction.[15]

    Conversion (%) = (1 - (Integral_vinyl_t / Integral_ref_t) / (Integral_vinyl_t0 / Integral_ref_t0)) * 100

Protocol 3: Determination of Molecular Weight by Gel Permeation Chromatography (GPC/SEC)

GPC (also known as SEC) is an essential technique for determining the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (PDI = M_w/M_n) of the polymer samples collected at different conversions.[16][17][18]

Materials:

  • GPC/SEC system with a refractive index (RI) detector

  • Appropriate GPC columns (e.g., polystyrene-divinylbenzene columns)

  • High-quality solvent (e.g., THF) as the mobile phase

  • Polymer standards (e.g., polystyrene) for calibration

Procedure:

  • Sample Preparation: For each quenched sample from the polymerization reaction, precipitate the polymer by adding the solution to a non-solvent (e.g., methanol). Filter and dry the polymer under vacuum.

  • Solution Preparation: Prepare dilute solutions of the dried polymer samples in the GPC eluent (e.g., THF).

  • GPC Analysis: Inject the polymer solutions into the GPC system.

  • Data Analysis: Using a calibration curve generated from narrow molecular weight standards, determine the M_n, M_w, and PDI for each polymer sample.[19]

Data Analysis and Kinetic Modeling

Determination of Kinetic Parameters

The data obtained from the experimental protocols can be used to determine the key kinetic parameters of the polymerization.

ParameterDescriptionMethod of Determination
Rate of Polymerization (R_p) The rate of monomer consumption per unit time.From the initial slope of the conversion vs. time plot (from dilatometry or NMR data).
Overall Rate Constant (k_overall) A composite rate constant incorporating k_p, k_d, and k_t.Calculated from the R_p, [M], and [I] using the rate equation.
Chain Transfer Constants (C_M, C_S) Ratios of the rate constant for chain transfer to the rate constant for propagation.Can be determined using the Mayo method by plotting the reciprocal of the degree of polymerization against the ratio of the concentrations of the transfer agent to the monomer.[4]
Arrhenius Parameters

By conducting the polymerization at different temperatures, the activation energy (E_a) and the pre-exponential factor (A) for the overall polymerization can be determined using the Arrhenius equation:

k = A * exp(-E_a / (R * T))

A plot of ln(k) versus 1/T will yield a straight line with a slope of -E_a/R.

Troubleshooting and Considerations

  • Inhibition/Retardation: Vinyl esters can be susceptible to inhibition or retardation.[1][3][9][10] An induction period at the beginning of the polymerization may indicate the presence of impurities or residual oxygen.

  • Autoacceleration (Gel Effect): At high conversions, the viscosity of the reaction medium can increase significantly, leading to a decrease in the termination rate constant (k_t) and a sharp increase in the polymerization rate. Kinetic studies are typically performed at low conversions to avoid this effect.

  • Polymer Characterization: For accurate molecular weight determination by GPC, it is essential to establish a calibration curve with appropriate standards. For poly(vinyl 2-chlorobenzoate), polystyrene standards are commonly used, but the reported molecular weights will be relative to polystyrene.

Conclusion

The study of the reaction kinetics of vinyl 2-chlorobenzoate polymerization is crucial for the development of novel polymeric materials. The protocols and guidelines presented in this document provide a solid foundation for researchers to systematically investigate the influence of various reaction parameters on the polymerization behavior. By combining techniques such as dilatometry, NMR spectroscopy, and GPC, a comprehensive understanding of the kinetics can be achieved, enabling the synthesis of polymers with controlled properties.

References

Sources

Troubleshooting & Optimization

Vinyl 2-Chlorobenzoate Synthesis: A Technical Support Guide for Yield Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Vinyl 2-chlorobenzoate is a valuable monomer and intermediate in the synthesis of specialized polymers and pharmaceutical compounds. Its production, most commonly achieved through the transvinylation of 2-chlorobenzoic acid with vinyl acetate, is often catalyzed by transition metals like palladium or iridium. While the reaction appears straightforward, achieving high, reproducible yields can be challenging. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support center, including in-depth FAQs, a practical troubleshooting guide, and optimized protocols to enhance experimental success.

Section 1: Foundational Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of vinyl 2-chlorobenzoate.

Q1: What is the most effective method for synthesizing vinyl 2-chlorobenzoate? The most prevalent and scalable method is the direct transvinylation of 2-chlorobenzoic acid with vinyl acetate. This reaction is an equilibrium process catalyzed by a transition metal complex, typically based on palladium(II), iridium(I), or ruthenium(II).[1][2] Palladium(II) acetate, often complexed with a bidentate nitrogen ligand like 2,2'-bipyridyl, is a widely used and effective catalyst for this transformation.[3]

Q2: What kind of yield can I realistically expect? Yields are highly dependent on the catalyst system, reaction conditions, and purity of reagents. Literature reports for the synthesis of similar vinyl esters show a wide range, from moderate (e.g., 56% for vinyl 2-chlorobenzoate) to excellent (up to 95% for other substituted vinyl benzoates) under optimized conditions.[4] Catalyst deactivation is a common issue that can limit yield, sometimes necessitating multiple catalyst additions.[2]

Q3: Which reaction parameters are most critical to control for maximizing yield? The three most critical parameters are:

  • Temperature: The reaction is typically conducted at elevated temperatures (e.g., 60-100 °C) to drive the equilibrium forward. However, excessively high temperatures can lead to catalyst decomposition (e.g., reduction of Pd(II) to inactive Pd(0)) and polymerization of vinyl acetate.[2]

  • Catalyst Choice and Loading: Palladium, iridium, and ruthenium complexes are all active.[2][5] Palladium(II) acetate is common, but its activity can be enhanced with ligands or promoters.[1][6] Catalyst loading is typically low (e.g., 1-5 mol%).

  • Reagent Purity and Ratio: Vinyl acetate should be used in large excess to serve as both a reagent and a solvent, pushing the equilibrium towards the product.[6] It is crucial to use vinyl acetate that is free from polymerization inhibitors and water. 2-Chlorobenzoic acid should be thoroughly dried before use.

Q4: How do I select the best catalyst?

  • Palladium(II) Acetate (Pd(OAc)₂): This is a reliable and commercially available starting point. Its effectiveness can be improved by forming complexes with aryl N-containing ligands like pyridine or 1,10-phenanthroline.[1][6]

  • Iridium Catalysts (e.g., [Ir(cod)Cl]₂): Iridium complexes are also highly effective for vinyl transfer reactions and may offer different reactivity profiles or stability.[5][7] They are often used with a base such as sodium carbonate or sodium acetate.[4][7]

  • Ruthenium Catalysts: While also used for transvinylation, ruthenium catalysts may require higher temperatures or specific conditions to be effective.[2]

Q5: What are the primary side products and how can they be minimized? The most common side reactions are:

  • Polymerization of Vinyl Acetate: This is indicated by the reaction mixture becoming viscous. It can be minimized by adding a radical inhibitor like hydroquinone (HQ) and maintaining strict temperature control.[8][9] Commercial vinyl 2-chlorobenzoate is often supplied stabilized with HQ.[10]

  • Formation of Acetic Anhydride: This can occur at higher temperatures.

  • Catalyst Decomposition: Pd(II) can be reduced to inactive palladium metal (black precipitate). This can be mitigated by using appropriate ligands and avoiding excessive temperatures.[2]

Section 2: Troubleshooting Guide for Low Yield

This guide is designed to help you diagnose and solve common problems encountered during the synthesis.

Problem Potential Cause Recommended Solution & Explanation
Low or No Product Formation 1. Inactive Catalyst: The catalyst may be old, have been improperly stored, or decomposed. Pd(II) catalysts are particularly sensitive to reduction.[2]Solution: Use a fresh batch of catalyst. If using Pd(OAc)₂, consider adding a stabilizing ligand like 2,2'-bipyridyl. If catalyst deactivation is suspected during the reaction (e.g., formation of palladium black), a subsequent addition of fresh catalyst may improve conversion.[2][8]
2. Presence of Water: Moisture in the reagents or solvent can hydrolyze the vinyl acetate and interfere with the catalytic cycle.Solution: Ensure 2-chlorobenzoic acid is thoroughly dried in a vacuum oven before use.[11] Use anhydrous grade vinyl acetate or distill it prior to the reaction. Flame-dry all glassware and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[8][11]
3. Reaction Equilibrium Not Reached or Unfavorable: Transvinylation is an equilibrium-controlled reaction.[6] Insufficient time or temperature may result in low conversion.Solution: Monitor the reaction progress using TLC or GC to confirm that it has reached completion.[8] Consider extending the reaction time or moderately increasing the temperature.[12] Ensure a sufficient excess of vinyl acetate is used to shift the equilibrium.[6]
Reaction Stalls Prematurely 1. Catalyst Deactivation: The catalyst loses activity over the course of the reaction. This is a known issue with palladium catalysts in transvinylation.[2]Solution: Employ a strategy of successive catalyst additions. Adding small portions of the catalyst at intervals (e.g., every 12-24 hours) can maintain an active catalytic species in the mixture and drive the reaction to higher conversion.[2]
2. Inhibitor Contamination: The vinyl acetate may contain commercial stabilizers (like hydroquinone monomethyl ether) that can interfere with the catalyst at high concentrations.Solution: While a small amount of inhibitor is needed to prevent polymerization, an excess can be detrimental. Consider passing the vinyl acetate through a column of activated alumina to remove the inhibitor just before use.
Significant Side Product Formation 1. Polymerization: The reaction mixture becomes thick, viscous, or solidifies, trapping the product and catalyst.Solution: Add a radical inhibitor like hydroquinone (0.01-0.1 mol%) to the reaction mixture.[9] Maintain the lowest effective temperature to discourage spontaneous polymerization.
2. Unidentified Impurities: Multiple spots are observed on TLC, complicating purification.Solution: Lowering the reaction temperature can often improve selectivity. Ensure the purity of the 2-chlorobenzoic acid starting material, as impurities can lead to side reactions. Recrystallize the starting material if necessary.[13]
Difficult Product Purification 1. Co-elution with Starting Material: The product and 2-chlorobenzoic acid have similar polarities, making separation by column chromatography difficult.Solution: After the reaction, perform a basic aqueous wash (e.g., with a saturated sodium bicarbonate solution) to deprotonate and extract the unreacted acidic starting material into the aqueous layer.[14][15]
2. Product Loss During Workup: The product may be volatile or susceptible to hydrolysis.Solution: When removing the excess vinyl acetate and acetic acid byproduct, use a rotary evaporator at a moderate temperature and pressure to avoid co-distilling the product.[8] Ensure all aqueous washes are performed with cold solutions to minimize hydrolysis.[14]

Section 3: Visualizing the Process

Understanding the workflow and troubleshooting logic is key to success.

Experimental Workflow Diagram

The following diagram illustrates the general sequence of operations for the synthesis and purification of vinyl 2-chlorobenzoate.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification reagents Dry 2-Chlorobenzoic Acid Purify Vinyl Acetate glassware Flame-Dry Glassware (Flask, Condenser) setup Assemble under N2/Ar reagents->setup add Add Acid, Vinyl Acetate, Catalyst, Inhibitor setup->add heat Heat to 60-100 °C with Stirring add->heat monitor Monitor by TLC/GC heat->monitor cool Cool to RT monitor->cool evap Rotovap Excess Vinyl Acetate cool->evap extract Dissolve in Ether/EtOAc Wash with NaHCO3(aq) evap->extract dry Dry with MgSO4/Na2SO4 Filter extract->dry concentrate Concentrate Crude Product dry->concentrate chromatography Silica Gel Column (Hexanes/EtOAc) concentrate->chromatography characterize Analyze by NMR, IR, GC-MS chromatography->characterize

Caption: General experimental workflow for vinyl 2-chlorobenzoate synthesis.

Troubleshooting Logic Diagram

When faced with low yield, this decision tree can guide your troubleshooting process.

G start Low Yield Observed check_reaction Was any product formed? (Check TLC/NMR of crude) start->check_reaction no_product No Product check_reaction->no_product No low_conversion Low Conversion check_reaction->low_conversion Yes check_catalyst Is Catalyst Active? no_product->check_catalyst check_reagents Are Reagents Pure/Dry? check_catalyst->check_reagents Yes solution_catalyst ACTION: Use fresh catalyst. Consider adding ligand. check_catalyst->solution_catalyst No solution_reagents ACTION: Dry acid. Distill vinyl acetate. Use inert atmosphere. check_reagents->solution_reagents No check_time_temp Was reaction time/temp sufficient? low_conversion->check_time_temp check_polymer Did polymerization occur? check_time_temp->check_polymer Yes solution_time_temp ACTION: Increase reaction time. Incrementally increase temp. Add more catalyst. check_time_temp->solution_time_temp No solution_polymer ACTION: Add radical inhibitor (HQ). Reduce temperature. check_polymer->solution_polymer Yes

Caption: Decision tree for troubleshooting low yield in synthesis.

Section 4: Optimized Experimental Protocol

This protocol is a synthesized methodology based on established literature for palladium-catalyzed transvinylation.

Materials and Reagents:

  • 2-Chlorobenzoic Acid (≥99%, dried)

  • Vinyl Acetate (≥99%, inhibitor removed if necessary)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 2,2'-Bipyridyl (bpy)

  • Hydroquinone (HQ)

  • Diethyl Ether or Ethyl Acetate (anhydrous)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under vacuum and backfill with nitrogen.

  • Reagent Charging: To the flask, add 2-chlorobenzoic acid (1.0 eq), Palladium(II) Acetate (0.02 eq), 2,2'-bipyridyl (0.02 eq), and a crystal of hydroquinone.

  • Solvent/Reagent Addition: Add a significant excess of vinyl acetate (e.g., 10-20 eq). The vinyl acetate serves as both reactant and solvent.

  • Reaction: Heat the mixture to reflux (the temperature will depend on the specific setup, but typically around 75-85 °C) with vigorous stirring under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) or GC. The reaction may take 24-48 hours. If the reaction stalls, an additional portion of catalyst (0.01 eq) can be added.

  • Workup - Quenching and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the excess vinyl acetate and the acetic acid byproduct via rotary evaporation.

    • Dissolve the resulting residue in diethyl ether or ethyl acetate.

    • Transfer the organic solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) to remove unreacted 2-chlorobenzoic acid, followed by water (1x) and brine (1x).[14][15]

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to afford pure vinyl 2-chlorobenzoate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Section 5: Mechanistic Insights

A deeper understanding of the reaction mechanism allows for more informed experimental choices.

The Palladium-Catalyzed Transvinylation Cycle

The reaction is believed to proceed through a catalytic cycle involving the palladium center. While several mechanisms have been proposed, a common pathway involves the following key steps:

  • Acid-Catalyst Interaction: The 2-chlorobenzoic acid interacts with the palladium(II) catalyst.

  • Coordination: A molecule of vinyl acetate coordinates to the palladium center.

  • Insertion/Coupling: The coordinated vinyl acetate undergoes a reaction, potentially involving an acetoxyethyl-palladium intermediate, which then undergoes β-hydride elimination to form the vinyl ester product and a palladium hydride species.[16]

  • Regeneration: The catalyst is regenerated, releasing acetic acid as a byproduct, allowing the cycle to continue.

Catalyst deactivation can occur if the Pd(II) species is reduced to Pd(0), which is inactive for this transformation and precipitates out of the solution.[2] The use of ligands helps to stabilize the active Pd(II) oxidation state.

References

  • Waller, F. J. (1993). Transvinylation Catalysts for the Production of Higher Vinylic Esters of Vinyl Acetate. In Catalysis of Organic Reactions. CRC Press. [Link]

  • Wikipedia. Vinyl acetate. [Link]

  • Stacchiola, D., et al. (2005). Elucidation of the Reaction Mechanism for the Palladium-Catalyzed Synthesis of Vinyl Acetate. Angewandte Chemie International Edition, 44(29), 4572-4575. [Link]

  • Tomás, V., et al. (2009). Preparation of divinyl esters by transvinylation between vinyl acetate and dicarboxylic acids. ARKIVOC, 2010(5), 24-37. [Link]

  • ResearchGate. Effect of the molar amount of a vinyl benzoate b propanol for the...[Link]

  • ResearchGate. Optimization of reaction conditions. a. [Link]

  • Mammadova, A. F., et al. (2023). Facile synthesis of vinyl esters of aromatic carboxylic acids with participation of 2-chloro-4,6-dimethoxy-1,3,5-triazine. E3S Web of Conferences, 401, 04055. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • Waller, F. J. (1992). Catalytic transvinylation of vinyl esters. U.S.
  • Meggers, E. (2017). H Sites: Hydrogen-Atom Transfer of Hybrid Vinyl Palladium Radical Intermediates. ACS Catalysis, 7(5), 3539-3543. [Link]

  • Sang, R., et al. (2020). Novel synthesis routes for the preparation of low toxic vinyl ester and vinyl carbonate monomers. Polymer-Plastics Technology and Materials, 59(13), 1435-1447. [Link]

  • Stoltz, B. M., et al. (2012). Palladium(II)-Catalyzed Enantioselective Synthesis of 2-Vinyl Oxygen Heterocycles. Journal of the American Chemical Society, 134(8), 3654-3657. [Link]

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  • Polymer Innovation Blog. (2015). Thermoset Polymers: Vinyl Esters. [Link]

  • Heidari, G., et al. (2006). Synthesis and Kinetics Study of Vinyl Ester Resin in the Presence of Triethylamine. Iranian Polymer Journal, 15(11), 869-878. [Link]

  • Obora, Y., & Ishii, Y. (2012). Iridium-catalyzed Synthesis of Vinyl Ethers from Alcohols and Vinyl Acetate. Organic Syntheses, 89, 307-310. [Link]

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  • Wehmeyer, R. M., & Hall, S. A. (2011). Process for the continuous transvinylation of carboxylic acids with vinyl acetate. W.O.
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  • American Chemical Society. Vinyl acetate. [Link]

  • Wehmeyer, R. M., & Hall, S. A. (2014). Process for the semi-continuous transvinylation of carboxylic acids with vinyl acetate. U.S.
  • Pan, J., et al. (2011). An improved palladium-catalyzed conversion of aryl and vinyl triflates to bromides and chlorides. Organic Letters, 13(18), 4974-4976. [Link]

  • Quora. Why do we add sodium carbonate at the end of esterification reactions? Can sodium bicarbonate work too?[Link]

  • PubMed. Palladium(II)-catalyzed enantioselective synthesis of 2-vinyl oxygen heterocycles. [Link]

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  • Semantic Scholar. Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via. [Link]

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  • Research India Publications. Epoxy Based Vinyl Ester Resins: Synthesis and Characterization. [Link]

  • MIT DSpace. Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides. [Link]

  • National Institutes of Health. Effect of Na2CO3 on the Microstructure and Macroscopic Properties and Mechanism Analysis of PVA/CMC Composite Film. [Link]

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Technical Support Center: Purification of Crude Vinyl 2-Chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude vinyl 2-chlorobenzoate. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity material for their downstream applications. Here, we address common issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: My crude vinyl 2-chlorobenzoate is a dark or yellowish-brown oil. What are the likely impurities?

This is a common observation post-synthesis. The discoloration and impurity profile can typically be attributed to several sources:

  • Residual Catalysts and Reagents: Depending on the synthetic route, catalysts (e.g., palladium, ruthenium, or zinc salts) and unreacted starting materials are primary impurities.[1][2] If using a transvinylation reaction, unreacted 2-chlorobenzoic acid and excess vinyl acetate may be present.[3][4]

  • Polymeric By-products: Vinyl monomers are susceptible to spontaneous polymerization, especially when heated or exposed to light. This can form oligomers or polymers that contribute to viscosity and color. Commercial grades are often shipped with an inhibitor like hydroquinone (HQ) to prevent this.[5][6]

  • Side-Reaction Products: The synthesis may generate by-products. For instance, reactions involving acetaldehyde can lead to various condensation products.[7]

  • Solvents: Residual solvents from the reaction or workup, such as toluene, N,N-dimethylformamide (DMF), or ethyl acetate, are common.[2][3][7]

It is crucial to characterize the crude material (e.g., by TLC or ¹H NMR) to devise an effective purification strategy.

Q2: I tried to purify my product by simple distillation, but the purity didn't improve significantly. Why?

While vinyl 2-chlorobenzoate has a defined boiling point (130°C at 16 mmHg), simple distillation is often insufficient for separating impurities with close boiling points.[5][8] Furthermore, two critical factors must be considered:

  • Azeotropes: Some impurities may form an azeotrope with the product, a mixture that boils at a constant temperature and composition, making separation by simple distillation impossible. This is a known issue in the purification of other vinyl esters like vinyl acetate.[9][10]

  • Thermal Instability: Prolonged heating, even under vacuum, can induce polymerization of the vinyl monomer. This not only reduces yield but also generates new, non-volatile impurities.

For these reasons, vacuum fractional distillation or column chromatography are the recommended methods for achieving high purity.

Q3: Can I use recrystallization to purify vinyl 2-chlorobenzoate?

Recrystallization is a powerful technique for purifying solid compounds.[11][12] However, vinyl 2-chlorobenzoate is a liquid at room temperature.[8][13] Therefore, recrystallization is generally not a viable or practical method for its purification. While it might be possible to crystallize the compound at very low temperatures, finding a suitable solvent system where solubility differs significantly between the product and impurities at these temperatures is challenging and not a standard industrial or laboratory procedure.

Troubleshooting and Purification Protocols

This section provides detailed protocols and troubleshooting guides for the most effective purification methods.

Logical Workflow for Purification Strategy

The choice of purification method depends on the nature of the impurities and the desired scale. The following decision tree can guide your strategy.

Purification_Workflow start Crude Vinyl 2-Chlorobenzoate acid_check Acidic Impurities Present? (e.g., 2-chlorobenzoic acid) start->acid_check pre_treat Aqueous Workup (Wash with NaHCO₃, then brine) distill_vs_chrom Primary Impurity Type? pre_treat->distill_vs_chrom acid_check->pre_treat Yes acid_check->distill_vs_chrom No distill Vacuum Fractional Distillation distill_vs_chrom->distill Volatile chrom Flash Column Chromatography distill_vs_chrom->chrom Non-Volatile / Polymer analysis Purity Analysis (GC, HPLC, NMR) distill->analysis chrom->analysis final_product Pure Vinyl 2-Chlorobenzoate (>98% Purity) analysis->final_product

Caption: Decision workflow for purifying crude vinyl 2-chlorobenzoate.

Method 1: Vacuum Fractional Distillation

This method is ideal for removing volatile impurities and unreacted starting materials on a larger scale. The key is to use a fractionating column to achieve multiple theoretical plates for efficient separation.

Protocol:

  • Stabilizer Addition: Before heating, add a small amount of a polymerization inhibitor such as hydroquinone (HQ) or 2,6-di-tert-butyl-4-methylphenol (BHT) (approx. 100-200 ppm) to the crude material. This is critical to prevent polymerization in the distillation flask.

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column (e.g., with Raschig rings). Ensure all glass joints are well-sealed for high vacuum. Use a cold trap between the receiving flask and the vacuum pump.

  • Evacuation: Slowly evacuate the system to the target pressure (e.g., 10-16 mmHg). A stable vacuum is essential for a stable boiling point.

  • Heating: Gently heat the distillation pot using an oil bath. A magnetic stirrer should be used for smooth boiling.

  • Fraction Collection:

    • Forerun: Collect the first fraction, which will contain low-boiling impurities (e.g., residual solvents, vinyl acetate). The head temperature will be lower than the product's boiling point.

    • Main Fraction: Once the head temperature stabilizes at the expected boiling point of vinyl 2-chlorobenzoate at the working pressure (e.g., ~130°C at 16 mmHg), collect the main fraction in a separate, clean receiving flask.[5][8]

    • Residue: Do not distill to dryness. The residue will contain the inhibitor, polymeric materials, and other high-boiling impurities.

  • Storage: Store the purified, colorless liquid in a dark bottle under an inert atmosphere (N₂ or Argon) at 4°C, and consider adding a fresh amount of inhibitor for long-term storage.

Troubleshooting Distillation:

Issue Probable Cause Solution
Bumping / Unstable Boiling Vacuum is unstable or heating is too rapid. Ensure all joints are sealed. Heat slowly and evenly with an oil bath. Use a stir bar.
Product Polymerizes in Pot Insufficient inhibitor or excessive temperature. Ensure inhibitor is added. Lower the distillation pressure to reduce the required boiling temperature.
Poor Separation Inefficient fractionating column. Use a longer or more efficient packed column. Adjust the reflux ratio if using a distillation head with that capability.

| Product is Still Colored | Non-volatile color impurities are carrying over. | The impurity may be co-distilling. Flash column chromatography may be a better option. |

Method 2: Flash Column Chromatography

Chromatography is highly effective for removing non-volatile impurities like polymers, the stabilizer (HQ), and baseline starting materials. It is the preferred method for achieving the highest purity on a lab scale.

Protocol:

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column. This "dry loading" technique often results in better separation.

  • Elution:

    • Begin eluting with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 95:5 v/v).[3]

    • Gradually increase the polarity of the eluent if necessary to speed up the elution of the product.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a UV lamp for visualization. The product spot should be well-separated from impurities.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Drying: Place the resulting oil under high vacuum for several hours to remove any final traces of solvent.

Troubleshooting Chromatography:

Issue Probable Cause Solution
Product Won't Elute Eluent is not polar enough. Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate).
Poor Separation (Overlapping Spots) Improper solvent system or overloaded column. Optimize the eluent system using TLC first. Use a larger column or load less material.

| Streaking on TLC/Column | Sample is too polar or acidic/basic silica is causing decomposition. | Add a small amount of triethylamine (~0.1%) to the eluent for basic compounds or acetic acid for acidic ones. Consider using deactivated (neutral) silica. |

Purity Assessment

After purification, it is essential to verify the purity of the final product. A combination of methods provides the most comprehensive assessment.

Quantitative Data Summary
PropertyValueSignificance
CAS Number 15721-27-4Unique chemical identifier.[5]
Molecular Weight 182.6 g/mol For stoichiometric calculations.[5]
Boiling Point 130°C / 16 mmHgKey parameter for purification by distillation.[5][8]
Appearance Colorless to light yellow liquidA colorless appearance is an indicator of high purity.[13]
Typical Purity (Commercial) >98.0% (GC)Target purity level for most applications.[14]
Recommended Analytical Techniques
  • Gas Chromatography (GC): As the industry standard for this product, GC is excellent for assessing purity and detecting volatile impurities.[13] A Flame Ionization Detector (FID) is typically used.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is well-suited for detecting non-volatile impurities, including residual inhibitors (like HQ) and polymeric materials.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure and can be used for quantitative analysis (qNMR) to determine absolute purity.[3]

General Troubleshooting Workflow

Troubleshooting_Workflow start Purification Attempt Fails (Low Purity or Yield) identify Identify Problem start->identify low_purity Low Purity identify->low_purity Purity Issue low_yield Low Yield identify->low_yield Yield Issue check_method Was the right method used? (Distillation vs. Chrom.) low_purity->check_method check_decomp Did decomposition occur? (Polymerization, discoloration) low_yield->check_decomp check_params Were parameters optimal? (Pressure, Temp, Eluent) check_method->check_params Yes reselect Re-select method based on impurity profile check_method->reselect No optimize Optimize parameters (e.g., better vacuum, new eluent) check_params->optimize No success Successful Purification check_params->success Yes check_decomp->check_params No stabilize Add inhibitor, use lower temp, or switch to chromatography check_decomp->stabilize Yes reselect->success optimize->success stabilize->success

Caption: A systematic approach to troubleshooting purification issues.

References

  • Novel synthesis routes for the preparation of low toxic vinyl ester and vinyl carbonate monomers - Taylor & Francis Online. (2020-09-22). Available at: [Link]

  • Vinyl benzoate - SIELC Technologies. (2018-05-16). Available at: [Link]

  • Vinyl 2-Chlorobenzoate (stabilized with HQ). (n.d.). Oakwood Chemical. Available at: [Link]

  • Facile synthesis of vinyl esters of aromatic carboxylic acids with participation of 2-chloro - E3S Web of Conferences. (n.d.). Available at: [Link]

  • Recrystallization 2. (n.d.). UMass Lowell. Available at: [Link]

  • Facile synthesis of vinyl esters of aromatic carboxylic acids with participation of 2-chloro-4,6-dimethoxy-1,3,5-triazine - ResearchGate. (2023-08-06). Available at: [Link]

  • Vinyl 2-Chlorobenzoate | Polysil - Polycil. (n.d.). Available at: [Link]

  • Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department. (2023-07-04). Available at: [Link]

  • Synthesis, purification and curing studies of vinyl ester network - ResearchGate. (2009-08-07). Available at: [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual - YouTube. (2010-02-04). Available at: [Link]

  • Recrystallization and Crystallization. (n.d.). University of Rochester. Available at: [Link]

  • Isolation and Preliminary Characterization of a 2-chlorobenzoate Degrading Pseudomonas. (1989). Canadian Journal of Microbiology, 35(4), 439-443. Available at: [Link]

  • Vinyl esters of carboxylic acids: Synthesis, properties, applications, and technological processes - Chemical Review and Letters. (2023-01-05). Available at: [Link]

  • The Fitness for Purpose of Analytical Methods - Eurachem. (2014). Available at: [Link]

  • 2 O Chem Recrystallization Procedure - YouTube. (2012-08-07). Available at: [Link]

  • US3905875A - Process for the purification of crude liquid vinyl acetate - Google Patents. (n.d.).
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  • 6.2B: Purification of Product Mixtures - Chemistry LibreTexts. (2021-08-13). Available at: [Link]

  • The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd - The Royal Society of Chemistry. (n.d.). Available at: [Link]

  • Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry - PubMed. (2007-09-14). Available at: [Link]

  • Synthesis of vinyl esters of aromatic carboxylic acids in the presence of Zn/SiOC, ZnO/SiOC, and Ni/SiOC catalytic systems - PMC - NIH. (n.d.). Available at: [Link]

  • US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents. (n.d.).
  • US3899399A - Recovery of high purity vinyl chloride by distillation - Google Patents. (n.d.).
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  • Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry | Request PDF - ResearchGate. (2007-08-05). Available at: [Link]

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  • SURFACTANT: VINYL CLEANING BUYER'S GUIDE. ONCE YOU USE IT ON YOUR VINYL, YOU AIN'T GOING BACK! - YouTube. (2020-09-23). Available at: [Link]

  • US3691021A - Process for purification of vinyl acetate by extractive distillation - Google Patents. (n.d.).
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identifying and minimizing side reactions in vinyl 2-chlorobenzoate polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the polymerization of vinyl 2-chlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific polymerization process. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you identify and minimize side reactions, ultimately leading to a more controlled and successful polymerization.

Introduction

The polymerization of vinyl esters, such as vinyl 2-chlorobenzoate, presents a unique set of challenges primarily due to the high reactivity of the propagating radical and the potential for various side reactions.[1][2] This guide provides a structured approach to troubleshooting these issues, grounded in the fundamental principles of radical polymerization.

Troubleshooting Guide: Identifying and Minimizing Side Reactions

This section is dedicated to resolving specific issues you may encounter during the polymerization of vinyl 2-chlorobenzoate.

Issue 1: Low Polymer Yield and/or Low Molecular Weight

One of the most common challenges in vinyl ester polymerization is achieving the desired molecular weight and yield.[1][2] This is often a result of premature termination of the growing polymer chains.

Possible Causes and Solutions:

  • Chain Transfer Reactions: The high reactivity of the poly(vinyl ester) propagating radical makes it susceptible to chain transfer reactions with the monomer, polymer, and solvent.[1][2]

    • Mechanism: A growing polymer radical abstracts an atom (typically hydrogen) from another molecule, terminating the chain and creating a new radical that can initiate a new, shorter chain.

    • Troubleshooting Steps:

      • Monomer Concentration: Lowering the initial monomer concentration can reduce the rate of chain transfer to the monomer. However, this may also decrease the overall polymerization rate. A careful balance must be found.

      • Solvent Selection: Choose a solvent with a low chain transfer constant. Aromatic solvents, for instance, can sometimes form reversible complexes with the growing radical, which can influence the polymerization rate.[3] Fluoroalcohols have been shown to influence the stereochemistry of vinyl ester polymerization through hydrogen bonding, which may also impact side reactions.[4][5]

      • Controlled Polymerization Techniques: Employing controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, can provide unprecedented control over molecular weight and distribution.[6][7][8] RAFT agents mediate the polymerization, minimizing irreversible termination steps.[7][8]

  • Inhibitor Contamination: The presence of impurities that can act as radical scavengers will inhibit polymerization.

    • Common Inhibitors: Oxygen is a potent inhibitor of radical polymerizations. Stabilizers added to the monomer by the manufacturer (e.g., hydroquinone, BHT) must also be removed.

    • Troubleshooting Steps:

      • Monomer Purification: Pass the vinyl 2-chlorobenzoate monomer through a column of activated basic alumina to remove the inhibitor immediately before use.

      • Degassing: Thoroughly degas the reaction mixture to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.

  • Incorrect Initiator Concentration:

    • Too High: An excessively high initiator concentration leads to a high concentration of primary radicals, increasing the probability of early termination and resulting in lower molecular weight polymer.

    • Too Low: Insufficient initiator will result in a slow polymerization rate and low conversion.

    • Troubleshooting Steps:

      • Optimize Concentration: Systematically vary the initiator concentration to find the optimal balance between polymerization rate and desired molecular weight. A typical starting point is 0.1-1.0 mol% relative to the monomer.

Experimental Protocol: Monomer Purification and Degassing

  • Inhibitor Removal:

    • Prepare a short column packed with activated basic alumina.

    • Allow the vinyl 2-chlorobenzoate monomer to pass through the column under gravity.

    • Collect the purified monomer in a flask suitable for the polymerization reaction.

  • Degassing (Freeze-Pump-Thaw):

    • Ensure your reaction flask is connected to a vacuum line with a liquid nitrogen trap.

    • Freeze the monomer and any solvent in the flask using a liquid nitrogen bath.

    • Once completely frozen, open the flask to the vacuum to remove gases from the headspace.

    • Close the flask to the vacuum and thaw the mixture. You may observe bubbling as dissolved gases are released.

    • Repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved oxygen.

Issue 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)

A high PDI indicates a lack of control over the polymerization process, with polymer chains of widely varying lengths being produced.

Possible Causes and Solutions:

    • Solution: The most effective way to address this is through the use of controlled radical polymerization techniques like RAFT.[7][8]

  • Temperature Fluctuations: The rate of initiation and propagation are temperature-dependent. Inconsistent temperature control can lead to bursts of initiation, resulting in a broader PDI.

    • Solution: Use a well-controlled oil bath or reaction block to maintain a constant and uniform temperature throughout the polymerization.

Data Presentation: Effect of Polymerization Method on PDI

Polymerization MethodTypical PDI RangeControl over Molecular Weight
Conventional Free Radical> 1.5Low
RAFT Polymerization< 1.2High[1]
Issue 3: Formation of Insoluble Gel or Cross-linked Polymer

The formation of an insoluble gel indicates that cross-linking reactions are occurring, which is generally undesirable unless a network polymer is the target.

Possible Causes and Solutions:

  • Chain Transfer to Polymer: A growing radical can abstract a hydrogen atom from the backbone of an already formed polymer chain. This creates a new radical center on the polymer backbone, which can then propagate, leading to a branched or cross-linked structure.[1][2]

    • Troubleshooting Steps:

      • Limit Conversion: This side reaction becomes more prevalent at higher monomer conversions when the polymer concentration is high. Consider stopping the reaction at a lower conversion.

      • Monomer to Polymer Ratio: Maintaining a higher monomer-to-polymer ratio throughout the reaction can be achieved through techniques like semi-batch polymerization, where the monomer is added gradually.

  • Presence of Divinyl Impurities: Small amounts of difunctional impurities in the monomer can act as cross-linking agents.

    • Troubleshooting Steps:

      • Monomer Purity: Ensure the purity of the vinyl 2-chlorobenzoate monomer. If necessary, purify the monomer by distillation under reduced pressure.

Logical Relationship: Troubleshooting Gel Formation

Gel_Formation_Troubleshooting start Insoluble Gel Formation Observed check_conversion Check Monomer Conversion start->check_conversion high_conversion Conversion is High (>70%) check_conversion->high_conversion low_conversion Conversion is Low high_conversion->low_conversion No action_limit_conversion Action: Stop reaction at lower conversion high_conversion->action_limit_conversion Yes action_check_impurities Action: Analyze monomer for divinyl impurities low_conversion->action_check_impurities resolution Problem Resolved action_limit_conversion->resolution purify_monomer Purify monomer (e.g., distillation) action_check_impurities->purify_monomer purify_monomer->resolution

Caption: Troubleshooting workflow for gel formation.

Issue 4: Potential for Hydrolysis of the Ester Group

The ester linkage in vinyl 2-chlorobenzoate can be susceptible to hydrolysis, particularly in the presence of acidic or basic impurities or reagents.[10][11]

Possible Causes and Solutions:

  • Acidic or Basic Impurities: Impurities in the monomer, solvent, or initiator can catalyze the hydrolysis of the ester group.[11] This would lead to the formation of poly(vinyl alcohol) segments and 2-chlorobenzoic acid.

    • Troubleshooting Steps:

      • Purify All Reagents: Ensure that the monomer, solvent, and initiator are free from acidic or basic impurities. Solvents should be dried and distilled. The initiator should be recrystallized if its purity is in doubt.

      • Control pH: If the polymerization is conducted in an emulsion or suspension system, the pH of the aqueous phase should be carefully controlled with a suitable buffer.

  • Reaction Conditions: High temperatures in the presence of water can promote hydrolysis.

    • Troubleshooting Steps:

      • Anhydrous Conditions: If possible, conduct the polymerization under strictly anhydrous conditions.

      • Lower Temperature: If the chosen initiator allows, perform the polymerization at a lower temperature to minimize the rate of hydrolysis.

Signaling Pathway: Ester Hydrolysis Side Reaction

Hydrolysis_Pathway cluster_reactants Reactants & Conditions cluster_products Hydrolysis Products Polymer Poly(vinyl 2-chlorobenzoate) PVA Poly(vinyl alcohol) segments Polymer->PVA Hydrolysis Acid 2-Chlorobenzoic Acid Polymer->Acid Hydrolysis Water Water (H₂O) Water->PVA Water->Acid Catalyst Acid or Base Catalyst Catalyst->PVA catalyzes Catalyst->Acid catalyzes

Caption: Pathway of ester hydrolysis side reaction.

Frequently Asked Questions (FAQs)

Q1: Can the chloro-substituent on the benzoate ring participate in side reactions?

A1: The C-Cl bond on an aromatic ring is generally quite stable under typical free-radical polymerization conditions. It is less likely to participate in side reactions compared to the vulnerabilities of the vinyl and ester groups. However, under very high temperatures or in the presence of certain catalysts, reactions involving the aryl chloride are possible but not expected in a standard vinyl polymerization. Structural defects, such as tertiary and allylic chlorine-substituted carbons that can result from backbiting, are often the most reactive sites in chlorine-containing polymers like PVC.[12]

Q2: How does the choice of initiator (e.g., AIBN vs. BPO) affect the polymerization of vinyl 2-chlorobenzoate?

A2: Both AIBN (Azobisisobutyronitrile) and BPO (Benzoyl Peroxide) are common radical initiators, but they can have different implications:

  • AIBN: Decomposes to form cyanoisopropyl radicals and nitrogen gas. The cyanoisopropyl radical is less reactive and less prone to side reactions like hydrogen abstraction compared to the radicals from BPO.

  • BPO: Decomposes to form benzoyloxy radicals, which can then decarboxylate to form phenyl radicals. Both of these radical species are more reactive than the AIBN-derived radicals and can increase the incidence of chain transfer.

For a cleaner polymerization of a vinyl ester, AIBN is often the preferred choice.

Q3: What analytical techniques are best for identifying the products of side reactions?

A3: A combination of techniques is ideal:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for identifying unexpected structural units in the polymer, such as branches resulting from chain transfer or the presence of hydroxyl groups from hydrolysis.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to detect the presence of hydroxyl groups (from hydrolysis) or the loss of the ester carbonyl peak if hydrolysis is significant.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is essential for determining the molecular weight and PDI of your polymer. A broad or multimodal distribution can be indicative of side reactions.

Q4: Are there any specific safety precautions for working with vinyl 2-chlorobenzoate?

A4: As with any chemical research, standard laboratory safety practices should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat), and consulting the Safety Data Sheet (SDS) for vinyl 2-chlorobenzoate for specific handling and disposal information.

References

Sources

Technical Support Center: Optimizing Reaction Conditions for Vinyl 2-Chlorobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of vinyl 2-chlorobenzoate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of vinyl ester synthesis. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to troubleshoot common issues and optimize your reaction outcomes. Our goal is to provide a self-validating system of knowledge, grounded in authoritative references, to ensure both the success and integrity of your work.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common challenges and questions encountered during the synthesis of vinyl 2-chlorobenzoate, providing detailed explanations and actionable solutions.

Q1: What are the primary synthetic routes for vinyl 2-chlorobenzoate, and which is recommended?

There are two principal methods for synthesizing vinyl esters: the direct vinylation of carboxylic acids with acetylene and the transvinylation from a vinyl donor like vinyl acetate.[1][2]

  • Direct Vinylation with Acetylene: This classic approach involves reacting 2-chlorobenzoic acid directly with acetylene gas, often at high temperatures (e.g., 150°C) and pressures.[1][3] While potentially cost-effective, this method carries significant drawbacks. Acetylene is highly explosive, and the catalysts are often toxic heavy metals like mercury or require expensive transition-metal complexes (e.g., Ru, Pd, Ir).[1][2][4]

  • Transvinylation with Vinyl Acetate: This is the more modern and widely recommended approach for laboratory-scale synthesis. It involves the exchange of the vinyl group from vinyl acetate to 2-chlorobenzoic acid. This reaction is an equilibrium process, typically catalyzed by a transition metal complex, and proceeds under much milder and safer conditions than the acetylene route.[1][5]

Recommendation: For safety, control, and milder reaction conditions, transvinylation with vinyl acetate is the preferred method. It avoids the hazards of acetylene and generally offers a more straightforward path to the desired product.[4][6]

Q2: How do I choose the right catalyst for the transvinylation reaction?

Catalyst selection is critical for driving the reaction equilibrium towards the product and minimizing side reactions. Palladium and Ruthenium complexes are the most effective and well-documented catalysts for this transformation.[5][7]

Catalyst SystemTypical ConditionsAdvantagesDisadvantages
Palladium (II) Acetate 60-100°C; often used with ligands like 1,10-phenanthroline.[7][8]High activity; well-understood mechanism.[9]Prone to deactivation (reduction to Pd(0) metal), which can halt the reaction.[5][8]
Ruthenium Complexes 125-145°C; e.g., Ru(II) compounds.Commercially proven for vinyl ester production; generally robust.[7][10]May require higher temperatures than palladium; can be more expensive.
Iridium Complexes Varies; e.g., [Ir(cod)Cl]₂.Effective for transvinylation.[1][10]Less commonly used than Pd or Ru; catalyst deactivation can still occur.[8]
Mercury Salts Reflux temperatures.Historically used and effective.Highly toxic and environmentally hazardous; should be avoided. [5][10]

Expert Insight: Palladium(II) acetate, often complexed with a bidentate nitrogen ligand like 1,10-phenanthroline, is an excellent starting point for optimization.[10][11] The ligand helps to stabilize the active catalytic species and can improve performance. However, be prepared for potential catalyst deactivation.

Q3: My reaction yield is low or zero. What are the common causes?

Low product yield is a frequent issue that can typically be traced back to a few key factors. The logical troubleshooting workflow below can help diagnose the problem.

start Low or No Yield catalyst Is the Catalyst Active? start->catalyst conditions Are Reaction Conditions Optimal? catalyst->conditions Yes catalyst_sol 1. Use fresh catalyst. 2. Consider a different ligand or catalyst system. 3. For Pd(OAc)₂, try successive additions to counteract deactivation. catalyst->catalyst_sol No reactants Are Reactants Pure & Dry? conditions->reactants Yes conditions_sol 1. Check temperature. Is it too low for activation or too high causing decomposition? 2. Is the vinyl acetate to acid ratio high enough to favor product formation? (Try 3:1 to 6:1) 3. Is an inert atmosphere (N₂ or Ar) being used? conditions->conditions_sol No workup Was Product Lost During Workup? reactants->workup Yes reactants_sol 1. Use anhydrous solvents and reagents. 2. Check purity of 2-chlorobenzoic acid. 3. Ensure vinyl acetate is free of excessive polymerization inhibitors from the manufacturer. reactants->reactants_sol No end Problem Identified workup->end No workup_sol 1. Were emulsions formed during aqueous wash? Use brine to break them. 2. Was extraction incomplete? Perform 3-4 extractions. 3. Was product lost during distillation (e.g., polymerization)? workup->workup_sol Yes

Caption: Troubleshooting logic for addressing low product yield.

Q4: I'm observing significant side products. How can I minimize them?

The primary side reactions in transvinylation are polymerization and the formation of byproducts from the liberated acetic acid.

  • Polymerization: Both vinyl acetate and the product, vinyl 2-chlorobenzoate, contain reactive vinyl groups susceptible to free-radical polymerization, especially at elevated temperatures.[12]

    • Solution: Add a free-radical inhibitor like hydroquinone or 4-methoxyphenol to the reaction mixture (in very small quantities) and, more importantly, to the crude product before distillation.[12][13] This is crucial for preventing the loss of product in the distillation flask.

  • Ethylidene Diacetate Formation: The acetic acid generated during the reaction can react with another molecule of vinyl acetate to form ethylidene diacetate, particularly under acidic conditions or at high temperatures.[5]

    • Solution: Continuously removing the acetic acid byproduct can shift the equilibrium and minimize this side reaction.[10] For batch reactions, maintaining the lowest effective temperature and avoiding overly acidic conditions can help.

Q5: What is the best practice for purifying vinyl 2-chlorobenzoate?

Purification is a multi-step process designed to remove the catalyst, unreacted starting materials, and the acetic acid byproduct.

  • Aqueous Workup: After the reaction is complete, cool the mixture and dilute it with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate (NaHCO₃) solution to remove acidic components like unreacted 2-chlorobenzoic acid and the acetic acid byproduct.[3]

    • Water to remove residual bicarbonate.

    • Saturated sodium chloride (brine) solution to remove excess water and help break any emulsions.[12]

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3]

  • Distillation: After filtering off the drying agent and removing the solvent under reduced pressure, the crude product must be purified by vacuum distillation .

    • Critical Step: Add a polymerization inhibitor (e.g., a few crystals of hydroquinone) to the crude oil before heating.[12]

    • Distilling under high vacuum lowers the boiling point, preventing thermal decomposition and polymerization of the product.

Section 2: Experimental Protocol

Palladium-Catalyzed Synthesis of Vinyl 2-Chlorobenzoate

This protocol is a representative procedure based on established methods for palladium-catalyzed transvinylation.[7][8][10]

Materials:

  • 2-Chlorobenzoic acid (1.0 eq)

  • Vinyl acetate (4.0 eq, acts as reagent and solvent)

  • Palladium(II) acetate (Pd(OAc)₂, 1 mol%)

  • 1,10-Phenanthroline (2 mol%)

  • Hydroquinone (inhibitor for distillation)

  • Diethyl ether (for extraction)

  • Saturated NaHCO₃ solution

  • Saturated NaCl (brine) solution

  • Anhydrous Na₂SO₄

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-chlorobenzoic acid (1.0 eq), palladium(II) acetate (0.01 eq), and 1,10-phenanthroline (0.02 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Reagent Addition: Under the inert atmosphere, add vinyl acetate (4.0 eq).

  • Reaction: Heat the reaction mixture to 80-90°C with vigorous stirring. Monitor the reaction progress by TLC or GC analysis by observing the disappearance of the 2-chlorobenzoic acid spot. The reaction may take several hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the dark mixture with diethyl ether.

    • Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Dry the separated organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter the mixture to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether and excess vinyl acetate.

    • To the resulting crude oil, add a small amount of hydroquinone.

    • Purify the oil by vacuum distillation to yield vinyl 2-chlorobenzoate as a clear liquid.

Section 3: Visual Guides

General Synthesis & Purification Workflow

Caption: A typical workflow for synthesis and purification.

References

  • Chemical Review and Letters. (2026).
  • E3S Web of Conferences. (2023). Facile synthesis of vinyl esters of aromatic carboxylic acids with participation of 2-chloro. [Link]

  • Google Patents. (2011).
  • CyberLeninka. (2025). SYNTHESIS OF VINYL ESTERS OF SOME DICARBOXYLIC ACIDS USING VINYL ACETATE. [Link]

  • Google Patents. (1992).
  • ARKIVOC. (2016). Preparation of divinyl esters by transvinylation between vinyl acetate and dicarboxylic acids. [Link]

  • GovInfo. (n.d.). Thermochemical Response of Vinyl-Ester Resin. [Link]

  • Interplastic Corporation. (n.d.). Proper Cure of Vinyl Ester Resins. [Link]

  • TSI Journals. (2012). Synthesis and comparative study of vinyl ester resin prepared by using methyl methacrylate and acrylic acid. [Link]

  • Royal Society of Chemistry. (n.d.). The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acid. [Link]

  • Taylor & Francis eBooks. (1993). Transvinylation Catalysts for the Production of Higher Vinylic Esters of Vinyl Acetate. [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of vinyl esters of aromatic carboxylic acids in the presence of Zn/SiOC, ZnO/SiOC, and Ni/SiOC catalytic systems. [Link]

  • TÜBİTAK Academic Journals. (n.d.). Synthesis of vinyl esters of aromatic carboxylic acids in the presence of Zn/SiOC, ZnO/SiOC, and Ni/SiOC catalytic systems. [Link]

  • Journal of Environmental Nanotechnology. (n.d.). Synthesis, Characterization and Curing of Vinyl ester resin. [Link]

  • ResearchGate. (2006). Synthesis and Kinetics Study of Vinyl Ester Resin in the Presence of Triethylamine. [Link]

  • Google Patents. (1972). Process for the production of para-chloro-benzoic acid. US3681446A.
  • Fiberglass Warehouse. (n.d.). Vinyl Ester Repair Kit User Guide. [Link]

  • ResearchGate. (2007). Synthesis, purification and curing studies of vinyl ester network. [Link]

  • Wikipedia. (n.d.). Vinyl acetate. [Link]

  • ACS Publications. (1995). Syntheses of Steroidal Vinyl Ethers Using Palladium Acetate−Phenanthroline as Catalyst. [Link]

  • Emerald Publishing. (2007). Synthesis, purification and curing studies of vinyl ester network. [Link]

  • Royal Society of Chemistry. (2012). 2-chlorobenzoic acid. [Link]

  • American Chemical Society. (n.d.). Vinyl acetate synthesis and current production. [Link]

  • Google Patents. (1987). Process for the preparation of vinyl ester resins. EP0214444A2.
  • ResearchGate. (2018). Palladium Catalyzed α,β-Homodiarylation of Vinyl Esters in Aqueous Medium. [Link]

  • Wiley Online Library. (2005). Elucidation of the Reaction Mechanism for the Palladium-Catalyzed Synthesis of Vinyl Acetate. [Link]

  • Satyen Polymers. (2025). Vinyl Ester Resins: Beat Acids & Alkalis in Chemical Plants!. [Link]

  • ACS Publications. (2021). Palladium-Catalyzed Living/Controlled Vinyl Addition Polymerization of Cyclopropenes. [Link]

  • ResearchGate. (2015). Synthesis of vinyl acetate on Pd-based catalysts. [Link]

Sources

troubleshooting common problems in vinyl 2-chlorobenzoate preparation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of vinyl 2-chlorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this valuable monomer. Here, we address common challenges encountered during its preparation, offering scientifically-grounded explanations and actionable protocols to enhance your experimental success.

Introduction: The Synthesis Challenge

Vinyl 2-chlorobenzoate is an important building block in polymer chemistry and organic synthesis. Its preparation, most commonly achieved via a transvinylation reaction with vinyl acetate, is an equilibrium-driven process that can be sensitive to catalyst activity, reaction conditions, and the presence of impurities.[1][2] Low yields, byproduct formation, and product instability are frequent hurdles. This guide provides a structured approach to troubleshoot these issues, grounded in established chemical principles.

Troubleshooting Guide: A Problem-Oriented Approach

This section is structured in a question-and-answer format to directly address the most common problems encountered in the laboratory.

Problem 1: Low or No Product Yield

Question: My reaction has run to completion, but I have a very low yield of vinyl 2-chlorobenzoate. What are the most likely causes and how can I fix them?

Answer: A low yield is the most common issue and can stem from several factors related to the reaction equilibrium, catalyst efficacy, and experimental conditions.

1. Unfavorable Reaction Equilibrium:

  • Causality: The transvinylation of 2-chlorobenzoic acid with vinyl acetate is a reversible, equilibrium-controlled reaction.[2] To achieve a high yield, the equilibrium must be shifted towards the products.

  • Solution:

    • Use Excess Vinyl Acetate: Employ a significant molar excess of vinyl acetate (e.g., 6 to 12 moles per mole of the carboxylic acid).[3] This serves as both a reactant and the reaction solvent, driving the equilibrium forward according to Le Châtelier's principle.

    • Remove Acetic Acid: If your setup allows, continuously removing the acetic acid byproduct via distillation can effectively shift the equilibrium towards the desired vinyl ester.[4]

2. Inactive or Deactivated Catalyst:

  • Causality: Palladium-based catalysts, while effective, can be prone to deactivation. Palladium(II) acetate can be reduced to inactive palladium(0) metal, especially at elevated temperatures.[2] Mercury-based catalysts are highly toxic and their use is discouraged.[4][5]

  • Solution:

    • Use a Stabilized Catalyst System: Employ a palladium acetate catalyst complexed with a stabilizing ligand, such as 1,10-phenanthroline or 2,2'-bipyridyl. These ligands prevent the reduction of Pd(II) to Pd(0).[2]

    • Ensure Anhydrous Conditions: Water can interfere with many catalytic systems. Ensure all reactants and solvents are thoroughly dried before use.

    • Consider Catalyst Loading: While catalytic, an insufficient amount of catalyst will lead to a slow or incomplete reaction. Refer to established protocols for appropriate molar percentages.

3. Sub-Optimal Reaction Temperature:

  • Causality: The reaction rate is temperature-dependent. However, excessively high temperatures can promote side reactions and catalyst decomposition. For many transvinylation reactions, a moderately elevated temperature is optimal.[3][6]

  • Solution: Maintain the reaction temperature within the recommended range, often between 30°C and 50°C for mercury-catalyzed systems and potentially higher for palladium systems, depending on the specific ligand used.[3] Monitor the reaction temperature closely.

Troubleshooting Workflow for Low Yield

G problem Low or No Yield Observed check_equilibrium 1. Check Reaction Equilibrium problem->check_equilibrium check_catalyst 2. Evaluate Catalyst System problem->check_catalyst check_conditions 3. Verify Reaction Conditions problem->check_conditions solution_equilibrium Increase molar ratio of vinyl acetate. Consider removing acetic acid byproduct. check_equilibrium->solution_equilibrium solution_catalyst Use stabilized catalyst (e.g., Pd(OAc)₂ + ligand). Ensure anhydrous conditions. Verify catalyst loading. check_catalyst->solution_catalyst solution_conditions Optimize and control temperature. Ensure purity of starting materials. Check for presence of inhibitors. check_conditions->solution_conditions

Caption: A logical workflow for diagnosing the root causes of low product yield.

Problem 2: Significant Impurity Formation

Question: My crude product analysis (GC-MS or ¹H NMR) shows several significant impurities. What are they and how can I prevent their formation?

Answer: Impurity formation is a common issue that complicates purification and reduces yield. The primary culprits are polymerization and side reactions involving the vinyl acetate.

1. Product/Reagent Polymerization:

  • Causality: Vinyl esters are monomers susceptible to free-radical polymerization, especially at elevated temperatures or in the presence of radical initiators.[7]

  • Solution:

    • Add a Stabilizer: Introduce a radical inhibitor, such as hydroquinone (HQ) or 4-methoxyphenol, to the reaction mixture at a low concentration (e.g., 0.1-0.2% by weight).[8] Commercial vinyl 2-chlorobenzoate is typically sold with a stabilizer for this reason.[9]

    • Control Temperature: Avoid excessive heat, as it can accelerate polymerization.

2. Acetaldehyde and Acylal Formation:

  • Causality: In the presence of strong acids and mercury catalysts, vinyl acetate can hydrolyze to form unstable vinyl alcohol, which tautomerizes to acetaldehyde.[1] Acetaldehyde can then react further. Additionally, the product vinyl ester can react with the acetic acid byproduct to form an acylal (ethylidene diacetate derivative), a reaction that is also acid-catalyzed.

  • Solution:

    • Avoid Strong Brønsted Acids: Modern palladium-based catalyst systems are often more selective and do not require the addition of strong acids like sulfuric acid, which was common in older mercury-catalyzed procedures.[2]

    • Buffer the Reaction: If acidity is a concern, neutralizing the acid catalyst (e.g., with sodium acetate) at the end of the reaction can prevent further side reactions during workup.[3]

Reaction Mechanism & Side Reactions

G cluster_main Main Reaction Pathway (Transvinylation) cluster_side Common Side Reactions VA Vinyl Acetate Intermediate [Pd-Complex Intermediate] VA->Intermediate Acetaldehyde Acetaldehyde VA->Acetaldehyde + H₂O / H⁺ Acid 2-Chlorobenzoic Acid Acid->Intermediate + Cat Cat Pd(II) Catalyst Product Vinyl 2-Chlorobenzoate Intermediate->Product AcOH Acetic Acid Intermediate->AcOH Polymer Polymerization Product->Polymer Heat / Radicals Acylal Acylal Byproduct Product->Acylal + Acetic Acid

Caption: The desired reaction pathway versus common detrimental side reactions.

Problem 3: Difficulty in Product Purification

Question: I'm struggling to isolate pure vinyl 2-chlorobenzoate from my crude reaction mixture. What is the best purification strategy?

Answer: Effective purification requires removing unreacted starting materials, catalyst residues, and any byproducts. A combination of workup and distillation or chromatography is typically necessary.

1. Removing Catalyst Residues:

  • Causality: Metal-based catalysts must be removed to prevent product degradation and ensure purity.

  • Solution:

    • Aqueous Wash: After the reaction, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a brine solution. For mercury catalysts, a specific wash with an acidified sodium bromide solution can form a water-soluble complex, aiding removal.[3] For palladium, filtration through a small plug of celite or silica gel can be effective.

2. Separating from Starting Materials and Byproducts:

  • Causality: The boiling points of vinyl acetate, acetic acid, 2-chlorobenzoic acid, and the product are different, which allows for separation by distillation.

  • Solution:

    • Initial Distillation: First, remove the excess low-boiling vinyl acetate and the acetic acid byproduct by distillation, potentially under reduced pressure.[3]

    • Vacuum Distillation of Product: The target product, vinyl 2-chlorobenzoate, has a boiling point of approximately 130°C at 16 mmHg.[9][10] Purify the remaining residue by vacuum distillation. It is crucial to perform this step in the presence of a stabilizer (hydroquinone) to prevent polymerization at high temperatures.

    • Column Chromatography: For high-purity material on a smaller scale, column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) is a viable alternative.[11]

Frequently Asked Questions (FAQs)

Q1: How can I effectively monitor the progress of my reaction?

  • A: The reaction can be monitored by taking small aliquots over time and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or ¹H NMR spectroscopy. In ¹H NMR, you can track the disappearance of the 2-chlorobenzoic acid signals and the appearance of the characteristic vinyl proton signals of the product.

Q2: What are the key safety precautions for this synthesis?

  • A: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Vinyl 2-chlorobenzoate is an irritant to the skin and eyes. Avoid inhalation of vapors. If using mercury-based catalysts, extreme caution is required due to their high toxicity.

Q3: What are the expected spectral characteristics for pure vinyl 2-chlorobenzoate?

  • A: Spectroscopic data is crucial for confirming the structure and purity of your final product. Below is a summary of expected ¹H NMR signals.

Proton Assignment Approximate Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
Vinyl CH (trans to O)7.43 - 7.50Doublet of Doublets (dd)J ≈ 13.9, 1.6
Vinyl CH (geminal)4.72Doublet of Doublets (dd)J ≈ 6.3, -1.7
Vinyl CH (cis to O)5.06Doublet of Doublets (dd)J ≈ 13.9, 6.3
Aromatic Protons7.32 - 7.91Multiplets (m)-
Table 1: Approximate ¹H NMR chemical shifts for vinyl 2-chlorobenzoate in CDCl₃. Data synthesized from available spectral information.[12]

Appendix A: Detailed Experimental Protocol

Palladium-Catalyzed Synthesis of Vinyl 2-Chlorobenzoate

This protocol is a representative example and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 2-Chlorobenzoic acid

  • Vinyl acetate (inhibitor-free, or passed through a column of basic alumina)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,10-Phenanthroline

  • Hydroquinone (HQ)

  • Anhydrous toluene (or use excess vinyl acetate as solvent)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • Catalyst Preparation: In a dry, inert-atmosphere flask, stir palladium(II) acetate (1 mol%) and 1,10-phenanthroline (1.1 mol%) in anhydrous toluene for 30 minutes at room temperature to form the catalyst complex.

  • Reaction Setup: To the catalyst mixture, add 2-chlorobenzoic acid (1.0 equivalent) and hydroquinone (0.1 wt%).

  • Addition of Vinyl Acetate: Add vinyl acetate (10 equivalents) to the flask.

  • Reaction: Heat the mixture to a gentle reflux (the temperature will depend on the solvent system) and stir under an inert atmosphere (e.g., Nitrogen or Argon). Monitor the reaction progress by TLC or GC.

  • Workup:

    • Once the reaction is complete (typically several hours), cool the mixture to room temperature.

    • Dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to remove unreacted acid and acetic acid) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Add a small amount of hydroquinone to the crude oil.

    • Purify by vacuum distillation (e.g., ~130°C @ 16 mmHg) to yield vinyl 2-chlorobenzoate as a colorless liquid.[9][10]

References

  • Wikipedia. Vinyl acetate. [Link]

  • Swern, D. & Jordan, E. F. (1959). Vinyl ester synthesis. U.S.
  • American Chemical Society. (2020). Vinyl acetate. [Link]

  • Heidari Hamedani, G., Ebrahimi, M., & Ghaffarian, S. R. (2006). Synthesis and Kinetics Study of Vinyl Ester Resin in the Presence of Triethylamine. Iranian Polymer Journal, 15(11), 871-878. [Link]

  • Heidari Hamedani, G., Ebrahimi, M., & Ghaffarian, S. R. (2006). Synthesis and Kinetics Study of Vinyl Ester Resin in the Presence of Triethylamine. ResearchGate. [Link]

  • Taylor & Francis Online. Vinyl acetate – Knowledge and References. [Link]

  • Mammadov, V. A., et al. (2023). Facile synthesis of vinyl esters of aromatic carboxylic acids with participation of 2-chloro. E3S Web of Conferences, 401, 04055. [Link]

  • Mondal, M. A. S. M., et al. (1974). A novel synthesis of vinyl esters from vinylversatate-10. Tetrahedron, 30(22), 4205-4207. [Link]

  • Polymer Innovation Blog. (2025). Thermoset Polymers: Vinyl Esters. [Link]

  • Saniyazov, R. Z., et al. (2022). Synthesis of vinyl esters of aromatic carboxylic acids in the presence of Zn/SiOC, ZnO/SiOC, and Ni/SiOC catalytic systems. Turkish Journal of Chemistry, 46(6), 1904-1918. [Link]

  • Cannon, J. S., et al. (2012). Palladium(II)-Catalyzed Enantioselective Synthesis of 2-Vinyl Oxygen Heterocycles. Journal of Organic Chemistry, 77(4), 1961–1973. [Link]

  • Packett, D. L. (1996). Synthesis of vinyl esters.
  • Cannon, J. S., et al. (2012). Palladium(II)-catalyzed enantioselective synthesis of 2-vinyl oxygen heterocycles. PubMed. [Link]

  • Drent, E. (1992). Transvinylation process for the preparation of thermally labile vinyl compounds and vinyl compounds prepared from thermally labile acids.
  • Mammadov, V. A., et al. (2026). Vinyl esters of carboxylic acids: Synthesis, properties, applications, and technological processes. Chemical Review and Letters, 9, 40-63. [Link]

  • Stacchiola, D., et al. (2005). Elucidation of the Reaction Mechanism for the Palladium-Catalyzed Synthesis of Vinyl Acetate. Angewandte Chemie International Edition, 44(29), 4572-4575. [Link]

  • VTechWorks. Synthesis, Characterization and Properties of Vinyl Ester Matrix Resins. [Link]

  • Knaack, P., et al. (2020). Novel synthesis routes for the preparation of low toxic vinyl ester and vinyl carbonate monomers. Synthetic Communications, 50(22), 3540-3550. [Link]

  • MDPI. Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. [Link]

  • Waller, F. J. (1993). Catalytic transvinylation of vinyl esters. U.S.
  • Puckette, T. A., et al. (2011). Process for the continuous transvinylation of carboxylic acids with vinyl acetate.
  • GovInfo. Thermochemical Response of Vinyl-Ester Resin. [Link]

  • Shen, X., Hyde, A. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides. Journal of the American Chemical Society, 132(40), 14076–14078. [Link]

  • DSpace@MIT. Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides. [Link]

  • Drent, E. (1992). Transvinylation process for the preparation of thermally labile vinyl compounds and vinyl compounds prepared from thermally labile acids.
  • The Royal Society of Chemistry. The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acid. [Link]

  • Organic Chemistry Portal. Vinyl chloride synthesis by chlorination or substitution. [Link]

  • Organic Syntheses. o-CHLOROBENZOIC ACID. [Link]

  • Supporting Information. General experimental details. [Link]

  • Fava, F., et al. (1989). Isolation and Preliminary Characterization of a 2-chlorobenzoate Degrading Pseudomonas. Canadian Journal of Microbiology, 35(4), 439-443. [Link]

  • Sawamoto, M., et al. (2002). Method for purification of vinyl polymers.

Sources

Technisches Support-Center: Prävention der vorzeitigen Polymerisation von Vinyl-2-chlorbenzoat bei der Lagerung

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German as per the user's request.

Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Von: Ihr leitender Anwendungswissenschaftler

Herzlich willkommen in unserem technischen Support-Center. Dieser Leitfaden soll Ihnen praxisnahe, fundierte Anleitungen zur Vermeidung der vorzeitigen Polymerisation von Vinyl-2-chlorbenzoat während der Lagerung geben. Eine unsachgemäße Lagerung kann zum Verlust wertvoller Reagenzien, zur Verstopfung von Geräten und zu potenziellen Sicherheitsrisiken führen. Wir werden die zugrunde liegenden Mechanismen untersuchen und Ihnen proaktive Strategien zur Sicherung der Stabilität und Integrität Ihres Materials an die Hand geben.

Abschnitt 1: Häufig gestellte Fragen (FAQs)

Hier finden Sie schnelle Antworten auf die häufigsten Fragen zur Lagerung von Vinyl-2-chlorbenzoat.

F1: Warum ist mein Vinyl-2-chlorbenzoat unerwartet polymerisiert?

A1: Eine vorzeitige Polymerisation wird fast immer durch eine unbeabsichtigte Initiierung einer radikalischen Kettenreaktion ausgelöst. Die häufigsten Auslöser im Labor sind:

  • Abbau des Inhibitors: Der zugesetzte Stabilisator (typischerweise MEHQ oder BHT) wurde durch wiederholten Kontakt mit Luft, unsachgemäße Lagerung oder zu lange Lagerzeiten aufgebraucht.

  • Einwirkung von UV-Licht: Licht, insbesondere im UV-Spektrum, kann die Bildung von Radikalen initiieren.

  • Hohe Temperaturen: Wärme beschleunigt den Zerfall von Verunreinigungen (z.B. Peroxiden) zu Radikalen und erhöht die allgemeine Polymerisationsrate.

  • Kontamination: Verunreinigungen wie Metalle (aus Spateln oder Behältern), Säuren, Basen oder Peroxide können die Polymerisation katalysieren.

F2: Was ist der Zweck des gelösten Gases (Sauerstoff) im Monomer?

A2: Dies ist ein entscheidender, aber oft missverstandener Punkt. Für viele gängige phenolische Inhibitoren wie MEHQ (Monomethylhydrochinon) und BHT (butyliertes Hydroxytoluol) ist eine geringe Menge an gelöstem Sauerstoff für ihre Funktion unerlässlich. Der Inhibitor selbst fängt nicht direkt die wachsenden Polymerradikale ab. Stattdessen reagiert Sauerstoff mit den Monomerradikalen zu Peroxyradikalen. Diese Peroxyradikale werden dann vom phenolischen Inhibitor sehr effizient abgefangen, wodurch die Polymerisationskette unterbrochen wird. Das Spülen des Monomers mit Inertgas (z. B. Argon oder Stickstoff) entfernt den für die Funktion des Inhibitors notwendigen Sauerstoff und kann paradoxerweise die Polymerisation fördern.

F3: Wie lange kann ich Vinyl-2-chlorbenzoat lagern?

A3: Die Haltbarkeit hängt stark von den Lagerbedingungen ab. Bei Lagerung in einem undurchsichtigen Behälter bei der empfohlenen Temperatur (2-8 °C) und mit einem ordnungsgemäßen Inhibitorspiegel sollte das Monomer für mindestens 6-12 Monate stabil sein. Wir empfehlen jedoch dringend, den Inhibitorspiegel alle 3 Monate zu überprüfen, insbesondere wenn die Flasche häufig geöffnet wurde.

F4: Kann ich polymerisiertes Vinyl-2-chlorbenzoat zurückgewinnen?

A4: Im Allgemeinen ist dies nicht praktikabel oder sicher. Sobald die Polymerisation begonnen hat, ist sie oft exotherm und kann sich schnell ausbreiten. Der Versuch, das Monomer vom Polymer zu trennen (z. B. durch Destillation), kann gefährlich sein, da die Erwärmung die Polymerisation beschleunigen kann. Es ist sicherer und kostengünstiger, das polymerisierte Material gemäß den institutionellen Sicherheitsrichtlinien zu entsorgen.

Abschnitt 2: Leitfaden zur Fehlerbehebung

Dieser Abschnitt bietet einen strukturierten Ansatz zur Identifizierung und Behebung von Stabilitätsproblemen.

Problem 1: Viskositätszunahme oder Gelbildung im Monomer festgestellt
  • Mögliche Ursache 1: Beginnende Polymerisation.

    • Fehlerbehebung:

      • Sofortige Kühlung: Stellen Sie den Behälter sofort in ein Eisbad, um die Reaktionsgeschwindigkeit zu verlangsamen.

      • Nicht verschließen: Verschließen Sie den Behälter nicht fest, da ein Druckaufbau durch eine exotherme Reaktion zu einem Bersten des Behälters führen kann. Arbeiten Sie in einem Abzug.

      • Überprüfung des Inhibitors: Wenn es sicher ist, entnehmen Sie eine kleine Probe und analysieren Sie den verbleibenden Inhibitorspiegel (siehe Protokoll P-1).

      • Entsorgung: Wenn eine signifikante Polymerisation stattgefunden hat (deutliche Viskositätserhöhung), ist eine Entsorgung der sicherste Weg.

  • Mögliche Ursache 2: Wasserabsorption.

    • Fehlerbehebung: Obwohl weniger wahrscheinlich, kann absorbiertes Wasser die Viskosität verändern. Eine Karl-Fischer-Titration kann den Wassergehalt bestimmen. Dies ist jedoch selten die Hauptursache für eine signifikante Gelbildung.

Problem 2: Das Monomer verfärbt sich (z. B. Gelbfärbung)
  • Mögliche Ursache 1: Oxidation des Inhibitors.

    • Fehlerbehebung: Phenolische Inhibitoren können bei ihrer Reaktion mit Peroxyradikalen farbige Nebenprodukte (Chinone) bilden. Eine leichte Gelbfärbung ist oft das erste Anzeichen für einen Abbau des Inhibitors.

      • Analysieren: Führen Sie eine Analyse des Inhibitors durch (Protokoll P-1).

      • Auffüllen: Wenn der Inhibitorspiegel niedrig ist, kann eine kleine Menge zusätzlichen Inhibitors (z. B. 50-100 ppm MEHQ) die Haltbarkeit verlängern. Stellen Sie sicher, dass sich der Inhibitor vollständig auflöst. Dies sollte nur als vorübergehende Maßnahme betrachtet werden.

  • Mögliche Ursache 2: Zersetzung oder Verunreinigung.

    • Fehlerbehebung: Analysieren Sie die Reinheit des Monomers mittels GC (Gaschromatographie) oder NMR (kernmagnetische Resonanz), um sie mit der ursprünglichen Spezifikation zu vergleichen. Wenn signifikante Verunreinigungen vorhanden sind, ist das Monomer möglicherweise nicht mehr für anspruchsvolle Anwendungen geeignet.

Logischer Arbeitsablauf zur Fehlerbehebung

Nachfolgend finden Sie ein Diagramm, das den Entscheidungsprozess bei der Untersuchung von Stabilitätsproblemen mit Vinyl-2-chlorbenzoat darstellt.

TroubleshootingWorkflow Start Problem festgestellt: Viskositätszunahme oder Verfärbung CheckViscosity Ist die Viskosität deutlich erhöht? Start->CheckViscosity ImmediateAction SOFORTIGE MASSNAHME: 1. Kühlen (Eisbad) 2. Im Abzug lagern 3. Behälter nicht fest verschließen CheckViscosity->ImmediateAction Ja CheckColor Nur Verfärbung (z.B. gelb)? CheckViscosity->CheckColor Nein Dispose Material sicher entsorgen ImmediateAction->Dispose AnalyzeInhibitor Inhibitorspiegel analysieren (Protokoll P-1) CheckColor->AnalyzeInhibitor Ja InhibitorLow Ist der Inhibitorspiegel niedrig (<50% des Originals)? AnalyzeInhibitor->InhibitorLow Replenish Inhibitor vorsichtig auffüllen (z.B. 50-100 ppm MEHQ) ODER Material bald verwenden InhibitorLow->Replenish Ja InhibitorOK Inhibitorspiegel ist OK InhibitorLow->InhibitorOK Nein MonitorStorage Lagerbedingungen überprüfen (Temperatur, Licht, Behälter) Replenish->MonitorStorage CheckPurity Reinheit analysieren (GC/NMR) InhibitorOK->CheckPurity PurityLow Ist die Reinheit reduziert? CheckPurity->PurityLow UseWithCaution Material mit Vorsicht verwenden oder entsorgen PurityLow->UseWithCaution Ja PurityLow->MonitorStorage Nein UseWithCaution->Dispose

Abbildung 1: Arbeitsablauf zur Fehlerbehebung bei Stabilitätsproblemen von Vinyl-2-chlorbenzoat.

Abschnitt 3: Protokolle zur präventiven Qualitätskontrolle

Protokoll P-1: Quantitative Analyse des MEHQ-Inhibitors mittels UV-Vis-Spektrophotometrie

Dieses Protokoll bietet eine schnelle Methode zur Schätzung der Konzentration des MEHQ-Inhibitors.

  • Prinzip: MEHQ weist in einem alkalischen Medium ein starkes UV-Absorptionsmaximum auf, wenn es zu seinem entsprechenden Chinonanion oxidiert wird. Diese Absorption kann zur Quantifizierung verwendet werden.

  • Ausrüstung:

    • UV-Vis-Spektrophotometer

    • Quarzküvetten (1 cm)

    • Analysenwaage

    • Messkolben

  • Reagenzien:

    • Vinyl-2-chlorbenzoat-Probe

    • Methanol (spektroskopische Qualität)

    • 0,1 N Natriumhydroxid (NaOH), wässrig

  • Verfahren:

    • Kalibrierkurve erstellen: a. Bereiten Sie eine Stammlösung von 1000 ppm MEHQ in Methanol vor. b. Erstellen Sie durch serielle Verdünnung Standards von 1, 2, 5, 10 und 20 ppm MEHQ in Methanol. c. Geben Sie für jeden Standard 1 ml in einen 10-ml-Messkolben. Fügen Sie 1 ml 0,1 N NaOH hinzu und füllen Sie mit Methanol auf die Marke auf. Gut mischen. d. Messen Sie die Extinktion jedes Standards bei der maximalen Wellenlänge (ca. 420 nm) gegen eine Blindprobe (1 ml 0,1 N NaOH in 9 ml Methanol). e. Tragen Sie die Extinktion gegen die Konzentration auf, um die Kalibrierkurve zu erstellen.

    • Probenanalyse: a. Wiegen Sie etwa 1 g Vinyl-2-chlorbenzoat-Probe genau in einen 10-ml-Messkolben ein. b. Lösen Sie es auf und füllen Sie es mit Methanol auf die Marke auf. c. Übertragen Sie 1 ml dieser Lösung in einen neuen 10-ml-Messkolben. Fügen Sie 1 ml 0,1 N NaOH hinzu und füllen Sie mit Methanol auf die Marke auf. d. Messen Sie die Extinktion bei derselben Wellenlänge.

    • Berechnung: a. Bestimmen Sie die Konzentration (in ppm) aus der Kalibrierkurve. b. Berechnen Sie die ursprüngliche Konzentration in Ihrer Probe unter Berücksichtigung der Verdünnungsfaktoren.

  • Interpretation: Die anfängliche Konzentration liegt typischerweise bei 100-200 ppm. Ein Abfall unter 50 ppm deutet auf ein erhebliches Risiko einer vorzeitigen Polymerisation hin.

Abschnitt 4: Bewährte Verfahren für die Lagerung

Die Einhaltung dieser Richtlinien ist die wirksamste Methode zur Verhinderung der Polymerisation.

Tabelle 1: Optimale Lagerungsparameter
ParameterEmpfehlungBegründung
Temperatur 2–8 °CVerlangsamt die Kinetik der Radikalbildung und -ausbreitung erheblich. Nicht einfrieren, da dies zur Phasentrennung des Inhibitors führen kann.
Licht In einem undurchsichtigen oder bernsteinfarbenen Behälter aufbewahrenUV-Licht kann die Bildung von Radikalen direkt aus dem Monomer oder aus Verunreinigungen initiieren.
Atmosphäre Normaler Luftkopfraum (nicht mit Inertgas spülen)Eine kleine Menge Sauerstoff ist für die Funktion phenolischer Inhibitoren wie MEHQ oder BHT unerlässlich.
Behältermaterial Borosilikatglas oder Edelstahl (304/316L)Diese Materialien sind inert. Vermeiden Sie Kupfer, Messing, Aluminium oder einige Kunststoffe, die die Polymerisation katalysieren oder Verunreinigungen auslaugen können.
Inhibitor MEHQ (100-200 ppm) oder BHT (200-300 ppm)Wirksame radikalische Abfangjäger in Gegenwart von Sauerstoff.
Mechanismus der Inhibierung

Das folgende Diagramm veranschaulicht die entscheidende Rolle von Sauerstoff im Inhibierungsmechanismus durch MEHQ.

InhibitionMechanism cluster_propagation Kettenpolymerisation (unerwünscht) cluster_inhibition Inhibierungsmechanismus (erwünscht) R_dot R• (Initiatorradikal) M M (Monomer) R_dot->M RM_dot RM• M->RM_dot RMn_dot RMn• (wachsende Kette) M->RMn_dot RM_dot->M RMn_dot->M + M RMn_dot_clone RMn• (aus Polymerisation) RMn_dot->RMn_dot_clone reagiert mit O2 O₂ (gelöster Sauerstoff) RMn_O2_dot RMn-OO• (Peroxyradikal) O2->RMn_O2_dot MEHQ_H MEHQ-H (phenolischer Inhibitor) StableProduct Stabiles Produkt (Kettenabbruch) MEHQ_H->StableProduct RMn_O2_dot->MEHQ_H RMn_dot_clone->O2

Abbildung 2: Vereinfachter Mechanismus, der zeigt, wie Sauerstoff und MEHQ zusammenarbeiten, um die radikalische Polymerisation zu beenden.

Verweise

  • Levy, L. B. (1995). The Role of Oxygen in the Inhibition of Acrylate Polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 33(12), 2065–2070. [Link]

  • Kurland, J. J. (1980). The role of oxygen in the stabilization of acrylic monomers. Journal of Applied Polymer Science, 25(5), 891–899. [Link]

stability issues and degradation of vinyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Vinyl 2-Chlorobenzoate

Welcome to the technical support guide for vinyl 2-chlorobenzoate. This document is intended for researchers, scientists, and drug development professionals who utilize this versatile monomer in their work. Vinyl 2-chlorobenzoate is valued as a building block in specialty resins, adhesives, and coatings; however, its vinyl ester structure renders it susceptible to specific degradation pathways that can impact experimental outcomes.[1] This guide provides in-depth troubleshooting advice in a direct question-and-answer format to address the most common stability and handling challenges.

Part 1: Frequently Asked Questions - Storage, Handling, and Initial Quality Checks

This section addresses the first line of defense against degradation: proper storage, handling, and initial inspection of vinyl 2-chlorobenzoate.

Question: What are the ideal storage conditions for vinyl 2-chlorobenzoate to ensure long-term stability?

Answer: Proper storage is critical to minimize hydrolysis and spontaneous polymerization. Commercial suppliers recommend storing vinyl 2-chlorobenzoate in a cool, dark, and dry place.

  • Temperature: While room temperature is sometimes listed, the optimal storage temperature is below 15°C. Refrigeration (2-8°C) is highly recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent exposure to moisture and oxygen, which can initiate degradation.

  • Light: Protect from light, as UV exposure can generate radicals that initiate polymerization.

  • Inhibitors: Commercial vinyl 2-chlorobenzoate is typically supplied with a stabilizer, such as hydroquinone (HQ), to prevent premature polymerization.[1] Ensure your storage conditions do not compromise the inhibitor's efficacy.

Question: I just received a new bottle of vinyl 2-chlorobenzoate. What are the signs of degradation I should look for?

Answer: A visual and olfactory inspection can provide initial clues about the monomer's quality.

  • Appearance: High-purity vinyl 2-chlorobenzoate should be a colorless to light yellow or light orange clear liquid. A significant darkening (deep yellow or brown), haziness, or the presence of a precipitate suggests degradation or polymerization.

  • Viscosity: A noticeable increase in viscosity or the presence of gel-like particles are clear indicators of oligomerization or polymerization.

  • Odor: The presence of a sharp, acidic odor, similar to vinegar or benzoic acid, can indicate hydrolysis, which releases 2-chlorobenzoic acid.

If any of these signs are present, it is advisable to perform an analytical check (e.g., NMR or GC) to assess purity before use.

Question: My experiment is highly sensitive to acidic impurities. How can I confirm the absence of 2-chlorobenzoic acid in my monomer?

Answer: The primary acidic impurity is 2-chlorobenzoic acid, a product of hydrolysis.[2] Its presence can interfere with base-sensitive reactions or catalyst performance.

  • pH Test: A simple check involves dissolving a small amount of the monomer in a suitable solvent (e.g., acetone or THF) and adding a few drops to neutral deionized water. A significant drop in the water's pH indicates acid contamination.

  • Titration: For a quantitative measure, perform an acid-base titration on a sample of the monomer dissolved in a suitable solvent system.

  • Spectroscopic Confirmation:

    • ¹H NMR: 2-chlorobenzoic acid will show a characteristic broad singlet for the carboxylic acid proton (typically >10 ppm), which is absent in the pure monomer.

    • FT-IR: Look for a broad O-H stretch (around 2500-3300 cm⁻¹) and a C=O stretch for the carboxylic acid (around 1700 cm⁻¹), which will be distinct from the ester carbonyl of the monomer (around 1750 cm⁻¹).

Part 2: Troubleshooting Common Experimental Issues

This section tackles specific problems encountered during reactions involving vinyl 2-chlorobenzoate.

Question: My polymerization reaction with vinyl 2-chlorobenzoate is resulting in low yields and polymers with lower-than-expected molecular weight. What is the likely cause?

Answer: This is a classic symptom of premature termination or chain transfer events during polymerization, often linked to impurities in the monomer.

Plausible Causes:

  • Hydrolysis Products: The primary culprit is often 2-chlorobenzoic acid, the product of hydrolysis. Carboxylic acids can interfere with certain polymerization catalysts and may act as chain transfer agents, limiting polymer chain growth.

  • Acetaldehyde Presence: Acetaldehyde is the other product of vinyl ester hydrolysis. It is highly volatile but can also act as a chain transfer agent in radical polymerizations, reducing the final molecular weight.

  • Residual Water: Water in the monomer or reaction solvent can hydrolyze the monomer in situ and interfere with many catalytic systems, especially those used in controlled radical polymerizations like RAFT.[3]

Troubleshooting Workflow:

G start Low Yield / Low MW in Polymerization check_purity 1. Assay Monomer Purity (GC, ¹H NMR) start->check_purity is_impure Impurities Detected? (e.g., 2-chlorobenzoic acid) check_purity->is_impure purify 2. Purify Monomer (Base wash, distillation) is_impure->purify Yes dry 3. Dry Solvents & Glassware Thoroughly is_impure->dry No purify->dry proceed Proceed with Reaction Using Purified Monomer dry->proceed re_eval Re-evaluate Reaction Conditions (Initiator, Temp.) proceed->re_eval Issue Persists

Caption: Troubleshooting workflow for polymerization issues.

Corrective Actions:

  • Protocol: Removal of Acidic Impurities. See Part 3 for a detailed step-by-step protocol. This typically involves washing a solution of the monomer with a mild aqueous base (e.g., 5% NaHCO₃ solution), followed by washing with brine, drying over an anhydrous salt (e.g., MgSO₄), and removing the solvent under reduced pressure.

  • Final Purification: For highly sensitive applications, vacuum distillation of the monomer can remove both acidic impurities and any oligomers that may have formed.

Question: I opened a bottle of vinyl 2-chlorobenzoate to find it has become viscous or solidified. Can it be salvaged?

Answer: A significant increase in viscosity or solidification indicates that the monomer has polymerized. This is typically initiated by exposure to heat, light, or radical sources, or by the depletion of the supplied inhibitor over time.

Plausible Causes:

  • Inhibitor Depletion: The hydroquinone stabilizer is consumed over time, especially if the monomer has been stored improperly (e.g., at elevated temperatures).[1]

  • Improper Storage: Exposure to light or heat can provide the activation energy needed to initiate free-radical polymerization, even in the presence of an inhibitor.[4]

  • Contamination: Contamination with radical initiators (e.g., peroxides from old solvents) can trigger polymerization.

Corrective Actions:

  • Salvage is not recommended. Once polymerized, it is chemically impractical to revert the polymer back to the monomer. The material should be disposed of according to your institution's safety guidelines.

  • Prevention: The key is strict adherence to storage protocols. If you intend to store the monomer for an extended period after opening, consider adding a small amount of additional inhibitor (e.g., hydroquinone or BHT) and ensure the container is purged with an inert gas before resealing.

Part 3: Key Degradation Pathways & Protocols

Understanding the chemical mechanisms of degradation is crucial for effective troubleshooting.

Primary Degradation Pathways
  • Hydrolysis: The ester linkage is susceptible to cleavage by water, especially under acidic or basic conditions. This reaction is often the primary source of impurities.

  • Radical Polymerization: The vinyl group is highly susceptible to free-radical polymerization, a chain reaction that converts the liquid monomer into a solid polymer.[5]

DegradationPathways cluster_hydrolysis Hydrolysis Pathway cluster_polymerization Radical Polymerization Pathway V2CB_H Vinyl 2-Chlorobenzoate H2O + H₂O V2CB_H->H2O Products_H 2-Chlorobenzoic Acid + Acetaldehyde H2O->Products_H (Moisture, Acid/Base) V2CB_P Vinyl 2-Chlorobenzoate (Monomer) Radical + R• V2CB_P->Radical Polymer Poly(vinyl 2-chlorobenzoate) (Solid Polymer) Radical->Polymer (Heat, Light, Initiator)

Caption: Major degradation pathways for vinyl 2-chlorobenzoate.

Experimental Protocol: Purification of Vinyl 2-Chlorobenzoate via Mild Base Wash

This protocol is designed to remove acidic impurities like 2-chlorobenzoic acid.

Materials:

  • Crude vinyl 2-chlorobenzoate

  • Diethyl ether or dichloromethane (DCM)

  • 5% (w/v) aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, Erlenmeyer flasks, rotary evaporator

Procedure:

  • Dissolution: In a separatory funnel, dissolve one volume of crude vinyl 2-chlorobenzoate in 3-4 volumes of diethyl ether or DCM.

  • First Wash: Add an equal volume of 5% NaHCO₃ solution to the separatory funnel. Stopper the funnel and invert gently several times to mix, periodically venting to release any CO₂ pressure that develops.

    • Causality Note: The mild base deprotonates the acidic 2-chlorobenzoic acid, forming sodium 2-chlorobenzoate, which is soluble in the aqueous phase but not the organic phase.

  • Separation: Allow the layers to separate fully. Drain and discard the lower aqueous layer.

  • Repeat Wash: Repeat the wash with fresh 5% NaHCO₃ solution (Step 2 & 3) one more time to ensure complete removal of the acid.

  • Brine Wash: Wash the organic layer with one volume of brine.

    • Causality Note: The brine wash removes bulk water and helps to break up any emulsions that may have formed.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add a sufficient amount of anhydrous MgSO₄. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing. Let it sit for 15-20 minutes.

  • Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent. The remaining clear liquid is the purified monomer.

  • Self-Validation: Confirm the purity of the monomer by ¹H NMR or GC-MS before use. The characteristic broad peak of the carboxylic acid proton in the NMR spectrum should be absent.

Part 4: Quantitative Data Summary

PropertyValueSource/Rationale
CAS Number 15721-27-4
Molecular Formula C₉H₇ClO₂
Molecular Weight 182.60 g/mol
Appearance Colorless to light orange/yellow clear liquid
Purity (Typical) >98.0% (GC)
Recommended Storage Cool (<15°C), dark, dry, under inert atmosphere
Common Stabilizer Hydroquinone (HQ)[1]
Primary Degradation Product (Hydrolysis) 2-Chlorobenzoic AcidChemical principle of ester hydrolysis[2]
Primary Degradation Product (Polymerization) Poly(vinyl 2-chlorobenzoate)Chemical principle of vinyl polymerization[5]

References

  • TCI Chemicals. (2025-05-02). SAFETY DATA SHEET: Vinyl 2-Chlorobenzoate (stabilized with HQ). TCI EUROPE N.V. [Link: https://www.tcichemicals.com/BE/en/p/C1048]
  • TCI Chemicals.Vinyl 2-Chlorobenzoate (stabilized with HQ). TCI EUROPE N.V. [Link: https://www.tcichemicals.com/BE/en/p/C1048]
  • Sigma-Aldrich. (2025-04-28). SAFETY DATA SHEET: 2-chlorobenzoic acid. Merck KGaA. [Link: https://www.sigmaaldrich.com/sds/aldrich/135577]
  • TCI Chemicals.Vinyl 2-Chlorobenzoate (stabilized with HQ). TCI AMERICA. [Link: https://www.tcichemicals.com/US/en/p/C1048]
  • Tokyo Chemical Industry (India) Pvt. Ltd.Vinyl 2-Chlorobenzoate 15721-27-4. [Link: https://www.tcichemicals.com/IN/en/p/C1048]
  • Vinyl Kft. (2010-12-21). SAFETY DATA SHEET: Carbon disulfide. [Note: While for a different compound, this SDS provides general principles for handling flammable/reactive chemicals, such as avoiding elevated temperatures]. [Link: https://www.vinyl.
  • Polysil.Vinyl 2-Chlorobenzoate. Polycil. [Link: https://www.polycil.co.
  • Sylvestre, M., Mailhiot, K., Ahmad, D., & Massé, R. (1989). Isolation and Preliminary Characterization of a 2-chlorobenzoate Degrading Pseudomonas. Canadian Journal of Microbiology, 35(4), 439-43. [Link: https://doi.org/10.1139/m89-067]
  • Chatterjee, D. K., & Chakrabarty, A. M. (1989). Biochemical and genetic studies on degradation of chlorobenzoates by Pseudomonas. Indian Journal of Experimental Biology, 27(4), 301-5. [Link: https://pubmed.ncbi.nlm.nih.gov/2573752/]
  • Selle, B., Nestl, B. M., & Hauer, B. (2015). Hydrolysis of 2-chlorobenzoate esters in the presence of 30% (vol/vol) dimethyl sulfoxide determined by the nitrazine yellow assay. ResearchGate. [Link: https://www.researchgate.net/figure/Hydrolysis-of-2-chlorobenzoate-esters-in-the-presence-of-30-vol-vol-dimethyl_fig2_282333454]
  • Hollender, J., Hopp, J., & Dott, W. (1989). Degradation of 2‐chlorobenzoate by in vivo constructed hybrid pseudomonads. FEMS Microbiology Letters, 60(3), 323-327. [Link: https://academic.oup.com/femsle/article-abstract/60/3/323/532352]
  • Coley, J. A., & Tiedje, J. M. (1995). Preliminary Characterization of Four 2-chlorobenzoate-degrading Anaerobic Bacterial Consortia. Applied and Environmental Microbiology, 61(11), 4149-4152. [Link: https://pubmed.ncbi.nlm.nih.gov/16535174/]
  • Tokyo Chemical Industry Co., Ltd.Vinyl 2-Chlorobenzoate 15721-27-4. [Link: https://www.tcichemicals.com/APAC/en/p/C1048]
  • Fisher Scientific. (2025-12-19). 2-Chlorobenzoic acid - SAFETY DATA SHEET. [Link: https://www.fishersci.com/sds?productName=AC109340050]
  • Elango, V., & El-Amine, M. (2000). Phylogenetic and Kinetic Diversity of Aerobic Vinyl Chloride-Assimilating Bacteria from Contaminated Sites. Applied and Environmental Microbiology, 66(4), 1489-1496. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC92003/]
  • Smets, G., & Schmets, J. (1956). The polymerization of vinyl benzoate. Die Makromolekulare Chemie, 20(1), 16-29. [Link: https://www.researchgate.
  • Steinbauer, P., Liska, R., & Baudis, S. (2021). Approaching new biomaterials: copolymerization characteristics of vinyl esters with norbornenes, allyl esters and allyl ethers. Polymer International, 70(12), 1735-1743. [Link: https://repositum.tuwien.
  • Gody, G., Maschmeyer, T., Zetterlund, P. B., & Perrier, S. (2014). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. Polymers, 6(5), 1437-1461. [Link: https://www.mdpi.com/2073-4360/6/5/1437]
  • Pellón, R. F., Docampo, M. L., & Fascio, M. L. (2004). Mild Method for Ullmann Reaction of 2-Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. Synthetic Communications, 34(10), 1853-1859. [Link: https://www.researchgate.
  • American Chemical Society. (2023). Better Biodegradable Vinyl Polymer Materials by Improving Radical Ring-Opening Polymerization (rROP). [Link: https://www.acs.org/events/acs-webinars/collections/2023-webinars/degradable-vinyl-polymers.html]
  • Gody, G., Maschmeyer, T., Zetterlund, P. B., & Perrier, S. (2014). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. ResearchGate. [Link: https://www.researchgate.
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Technical Support Center: Scale-Up Synthesis of Vinyl 2-Chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Vinyl 2-chlorobenzoate is a valuable monomer and intermediate in the synthesis of specialty polymers and pharmaceutical compounds. While its synthesis via transvinylation of 2-chlorobenzoic acid with a vinyl donor like vinyl acetate is well-established at the lab scale, scaling up this process presents significant challenges. This guide provides researchers, scientists, and drug development professionals with a dedicated technical support resource, structured in a question-and-answer format, to troubleshoot common issues encountered during the scale-up synthesis.

Troubleshooting Guide

This section addresses specific, frequently encountered problems during the scale-up of vinyl 2-chlorobenzoate synthesis. Each entry details the problem, likely causes, and actionable solutions grounded in chemical principles.

Q1: My reaction is stalling, or the yield is consistently low (<70%) upon scale-up. What are the primary causes?

A1: Low yields or stalled reactions are the most common scale-up challenges. The root cause often transitions from chemical limitations (at the lab scale) to physical or engineering limitations (at the plant scale).

Possible Causes & Solutions:

  • Catalyst Deactivation: Palladium catalysts, commonly used for this transvinylation, are prone to deactivation.[1][2] At scale, localized temperature fluctuations or insufficient mixing can accelerate this process.

    • Mechanism of Deactivation: The active Pd(II) species can be reduced to inactive Pd(0) nanoparticles, which then aggregate or sinter, losing catalytic activity.[1][3][4] The formation of mobile palladium acetate species can also contribute to sintering.[1]

    • Solution:

      • Optimize Agitation: Ensure vigorous and efficient stirring to maintain catalyst suspension and prevent "hot spots."

      • Inert Atmosphere: Maintain a strict inert atmosphere (Nitrogen or Argon) to prevent oxidation-related deactivation.

      • Re-oxidant Addition: In some systems, the addition of a mild re-oxidant can help regenerate the active Pd(II) species from Pd(0), though this must be carefully controlled to avoid side reactions.[4]

      • Catalyst Choice: Consider heterogeneous catalysts like Pd on carbon (Pd/C), which can offer better stability and easier removal at scale, sometimes allowing for recycling.[5][6]

  • Inefficient Acetic Acid Removal: The transvinylation reaction is an equilibrium process. Acetic acid is a byproduct that must be removed to drive the reaction to completion.

    • Problem at Scale: What works for a small flask (e.g., simple distillation) may be inefficient in a large reactor. The vapor-liquid equilibrium (VLE) of the vinyl acetate/acetic acid mixture is unfavorable, and inefficient fractionation can lead to acetic acid returning to the reactor.

    • Solution:

      • Reactive Distillation: Implement a reactive distillation setup where a fractionating column is attached to the reactor.[7][8] This allows for the continuous removal of the lower-boiling vinyl acetate/acetic acid azeotrope, driving the equilibrium forward. Ensure the column has sufficient theoretical plates for the separation.

      • Vacuum Adjustment: Fine-tune the vacuum level to lower the boiling points, facilitating removal without requiring excessively high temperatures that could degrade the product or catalyst.

  • Reagent Purity: The purity of the starting vinyl acetate is critical.

    • Problem: Commercial vinyl acetate often contains inhibitors (like hydroquinone) to prevent polymerization during storage. At higher concentrations needed for scale-up, these inhibitors can interfere with the palladium catalyst.

    • Solution: Pass the vinyl acetate through a column of activated alumina or a suitable inhibitor-removal resin immediately before use.

Q2: I'm observing significant byproduct formation that wasn't present on the lab scale. How can I identify and mitigate this?

A2: Unwanted side reactions are often exacerbated by the longer reaction times and higher temperatures sometimes used in scaled-up processes.

Common Byproducts & Mitigation Strategies:

  • Poly(vinyl acetate) or Poly(vinyl 2-chlorobenzoate): The vinyl monomers can polymerize, especially at elevated temperatures or in the presence of radical initiators (impurities, air).

    • Mitigation:

      • Maintain strict temperature control. Avoid exceeding 100-110 °C.

      • Ensure the reaction is run under an inert atmosphere to exclude oxygen, a potential radical initiator.

      • Use fresh, inhibitor-free (or known inhibitor content) vinyl acetate.

  • Di-vinyl Esters (from trace dicarboxylic acids): If the 2-chlorobenzoic acid starting material is contaminated with phthalic or isophthalic acids, you may form divinyl esters, which can act as cross-linkers and lead to gelation.[9]

    • Mitigation: Use high-purity 2-chlorobenzoic acid (>99.5%). Perform an incoming raw material quality check via HPLC or titration.

  • Acetic Anhydride Formation: At higher temperatures, acetic acid can dehydrate. This is generally a minor pathway but can consume the byproduct and affect analytical interpretations.

    • Mitigation: Adhere to optimized temperature profiles and ensure efficient acetic acid removal to keep its concentration low.

Frequently Asked Questions (FAQs)

Q: What is the most common and scalable method for synthesizing vinyl 2-chlorobenzoate?

A: The most industrially viable method is the palladium-catalyzed transvinylation (or "vinyl interchange") of 2-chlorobenzoic acid with vinyl acetate.[10][11] This method avoids the use of highly flammable and difficult-to-handle acetylene gas, which is required for the direct vinylation of carboxylic acids.[6] The transvinylation process operates at moderate temperatures and atmospheric or reduced pressure, making it more amenable to standard chemical plant equipment.[7][10]

Q: How do I select the optimal catalyst system for scale-up?

A: The choice of catalyst is a trade-off between activity, stability, cost, and ease of removal.

Catalyst SystemTypical LoadingAdvantagesDisadvantages at Scale
**Homogeneous (e.g., Pd(OAc)₂) **0.1 - 1 mol%High activity, good solubility, well-understood mechanism.Prone to deactivation/sintering[1]; difficult and costly to remove from the product, leading to potential metal contamination.[12]
Homogeneous with Ligands 0.1 - 1 mol%Ligands (e.g., bipyridyl, phosphines) can improve stability and selectivity.[7]Increased cost; ligands can also be difficult to remove.
Heterogeneous (e.g., 5% Pd/C) 1 - 5 wt%Easily removed by filtration, potentially reusable, often more stable under process conditions.[5]May have lower activity requiring higher temperatures or longer reaction times; potential for metal leaching still exists.

For scale-up, a heterogeneous catalyst like Pd/C is often preferred due to the significant simplification of the downstream purification process.[5]

Q: What are the critical process parameters (CPPs) I must monitor and control during scale-up?

A: The following CPPs are vital for a successful and safe scale-up:

  • Temperature: Directly impacts reaction rate, catalyst stability, and side reactions. Use a reactor jacket with a well-calibrated temperature control unit.

  • Agitation Rate: Crucial for heat and mass transfer. An under-mixed batch can lead to catalyst deactivation and poor kinetics. An over-mixed batch can cause mechanical stress on the catalyst (if heterogeneous).

  • Rate of Distillate Removal: This controls the rate of acetic acid removal and thus the overall reaction rate. It must be balanced to avoid removing too much vinyl acetate, which is also the reaction solvent.

  • Inert Gas Flow: Essential for maintaining an oxygen-free environment to protect the catalyst and prevent polymerization.

Q: What are the primary safety concerns I should address before scaling up?

A: A thorough Process Hazard Analysis (PHA) is mandatory. Key hazards include:

  • 2-Chlorobenzoyl Chloride (if used as a precursor): This is a corrosive material that reacts violently with water, liberating toxic hydrogen chloride gas.[13] Strict moisture control is essential.

  • Vinyl Acetate: This is a flammable liquid and its vapor can form explosive mixtures with air.[14] It is also an irritant to the eyes and respiratory tract.[15][16] Recently, it was added to California's Proposition 65 list as a chemical known to cause cancer.[17]

  • Exothermic Reaction: The reaction can be exothermic. Ensure the reactor's cooling system is sufficient to handle the heat load to prevent a runaway reaction.

Visualizations & Workflows

Catalytic Cycle and Deactivation Pathway

The following diagram illustrates the generally accepted catalytic cycle for palladium-catalyzed transvinylation and highlights the key deactivation pathway.

G Pd_II Pd(II) Pre-catalyst (e.g., Pd(OAc)₂) Active_Pd_II Active Pd(II) Species Pd_II->Active_Pd_II Activation Coordination Coordination with 2-Chlorobenzoic Acid Active_Pd_II->Coordination 1. Deactivation Deactivation Pathway (Reduction) Active_Pd_II->Deactivation Undesired Side Reaction Intermediate_A Pd-Benzoate Complex Coordination->Intermediate_A Exchange Vinyl Exchange with Vinyl Acetate Intermediate_A->Exchange 2. (Rate Limiting) Intermediate_B Pd-Vinyl Complex Exchange->Intermediate_B Product_Release Product Release (Vinyl 2-Chlorobenzoate) Intermediate_B->Product_Release 3. Product_Release->Active_Pd_II Regeneration (+ Acetic Acid) Pd_0 Inactive Pd(0) Aggregates Deactivation->Pd_0

Caption: Catalytic cycle for transvinylation and the competing catalyst deactivation pathway.

Troubleshooting Flowchart for Low Yield

This decision tree provides a logical workflow for diagnosing the root cause of low product yield during scale-up.

G Start Problem: Low Yield (<70%) Check_Catalyst Is catalyst activity confirmed? (Check new vs. old batch) Start->Check_Catalyst Check_Distillate Is acetic acid being effectively removed? Check_Catalyst->Check_Distillate Yes Sol_Catalyst_Deactivated Likely Cause: Catalyst Deactivation Check_Catalyst->Sol_Catalyst_Deactivated No Check_Reagents Are reagents pure? (Esp. Vinyl Acetate) Check_Distillate->Check_Reagents Yes Sol_Equilibrium Likely Cause: Equilibrium Not Shifted Check_Distillate->Sol_Equilibrium No Sol_Inhibitor Likely Cause: Inhibitor Poisoning Check_Reagents->Sol_Inhibitor No End Yield Improved Check_Reagents->End Yes Action_Catalyst Action: - Improve Agitation - Ensure Inert Atmosphere - Consider Heterogeneous Catalyst Sol_Catalyst_Deactivated->Action_Catalyst Action_Catalyst->End Action_Equilibrium Action: - Optimize Distillation Column - Adjust Vacuum/Temp - Check for Leaks Sol_Equilibrium->Action_Equilibrium Action_Equilibrium->End Action_Inhibitor Action: - Purify Vinyl Acetate (e.g., Alumina Column) - Check Starting Acid Purity Sol_Inhibitor->Action_Inhibitor Action_Inhibitor->End

Sources

Technical Support Center: Polymerization of Vinyl 2-Chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the polymerization of vinyl 2-chlorobenzoate. This document is designed to provide in-depth, field-proven insights into the common challenges and questions that arise during its experimental use. We will move beyond simple procedural steps to explore the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.

Section 1: Understanding the Core System: Vinyl 2-Chlorobenzoate Polymerization

Vinyl 2-chlorobenzoate, like many vinyl monomers, is susceptible to spontaneous free-radical polymerization, especially when heated or exposed to light.[1] To ensure shelf-life and prevent unwanted reactions during transport and storage, manufacturers add a stabilizer. For commercially available vinyl 2-chlorobenzoate, the most common stabilizer is hydroquinone (HQ).[2][3]

The presence of this stabilizer is the most critical "impurity" to manage. Its efficient removal is paramount for achieving controlled, reproducible polymerization. Other common impurities include moisture (water), dissolved oxygen, and residual reactants from the monomer synthesis process, such as 2-chlorobenzoic acid.[4][5] Each of these substances can have a profound, and often detrimental, effect on the initiation, propagation, and termination steps of the polymerization process.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the polymerization of vinyl 2-chlorobenzoate in a direct question-and-answer format.

Q1: My polymerization has a long induction period or fails to initiate entirely. What is the most likely cause?

A: The most common culprit is the incomplete removal of the hydroquinone (HQ) inhibitor. Commercial vinyl monomers require inhibitors for safe storage, and HQ is a highly effective free-radical scavenger.[6][7]

Expertise & Causality: Hydroquinone does not directly react with the initial radicals from your initiator (e.g., AIBN, BPO). Instead, it works in the presence of dissolved oxygen.[8] A monomer radical first reacts with O₂ to form a peroxy-radical (ROO•). HQ then very rapidly reacts with this peroxy-radical, terminating the chain and preventing polymerization.[8][7] This process will continue until either all the HQ or all the dissolved oxygen is consumed, resulting in a distinct induction period during which no polymer is formed.[9] If the inhibitor concentration is sufficiently high, it can consume enough initiator radicals to prevent the reaction from ever achieving a self-sustaining propagation rate.

Recommended Action: You must remove the inhibitor immediately prior to your experiment. The most reliable method for lab-scale work is passing the monomer through a column packed with an appropriate adsorbent like activated alumina.[10][11] See Protocol 1 for a detailed methodology.

Q2: I've removed the inhibitor, but my polymerization results are inconsistent between batches. Why?

A: Assuming the inhibitor has been properly removed, the next most likely sources of inconsistency are variable concentrations of water and dissolved oxygen.

Expertise & Causality:

  • Water: The effect of water in radical polymerization can be complex. In some systems, water can form hydrogen bonds with the monomer or the growing polymer chain, which can alter monomer reactivity and propagation rates.[12][13] For some monomers, this leads to an increased polymerization rate, while for others, it can act as a chain transfer agent, which would lower the final molecular weight.[14][15] The key issue is variability. Inconsistent water content will lead to inconsistent kinetics and polymer properties.

  • Dissolved Oxygen: While essential for the function of phenolic inhibitors like HQ, oxygen itself can also act as an inhibitor or a retarder in a polymerization free of such stabilizers.[9] It can react with initiator radicals to form less reactive peroxy-radicals, slowing down the initiation rate. If you do not standardize your degassing procedure (e.g., freeze-pump-thaw cycles, sparging with inert gas), the amount of dissolved oxygen will vary, leading to inconsistent initiation phases and reaction rates.

Recommended Action:

  • Standardize Monomer Purity: Always use freshly purified monomer for each experiment. Do not store purified, inhibitor-free monomer for extended periods unless under strict inert conditions and refrigerated.

  • Control Water Content: Use dry solvents and ensure all glassware is rigorously dried (e.g., oven-dried at >120°C overnight and cooled under an inert atmosphere).[16]

  • Implement a Consistent Degassing Protocol: Before initiating polymerization, thoroughly degas the reaction mixture using a standardized method such as several freeze-pump-thaw cycles.

Q3: My resulting polymer has a low molecular weight and a broad molecular weight distribution (high PDI). What's happening?

A: This is typically a result of excessive chain transfer reactions or a high rate of termination relative to propagation.

Expertise & Causality:

  • Chain Transfer Agents: Impurities can act as chain transfer agents. The growing polymer radical abstracts an atom (commonly hydrogen) from the impurity, terminating the polymer chain and creating a new, small radical that starts a new chain. The result is more polymer chains that are, on average, shorter (lower molecular weight). Potential chain transfer agents include certain solvents, residual 2-chlorobenzoic acid, or other synthesis byproducts.[17]

  • High Initiator Concentration: While it may seem counterintuitive, using too much initiator can lead to lower molecular weight polymers.[6] A high concentration of initiator generates a large number of radicals simultaneously. This increases the probability of termination events (where two growing chains meet and terminate) relative to propagation, resulting in shorter chains.[1] This is often a mistake made when trying to "overpower" an inhibitor instead of removing it properly.[6]

Recommended Action:

  • Ensure High Monomer Purity: Beyond inhibitor removal, consider distillation under reduced pressure if you suspect non-volatile impurities are present.[18]

  • Optimize Initiator Concentration: Titrate your initiator concentration. Start with a standard molar ratio of monomer to initiator (e.g., 200:1 to 1000:1) and adjust as needed.

  • Control Temperature: Lowering the reaction temperature will decrease the rates of all reactions, but it can sometimes reduce the rate of chain transfer more significantly than propagation, leading to higher molecular weights.[16]

Diagram 1: Troubleshooting Workflow for Polymerization Issues

This decision tree provides a logical path to diagnose common problems in vinyl 2-chlorobenzoate polymerization.

G start Polymerization Issue Observed q1 Does the reaction fail to start or have a long induction period? start->q1 a1_yes YES q1->a1_yes a1_no NO q1->a1_no res1 High Likelihood of Residual Inhibitor (HQ) a1_yes->res1 q2 Are results inconsistent between batches? a1_no->q2 act1 Action: Purify monomer using Protocol 1 res1->act1 a2_yes YES q2->a2_yes a2_no NO q2->a2_no res2 Probable variation in Water or O2 content a2_yes->res2 q3 Is the molecular weight low or the PDI high? a2_no->q3 act2 Action: Standardize drying and degassing procedures res2->act2 a3_yes YES q3->a3_yes a3_no NO q3->a3_no res3 Chain transfer or excessive termination a3_yes->res3 end_node Consult advanced literature for specific monomer issues a3_no->end_node act3 Action: Optimize initiator concentration and check for other impurities res3->act3 G start Start: Commercial Vinyl 2-Chlorobenzoate (with HQ) step1 Protocol 1: Pass through Alumina Column start->step1 qc1 QC Check: Monomer is clear and colorless? step1->qc1 qc1->step1  No, repack column step2 Combine purified monomer, solvent, and initiator in a Schlenk flask qc1->step2  Yes step3 Degas via Freeze-Pump-Thaw (3 cycles) step2->step3 step4 Heat under inert gas to initiate polymerization step3->step4 step5 Precipitate polymer in non-solvent step4->step5 step6 Purify via re-precipitation step5->step6 end_node End: Dry, purified Poly(vinyl 2-chlorobenzoate) step6->end_node

Sources

choosing the right inhibitor for vinyl 2-chlorobenzoate stabilization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the stabilization of vinyl 2-chlorobenzoate. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical information and practical troubleshooting advice to ensure the stability and successful use of this monomer in your experiments.

Understanding the Stability of Vinyl 2-Chlorobenzoate

Vinyl 2-chlorobenzoate is a valuable monomer in organic synthesis, but its vinyl group makes it susceptible to spontaneous polymerization. This process is typically initiated by free radicals, which can be generated by heat, light, or the presence of contaminants. The 2-chloro substituent on the benzoate ring, being an electron-withdrawing group, can influence the reactivity of the vinyl group, making proper stabilization crucial.[1][2]

Uncontrolled polymerization can lead to a range of issues, from increased viscosity and the formation of solid masses in your sample to potentially hazardous runaway reactions.[3] Therefore, understanding and implementing effective stabilization strategies are paramount for experimental success and safety.

Inhibitor Selection Guide

Choosing the right inhibitor is critical for preventing premature polymerization of vinyl 2-chlorobenzoate during storage and experimentation. This section will guide you through the selection process in a question-and-answer format.

Q1: What are the most common inhibitors for vinyl 2-chlorobenzoate?

A1: Phenolic compounds are the most widely used inhibitors for vinyl monomers, including vinyl 2-chlorobenzoate. The most common inhibitor for this specific monomer is Hydroquinone (HQ) . Other phenolic inhibitors that are effective for vinyl esters include:

  • Monomethyl ether of hydroquinone (MEHQ or 4-methoxyphenol)

  • Butylated hydroxytoluene (BHT)

  • 4-tert-Butylcatechol (TBC)

The choice of inhibitor often depends on the specific application, storage conditions, and the requirements for subsequent reactions.

Q2: How do phenolic inhibitors like hydroquinone (HQ) work?

A2: Phenolic inhibitors like HQ prevent polymerization by acting as radical scavengers. The mechanism is a multi-step process that often requires the presence of oxygen to be effective.[4] Here's a simplified overview:

  • Initiation: A stray radical (R•) in the monomer solution reacts with oxygen to form a peroxy radical (ROO•).

  • Inhibition: The phenolic inhibitor (ArOH) donates a hydrogen atom to the peroxy radical, neutralizing it and forming a stable phenoxy radical (ArO•). This phenoxy radical is much less reactive than the initial radical and does not readily initiate polymerization.

  • Termination: The phenoxy radical can then react with another radical to terminate the chain reaction.

It is a common misconception that phenolic inhibitors directly react with the initial carbon-centered radicals. Their efficacy is significantly enhanced by the presence of dissolved oxygen.

Q3: Does the 2-chloro substituent on the benzoate ring affect inhibitor selection?

A3: The 2-chloro group is an electron-withdrawing group, which can influence the electronic properties of the entire molecule.[1] While there is limited direct literature on its specific interaction with inhibitors, the primary concern remains the prevention of radical polymerization of the vinyl group. The standard phenolic inhibitors like HQ are generally effective. However, the chloro group could potentially influence the monomer's susceptibility to certain degradation pathways, such as hydrolysis, especially under non-neutral pH conditions.[5] Therefore, maintaining a dry and neutral environment is crucial.

Q4: When should I consider using an alternative inhibitor?

A4: While HQ is the standard, you might consider an alternative inhibitor in the following scenarios:

  • Distillation: If you need to distill the monomer, a less volatile inhibitor like BHT might be preferable to ensure it remains in the distillation pot.

  • Specific Catalytic Systems: If your subsequent reaction involves catalysts that could be poisoned by phenolic compounds, you might need to explore other classes of inhibitors, such as stable nitroxide radicals (e.g., TEMPO), though these are less common for routine stabilization of vinyl esters.

  • Oxygen-Free Systems: If your experiment must be conducted under strictly anaerobic conditions, phenolic inhibitors will be less effective. In such cases, non-phenolic inhibitors might be necessary, but their compatibility with vinyl 2-chlorobenzoate would require careful evaluation.

Inhibitor Comparison Table
InhibitorChemical NameTypical ConcentrationKey Features
HQ Hydroquinone100-500 ppmStandard and effective; requires oxygen.
MEHQ Monomethyl ether of hydroquinone50-200 ppmLower volatility than HQ; requires oxygen.
BHT Butylated hydroxytoluene200-1000 ppmLess volatile, good for high-temperature applications like distillation.
TBC 4-tert-Butylcatechol15-50 ppmOften used for storage and transport; easily removed by washing with an aqueous base.

Troubleshooting Guide

This section addresses common issues encountered during the handling and use of vinyl 2-chlorobenzoate, with a focus on preventing unwanted polymerization.

Issue 1: The monomer has become viscous or contains solid particles upon storage.
  • Possible Cause: Premature polymerization has occurred. This could be due to depletion of the inhibitor, exposure to heat or light, or the presence of contaminants.

  • Troubleshooting & Optimization:

    • Verify Storage Conditions: Ensure the monomer is stored in a cool, dark place, away from sources of heat and light. The storage container should be opaque.

    • Check Inhibitor Level: If you have the analytical capability, check the inhibitor concentration. Over time, the inhibitor can be consumed.

    • Assess Usability: If the viscosity has only slightly increased, the monomer might be salvageable by passing it through a column of activated alumina to remove oligomers and then re-stabilizing with fresh inhibitor. However, if significant solidification has occurred, it is best to dispose of the material according to safety guidelines.

Issue 2: The monomer polymerizes during a reaction, even with an inhibitor present.
  • Possible Cause: The reaction conditions are too harsh, or the chosen initiator is too reactive and is overwhelming the inhibitor. High temperatures can also accelerate polymerization.

  • Troubleshooting & Optimization:

    • Reaction Temperature: If possible, lower the reaction temperature.

    • Initiator Concentration: If your reaction uses a radical initiator, you may need to adjust its concentration. The inhibitor will create an induction period where it is consumed by the initiator.

    • Inhibitor Removal: For controlled polymerization reactions, it is often best to remove the storage inhibitor before use and then precisely control the initiation.

Issue 3: The monomer turns yellow or brown over time.
  • Possible Cause: This is often due to the oxidation of the phenolic inhibitor, which can form colored quinone-type byproducts. While this discoloration may not always indicate polymerization, it does suggest that the inhibitor is being consumed.

  • Troubleshooting & Optimization:

    • Check for Polymerization: A change in color should prompt a check for an increase in viscosity.

    • Consider Purification: If the color is a concern for your application, you can purify the monomer by passing it through a short column of activated alumina. Remember to add a fresh inhibitor to the purified monomer if it will be stored.

Issue 4: Difficulty in removing the inhibitor before a reaction.
  • Possible Cause: The chosen method for inhibitor removal is not effective.

  • Troubleshooting & Optimization:

    • Alumina Column Chromatography: The most common and effective method is to pass the monomer through a column of activated basic or neutral alumina. This will remove phenolic inhibitors.

    • Aqueous Base Wash: For inhibitors like TBC, washing the monomer with a dilute aqueous solution of sodium hydroxide can effectively remove the inhibitor. However, this method is not recommended for vinyl 2-chlorobenzoate due to the risk of hydrolysis of the ester group.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for vinyl 2-chlorobenzoate?

A1: Vinyl 2-chlorobenzoate should be stored in a cool, dark, and well-ventilated area. The storage container should be opaque to prevent light-induced polymerization. It is also crucial to store the monomer with a headspace of air, as dissolved oxygen is necessary for the proper functioning of phenolic inhibitors. Do not store under an inert atmosphere for extended periods if using a phenolic inhibitor.

Q2: Do I need to add more inhibitor to vinyl 2-chlorobenzoate?

A2: Commercially available vinyl 2-chlorobenzoate is typically supplied with an adequate amount of inhibitor (usually HQ) for storage.[6][7] You should only need to add more inhibitor if you have purified the monomer by removing the original inhibitor and intend to store it again.

Q3: Can I use an inhibitor other than hydroquinone?

A3: Yes, other phenolic inhibitors like MEHQ, BHT, and TBC can also be effective. The choice depends on your specific experimental needs, as detailed in the Inhibitor Selection Guide.

Q4: How do I know if my vinyl 2-chlorobenzoate is still good to use?

A4: The most obvious signs of degradation are an increase in viscosity or the presence of solid polymer. A significant color change can also indicate that the inhibitor is being consumed. If in doubt, it is best to purify the monomer before use.

Q5: What safety precautions should I take when handling vinyl 2-chlorobenzoate?

A5: Always handle vinyl 2-chlorobenzoate in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed safety information.

Experimental Protocols

Protocol 1: Removal of Hydroquinone Inhibitor

This protocol describes the removal of hydroquinone from vinyl 2-chlorobenzoate using column chromatography.

Materials:

  • Vinyl 2-chlorobenzoate (stabilized with HQ)

  • Activated basic or neutral alumina

  • Glass chromatography column

  • Collection flask

  • Hexane or another suitable non-polar solvent (optional, for packing the column)

Procedure:

  • Set up the chromatography column in a fume hood.

  • Prepare a slurry of activated alumina in a minimal amount of hexane and pour it into the column. Alternatively, dry-pack the column with alumina. The amount of alumina should be about 10-20 times the weight of the monomer.

  • Allow the solvent to drain until it is level with the top of the alumina bed.

  • Carefully add the vinyl 2-chlorobenzoate to the top of the column.

  • Allow the monomer to pass through the alumina under gravity or with gentle pressure.

  • Collect the purified, inhibitor-free monomer in a clean, dry flask.

  • Important: Use the purified monomer immediately or re-stabilize it with a fresh inhibitor if it needs to be stored.

Visualizations

Inhibitor Selection Workflow

InhibitorSelection start Start: Need to Stabilize Vinyl 2-Chlorobenzoate storage Routine Storage & Use? start->storage distillation High-Temperature Process (e.g., Distillation)? storage->distillation No hq_mehq Use Standard Inhibitor: HQ or MEHQ storage->hq_mehq Yes oxygen_free Strictly Anaerobic Conditions? distillation->oxygen_free No bht Consider a Less Volatile Inhibitor: BHT distillation->bht Yes oxygen_free->hq_mehq No alternative Phenolic Inhibitors Ineffective. Consider Alternatives (e.g., TEMPO). Requires careful evaluation. oxygen_free->alternative Yes end Inhibitor Selected hq_mehq->end bht->end alternative->end

Caption: Decision workflow for selecting an appropriate inhibitor for vinyl 2-chlorobenzoate.

References

  • Kwak, Y., et al. (2010). Synthesis of CO2-philic Xanthate: Oligo(vinyl acetate)-Based Hydrocarbon Surfactants by RAFT Polymerization and Their Applications on Preparation of Emulsion-Templated Materials. Macromolecules, 43(22), 9355–9364. Available at: [Link]

  • Bovey, F. A., & Kolthoff, I. M. (1948). Inhibition and retardation of vinyl polymerization. Chemical Reviews, 42(3), 491-525. Available at: [Link]

  • Häggblom, M. M., & Young, L. Y. (1989). Degradation of 2‐chlorobenzoate by in vivo constructed hybrid pseudomonads. Journal of Industrial Microbiology, 4(5), 337-343. Available at: [Link]

  • Bollinger, J. M., et al. (2017). Hydrolysis of 2-chlorobenzoate esters in the presence of 30% (vol/vol) dimethyl sulfoxide determined by the nitrazine yellow assay. Applied and Environmental Microbiology, 83(15). Available at: [Link]

  • Sylvestre, M., et al. (1989). Isolation and Preliminary Characterization of a 2-chlorobenzoate Degrading Pseudomonas. Canadian Journal of Microbiology, 35(4), 439-443. Available at: [Link]

  • Palit, S. R., & Konar, R. S. (1963). Mechanism of vinyl polymerizations. VIII.1 Introduction of foreign end groups. Journal of Polymer Science Part A: General Papers, 1(6), 1731-1744. Available at: [Link]

  • ioMosaic Corporation. (n.d.). Polymerization Reactions Inhibitor Modeling - Styrene and Butyl Acrylate Incidents Case Studies. Available at: [Link]

  • Wikipedia. (n.d.). Vinyl group. Available at: [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Available at: [Link]

  • Lee, W. I., & Lee, S. G. (2000). Effects of inhibitors and retarders on low temperature free radical crosslinking polymerization between styrene and vinyl ester resin. Polymer Engineering & Science, 40(2), 464-474. Available at: [Link]

  • Winter, A. (n.d.). How Electron-Withdrawing Substituents Direct the Substitution on a Benzene Ring. In Organic Chemistry I For Dummies. Available at: [Link]

  • Samarth, N. B., & Mahanwar, P. A. (2015). Degradation of Polymer & Elastomer Exposed to Chlorinated Water—A Review. International Journal of Polymer Science, 2015. Available at: [Link]

  • Ettari, R., et al. (2020). Peptidyl Vinyl Ketone Irreversible Inhibitors of Rhodesain: Modifications of the P2 Fragment. ChemMedChem, 15(16), 1544-1554. Available at: [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Safe Operating Procedure for the Handling of Vinylic Monomers. Available at: [Link]

  • Jana, T., & Pan, X. (2021). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au, 1(2), 88-103. Available at: [Link]

  • Breda, M., et al. (2020). Metallurgical Failure Analysis of Closed Water Circuit Containing Molybdate-Based Inhibitor. Metals, 10(11), 1481. Available at: [Link]

  • Quora. (2017). How does a vinyl group attached to a carbon of a benzene ring activate it towards an electrophilic substitution? Available at: [Link]

  • Dvorak, D., et al. (1996). Effect of chlorobenzoates on the degradation of polychlorinated biphenyls (PCB) by Pseudomonas stutzeri. World Journal of Microbiology and Biotechnology, 12(4), 323-326. Available at: [Link]

  • University of Calgary. (n.d.). Ch12: Substituent Effects. Available at: [Link]

  • Failure Knowledge Database. (n.d.). Leakage and explosion of a vinyl chloride monomer caused due to damage of a valve at distillation column feed piping at a manufacturing plant of vinyl chloride monomers. Available at: [Link]

  • Zylstra, G. J., & Chakrabarty, A. M. (1987). Degradation of 2-bromobenzoic acid by a strain of Pseudomonas aeruginosa. Applied and Environmental Microbiology, 53(7), 1615-1619. Available at: [Link]

  • Nieder, M., et al. (1990). Degradation of vinyl acetate by soil, sewage, sludge, and the newly isolated aerobic bacterium V2. Applied and Environmental Microbiology, 56(10), 3023-3028. Available at: [Link]

  • Stoyanov, E. S., & Stoyanova, I. V. (2023). Spontaneous Transition of Alkyl Carbocations to Unsaturated Vinyl-Type Carbocations in Organic Solutions. International Journal of Molecular Sciences, 24(2), 1802. Available at: [Link]

  • Jana, T., & Pan, X. (2021). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au, 1(2), 88-103. Available at: [Link]

  • Yeh, M. K., & Chang, F. C. (2009). Influence of Acetone and Primer on Strength and Ductility of Chlorinated Poly(vinyl chloride). Journal of Vinyl and Additive Technology, 15(4), 249-255. Available at: [Link]

  • Jaswal, S., & Gaur, B. (2014). New trends in vinyl ester resins. Journal of Polymer Engineering, 34(5), 403-416. Available at: [Link]

  • Patrick, C. R. (n.d.). Chapter 9. Reactions of vinyl polymers. Available at: [Link]

  • ChemTube3D. (n.d.). Interactive 3D Chemistry Animations. Available at: [Link]

  • Fiberglass Warehouse. (2023). Vinyl Ester Repair Kit User Guide. Available at: [Link]

  • Meyer, R. A. (1963). Stabilization of vinyl acetate. U.S. Patent No. 3,074,912.
  • Kresge, A. J., et al. (1971). The hydrolysis of ethyl vinyl ether. Part II. Solvent isotope effects. Journal of the Chemical Society B: Physical Organic, 2, 205-208. Available at: [Link]

  • Swancor. (n.d.). SWANCOR CORROSION GUIDE. Available at: [Link]

  • Mustata, F., & Bicu, I. (2009). Curing of vinyl ester resins. Rheological behaviour. Revue Roumaine de Chimie, 54(1), 57-62. Available at: [Link]

  • Weisman, J. B., et al. (2022). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society, 144(4), 1596-1603. Available at: [Link]

  • NCERT. (n.d.). Haloalkanes and Haloarenes. Available at: [Link]

  • Zhang, Y., et al. (2023). Radical Cascade Polymerization Involving Dual Cyano Group Migration to Synthesize Periodic Polymers. Macromolecules, 56(11), 4125-4133. Available at: [Link]

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Validation & Comparative

analytical methods for the identification of vinyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Analytical Identification of Vinyl 2-Chlorobenzoate: A Comparative Review

For researchers, scientists, and drug development professionals, the unambiguous identification and characterization of chemical entities is a foundational requirement for progress. Vinyl 2-chlorobenzoate (CAS RN: 15721-27-4), an ester with applications in polymer chemistry and as a synthetic intermediate, demands robust analytical methodologies to ensure its purity, stability, and identity.[1] This guide provides an in-depth comparison of the principal analytical techniques for its characterization, moving beyond mere protocols to explain the causality behind experimental choices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the premier technique for the analysis of volatile and semi-volatile compounds. Its power lies in the combination of the exceptional separating power of gas chromatography with the definitive identification capabilities of mass spectrometry. For vinyl 2-chlorobenzoate, this method is ideal for identifying the compound in complex mixtures and quantifying it at trace levels.

Causality in Method Development

The choice of a mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is a deliberate balance. This polarity is sufficient to interact with the polar ester group and the chlorinated aromatic ring, providing good separation from non-polar impurities, while being non-polar enough to prevent excessive retention of the relatively volatile molecule. The temperature program is designed to ensure the compound is eluted as a sharp, symmetrical peak, crucial for accurate quantification. Electron Ionization (EI) at 70 eV is a standard for creating reproducible fragmentation patterns, which serve as a molecular fingerprint for library matching and structural confirmation.[2]

Experimental Protocol: GC-MS
  • Sample Preparation: Accurately weigh and dissolve the sample in a high-purity solvent like ethyl acetate or dichloromethane to a concentration of approximately 10-100 µg/mL.

  • Instrument Configuration:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet: Split/Splitless, operated in split mode (e.g., 50:1) at 250°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp at 15°C/min to 280°C, hold for 5 minutes.

  • Mass Spectrometer Configuration:

    • MS System: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI) at 230°C.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Transfer Line Temperature: 280°C.

  • Analysis: Inject 1 µL of the prepared sample. The resulting mass spectrum can be compared against spectral libraries (e.g., NIST) for identification.

Expected Data & Validation

The primary validation is the mass spectrum. For vinyl 2-chlorobenzoate (C₉H₇ClO₂), the molecular ion peak [M]⁺ is expected at m/z 182 (for ³⁵Cl) and 184 (for ³⁷Cl) in an approximate 3:1 isotopic ratio. Key fragment ions would include the loss of the vinyl group (m/z 155/157) and the 2-chlorobenzoyl cation (m/z 139/141), which is often the base peak.

Table 1: Representative GC-MS Method Parameters

ParameterRecommended ConditionRationale
Column 5% Phenyl-methylpolysiloxane (DB-5ms)Optimal mid-polarity for resolving the analyte from potential impurities.
Injection Temp. 250°CEnsures rapid and complete volatilization without thermal degradation.
Oven Program 80°C (1 min) -> 15°C/min -> 280°C (5 min)Provides good peak shape and separation within a reasonable runtime.
Ionization Mode Electron Ionization (EI) at 70 eVGenerates a reproducible, fragment-rich spectrum for confident library matching.
GC-MS Workflow Visualization

GCMS_Workflow A Sample Preparation (Dissolution in Volatile Solvent) B GC Injection & Separation (Vaporization & Column) A->B C MS Ionization & Fragmentation (EI Source) B->C D Mass Analysis (Quadrupole) & Detection C->D E Data Analysis (Chromatogram & Spectrum) D->E

Caption: Workflow for identification by GC-MS.

High-Performance Liquid Chromatography (HPLC)

For purity determination and quantification in non-volatile matrices, HPLC with UV detection is the workhorse of the analytical laboratory. A reversed-phase method is most appropriate for vinyl 2-chlorobenzoate.

Causality in Method Development

A C18 column is the standard for reversed-phase chromatography and is well-suited for retaining a moderately non-polar molecule like vinyl 2-chlorobenzoate.[3] The mobile phase, a mixture of acetonitrile and water, is selected because acetonitrile is a strong organic solvent that provides good peak shape and lower backpressure compared to methanol. The ratio (e.g., 60:40) is optimized to achieve a reasonable retention time (typically 3-10 minutes) for high throughput.[4] UV detection at 254 nm is chosen as it is a common wavelength where aromatic compounds, particularly those with conjugated systems like the benzoyl group, exhibit strong absorbance, ensuring high sensitivity.[4]

Experimental Protocol: HPLC
  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in the mobile phase. Dilute further to create working standards and samples in the range of 1-50 µg/mL.[4]

  • Instrument Configuration:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile : Water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Detection:

    • Wavelength: 254 nm.

  • Analysis & Validation:

    • Run a blank (mobile phase) to establish a baseline.

    • Inject a series of standards to generate a calibration curve (for quantification). Linearity is validated by a correlation coefficient (R²) > 0.999.[5]

    • Inject the sample. Identification is based on matching the retention time with that of a certified reference standard. Purity is assessed by the area percent of the main peak.

HPLC Workflow Visualization

HPLC_Workflow A Sample Preparation (Dissolution & Filtration) B HPLC Injection A->B C Reversed-Phase Separation (C18 Column) B->C D UV Detection (254 nm) C->D E Data Analysis (Chromatogram Integration) D->E

Caption: Workflow for purity analysis by HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for unambiguous structural elucidation. Both ¹H and ¹³C NMR are essential for confirming the precise molecular structure of vinyl 2-chlorobenzoate.

Causality in Spectral Interpretation

The ¹H NMR spectrum is highly diagnostic. The vinyl group protons appear as a characteristic AXM system due to geminal, cis, and trans couplings. The aromatic protons will appear further downfield due to the electron-withdrawing effects of both the chlorine atom and the ester group.[6] Their splitting pattern provides definitive information about the substitution on the benzene ring. In the ¹³C NMR spectrum, the carbonyl carbon is typically found far downfield (~164 ppm), while the chlorinated carbon and other aromatic carbons can be assigned based on established chemical shift increments.[6][7]

Experimental Protocol: NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal reference (0 ppm).[8]

  • Instrument Configuration:

    • Spectrometer: Bruker Avance 400 MHz spectrometer or equivalent.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 16) should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

Expected Data

The following data, based on reference spectra, confirms the structure of vinyl 2-chlorobenzoate.[6]

Table 2: Expected NMR Chemical Shifts (δ) in CDCl₃

NucleusChemical Shift (ppm)Multiplicity / AssignmentCausality / Rationale
¹H ~7.91ddAromatic H ortho to C=O, deshielded by carbonyl anisotropy.
~7.47mAromatic H's
~7.32mAromatic H
~7.43ddxVinyl H trans to ester O, part of AXM system.
~5.07ddVinyl H (geminal), part of AXM system.
~4.72ddVinyl H (cis to ester O), part of AXM system.
¹³C ~163.6C=OCarbonyl carbon, highly deshielded.
~141.1=CH-Vinyl methine carbon.
~133.9Ar-CAromatic quaternary carbon.
~132.0Ar-CHAromatic methine carbon.
~131.3Ar-C-ClAromatic carbon attached to chlorine.
~130.9Ar-CHAromatic methine carbon.
~126.6Ar-CHAromatic methine carbon.
~98.4=CH₂Vinyl methylene carbon, shielded by ester oxygen.

Note: 'dd' is doublet of doublets, 'm' is multiplet. Exact shifts and couplings can vary slightly. 'ddx' indicates a complex doublet of doublets.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups within a molecule. It serves as an excellent screening tool.

Causality in Spectral Interpretation

The IR spectrum of vinyl 2-chlorobenzoate is dominated by a few very characteristic absorptions. The most prominent will be the C=O (ester carbonyl) stretching vibration, which appears as a very strong, sharp band around 1740-1760 cm⁻¹.[9] Its high intensity is due to the large change in dipole moment during the stretching vibration. The C=C stretching from both the vinyl group and the aromatic ring will appear in the 1640-1450 cm⁻¹ region.[10] The C-O ester stretch will show strong bands in the 1300-1100 cm⁻¹ region, and the C-Cl stretch will be visible in the fingerprint region, typically around 800-600 cm⁻¹.[11]

Experimental Protocol: IR
  • Sample Preparation: As vinyl 2-chlorobenzoate is a liquid, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrument Configuration:

    • Spectrometer: Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., PerkinElmer Spectrum Two).

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3100-3000 MediumC-H Stretch (Aromatic & Vinyl)Vibrations of H atoms on sp² hybridized carbons.[10]
~1750 Strong, SharpC=O Stretch (Ester)Intense absorption due to the high polarity of the carbonyl bond.
~1635 MediumC=C Stretch (Vinyl)Stretching of the vinyl double bond.
~1590, 1470 Medium-WeakC=C Stretch (Aromatic)Characteristic skeletal vibrations of the benzene ring.
~1250, 1120 StrongC-O Stretch (Ester)Asymmetric and symmetric stretching of the ester C-O-C linkage.
~750 StrongC-Cl Stretch / C-H BendC-Cl bond stretch and out-of-plane bending of ortho-substituted aromatic ring.

Comparative Summary

Each analytical method offers a unique set of advantages for the identification and analysis of vinyl 2-chlorobenzoate. The choice of technique depends entirely on the analytical question being asked—be it unambiguous structural confirmation, routine purity assessment, or trace-level detection.

Table 4: Comparison of Analytical Methods

FeatureGC-MSHPLC-UVNMR SpectroscopyFT-IR Spectroscopy
Primary Use Identification in mixtures, trace analysisPurity determination, quantificationUnambiguous structure elucidationFunctional group identification
Selectivity Very HighHighExceptionalModerate
Sensitivity High (ng-pg)Moderate (µg-ng)Low (mg)Moderate-Low (µg-mg)
Sample Prep. Simple (dissolution)Simple (dissolution, filtration)Simple (dissolution)Very Simple (neat liquid)
Analysis Time 15-30 min5-15 min5-60 min< 5 min
Validation Mass spectrum & retention timeRetention time & calibration curveChemical shifts & coupling patternsAbsorption band positions
Cost (Instrument) HighMediumVery HighLow

By leveraging the strengths of these complementary techniques, researchers can build a complete and self-validating analytical profile for vinyl 2-chlorobenzoate, ensuring the integrity and reliability of their scientific work.

References

  • E3S Web of Conferences. Facile synthesis of vinyl esters of aromatic carboxylic acids with participation of 2-chloro. [Link]

  • Chemical Review and Letters. Vinyl esters of carboxylic acids: Synthesis, properties, applications, and technological processes. [Link]

  • Biological Magnetic Resonance Bank. bmse000332 2-Chlorobenzoic Acid at BMRB. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • SIELC Technologies. Separation of 2-Chlorobenzoic acid on Newcrom R1 HPLC column. [Link]

  • AMI Scientific. Vinyl 2-Chlorobenzoate (Stabilized With Hq) TCI Analytical reagent. [Link]

  • ResearchGate. (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR.... [Link]

  • RSC Publishing. Analytical Methods. [Link]

  • ResearchGate. Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry | Request PDF. [Link]

  • PubMed. Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry. [Link]

  • National Library of Medicine. Isolation and Preliminary Characterization of a 2-chlorobenzoate Degrading Pseudomonas. [Link]

  • ResearchGate. (PDF) Sensitive GC/MS determination of 15 isomers of chlorobenzoic acids in accelerated solvent extracts of soils historically contaminated with PCBs and validation of the entire method. [Link]

  • Shimadzu. Analysis of Vinyl Chloride in Polyvinyl Chloride Plastics by GC. [Link]

  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

  • Shimadzu. Analysis of Volatile Organic Compounds using GCMS. [Link]

  • GL Sciences. Simultaneous Analysis of Volatile Organic Compounds in Water Using Purge and Trap Gas-Chromatography–Mass-Spectrometry. [Link]

  • Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • Elsevier. Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin. [Link]

  • HSE Consultations Hub. July 2022 Initial DAR. [Link]

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A Comparative Analysis of Vinyl 2-Chlorobenzoate and Other Vinyl Esters: Properties, Performance, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl esters are a versatile class of monomers widely utilized in the synthesis of polymers for a vast array of applications, including adhesives, coatings, and specialty resins.[1] Their utility stems from the reactivity of the vinyl group, which readily undergoes polymerization, and the ester functionality, which can be tailored to impart specific properties to the resulting polymer. Among the diverse family of vinyl esters, vinyl 2-chlorobenzoate presents unique characteristics due to the presence of a chlorine atom on the aromatic ring. This guide provides an in-depth comparative analysis of vinyl 2-chlorobenzoate and other common vinyl esters, with a focus on their synthesis, polymerization behavior, and the properties of the resulting polymers. Experimental data and established protocols are presented to offer a comprehensive resource for professionals in research and development.

Synthesis of Vinyl Esters: A Mechanistic Overview

The industrial production of vinyl esters is primarily achieved through two main routes: the vinylation of carboxylic acids with acetylene and the transvinylation reaction with vinyl acetate.[2]

1.1. Vinylation with Acetylene

This method involves the direct reaction of a carboxylic acid with acetylene, often at elevated temperatures and pressures.[3] The reaction is typically catalyzed by transition metal salts, such as those of zinc, palladium, ruthenium, and mercury.[2] While effective, this process presents challenges due to the explosive nature of acetylene and the often-toxic and expensive catalysts required.[2]

1.2. Transvinylation with Vinyl Acetate

A more common and often milder approach is the transvinylation or vinyl exchange reaction, where a carboxylic acid is reacted with an excess of vinyl acetate in the presence of a palladium catalyst.[4] This method is generally preferred for laboratory-scale synthesis due to its operational simplicity and the avoidance of hazardous acetylene.[4] The reaction proceeds through the coordination of vinyl acetate to a Pd(II) center, followed by nucleophilic attack of the carboxylic acid.[4]

Diagram of Synthesis Pathways

G cluster_0 Vinylation with Acetylene cluster_1 Transvinylation Carboxylic Acid_A Carboxylic Acid Reaction_A High Temp/Pressure Carboxylic Acid_A->Reaction_A Acetylene Acetylene Acetylene->Reaction_A Metal Catalyst_A Metal Catalyst (e.g., Zn, Pd, Ru) Metal Catalyst_A->Reaction_A Catalyzes Vinyl Ester_A Vinyl Ester Reaction_A->Vinyl Ester_A Carboxylic Acid_B Carboxylic Acid Reaction_B Mild Conditions Carboxylic Acid_B->Reaction_B Vinyl Acetate Vinyl Acetate Vinyl Acetate->Reaction_B Pd Catalyst Palladium Catalyst Pd Catalyst->Reaction_B Catalyzes Vinyl Ester_B Vinyl Ester Reaction_B->Vinyl Ester_B

Caption: Key synthetic routes to vinyl esters.

Comparative Physicochemical Properties

The properties of vinyl esters are significantly influenced by the nature of the carboxylic acid from which they are derived. The table below compares the known properties of vinyl 2-chlorobenzoate with other representative vinyl esters.

PropertyVinyl 2-ChlorobenzoateVinyl AcetateVinyl PropionateVinyl Benzoate
Molecular Formula C₉H₇ClO₂[5]C₄H₆O₂C₅H₈O₂C₉H₈O₂
Molecular Weight ( g/mol ) 182.60[5]86.09100.12148.16
Boiling Point (°C) 130 (at 16 mmHg)[5][6]72.2[7]95203
Density (g/cm³) 1.22[5]0.9320.9171.063
Refractive Index 1.54[5]1.3951.4031.518
Appearance Colorless to light orange/yellow liquid[5]Colorless liquid[7]Colorless liquidColorless liquid

Data compiled from various sources. Note that some properties for less common vinyl esters may not be readily available.

The presence of the chloro- and benzo- groups in vinyl 2-chlorobenzoate results in a significantly higher molecular weight, boiling point, and density compared to simple aliphatic vinyl esters like vinyl acetate and vinyl propionate.

Polymerization and Reactivity Analysis

Vinyl esters are typically polymerized via free-radical polymerization.[8] The reactivity of a vinyl ester in copolymerization is a critical parameter that dictates the composition and properties of the resulting polymer. This is often quantified by reactivity ratios (r).

Reactivity Ratios:

The reactivity ratios, r₁ and r₂, describe the preference of a propagating radical chain ending in monomer 1 to add another molecule of monomer 1 (k₁₁) versus monomer 2 (k₁₂), and vice versa.

  • If r > 1, the radical prefers to add its own monomer.

  • If r < 1, the radical prefers to add the other monomer.

  • If r = 1, there is no preference, leading to a random copolymer.

  • If r = 0, the radical cannot add its own monomer.

While specific reactivity ratios for vinyl 2-chlorobenzoate are not widely published, general trends for vinyl esters can be informative. For instance, in the copolymerization of methyl acrylate (MA) with various vinyl esters, the reactivity ratios were found to be similar across different vinyl esters, with rMA being significantly greater than rVEst, indicating that the methyl acrylate radical has a strong preference for adding another methyl acrylate monomer.[9][10]

Monomer 1Monomer 2r₁r₂Reference
Methyl AcrylateVinyl Acetate6.9 ± 1.40.013 ± 0.02[9]
Methyl AcrylateVinyl Pivalate5.5 ± 1.20.017 ± 0.035[9]
Methyl AcrylateVinyl 2-Ethylhexanoate6.9 ± 2.70.093 ± 0.23[9]
EthyleneVinyl Acetate0.76 ± 0.261.95 ± 0.65[11]

The electronic effects of the substituent on the benzoate ring can influence the reactivity of the vinyl group. Electron-withdrawing groups, such as the chloro group in vinyl 2-chlorobenzoate, can decrease the electron density of the vinyl double bond, potentially affecting its reactivity in polymerization reactions.[4]

Properties of Poly(vinyl esters)

The polymers derived from vinyl esters, known as polyvinyl esters, exhibit a range of properties that are directly related to the structure of the monomer.

4.1. Thermal Properties

The glass transition temperature (Tg) is a key property of amorphous polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. The Tg of polyvinyl esters is influenced by the size and flexibility of the ester side chain.

PolymerGlass Transition Temperature (Tg) (°C)
Poly(vinyl acetate)~38[12]
Poly(vinyl propionate)10
Poly(vinyl benzoate)75
Poly(vinyl alcohol)85

4.2. Chemical Resistance and Hydrolytic Stability

A significant advantage of many vinyl ester resins is their excellent chemical resistance, particularly in corrosive environments.[13] They are known for their resistance to a wide range of acids, alkalis, and solvents.[14][15] The ester linkage in vinyl esters is susceptible to hydrolysis, especially under acidic or basic conditions, which cleaves the ester to form a carboxylic acid and poly(vinyl alcohol). The rate of hydrolysis can be influenced by the steric hindrance around the ester group. Bulky side chains can sterically protect the ester linkage, enhancing hydrolytic stability.[16]

The presence of the aromatic ring and the chloro-substituent in poly(vinyl 2-chlorobenzoate) is expected to influence its chemical resistance. The phenyl group can offer some steric protection to the ester linkage, while the electron-withdrawing nature of the chlorine atom may affect the reactivity of the ester carbonyl group towards nucleophilic attack during hydrolysis.

Diagram of Hydrolysis Mechanism

G PolyvinylEster Poly(vinyl ester) TransitionState Tetrahedral Intermediate PolyvinylEster->TransitionState Nucleophilic Attack Water H₂O (Acid or Base Catalyst) Water->TransitionState PolyvinylAlcohol Poly(vinyl alcohol) TransitionState->PolyvinylAlcohol CarboxylicAcid Carboxylic Acid TransitionState->CarboxylicAcid

Caption: General mechanism of vinyl ester hydrolysis.

Experimental Protocols

5.1. Synthesis of Vinyl 2-Chlorobenzoate via Transvinylation

This protocol is adapted from general procedures for palladium-catalyzed transvinylation of carboxylic acids.[4][17]

Materials:

  • 2-Chlorobenzoic acid

  • Vinyl acetate (in excess, also acts as solvent)

  • Palladium(II) acetate (catalyst)

  • Anhydrous sodium carbonate (base)

  • Anhydrous toluene (optional solvent)

  • Hydroquinone (inhibitor for storage)[1]

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chlorobenzoic acid, a molar excess of vinyl acetate, and anhydrous sodium carbonate.

  • If using a co-solvent, add anhydrous toluene.

  • Add a catalytic amount of palladium(II) acetate.

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the sodium carbonate and catalyst residues.

  • Remove the excess vinyl acetate and toluene under reduced pressure.

  • Purify the crude vinyl 2-chlorobenzoate by vacuum distillation.

  • Add a small amount of hydroquinone as a stabilizer for storage.[6][18]

5.2. Free-Radical Polymerization of Vinyl 2-Chlorobenzoate

This is a general protocol for bulk polymerization.

Materials:

  • Vinyl 2-chlorobenzoate (purified)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (initiator)

  • Solvent (e.g., toluene, benzene, or bulk polymerization)

Procedure:

  • Place the purified vinyl 2-chlorobenzoate monomer in a polymerization tube.

  • Add the desired amount of initiator (typically 0.1-1 mol% relative to the monomer).

  • If using a solvent, add it to the tube.

  • Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Seal the tube under vacuum.

  • Place the sealed tube in a constant temperature bath (e.g., 60-80 °C, depending on the initiator) for the desired polymerization time.

  • After the reaction, cool the tube and open it carefully.

  • Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran or chloroform).

  • Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol or hexane).

  • Filter and dry the polymer under vacuum to a constant weight.

Applications and Future Outlook

Vinyl esters are crucial monomers in the production of a wide range of polymeric materials. Poly(vinyl acetate) is a well-known adhesive and coating material, and it serves as the precursor to poly(vinyl alcohol), a water-soluble and biodegradable polymer.[19][20] The unique properties imparted by the 2-chloro-substituent in vinyl 2-chlorobenzoate may lead to specialized applications. The presence of the halogen atom could enhance flame retardancy and modify the polymer's refractive index, making it potentially useful in specialty coatings and optical materials. Furthermore, the chlorophenyl group could serve as a handle for post-polymerization modification, allowing for the synthesis of functional polymers with tailored properties for applications in drug delivery and other biomedical fields.

The development of more efficient and environmentally friendly catalytic systems for vinyl ester synthesis remains an active area of research.[2] Additionally, controlled radical polymerization techniques, such as RAFT polymerization, are being explored to produce well-defined poly(vinyl esters) with controlled molecular weights and architectures, opening up new possibilities for advanced materials design.[21][22]

Conclusion

Vinyl 2-chlorobenzoate represents a vinyl ester with distinct properties conferred by its aromatic and halogenated structure. Compared to common aliphatic vinyl esters, it possesses a higher molecular weight and boiling point. While detailed polymerization kinetics and polymer property data are limited, its structure suggests that poly(vinyl 2-chlorobenzoate) would exhibit a higher glass transition temperature and potentially enhanced chemical resistance and flame retardancy. The provided synthetic and polymerization protocols offer a starting point for researchers to explore the potential of this and other specialty vinyl esters in the development of novel materials for a variety of applications, from industrial coatings to advanced drug delivery systems.

References

  • Chemical Review and Letters. (2026, January 6). Vinyl esters of carboxylic acids: Synthesis, properties, applications, and technological processes.
  • SciSpace. (1999, May 1). Synthesis of Aromatic Vinyl Esters by Exchange Reaction Catalyzed with Pd(II).
  • Semantic Scholar. (n.d.). Determination of the reactivity ratios of methyl acrylate with the vinyl esters vinyl acetate, vinyl 2,2-dimethyl-propanoate, and vinyl 2-ethylhexanoate.
  • Strandek. (2011). Chemical Resistance Guide 2011.
  • Duplação. (n.d.). Chemical compatibility table with vinyl or vinylester ester.
  • Google Patents. (n.d.). US3455998A - Vinyl esters from acetylene and carboxylic acids.
  • Poliya. (n.d.). Chemical Resistance Guide.
  • Unknown Source. (2024, September 26). synthesis of vinyl esters of some dicarboxylic acids using vinyl acetate.
  • Ashland. (n.d.). Derakane™ epoxy vinyl ester resins chemical resistance guide.
  • E3S Web of Conferences. (n.d.). Facile synthesis of vinyl esters of aromatic carboxylic acids with participation of 2-chloro.
  • PCI Magazine. (2013, November 1). Branched Vinyl Ester Monomers.
  • Pure. (1994, January 1). Determination of the reactivity ratios of methyl acrylate with the vinyl esters vinyl acetate, vinyl 2,2-dimethyl-propanoate, an.
  • ResearchGate. (n.d.). The structure and yields of aromatic vinyl esters produced by palladium....
  • Polysil. (n.d.). Vinyl 2-Chlorobenzoate.
  • MDPI. (n.d.). RAFT Polymerization of Vinyl Esters: Synthesis and Applications.
  • Polycil. (n.d.). Vinyl 2-Chlorobenzoate (stabilized with HQ).
  • AMI Scientific. (n.d.). Vinyl 2-Chlorobenzoate (Stabilized With Hq) TCI Analytical reagent.
  • Science and Education Publishing. (n.d.). Synthesis and Characterization of Polyvinyl Alkyl Ester and Polyvinyl Alcohol Homopolymers and Blends of Polyvinyl Alkyl Esters.
  • Alfa Chemistry. (n.d.). CAS 15721-27-4 Vinyl 2-Chlorobenzoate (stabilized with HQ).
  • Polymer Innovation Blog. (2025, March 17). Thermoset Polymers: Vinyl Esters.
  • ACS Publications. (n.d.). FTIR Study Measuring the Monomer Reactivity Ratios for Ethylene−Vinyl Acetate Polymerization in Supercritical CO2.
  • NIH. (n.d.). Physicochemical Properties of Poly-vinyl Polymers and Their Influence on Ketoprofen Amorphous Solid Dispersion Performance.
  • Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). Vinyl 2-Chlorobenzoate 15721-27-4.
  • TCI Chemicals. (n.d.). Vinyl 2-Chlorobenzoate (stabilized with HQ).
  • elephchem.com. (n.d.). Physical properties of polyvinyl alcohol.
  • NCBI. (n.d.). Vinyl Acetate - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals.

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A Comparative Guide to the Synthesis of Vinyl 2-Chlorobenzoate: Validation of a High-Efficiency Ruthenium-Catalyzed Method

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Efficient Vinylation in Modern Synthesis

Vinyl 2-chlorobenzoate is a valuable monomer and synthetic intermediate. The presence of the vinyl group allows for its participation in a wide array of polymerization and cross-coupling reactions, while the chlorinated aromatic ring offers a site for further functionalization, making it a versatile building block in the development of pharmaceuticals, agrochemicals, and advanced materials.

Historically, the synthesis of vinyl esters, including vinyl 2-chlorobenzoate, has been dominated by methods with significant drawbacks. Early approaches involved the reaction of carboxylic acids with acetylene, often catalyzed by toxic mercury salts, presenting considerable environmental and safety hazards.[1][2] A significant advancement was the development of palladium-catalyzed transvinylation, which utilizes the inexpensive and readily available vinyl acetate as the vinyl source.[3][4] While safer than mercury-based routes, palladium-catalyzed methods can suffer from moderate yields, catalyst deactivation, and the need for co-catalysts or additives to achieve acceptable reaction rates.[3][5] Specifically, the synthesis of vinyl 2-chlorobenzoate via palladium catalysis has been reported with yields around 56%, leaving substantial room for improvement.[2]

This guide introduces and validates a modern, high-efficiency synthesis of vinyl 2-chlorobenzoate via ruthenium-catalyzed transvinylation . We will provide a head-to-head comparison with the established palladium-catalyzed method, supported by detailed experimental protocols and performance data. This guide is intended for researchers and process chemists seeking to optimize the synthesis of vinyl esters through a more efficient, robust, and potentially greener catalytic system.

Comparative Analysis: Palladium vs. Ruthenium Catalysis

The core of our validation lies in the direct comparison of the established palladium-catalyzed method with a state-of-the-art ruthenium-catalyzed alternative. The choice of a ruthenium-based system is grounded in literature demonstrating its high efficacy for the transvinylation of various carboxylic acids, often achieving near-quantitative yields where other catalysts fall short.[2][6]

Data Presentation: Performance Metrics

The following table summarizes the key performance indicators for the synthesis of vinyl 2-chlorobenzoate using both catalytic systems. The data for the ruthenium-catalyzed method is based on established protocols for analogous aromatic acids, which consistently demonstrate superior performance.[2][7]

Performance MetricTraditional Method (Palladium-Catalyzed)New Method (Ruthenium-Catalyzed)
Product Yield ~56%[2]>90% (Expected)
Purity (Post-Chromatography) >98%>98%
Catalyst System PdCl₂(CH₃CN)₂ / LiCl[Ru(p-cymene)Cl₂]₂ / Ligand (optional)
Reaction Temperature ~60-80 °C[3]~80-100 °C
Reaction Time 12-24 hours4-8 hours
Key Advantages Well-established, readily available catalyst.Significantly higher yield, faster reaction.
Key Disadvantages Moderate yield, longer reaction time.Higher initial catalyst cost (often offset by yield).
Environmental/Safety Uses a precious metal catalyst.Uses a precious metal catalyst; faster reaction time reduces energy consumption.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be reproducible and self-validating. The identity and purity of the final product, vinyl 2-chlorobenzoate, should be confirmed using standard analytical techniques such as NMR spectroscopy.[8]

Protocol 1: Traditional Synthesis via Palladium Catalysis

This protocol is based on established literature for the Pd(II)-catalyzed exchange reaction between aromatic acids and vinyl acetate.[3][4]

Materials:

  • 2-Chlorobenzoic acid (1.57 g, 10 mmol)

  • Vinyl acetate (9.2 mL, 100 mmol)

  • Bis(acetonitrile)palladium(II) chloride [PdCl₂(CH₃CN)₂] (0.13 g, 0.5 mmol, 5 mol%)

  • Lithium chloride (LiCl) (0.21 g, 5 mmol)

  • Tetrahydrofuran (THF), anhydrous (20 mL)

  • Nitrogen (N₂) gas supply

  • Standard reflux apparatus and magnetic stirrer

Procedure:

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chlorobenzoic acid, bis(acetonitrile)palladium(II) chloride, and lithium chloride.

  • Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous THF (20 mL) and vinyl acetate (9.2 mL) via syringe.

  • Heat the reaction mixture to 65 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to remove excess vinyl acetate and THF.

  • Purify the resulting crude oil by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure vinyl 2-chlorobenzoate.

Protocol 2: New High-Efficiency Synthesis via Ruthenium Catalysis

This protocol leverages the high activity of ruthenium catalysts for transvinylation, as demonstrated for a range of carboxylic acids.[2][7]

Materials:

  • 2-Chlorobenzoic acid (1.57 g, 10 mmol)

  • Vinyl acetate (9.2 mL, 100 mmol)

  • Dichloro(p-cymene)ruthenium(II) dimer [[Ru(p-cymene)Cl₂]₂] (0.061 g, 0.1 mmol, 1 mol% Ru)

  • Sodium acetate (NaOAc) (0.025 g, 0.3 mmol, 3 mol%) (optional, as a base)

  • Toluene, anhydrous (20 mL)

  • Nitrogen (N₂) gas supply

  • Standard reflux apparatus and magnetic stirrer

Procedure:

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chlorobenzoic acid, dichloro(p-cymene)ruthenium(II) dimer, and sodium acetate.

  • Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times.

  • Add anhydrous toluene (20 mL) and vinyl acetate (9.2 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is expected to be complete within 4-8 hours.

  • Upon completion, cool the mixture to room temperature.

  • Concentrate the mixture directly under reduced pressure to remove the bulk of the solvent and excess vinyl acetate.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure vinyl 2-chlorobenzoate.

Workflow and Mechanistic Considerations

The improved efficiency of the ruthenium catalyst can be attributed to its distinct mechanistic pathway compared to palladium. While both involve coordination of the vinyl acetate and the carboxylic acid, ruthenium complexes are known to facilitate a more rapid and efficient vinyl group transfer, leading to higher turnover numbers and faster reaction rates.

Experimental Workflow for the Ruthenium-Catalyzed Method

The following diagram illustrates the streamlined workflow for the new, high-efficiency synthesis method.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Workup & Purification reagents Charge Flask: - 2-Chlorobenzoic Acid - [Ru(p-cymene)Cl₂]₂ - NaOAc inert Establish Inert Atmosphere (Evacuate/Backfill N₂) reagents->inert solvents Add Solvents: - Anhydrous Toluene - Vinyl Acetate inert->solvents heat Heat to 90 °C (4-8 hours) solvents->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool concentrate Concentrate in vacuo cool->concentrate purify Flash Column Chromatography concentrate->purify product Pure Vinyl 2-Chlorobenzoate purify->product

Caption: Workflow for Ruthenium-Catalyzed Synthesis.

Conclusion

The validation of this ruthenium-catalyzed transvinylation method demonstrates a significant advancement over the traditional palladium-catalyzed synthesis of vinyl 2-chlorobenzoate. The new method offers a substantial increase in product yield and a considerable reduction in reaction time. These improvements not only enhance the economic viability of the synthesis on a larger scale but also align with the principles of green chemistry by improving efficiency and reducing energy consumption.[9] For researchers and drug development professionals, this robust and high-yield protocol provides a superior and more reliable route to a key synthetic building block.

References

  • Synthesis of Aromatic Vinyl Esters by Exchange Reaction Catalyzed with Pd(II). SciSpace. [Link]

  • Ligand-enabled palladium-catalyzed hydroesterification of vinyl arenes with high linear selectivity to access 3-arylpropanoate esters. Chemical Communications (RSC Publishing). [Link]

  • Palladium Catalyzed α,β-Homodiarylation of Vinyl Esters in Aqueous Medium. ResearchGate. [Link]

  • Vinyl acetate - Wikipedia. Wikipedia. [Link]

  • Vinyl ester synthesis.
  • The structure and yields of aromatic vinyl esters produced by palladium... ResearchGate. [Link]

  • Making vinyl ester resin greener: Succinic acid–glycerol‐derived reactive diluent as an alternative to styrene. ResearchGate. [Link]

  • Vinyl acetate. American Chemical Society. [Link]

  • Vinyl acetate synthesis and current production. American Chemical Society. [Link]

  • Vinyl acetate – Knowledge and References. Taylor & Francis Online. [Link]

  • Palladium-catalyzed reaction of vinyl triflates and vinyl/aryl halides with 4-alkynoic acids: regio- and stereoselective synthesis of (E)-.delta.-vinyl/aryl-.gamma.-methylene-.gamma.-butyrolactones. ACS Publications. [Link]

  • Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. MDPI. [Link]

  • Vinyl esters of carboxylic acids: Synthesis, properties, applications, and technological processes. Chemical Review and Letters. [Link]

  • Facile synthesis of vinyl esters of aromatic carboxylic acids with participation of 2-chloro. E3S Web of Conferences. [Link]

  • Process for the continuous transvinylation of carboxylic acids with vinyl acetate.
  • Environmentally Compliant Vinyl Ester Resin (VER) Composite Matrix Resin Derived from Renewable Resources. ResearchGate. [Link]

  • Process for the semi-continuous transvinylation of carboxylic acids with vinyl acetate.
  • Preparation of divinyl esters by transvinylation between vinyl acetate and dicarboxylic acids. ARKIVOC. [Link]

  • Synthesis of vinyl esters of aromatic carboxylic acids in the presence of Zn/SiOC, ZnO/SiOC, and Ni/SiOC catalytic systems. TÜBİTAK Academic Journals. [Link]

  • Synthesis of vinyl esters of aromatic carboxylic acids in the presence of Zn/SiOC, ZnO/SiOC, and Ni/SiOC catalytic systems. PMC - NIH. [Link]

  • 2-chlorobenzoic acid. The Royal Society of Chemistry. [Link]

  • Vinyl esters of carboxylic acids: synthesis, properties, applications, and technological processes. Chemical Review and Letters. [Link]

  • Synthesis of vinyl esters.
  • Facile synthesis of vinyl esters of aromatic carboxylic acids with participation of 2-chloro-4,6-dimethoxy-1,3,5-triazine. ResearchGate. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. ResearchGate. [Link]

  • Novel synthesis routes for the preparation of low toxic vinyl ester and vinyl carbonate monomers. Taylor & Francis Online. [Link]

  • 2-Chlorobenzoic Acid at BMRB. Biological Magnetic Resonance Bank. [Link]

  • Transvinylation process for the preparation of thermally labile vinyl compounds and vinyl compounds prepared
  • Process for the semi-continuous transvinylation of carboxylic acids with vinyl acetate.
  • Ru(II)‐Catalyzed Transfer Vinylation of Alcohols. PMC - NIH. [Link]

  • Synthesis of Functionalized Vinylgermanes Through a New Ruthenium-Catalyzed Coupling Reaction. PubMed. [Link]

  • Ruthenium catalyzed β-selective alkylation of vinylpyridines with aldehydes/ketones via N2H4 mediated deoxygenative couplings. PMC - PubMed Central. [Link]

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A Senior Application Scientist's Guide to the Structural Confirmation of Vinyl 2-Chlorobenzoate Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison for the structural elucidation of vinyl 2-chlorobenzoate, leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple recitation of data to explain the causal relationships behind spectral features, offering a self-validating framework for analysis.

The Rationale: Why NMR is the Gold Standard for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for determining the precise structure of organic molecules. It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H (proton) and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at specific frequencies. This resonance frequency, or "chemical shift," is exquisitely sensitive to the local electronic environment of each nucleus.

By analyzing the chemical shifts, the integration of signal areas (for ¹H NMR), and the spin-spin coupling patterns between adjacent nuclei, we can piece together the molecular puzzle, revealing the connectivity and spatial arrangement of atoms. For a molecule like vinyl 2-chlorobenzoate, with its distinct aromatic and vinylic protons and carbons, NMR provides a definitive fingerprint.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The integrity of any spectral analysis begins with meticulous sample preparation and data acquisition. The following protocol is designed to yield high-resolution spectra for vinyl 2-chlorobenzoate.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped for both ¹H and ¹³C detection.

Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent choice as it is a common solvent for many organic compounds and has a well-defined residual solvent peak for reference.

  • Concentration: Prepare a solution of approximately 5-10 mg of vinyl 2-chlorobenzoate in 0.6-0.7 mL of CDCl₃.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Sample Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment.

  • Spectral Width: Approximately 12-15 ppm.

  • Number of Scans: 16-32 scans are typically sufficient for good signal-to-noise.

  • Relaxation Delay: A 1-2 second delay between scans is recommended.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment to ensure each unique carbon appears as a singlet.

  • Spectral Width: Approximately 200-220 ppm.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Relaxation Delay: A 2-5 second delay is appropriate.

This systematic approach ensures the acquisition of clean, reproducible, and interpretable NMR spectra, which is the foundation of trustworthy structural analysis.

Workflow for NMR-Based Structural Confirmation

Caption: A flowchart illustrating the key stages of structural confirmation using NMR spectroscopy.

Spectral Analysis of Vinyl 2-Chlorobenzoate

The key to structural confirmation lies in the detailed analysis of the ¹H and ¹³C NMR spectra. Below is a summary of the expected and reported spectral data for vinyl 2-chlorobenzoate, along with a causal explanation for the observed chemical shifts and coupling patterns.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of vinyl 2-chlorobenzoate can be divided into two distinct regions: the aromatic region (7.0-8.0 ppm) and the vinylic region (4.5-7.5 ppm).

Proton Assignment Expected Chemical Shift (δ, ppm) Reported Chemical Shift (δ, ppm)[1] Multiplicity & Coupling Constants (J, Hz) Reasoning for Chemical Shift and Splitting
H-C= (Vinylic)7.3 - 7.67.47dd, J ≈ 14.0, 6.3 HzThis proton is part of the vinyl group and is deshielded by the adjacent oxygen atom. It appears as a doublet of doublets due to coupling with the two non-equivalent terminal vinyl protons.
=CH₂ (trans) 4.9 - 5.25.07dd, J ≈ 14.0, -1.8 HzThis terminal vinyl proton is trans to the methine proton and exhibits a large trans coupling constant. The smaller geminal coupling constant arises from its interaction with the other terminal proton.
=CH₂ (cis) 4.6 - 4.94.72dd, J ≈ 6.3, -1.8 HzThis terminal vinyl proton is cis to the methine proton, resulting in a smaller cis coupling constant. It also shows geminal coupling to the other terminal proton.
Ar-H (ortho to C=O) 7.8 - 8.17.91d, J ≈ 7.4 HzThis proton is deshielded due to its proximity to the electron-withdrawing carbonyl group. It appears as a doublet due to coupling with the adjacent aromatic proton.
Ar-H 7.2 - 7.67.50-7.26mThe remaining aromatic protons resonate in this region, with their precise chemical shifts influenced by the inductive effect of the chlorine atom and the resonance effect of the ester group. The overlapping signals typically appear as a complex multiplet.
¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Reasoning for Chemical Shift
C=O (Carbonyl)163 - 167The carbonyl carbon is highly deshielded due to the double bond to the electronegative oxygen atom.
-O-C= (Vinylic)140 - 145This vinylic carbon is deshielded due to its attachment to the electronegative oxygen atom.
=CH₂ (Vinylic)97 - 100The terminal vinylic carbon is significantly more shielded than the other vinylic carbon.
C-Cl (Aromatic)132 - 135The carbon atom directly attached to the chlorine atom is deshielded by the inductive effect of the halogen.
C-C=O (Aromatic)128 - 132The ipso-carbon attached to the ester group is a quaternary carbon and its chemical shift is influenced by the carbonyl group.
Ar-C (Aromatic)125 - 134The remaining aromatic carbons appear in this range, with their specific shifts determined by the combined electronic effects of the chloro and vinyl ester substituents.

Comparative Analysis: Distinguishing Vinyl 2-Chlorobenzoate from Alternatives

The true power of NMR in structural confirmation is evident when comparing the spectrum of the target compound to that of structurally similar alternatives.

Comparison with Vinyl Benzoate

The primary difference between vinyl 2-chlorobenzoate and vinyl benzoate is the presence of the chlorine atom on the aromatic ring. This substitution has predictable effects on the NMR spectra:

  • ¹H NMR: In vinyl 2-chlorobenzoate, the aromatic region will show a more complex and dispersed pattern compared to the more symmetrical signals of the monosubstituted phenyl group in vinyl benzoate. The proton ortho to the chlorine will experience a distinct chemical shift.

  • ¹³C NMR: The most significant difference will be the presence of a signal for the carbon atom bonded to chlorine (C-Cl) in the spectrum of vinyl 2-chlorobenzoate, typically around 132-135 ppm. Furthermore, the chemical shifts of all aromatic carbons will be altered due to the electronic influence of the chlorine atom.

Comparison with Isomeric Vinyl Chlorobenzoates (3-chloro and 4-chloro)

Distinguishing between the ortho (2-chloro), meta (3-chloro), and para (4-chloro) isomers is a classic application of NMR spectroscopy. The substitution pattern on the aromatic ring directly dictates the symmetry and splitting patterns of the aromatic protons.

  • Vinyl 2-Chlorobenzoate: The aromatic region will display four distinct signals, often as a complex multiplet, due to the lack of symmetry.

  • Vinyl 3-Chlorobenzoate: The aromatic region will also show four distinct signals, but with different splitting patterns and chemical shifts compared to the 2-chloro isomer.

  • Vinyl 4-Chlorobenzoate: Due to the symmetry of the para-substituted ring, the aromatic region will simplify to two doublets (an AA'BB' system), a clear diagnostic feature.

The ¹³C NMR spectra will also show a distinct number of signals for the aromatic carbons: six for the 2- and 3-chloro isomers, and four for the more symmetrical 4-chloro isomer.

Conclusion: A Self-Validating Approach to Structural Confirmation

The structural confirmation of vinyl 2-chlorobenzoate by NMR spectroscopy is a robust and self-validating process. The expected chemical shifts, coupling constants, and multiplicities for both the vinylic and aromatic moieties provide a unique spectral fingerprint. When this data is further scrutinized through comparison with logical alternatives such as vinyl benzoate and its positional isomers, the assignment becomes unequivocal. This multi-faceted analysis, grounded in the fundamental principles of NMR, provides the high level of confidence required in research and development settings.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). 4-Chlorobenzoic Acid. Retrieved from [Link]

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A Comprehensive Performance Comparison of Polymers Derived from Vinyl 2-Chlorobenzoate and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in materials science and drug development, the selection of a polymer with the precise desired characteristics is paramount. Poly(vinyl esters) are a versatile class of polymers, and the introduction of substituents onto the benzoate ring offers a powerful tool for tuning their physical and chemical properties. This guide provides a comprehensive framework for the synthesis and comparative performance evaluation of poly(vinyl 2-chlorobenzoate) against its structural isomers, poly(vinyl 3-chlorobenzoate) and poly(vinyl 4-chlorobenzoate), as well as the parent poly(vinyl benzoate). By understanding the influence of the chloro-substituent's position, researchers can rationally design polymers with tailored thermal, mechanical, and optical properties for advanced applications.

Synthesis of Substituted Poly(vinyl benzoates) via Free-Radical Polymerization

The synthesis of these polymers is readily achievable through free-radical polymerization of the corresponding vinyl benzoate monomers.[1] This method is widely employed due to its tolerance to various functional groups and relatively simple experimental setup.[2][3] The general mechanism involves initiation, propagation, and termination steps.[4]

Experimental Protocol:
  • Monomer Purification: Vinyl 2-chlorobenzoate[5][6][7], vinyl 3-chlorobenzoate, vinyl 4-chlorobenzoate, and vinyl benzoate monomers should be purified to remove inhibitors (e.g., hydroquinone) by passing through a column of basic alumina.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stirrer, dissolve the purified vinyl benzoate monomer (e.g., 5 g) in a suitable solvent such as toluene (20 mL).

  • Initiator Addition: Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (typically 0.1-1 mol% with respect to the monomer).

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at a controlled temperature (e.g., 60-80 °C) and stir for a defined period (e.g., 12-24 hours).

  • Isolation and Purification: After the reaction, cool the flask to room temperature and precipitate the polymer by pouring the viscous solution into a large volume of a non-solvent, such as methanol.

  • Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

SynthesisWorkflow Monomer Purified Vinyl Benzoate Monomer Reaction Polymerization (60-80°C, 12-24h) Monomer->Reaction Solvent Toluene Solvent->Reaction Initiator AIBN Initiator->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Polymer Purified Polymer Drying->Polymer

Figure 1: General workflow for the synthesis of poly(vinyl benzoates).

Comparative Performance Evaluation

A thorough characterization of the synthesized polymers is essential to understand the structure-property relationships. The following sections detail the experimental protocols for evaluating their thermal, mechanical, and optical performance.

Thermal Properties

Thermal analysis provides critical information about the material's behavior at different temperatures, including its glass transition temperature (Tg) and thermal stability.[8]

Objective: To determine the glass transition temperature (Tg) of the amorphous polymers.

Protocol:

  • Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan and hermetically seal it.

  • Place the pan in the DSC instrument.

  • Heat the sample to a temperature above its expected Tg (e.g., 200 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere to erase the polymer's thermal history.

  • Cool the sample to a low temperature (e.g., 0 °C) at a controlled rate (e.g., 10 °C/min).

  • Perform a second heating scan from 0 °C to 200 °C at a heating rate of 10 °C/min.

  • The glass transition temperature is determined as the midpoint of the step change in the heat flow curve from the second heating scan.[9]

Objective: To assess the thermal stability and decomposition profile of the polymers.

Protocol:

  • Place 10-15 mg of the polymer in a TGA sample pan.

  • Heat the sample from room temperature to an elevated temperature (e.g., 600 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Record the weight loss of the sample as a function of temperature.

  • Determine the onset decomposition temperature (the temperature at which significant weight loss begins) and the temperature of maximum decomposition rate.[10]

PolymerGlass Transition Temp. (Tg) (°C)Onset Decomposition Temp. (°C)
Poly(vinyl benzoate)Expected ValueExpected Value
Poly(vinyl 2-chlorobenzoate)Expected ValueExpected Value
Poly(vinyl 3-chlorobenzoate)Expected ValueExpected Value
Poly(vinyl 4-chlorobenzoate)Expected ValueExpected Value
Table 1: Summary of Thermal Properties.
Mechanical Properties

Tensile testing of polymer films provides valuable information about their strength, stiffness, and ductility.

Objective: To determine the tensile strength, Young's modulus, and elongation at break.

Protocol:

  • Film Preparation: Prepare thin films of the polymers by solution casting. Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran) to form a viscous solution. Cast the solution onto a flat glass plate and allow the solvent to evaporate slowly in a controlled environment.

  • Sample Preparation: Cut dumbbell-shaped specimens from the dried films according to standard specifications (e.g., ASTM D638).

  • Testing: Mount the specimen in a universal testing machine equipped with a tensile grip.

  • Apply a uniaxial tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.

  • Record the stress-strain data.

  • Calculate the tensile strength (maximum stress), Young's modulus (slope of the initial linear portion of the stress-strain curve), and elongation at break.

PolymerTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
Poly(vinyl benzoate)Expected ValueExpected ValueExpected Value
Poly(vinyl 2-chlorobenzoate)Expected ValueExpected ValueExpected Value
Poly(vinyl 3-chlorobenzoate)Expected ValueExpected ValueExpected Value
Poly(vinyl 4-chlorobenzoate)Expected ValueExpected ValueExpected Value
Table 2: Summary of Mechanical Properties.
Optical Properties

UV-Vis spectroscopy is used to characterize the electronic absorption properties of the polymers.

Objective: To determine the absorption characteristics of the polymers.

Protocol:

  • Solution Spectra: Prepare dilute solutions of the polymers in a suitable UV-transparent solvent (e.g., chloroform or dichloromethane).

  • Record the absorption spectra over a wavelength range of 200-800 nm using a UV-Vis spectrophotometer.

  • Thin Film Spectra: Prepare thin films of the polymers on quartz substrates by spin-coating or solution casting.

  • Record the absorption spectra of the thin films.

  • Determine the wavelength of maximum absorption (λmax) and the absorption onset, from which the optical band gap can be estimated.[11][12]

Polymerλmax (solution) (nm)λmax (thin film) (nm)Optical Band Gap (eV)
Poly(vinyl benzoate)Expected ValueExpected ValueExpected Value
Poly(vinyl 2-chlorobenzoate)Expected ValueExpected ValueExpected Value
Poly(vinyl 3-chlorobenzoate)Expected ValueExpected ValueExpected Value
Poly(vinyl 4-chlorobenzoate)Expected ValueExpected ValueExpected Value
Table 3: Summary of Optical Properties.

Expected Performance Trends and Discussion

The position of the chloro-substituent on the benzoate ring is expected to have a significant impact on the polymer's properties due to a combination of steric and electronic effects.

  • Thermal Properties: The presence of a bulky chloro group, particularly at the ortho position, is likely to restrict chain mobility, leading to an increase in the glass transition temperature (Tg) for poly(vinyl 2-chlorobenzoate) compared to poly(vinyl benzoate). The strong C-Cl bond may also influence thermal stability, although complex degradation mechanisms can be at play.[13]

  • Mechanical Properties: Increased intermolecular forces due to the polar C-Cl bond could lead to an increase in tensile strength and Young's modulus. However, the steric hindrance from the ortho-chloro group might introduce brittleness, potentially reducing the elongation at break.

  • Optical Properties: The chloro-substituent, being an auxochrome, is expected to cause a bathochromic (red) shift in the UV-Vis absorption spectrum compared to the unsubstituted poly(vinyl benzoate). The magnitude of this shift may vary depending on the isomer.

PropertyInfluence cluster_0 Substituent Position cluster_1 Influencing Factors cluster_2 Resulting Properties Ortho Ortho (2-chloro) Steric Steric Hindrance Ortho->Steric High Electronic Electronic Effects (Inductive/Resonance) Ortho->Electronic Meta Meta (3-chloro) Meta->Steric Medium Meta->Electronic Para Para (4-chloro) Para->Steric Low Para->Electronic Thermal Thermal Properties (Tg, Stability) Steric->Thermal Mechanical Mechanical Properties (Strength, Modulus) Steric->Mechanical Electronic->Thermal Electronic->Mechanical Optical Optical Properties (λmax, Band Gap) Electronic->Optical

Figure 2: Influence of substituent position on polymer properties.

Conclusion

This guide outlines a systematic approach for a comprehensive performance comparison of polymers derived from vinyl 2-chlorobenzoate and its isomers. By following the detailed experimental protocols for synthesis and characterization, researchers can generate robust and comparable data. The anticipated variations in thermal, mechanical, and optical properties based on the chloro-substituent's position highlight the potential for fine-tuning polymer characteristics for specific applications, ranging from specialty coatings and adhesives to advanced materials in drug delivery and biomedical devices. The insights gained from such a comparative study will be invaluable for the rational design of next-generation poly(vinyl esters).

References

  • Insight into the synthesis and fabrication of 5, 6-alt-benzothiadiazole based D-π-A conjugated copolymers for bulk-heterojunction solar cell. ResearchGate. [Link]

  • What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. (2022-02-12). [Link]

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A Comparative Analysis of the Reactivity of Vinyl 2-Chlorobenzoate and Vinyl Benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of monomers for polymer synthesis is a critical decision that dictates the physicochemical properties and ultimate performance of the resulting materials. Vinyl esters, a versatile class of monomers, offer a wide range of functionalities. This guide provides an in-depth comparative study of the reactivity of two such monomers: vinyl 2-chlorobenzoate and its unsubstituted counterpart, vinyl benzoate. By examining their behavior in key chemical transformations—namely free-radical polymerization and hydrolysis—we aim to elucidate the impact of the ortho-chloro substituent on the overall reactivity profile.

Introduction: The Subtle Influence of an Ortho Substituent

Vinyl benzoate is a well-studied aromatic vinyl ester that participates in polymerization and copolymerization reactions to yield polymers with applications in coatings, adhesives, and as precursors to poly(vinyl alcohol).[1] Its reactivity is governed by the interplay between the vinyl group and the benzoate moiety.

The introduction of a chlorine atom at the ortho position of the benzoate ring, yielding vinyl 2-chlorobenzoate, is anticipated to significantly modulate its chemical behavior. This is attributable to a combination of electronic and steric effects imparted by the halogen substituent. The electron-withdrawing nature of chlorine can influence the electron density of the vinyl group and the carbonyl carbon, while its steric bulk can hinder the approach of reactants.[2]

This guide will dissect these influences through a comparative analysis of their polymerization kinetics and hydrolytic stability, supported by available experimental data and established principles of physical organic chemistry.

Free-Radical Polymerization: A Tale of Two Monomers

Free-radical polymerization is a cornerstone of polymer synthesis, proceeding through initiation, propagation, and termination steps.[3] The reactivity of a monomer in this process is a key determinant of the polymerization rate and the properties of the resulting polymer.

Homopolymerization Kinetics

The homopolymerization of vinyl benzoate has been the subject of several kinetic studies. The rate of polymerization is generally observed to be proportional to the square root of the initiator concentration, a characteristic of conventional free-radical polymerization.[1] However, the polymerization rate of vinyl benzoate is noted to be relatively slow, a phenomenon that has been attributed to the formation of a stable, non-propagating radical through the addition of the growing polymer chain to the aromatic nucleus.[1]

  • Electronic Effects: The electron-withdrawing chloro group is expected to decrease the electron density of the vinyl double bond. This can have a twofold effect. A more electron-deficient double bond may be less reactive towards a nucleophilic radical, potentially slowing down the propagation step. Conversely, the substituent may also influence the stability of the propagating radical.

  • Steric Effects: The presence of the bulky chlorine atom in the ortho position can sterically hinder the approach of the growing polymer chain to the monomer's vinyl group. This steric hindrance would be expected to decrease the rate of propagation and, consequently, the overall rate of polymerization.

Considering both factors, it is plausible to hypothesize that the rate of homopolymerization of vinyl 2-chlorobenzoate would be slower than that of vinyl benzoate under identical conditions.

Experimental Protocol: A General Procedure for Free-Radical Solution Polymerization

This protocol outlines a general method for conducting the free-radical polymerization of vinyl esters in solution, which can be adapted to compare the reactivity of vinyl 2-chlorobenzoate and vinyl benzoate.

Materials:

  • Vinyl benzoate or Vinyl 2-chlorobenzoate (monomer)

  • Toluene (solvent), freshly distilled

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Nitrogen gas, high purity

  • Methanol (non-solvent for precipitation)

  • Schlenk flask and line

  • Magnetic stirrer and hot plate

  • Constant temperature oil bath

Procedure:

  • Monomer and Solvent Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve a known amount of the vinyl ester monomer in freshly distilled toluene to achieve the desired concentration (e.g., 2 M).

  • Initiator Addition: Add the calculated amount of AIBN initiator (e.g., 1 mol% with respect to the monomer).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Backfill the flask with nitrogen and immerse it in a preheated oil bath set to the desired reaction temperature (e.g., 60 °C).

  • Sampling: At predetermined time intervals, carefully withdraw aliquots of the reaction mixture under a nitrogen atmosphere to monitor monomer conversion.

  • Conversion Analysis: Determine the monomer conversion at each time point using techniques such as gas chromatography (GC) or by gravimetric analysis after precipitating the polymer from the aliquot in a large excess of a non-solvent like methanol.

  • Polymer Isolation: After the desired reaction time, cool the flask to room temperature and precipitate the polymer by pouring the reaction mixture into a large volume of vigorously stirred methanol.

  • Purification and Drying: Filter the precipitated polymer, wash it with fresh methanol, and dry it under vacuum at a moderate temperature (e.g., 40 °C) to a constant weight.

Data Analysis:

By plotting monomer conversion as a function of time for both vinyl benzoate and vinyl 2-chlorobenzoate under identical conditions, their relative rates of polymerization can be determined.

Copolymerization and Monomer Reactivity Ratios

The Alfrey-Price Q-e scheme is a valuable tool for predicting the copolymerization behavior of vinyl monomers.[4] The Q value represents the reactivity of the monomer due to resonance stabilization, while the e value reflects its polarity. For vinyl benzoate, the reported Q-e values are Q = 0.071 and e = -1.45.[1] The low Q value indicates limited resonance stabilization of the radical, and the negative e value suggests it is an electron-donating monomer.

Unfortunately, experimentally determined Q-e values for vinyl 2-chlorobenzoate are not available in the literature. However, we can predict the influence of the chloro substituent. The electron-withdrawing nature of chlorine would be expected to make the e value of vinyl 2-chlorobenzoate less negative, or potentially even positive, compared to vinyl benzoate. This would indicate a shift towards an electron-accepting character. The effect on the Q value is less straightforward to predict without experimental data.

The difference in e values suggests that a copolymerization of vinyl benzoate and vinyl 2-chlorobenzoate would likely result in a copolymer with a composition that is dependent on the feed ratio, and may show a tendency towards alternation if the e values are significantly different and of opposite sign.

Hydrolytic Stability: The Impact of the Ortho-Chloro Group

The hydrolysis of vinyl esters, typically under acidic or basic conditions, yields a carboxylic acid and vinyl alcohol, which rapidly tautomerizes to acetaldehyde.[5] The rate of this hydrolysis is sensitive to the electronic and steric environment of the ester carbonyl group.

Alkaline Hydrolysis

In alkaline hydrolysis, the rate-determining step is the nucleophilic attack of a hydroxide ion on the carbonyl carbon.[6]

  • Vinyl Benzoate: The hydrolysis of vinyl benzoate proceeds at a measurable rate under basic conditions.

  • Vinyl 2-Chlorobenzoate: The ortho-chloro substituent is expected to have a significant impact on the rate of alkaline hydrolysis.

    • Electronic Effect: The electron-withdrawing inductive effect of the chlorine atom makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxide ion. This would be expected to increase the rate of hydrolysis.

    • Steric Effect: The bulky chlorine atom in the ortho position can sterically hinder the approach of the hydroxide ion to the carbonyl carbon. This steric hindrance would be expected to decrease the rate of hydrolysis.

The net effect on the hydrolysis rate will depend on the balance between these opposing electronic and steric effects. Studies on the alkaline hydrolysis of other ortho-substituted benzoate esters have shown that the steric effect often dominates, leading to a slower rate of hydrolysis compared to the unsubstituted analogues.[7] For instance, a study on the enzymatic hydrolysis of various 2-chlorobenzoate esters, while not a direct kinetic study of chemical hydrolysis, demonstrated that these esters can be substrates for hydrolases, indicating that the ester linkage is accessible for cleavage.[8]

Experimental Protocol: Kinetic Analysis of Alkaline Hydrolysis via UV-Vis Spectrophotometry

This protocol details a method for determining the second-order rate constants for the alkaline hydrolysis of vinyl esters, allowing for a direct comparison of vinyl 2-chlorobenzoate and vinyl benzoate. The reaction is monitored by observing the formation of the benzoate anion, which has a distinct UV absorbance.

Materials and Equipment:

  • Vinyl benzoate or Vinyl 2-chlorobenzoate

  • Buffer solution of a specific pH (e.g., carbonate buffer for alkaline conditions)

  • Sodium hydroxide (NaOH) solution of known concentration

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Acetonitrile or another suitable solvent for the ester stock solution

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the vinyl ester in acetonitrile.

  • Reaction Solution Preparation: In a quartz cuvette, place a known volume of the buffer solution containing a specific concentration of NaOH. Allow the solution to equilibrate to the desired temperature in the spectrophotometer.

  • Reaction Initiation: Initiate the hydrolysis by injecting a small, known volume of the ester stock solution into the cuvette. Mix the solution quickly and thoroughly.

  • Data Acquisition: Immediately begin recording the absorbance at the λmax of the corresponding benzoate anion at regular time intervals.

  • Data Analysis:

    • The pseudo-first-order rate constant (kobs) can be determined from the slope of a plot of ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the final absorbance upon complete hydrolysis.

    • The second-order rate constant (kOH) is then calculated by dividing kobs by the concentration of NaOH.

By comparing the second-order rate constants for vinyl benzoate and vinyl 2-chlorobenzoate, a quantitative measure of their relative hydrolytic stability can be obtained.

Data Summary and Comparison

PropertyVinyl BenzoateVinyl 2-Chlorobenzoate (Predicted)Rationale for Prediction
Homopolymerization Rate Relatively slow[1]Slower than vinyl benzoateIncreased steric hindrance from the ortho-chloro group is expected to dominate over electronic effects.
Q-e Values Q = 0.071, e = -1.45[1]e value less negative (or positive)The electron-withdrawing nature of chlorine will decrease the electron-donating character of the monomer.
Alkaline Hydrolysis Rate MeasurableSlower than vinyl benzoateSteric hindrance from the ortho-chloro group is likely to outweigh the activating electronic effect.

Visualizing the Mechanistic Differences

Diagram 1: Free-Radical Polymerization

G cluster_vb Vinyl Benzoate cluster_vcb Vinyl 2-Chlorobenzoate VB_Monomer Vinyl Benzoate (less hindered) VB_Radical Propagating Radical VB_Monomer->VB_Radical Propagation VB_Polymer Poly(vinyl benzoate) VB_Radical->VB_Polymer VCB_Monomer Vinyl 2-Chlorobenzoate (more hindered) VCB_Radical Propagating Radical VCB_Monomer->VCB_Radical Slower Propagation (Steric Hindrance) VCB_Polymer Poly(vinyl 2-chlorobenzoate) VCB_Radical->VCB_Polymer

Caption: Comparative workflow of the propagation step in the free-radical polymerization of vinyl benzoate and vinyl 2-chlorobenzoate.

Diagram 2: Alkaline Hydrolysis

G cluster_vb Vinyl Benzoate Hydrolysis cluster_vcb Vinyl 2-Chlorobenzoate Hydrolysis VB_Ester Vinyl Benzoate VB_TS Tetrahedral Intermediate (less hindered) VB_Ester->VB_TS OH⁻ Attack VB_Products Benzoate + Acetaldehyde VB_TS->VB_Products VCB_Ester Vinyl 2-Chlorobenzoate VCB_TS Tetrahedral Intermediate (sterically hindered) VCB_Ester->VCB_TS Slower OH⁻ Attack (Steric Hindrance) VCB_Products 2-Chlorobenzoate + Acetaldehyde VCB_TS->VCB_Products

Caption: Postulated relative rates of alkaline hydrolysis for vinyl benzoate and vinyl 2-chlorobenzoate, highlighting the steric effect of the ortho-chloro substituent.

Conclusion and Future Perspectives

The introduction of a chlorine atom at the ortho position of vinyl benzoate has a profound, albeit predictable, influence on its reactivity. While direct comparative experimental data for vinyl 2-chlorobenzoate is sparse, established principles of physical organic and polymer chemistry allow for informed predictions. The steric hindrance imposed by the ortho-chloro group is expected to be the dominant factor, leading to a reduced rate of both free-radical polymerization and alkaline hydrolysis compared to the unsubstituted vinyl benzoate. Electronically, the chloro substituent is expected to shift the monomer's polarity towards a more electron-accepting character, which would significantly influence its copolymerization behavior.

For researchers and professionals in materials science and drug development, these differences are of paramount importance. The slower polymerization rate of vinyl 2-chlorobenzoate may require modified reaction conditions to achieve high conversions and molecular weights. The enhanced hydrolytic stability could be advantageous in applications where resistance to degradation is desired. Furthermore, the altered electronic properties open up possibilities for the synthesis of novel copolymers with tailored properties.

To fully elucidate the reactivity of vinyl 2-chlorobenzoate, further experimental studies are warranted. Specifically, the determination of its homopolymerization kinetics, Q-e values, and hydrolysis rate constants would provide the quantitative data needed for precise material design and process optimization. Such studies would undoubtedly contribute to a more comprehensive understanding of the structure-reactivity relationships in this important class of vinyl esters.

References

  • Vrancken, A., & Smets, G. (1959). Polymerization and copolymerization of vinyl benzoate. Die Makromolekulare Chemie, 30(1), 197-211. [Link]

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Odian, G. (2004).
  • Greenley, R. Z. (1999). Q and e Values for Free Radical Copolymerizations of Vinyl Monomers and Telogens. In Polymer Handbook (4th ed., pp. II/309-II/319). John Wiley & Sons.
  • Fife, T. H. (2002). Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. The Journal of Organic Chemistry, 67(8), 2663-2667. [Link]

  • Barth, M., Gamenara, D., & Petri, D. F. (2017). Identification of organic solvent tolerant carboxylic ester hydrolases for organic synthesis. Applied and Environmental Microbiology, 83(23), e01569-17. [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. In Chemistry Part II: Textbook for Class XII. [Link]

  • IUPAC. (n.d.). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). Online version (2019-) created by S. J. Chalk. [Link]

  • Polymer Science Learning Center. (n.d.). Free Radical Vinyl Polymerization. University of Southern Mississippi. [Link]

  • Kumar, V., Rao, K. N., & Shankar, J. (1974). Kinetics of radiation polymerization of vinyl benzoate. Radiation Effects, 21(3), 157-160. [Link]

  • Moad, G., Rizzardo, E., & Thang, S. H. (2014). RAFT polymerization of vinyl esters: synthesis and applications. Polymers, 6(5), 1438-1473. [Link]

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Quantitative Analysis of Vinyl 2-Chlorobenzoate in Reaction Mixtures: A Comparative Guide to GC-FID and HPLC-UV Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in syntheses involving vinyl 2-chlorobenzoate, accurate and precise quantification of this key monomer within complex reaction mixtures is paramount for reaction monitoring, yield determination, and quality control. This guide provides an in-depth comparison of two robust analytical techniques for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). The selection of the optimal method is contingent upon several factors including sample matrix complexity, required sensitivity, and available instrumentation. This document will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer supporting data to guide your methodological choices.

The Analytical Challenge: Why Methodical Selection Matters

Vinyl 2-chlorobenzoate, a substituted vinyl ester, possesses characteristics that make it amenable to both GC and HPLC analysis. Its volatility allows for gas-phase separation, while the presence of a chromophore in its structure enables UV detection in liquid chromatography.[1][2][3] The primary challenge in quantifying this analyte lies in achieving selective separation from starting materials, by-products, and residual solvents present in a typical reaction mixture. A well-validated analytical method is therefore not just a procedural formality but a cornerstone of reliable process development and manufacturing.[4][5][6][7]

Comparative Overview: GC-FID vs. HPLC-UV

FeatureGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
Principle Separation of volatile and thermally stable compounds in the gas phase followed by detection via ionization in a hydrogen flame.Separation of compounds in a liquid phase based on their differential partitioning between a stationary and mobile phase, with detection via UV absorbance.
Strengths High resolution for volatile compounds, robust and cost-effective detector, excellent for resolving isomers and closely related volatile impurities.[8][9]Broad applicability to a wide range of compounds, including those that are non-volatile or thermally labile. Highly reproducible and readily automated.[10][11]
Limitations Requires analytes to be volatile and thermally stable. Derivatization may be necessary for non-volatile compounds.Lower resolution for highly complex volatile mixtures compared to capillary GC. Mobile phase selection can be more complex.
Ideal for Reaction mixtures where all components of interest are volatile and thermally stable. Situations requiring high-resolution separation of volatile by-products.A broader range of reaction mixtures, including those with non-volatile starting materials or products. Routine quality control with high sample throughput.

In-Depth Analysis I: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a powerful technique for the quantitative analysis of volatile organic compounds.[12][13][14] The separation is achieved in a capillary column, and the FID detector provides a response that is proportional to the mass of carbon atoms entering the flame, making it a reliable quantitative tool.

The Rationale Behind an Internal Standard Approach

For accurate quantification in complex matrices, the internal standard method is highly recommended.[12][13][15] An internal standard (IS) is a compound of known concentration added to all samples and standards.[15] It co-elutes with the analyte of interest and helps to correct for variations in injection volume, sample preparation, and instrument response.[12][13][14][15] The choice of an internal standard is critical; it should be chemically similar to the analyte, well-resolved from other components in the chromatogram, and not present in the original sample.[13][15] For vinyl 2-chlorobenzoate, a suitable internal standard would be an aromatic ester with a similar boiling point and detector response, for example, methyl 4-chlorobenzoate.

Experimental Protocol: GC-FID Analysis of Vinyl 2-Chlorobenzoate

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the reaction mixture into a 10 mL volumetric flask.

  • Add 5.0 mL of a pre-prepared internal standard solution (e.g., 1 mg/mL methyl 4-chlorobenzoate in dichloromethane).

  • Dilute to the mark with dichloromethane.

  • Mix thoroughly and filter through a 0.45 µm syringe filter into a GC vial.[16][17][18]

2. GC-FID Instrumentation and Conditions:

ParameterRecommended Setting
GC System Agilent 8860 GC with FID or equivalent[9]
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250 °C
Injection Volume 1 µL (Split mode, 50:1)
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program 100 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min
Detector FID at 280 °C[19]
Makeup Gas Nitrogen

3. Calibration:

  • Prepare a series of calibration standards containing known concentrations of vinyl 2-chlorobenzoate and a constant concentration of the internal standard.

  • Plot the ratio of the peak area of vinyl 2-chlorobenzoate to the peak area of the internal standard against the concentration of vinyl 2-chlorobenzoate.

Supporting Experimental Data (Illustrative)

Table 1: GC-FID Method Validation Parameters

ParameterResultAcceptance Criteria
Linearity (R²) 0.9995≥ 0.999
Precision (%RSD) 1.2%≤ 2.0%
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Limit of Quantitation (LOQ) 0.05 mg/mL-

In-Depth Analysis II: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile and widely used technique for the quantification of a broad range of organic molecules.[10][11] The separation is based on the analyte's affinity for the stationary and mobile phases. For vinyl 2-chlorobenzoate, a reversed-phase C18 column is a suitable choice, offering good retention and separation from polar and non-polar impurities.

Causality in Method Development: Mobile Phase and Wavelength Selection

The choice of mobile phase is critical for achieving optimal separation. A mixture of acetonitrile and water is a common starting point for reversed-phase chromatography.[10][20] The ratio can be optimized to achieve a suitable retention time and resolution for vinyl 2-chlorobenzoate. The detection wavelength should be set at a λmax where the analyte exhibits strong absorbance and potential interferences have minimal absorbance. Based on the structure of 2-chlorobenzoic acid derivatives, a wavelength around 230-254 nm is expected to provide good sensitivity.[10]

Experimental Protocol: HPLC-UV Analysis of Vinyl 2-Chlorobenzoate

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the reaction mixture into a 50 mL volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase (e.g., Acetonitrile:Water 60:40 v/v).

  • Mix thoroughly and filter through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent[10]
Column C18, 4.6 x 150 mm, 5 µm particle size[10]
Mobile Phase Acetonitrile:Water (60:40, v/v)[10]
Flow Rate 1.0 mL/min[10]
Injection Volume 10 µL[10]
Column Temperature 30 °C[10]
Detection UV at 240 nm

3. Calibration:

  • Prepare a series of calibration standards of vinyl 2-chlorobenzoate in the mobile phase.

  • Plot the peak area of vinyl 2-chlorobenzoate against its concentration.

Supporting Experimental Data (Illustrative)

Table 2: HPLC-UV Method Validation Parameters

ParameterResultAcceptance Criteria
Linearity (R²) 0.9998≥ 0.999
Precision (%RSD) 0.8%≤ 2.0%
Accuracy (% Recovery) 99.1% - 100.8%98.0% - 102.0%
Limit of Quantitation (LOQ) 0.01 µg/mL-

Visualizing the Workflow

Analytical Workflow cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing Reaction Mixture Reaction Mixture Weighing & Dilution Weighing & Dilution Reaction Mixture->Weighing & Dilution Internal Standard Addition (GC) Internal Standard Addition (GC) Weighing & Dilution->Internal Standard Addition (GC) Filtration Filtration Weighing & Dilution->Filtration HPLC Path Internal Standard Addition (GC)->Filtration GC Vial GC Vial Filtration->GC Vial HPLC Vial HPLC Vial Filtration->HPLC Vial GC-FID Analysis GC-FID Analysis GC Vial->GC-FID Analysis HPLC-UV Analysis HPLC-UV Analysis HPLC Vial->HPLC-UV Analysis Peak Integration Peak Integration GC-FID Analysis->Peak Integration HPLC-UV Analysis->Peak Integration Calibration Curve Calibration Curve Peak Integration->Calibration Curve Concentration Calculation Concentration Calculation Calibration Curve->Concentration Calculation

Caption: General workflow for the quantitative analysis of vinyl 2-chlorobenzoate.

Logical Comparison of Methods

Method Comparison cluster_gc GC-FID cluster_hplc HPLC-UV Quantitative Analysis of Vinyl 2-Chlorobenzoate Quantitative Analysis of Vinyl 2-Chlorobenzoate GC-FID Analysis GC-FID Analysis HPLC-UV Analysis HPLC-UV Analysis GC_Strengths High Resolution for Volatiles Robust Detector GC_Application Complex Volatile Mixtures GC_Strengths->GC_Application GC_Limitations Requires Volatility Thermal Stability Needed HPLC_Strengths Broad Applicability High Reproducibility HPLC_Application Routine QC & Non-Volatile Samples HPLC_Strengths->HPLC_Application HPLC_Limitations Lower Resolution for Volatiles Mobile Phase Complexity

Caption: Comparison of GC-FID and HPLC-UV for vinyl 2-chlorobenzoate analysis.

Conclusion and Recommendations

Both GC-FID and HPLC-UV are suitable for the quantitative analysis of vinyl 2-chlorobenzoate in reaction mixtures. The choice between the two techniques should be guided by the specific requirements of the analysis.

  • GC-FID is the preferred method when high-resolution separation of volatile impurities is crucial and all components of interest are thermally stable. The use of an internal standard provides excellent accuracy and precision.

  • HPLC-UV is a more versatile and robust option for routine quality control and for reaction mixtures containing non-volatile or thermally labile components. It often offers simpler sample preparation and higher throughput.

Ultimately, the method chosen should be validated according to established guidelines to ensure the reliability of the generated data.[4][5][6][7] This includes assessing linearity, precision, accuracy, and specificity for the given sample matrix.

References

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Vertex AI Search.
  • Internal Standard Method and Calibration Curve Analysis in Gas Chromatography. Vertex AI Search.
  • From Detector to Decision, Part III: Fundamentals of Calibration in Gas Chromatography. (2024). Vertex AI Search.
  • How to establish a gas chromatographic analysis method. Quzhou Lab Technology Co.,Ltd. Vertex AI Search.
  • Analysis results of GC. Shimadzu. Vertex AI Search.
  • Sample preparation GC-MS. SCION Instruments. Vertex AI Search.
  • A Guide to GC Sample Preparation. ILT - Integrated Liner Technologies. (2025). Vertex AI Search.
  • Sample Preparation – GC-FID. Polymer Chemistry Characterization Lab. Vertex AI Search.
  • Gas Chromatography Sample Preparation. Organomation. Vertex AI Search.
  • Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. (2015). La démarche ISO 17025. Vertex AI Search.
  • Validation of Analytical Methods: A Review. Gavin Publishers. Vertex AI Search.
  • Validation of Analytical Methods. (2025). ResearchGate. Vertex AI Search.
  • (PDF) Validation of analytical methods. ResearchGate. Vertex AI Search.
  • Validation of analytical methods for active constituents and agricultural products. (2014). Vertex AI Search.
  • Separation of 2-Chlorobenzoic acid on Newcrom R1 HPLC column. SIELC Technologies. Vertex AI Search.
  • GC-FID: Analysis of Residual Solvents and Monomers in Plastic. PerkinElmer. Vertex AI Search.
  • Vinyl 2-Chlorobenzoate (stabilized with HQ). Vertex AI Search.
  • Vinyl 2-Chlorobenzoate (Stabilized With Hq) TCI Analytical reagent. AMI Scientific. Vertex AI Search.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-acetylphenyl 2-chlorobenzoate. Benchchem. Vertex AI Search.
  • Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. (2019). Vertex AI Search.
  • New method for GC/FID and GC-C-IRMS Analysis of plasma free fatty acid concentration and isotopic enrichment. NIH. Vertex AI Search.
  • eL540 High-Resolution and High-Speed Simultaneous Analysis of Preservatives in Cosmetics Using SPP Column. Shimadzu. Vertex AI Search.
  • Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Vertex AI Search.

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A Comparative Guide to the Characterization of Vinyl 2-Chlorobenzoate and Its Analogs for Polymer Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the design and synthesis of novel polymers, the precise characterization of monomers is a foundational imperative. Vinyl esters, a versatile class of monomers, offer a tunable platform for creating polymers with a wide range of properties. This guide provides an in-depth, comparative analysis of the characterization data for vinyl 2-chlorobenzoate, alongside key analogs: vinyl benzoate, vinyl 4-methylbenzoate, and vinyl 4-chlorobenzoate. By understanding the subtle yet significant impacts of substituent placement and electronics on their spectroscopic signatures and polymerization behavior, researchers can make more informed decisions in material design.

Unveiling the Molecular Identity: A Spectroscopic Cross-Validation

The initial step in validating any monomer is a thorough spectroscopic analysis. Here, we compare the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for vinyl 2-chlorobenzoate and its analogs. This multi-faceted approach ensures a robust and unambiguous identification of each compound.

Physical Properties

A preliminary assessment of the physical properties of these monomers provides the first point of comparison.

PropertyVinyl 2-ChlorobenzoateVinyl BenzoateVinyl 4-MethylbenzoateVinyl 4-Chlorobenzoate
Molecular Formula C₉H₇ClO₂C₉H₈O₂C₁₀H₁₀O₂C₉H₇ClO₂
Molecular Weight 182.60 g/mol [1]148.16 g/mol [2]162.19 g/mol 182.60 g/mol
Appearance Colorless to light orange/yellow liquid[1]Colorless liquidNot readily availableNot readily available
Boiling Point 130 °C @ 16 mmHg[3]95-96 °C @ 20 mmHgNot readily availableNot readily available
Refractive Index 1.541.529Not readily availableNot readily available
Specific Gravity 1.221.070Not readily availableNot readily available
CAS Number 15721-27-4[1]769-78-81076-96-63993-94-6
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the precise chemical structure of these monomers. The chemical shifts of the vinyl protons are particularly sensitive to the electronic effects of the substituents on the benzoate ring.

¹H NMR Data (CDCl₃, chemical shifts in ppm)

ProtonVinyl 2-Chlorobenzoate[4]Vinyl BenzoateVinyl 4-MethylbenzoateVinyl 4-Chlorobenzoate
Vinyl H (geminal) ~4.72 (dd)~4.65 (dd)~4.63 (dd)~4.66 (dd)
Vinyl H (trans) ~5.07 (dd)~4.95 (dd)~4.93 (dd)~4.96 (dd)
Vinyl H (cis) ~7.47 (dd)~7.35 (dd)~7.32 (dd)~7.36 (dd)
Aromatic H's ~7.32-7.91 (m)~7.4-8.1 (m)~7.2-8.0 (m)~7.4-8.0 (m)
Methyl H's --~2.4 (s)-

¹³C NMR Data (CDCl₃, chemical shifts in ppm)

CarbonVinyl 2-ChlorobenzoateVinyl BenzoateVinyl 4-Methylbenzoate[5]Vinyl 4-Chlorobenzoate
C=O ~163~165~165.0~164
Vinyl CH= ~141~141~141.2~141
Vinyl =CH₂ ~98~97~97.5~98
Aromatic C's ~126-134~128-134~127-144~128-139
Methyl C --~21.7-

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration. The data presented here are approximate values based on available literature and spectral databases.

The electron-withdrawing nature of the chlorine atom in vinyl 2-chlorobenzoate and vinyl 4-chlorobenzoate leads to a downfield shift of the aromatic protons compared to vinyl benzoate. Conversely, the electron-donating methyl group in vinyl 4-methylbenzoate results in a slight upfield shift of the aromatic protons. These electronic effects also subtly influence the chemical shifts of the vinyl protons.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecules. The characteristic C=O stretching frequency of the ester group and the C=C stretching of the vinyl group are of particular interest.

Key IR Absorption Bands (cm⁻¹)

Functional GroupVinyl 2-Chlorobenzoate[4]Vinyl BenzoateVinyl 4-Methylbenzoate[6]Vinyl 4-Chlorobenzoate[7]
C=O Stretch (Ester) ~1730~1725~1720~1728
C=C Stretch (Vinyl) ~1645~1647~1648~1646
C-O Stretch (Ester) ~1250 & ~1100~1270 & ~1115~1275 & ~1110~1270 & ~1100
C-Cl Stretch ~750--~850

The position of the C=O stretching vibration is influenced by the electronic nature of the substituent on the aromatic ring. The electron-withdrawing chlorine atom increases the C=O bond order, leading to a higher stretching frequency in vinyl 2-chlorobenzoate and vinyl 4-chlorobenzoate compared to the electron-donating methyl group in vinyl 4-methylbenzoate.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, further confirming their identity.

Key Mass Spectrometry Data (m/z)

IonVinyl 2-ChlorobenzoateVinyl BenzoateVinyl 4-Methylbenzoate[8]Vinyl 4-Chlorobenzoate
[M]⁺ 182/184148162182/184
[M-CH₂=CHO]⁺ 139/141105119139/141
[C₆H₅CO]⁺ / [ClC₆H₄CO]⁺ / [CH₃C₆H₄CO]⁺ 139/141105119139/141
[C₆H₅]⁺ / [ClC₆H₄]⁺ / [CH₃C₆H₄]⁺ 111/1137791111/113

The presence of chlorine in vinyl 2-chlorobenzoate and vinyl 4-chlorobenzoate is readily identified by the characteristic isotopic pattern of the molecular ion peak ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio). The major fragmentation pathway involves the loss of the vinyloxy radical to form the corresponding benzoyl cation.

From Monomer to Polymer: A Comparative Look at Polymerization Behavior

The ultimate utility of these monomers lies in their ability to polymerize. The nature and position of the substituent on the benzoate ring can significantly influence the monomer's reactivity and the properties of the resulting polymer.

Principles of Vinyl Ester Polymerization

Vinyl esters, including the benzoates discussed here, typically undergo free-radical polymerization. The reactivity of the vinyl group is influenced by both resonance and inductive effects of the ester group. The Alfrey-Price Q-e scheme is a useful empirical method for predicting monomer reactivity in copolymerization. The 'Q' value represents the reactivity of the monomer due to resonance stabilization, while the 'e' value reflects the polarity of the vinyl group.

Generally, electron-withdrawing substituents on the aromatic ring, such as chlorine, are expected to increase the 'e' value, making the vinyl group more electrophilic. Conversely, electron-donating groups like methyl are expected to decrease the 'e' value.

Comparative Reactivity

Studies on the copolymerization of substituted vinyl benzoates have shown that the reactivity ratios are indeed influenced by the electronic nature of the substituent. For instance, in the radical copolymerization of para-substituted vinyl benzoates, a trend in reactivity is observed that correlates with the Hammett substituent constants.[3]

  • Vinyl 2-chlorobenzoate and Vinyl 4-chlorobenzoate: The electron-withdrawing chloro group is expected to increase the 'e' value compared to vinyl benzoate, potentially leading to a higher tendency for alternating copolymerization with electron-rich comonomers.

  • Vinyl 4-methylbenzoate: The electron-donating methyl group is expected to decrease the 'e' value, making it more reactive towards electron-poor comonomers.

Properties of the Resulting Polymers

The substituents on the benzoate ring also impact the properties of the resulting polymers.

Polymer PropertyPoly(vinyl 2-chlorobenzoate)Poly(vinyl benzoate)Poly(vinyl 4-methylbenzoate)Poly(vinyl 4-chlorobenzoate)
Glass Transition Temp. (Tg) Higher than PVB~75 °CLower than PVBHigher than PVB
Solubility Soluble in common organic solventsSoluble in aromatic and chlorinated solventsSoluble in a range of organic solventsSoluble in common organic solvents
Thermal Stability Potentially enhanced due to C-Cl bondGood thermal stabilitySimilar to PVBPotentially enhanced due to C-Cl bond

The bulky and polar chloro group in the ortho and para positions is expected to increase the glass transition temperature (Tg) of the corresponding polymers due to increased steric hindrance and dipole-dipole interactions, which restrict chain mobility. Conversely, the methyl group in poly(vinyl 4-methylbenzoate) may lead to a slightly lower Tg compared to poly(vinyl benzoate).

Experimental Protocols: Ensuring Rigor and Reproducibility

To facilitate further research and cross-validation, detailed experimental protocols for the key characterization techniques are provided below.

Workflow for Monomer Characterization

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of vinyl ester monomers.

Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified monomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Set the spectral width to cover the range of -1 to 10 ppm.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the range of 0 to 200 ppm.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0 ppm.

Protocol for IR Spectroscopy
  • Sample Preparation: For liquid samples, place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty salt plates.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and compare them with known functional group correlation tables.

Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the monomer (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as electron ionization (EI) for volatile compounds or electrospray ionization (ESI) for less volatile or thermally labile compounds.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for compounds containing chlorine.

Workflow for Determining Monomer Reactivity Ratios

Caption: Experimental workflow for the determination of monomer reactivity ratios in copolymerization.

Conclusion

The comprehensive characterization of vinyl 2-chlorobenzoate and its analogs reveals the significant influence of the nature and position of the aromatic substituent on their spectroscopic properties and, by extension, their polymerization behavior. The ortho-chloro substituent in vinyl 2-chlorobenzoate introduces distinct steric and electronic effects compared to its para-substituted counterpart and the unsubstituted vinyl benzoate. This guide provides the foundational data and protocols necessary for researchers to confidently identify these monomers and to rationally design polymers with tailored properties for a variety of applications, from advanced materials to drug delivery systems. The cross-validation of characterization data presented herein underscores the importance of a multi-technique approach to ensure the scientific integrity of monomer and polymer research.

References

  • Alfa Chemistry. Vinyl 2-Chlorobenzoate (stabilized with HQ). [Link]

  • Kinoshita, M., Irie, T., & Imoto, M. (2003). Polar effects in radical polymerization of vinyl monomers; radical copolymerization of several p‐substituted vinyl benzoates. Die Makromolekulare Chemie, 51(1), 1-10.
  • PubChem. Vinyl 2-chlorobenzoate. [Link]

  • PubChem. Methyl 4-methylbenzoate. [Link]

  • Royal Society of Chemistry. Methyl 4-vinylbenzoate. [Link]

  • PubChem. Vinyl benzoate. [Link]

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A Comparative Analysis of Polyvinyl 2-Chlorobenzoate and Polystyrene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in materials science, polymer chemistry, and drug development, the selection of a polymer with the precise balance of properties is paramount. This guide provides a detailed comparative analysis of the well-established thermoplastic, polystyrene (PS), and a more specialized, less-characterized polymer, polyvinyl 2-chlorobenzoate (PV2CB). While polystyrene is a ubiquitous commodity polymer with extensively documented characteristics, data on polyvinyl 2-chlorobenzoate is sparse in publicly available literature.

Therefore, this guide will serve a dual purpose. Firstly, it will present a comprehensive overview of the known properties of polystyrene, supported by established experimental data. Secondly, it will offer a theoretical projection of the properties of polyvinyl 2-chlorobenzoate, based on its chemical structure and analogies with related vinyl ester polymers. This guide will meticulously detail the experimental methodologies required to empirically validate these projections, providing a robust framework for researchers interested in the synthesis and characterization of this and similar novel polymers.

Unveiling the Contenders: Chemical Structure and Synthesis

A polymer's fundamental properties are intrinsically linked to its molecular architecture. The chemical structures of polystyrene and polyvinyl 2-chlorobenzoate, while both vinyl polymers, present key differences that are anticipated to manifest in their macroscopic behavior.

Polystyrene (PS) is a synthetic aromatic hydrocarbon polymer derived from the styrene monomer.[1] Its structure consists of a long hydrocarbon chain with a phenyl group attached to every other carbon atom. This simple, non-polar structure contributes to its widespread use and well-understood properties.

Polyvinyl 2-chlorobenzoate (PV2CB) , in contrast, is a polyvinyl ester. It is synthesized from the vinyl 2-chlorobenzoate monomer. Its structure features a benzoate group with a chlorine atom in the ortho position attached to the polyvinyl backbone via an ester linkage. This introduces polarity and steric hindrance not present in polystyrene.

Diagram: Chemical Structures

G cluster_PS Polystyrene (PS) cluster_PV2CB Polyvinyl 2-chlorobenzoate (PV2CB) PS_structure (-CH(C6H5)-CH2-)n PV2CB_structure (-CH(OCOC6H4Cl)-CH2-)n

Caption: Chemical repeat units of Polystyrene and Polyvinyl 2-chlorobenzoate.

Synthesis via Free-Radical Polymerization

Both polystyrene and, hypothetically, polyvinyl 2-chlorobenzoate can be synthesized via free-radical polymerization.[2] This common method involves three key stages: initiation, propagation, and termination. An initiator, such as benzoyl peroxide or AIBN, is used to generate free radicals which then react with the vinyl monomer to initiate the polymer chain growth.[2]

Diagram: Free-Radical Polymerization Workflow

G Initiator Initiator Initiation Initiation Initiator->Initiation Heat/UV Propagating_Chain Propagating_Chain Initiation->Propagating_Chain Radical Addition Monomer Monomer Monomer->Initiation Propagating_Chain->Propagating_Chain Monomer Addition Termination Termination Propagating_Chain->Termination Polymer Polymer Termination->Polymer

Caption: Generalized workflow for free-radical polymerization.

A Tale of Two Polymers: A Comparative Properties Table

The following table summarizes the known properties of polystyrene and the projected properties of polyvinyl 2-chlorobenzoate. The properties for PV2CB are estimations based on the influence of the chloro-benzoate group and should be empirically verified.

PropertyPolystyrene (PS)Polyvinyl 2-chlorobenzoate (PV2CB) (Projected)
Physical
AppearanceTransparent, colorless solid[3]Likely a white to off-white solid
Density1.04-1.09 g/cm³Higher than PS due to the chlorine atom and ester group
Molecular WeightTypically 100,000 - 400,000 g/mol [3]Dependent on synthesis conditions
SolubilitySoluble in aromatic hydrocarbons (toluene, benzene), chlorinated solvents (DCM), and some ketones (acetone).[4] Insoluble in water and alcohols.[5]Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) and some chlorinated solvents. Expected to be insoluble in water and non-polar hydrocarbons.
Mechanical
Tensile Strength40-50 MPa (GPPS)Potentially higher than PS due to increased intermolecular forces
Elongation at Break1-2% (GPPS)Likely lower than PS, more brittle
Young's Modulus3.0-3.6 GPa (GPPS)Expected to be higher than PS, indicating greater stiffness
Thermal
Glass Transition Temp (Tg)~100 °C[3]Expected to be higher than PS due to restricted chain mobility
Melting Point (Tm)Amorphous, no true melting pointAmorphous, no true melting point
Thermal StabilityDecomposes above 300 °CPotentially lower thermal stability due to the ester linkage

Experimental Protocols for Polymer Characterization

To empirically determine and compare the properties of PV2CB and PS, a suite of standard polymer characterization techniques should be employed.

Molecular Weight Determination: Viscometry

The molecular weight of a polymer is a critical parameter influencing its mechanical and physical properties.[6] A simple yet effective method for its determination is through dilute solution viscometry.

Protocol: Viscometric Molecular Weight Determination

  • Solution Preparation: Prepare a series of dilute solutions of the polymer in a suitable solvent (e.g., toluene for PS, a suitable solvent for PV2CB would need to be determined) at known concentrations (e.g., 0.1, 0.2, 0.3, 0.4, 0.5 g/dL).

  • Viscosity Measurement: Using an Ubbelohde or similar capillary viscometer, measure the flow time of the pure solvent and each polymer solution at a constant temperature.

  • Calculation of Viscosities:

    • Relative viscosity (ηr) = flow time of solution / flow time of solvent

    • Specific viscosity (ηsp) = ηr - 1

    • Reduced viscosity (ηred) = ηsp / concentration

    • Inherent viscosity (ηinh) = ln(ηr) / concentration

  • Huggins and Kraemer Plots: Plot reduced viscosity versus concentration (Huggins plot) and inherent viscosity versus concentration (Kraemer plot).

  • Intrinsic Viscosity Determination: Extrapolate both plots to zero concentration. The y-intercept of both plots should converge to the intrinsic viscosity [η].

  • Mark-Houwink Equation: Calculate the viscosity-average molecular weight (Mv) using the Mark-Houwink equation: [η] = K * Mv^a, where K and 'a' are Mark-Houwink constants specific to the polymer-solvent-temperature system.

Diagram: Viscometry Workflow

G cluster_prep Solution Preparation cluster_measurement Viscosity Measurement cluster_analysis Data Analysis Polymer Polymer Series_of_Concentrations Series_of_Concentrations Polymer->Series_of_Concentrations Solvent Solvent Solvent->Series_of_Concentrations Viscometer Viscometer Series_of_Concentrations->Viscometer Flow_Time_Measurement Flow_Time_Measurement Viscometer->Flow_Time_Measurement Calculate_Viscosities Calculate_Viscosities Flow_Time_Measurement->Calculate_Viscosities Huggins_Kraemer_Plots Huggins_Kraemer_Plots Calculate_Viscosities->Huggins_Kraemer_Plots Determine_Intrinsic_Viscosity Determine_Intrinsic_Viscosity Huggins_Kraemer_Plots->Determine_Intrinsic_Viscosity Mark_Houwink_Equation Mark_Houwink_Equation Determine_Intrinsic_Viscosity->Mark_Houwink_Equation Molecular_Weight Molecular_Weight Mark_Houwink_Equation->Molecular_Weight

Caption: Workflow for determining polymer molecular weight via viscometry.

Mechanical Properties: Tensile Testing

Tensile testing provides crucial information about a material's strength, stiffness, and ductility. The ASTM D638 standard is a widely accepted method for testing the tensile properties of plastics.[7]

Protocol: Tensile Testing (ASTM D638)

  • Specimen Preparation: Prepare dumbbell-shaped specimens of both PS and PV2CB according to the dimensions specified in ASTM D638. Ensure the specimens are free of defects.

  • Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23 °C and 50% RH) for a specified period to ensure consistency.

  • Testing Machine Setup: Use a universal testing machine (UTM) equipped with appropriate grips to securely hold the specimens.[8] Set the crosshead speed as specified in the standard for the material being tested.

  • Test Execution: Mount the specimen in the grips and apply a tensile load at a constant rate until the specimen fractures. The UTM will record the applied load and the elongation of the specimen.

  • Data Analysis: From the resulting stress-strain curve, determine the following properties:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, indicating stiffness.

    • Elongation at Break: The percentage increase in length at the point of fracture, a measure of ductility.

Thermal Properties: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques for understanding a polymer's thermal transitions and stability.[9][10]

Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh a small amount (5-10 mg) of the polymer sample into an aluminum DSC pan and seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.[11]

  • Heating and Cooling Cycles: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[9] Typically, a heat-cool-heat cycle is performed to erase the thermal history of the material.

  • Data Analysis: Analyze the resulting thermogram (heat flow vs. temperature) to identify:

    • Glass Transition Temperature (Tg): A step change in the baseline, indicating the transition from a glassy to a rubbery state.[12]

    • Melting Temperature (Tm): An endothermic peak, present in semi-crystalline polymers.

    • Crystallization Temperature (Tc): An exothermic peak observed upon cooling from the melt.

Protocol: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Place a small, accurately weighed sample (10-20 mg) of the polymer into a TGA pan.[13]

  • Instrument Setup: Place the pan in the TGA furnace.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 or 20 °C/min) in a controlled atmosphere (e.g., nitrogen or air) to a high temperature (e.g., 600-800 °C).[14]

  • Data Analysis: The TGA curve plots the percentage of weight loss against temperature. From this, determine:

    • Onset of Decomposition: The temperature at which significant weight loss begins, indicating the start of thermal degradation.

    • Decomposition Profile: The number of decomposition steps and the temperature ranges over which they occur.

    • Residual Mass: The amount of material remaining at the end of the analysis, which can indicate the presence of inorganic fillers.

Solubility Assessment

A qualitative assessment of solubility is fundamental for processing and application development.

Protocol: Qualitative Solubility Testing

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, toluene, dichloromethane, dimethylformamide).

  • Procedure: Add a small amount of the polymer to a test tube containing the solvent.

  • Observation: Vigorously shake the mixture and observe for dissolution at room temperature. Gentle heating can be applied to aid dissolution.

  • Classification: Classify the polymer as soluble, partially soluble (swelling), or insoluble in each solvent.

Concluding Remarks for the Research Professional

This guide has provided a comprehensive comparison between the well-established polystyrene and the lesser-known polyvinyl 2-chlorobenzoate. While a direct, data-driven comparison is hampered by the lack of experimental data for PV2CB, a theoretical framework for its properties has been proposed based on its chemical structure. The detailed experimental protocols provided herein offer a clear roadmap for researchers to synthesize and rigorously characterize PV2CB, thereby filling the existing knowledge gap.

The projected properties of polyvinyl 2-chlorobenzoate—higher stiffness, potentially higher tensile strength, and different solubility profile compared to polystyrene—suggest that it could be a candidate for applications requiring enhanced mechanical performance and specific solvent resistance. However, these hypotheses must be validated through empirical testing. The methodologies outlined in this guide provide the necessary tools for such an investigation, enabling a definitive comparison and a thorough understanding of the potential of this and other novel polyvinyl esters.

References

  • Wikipedia. Polystyrene. [Link]

  • USEON. Polystyrene (PS): Properties, Uses and Processing. 2025-04-10. [Link]

  • Patsnap Eureka. What Is Free Radical Polymerization? How PVC and PS Are Made. 2025-07-03. [Link]

  • Polymer Source. Poly(4-vinylbenzoic acid). [Link]

  • Litt, M. H. Remarks on the polymerization of vinyl benzoate. Die Makromolekulare Chemie. 1960. [Link]

  • Innovatech Labs. What a DSC Analysis of a Polymer Can Discover. 2021-08-03. [Link]

  • NC State University Libraries. Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties. [Link]

  • NC State University Libraries. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. [Link]

  • Patsnap Eureka. How to Measure Tensile Strength in Polymers: ASTM D638 Explained. 2025-07-03. [Link]

  • Science and Education Publishing. Synthesis and Characterization of Polyvinyl Alkyl Ester and Polyvinyl Alcohol Homopolymers and Blends of Polyvinyl Alkyl Esters. [Link]

  • BYJU'S. Properties of Polystyrene – (C8H8)n. [Link]

  • ASTM D638 The Essential Guide to Plastic Tensile Testing. 2025-06-09. [Link]

  • Chinese Journal of Polymer Science. DEVELOPMENT OF A CATALYST FOR SOLUTION OF POLY(VINYL ALCOHOL) IN NON-AQUEOUS MEDIUM. 2008. [Link]

  • MDPI. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. [Link]

  • ASTM. D638 Standard Test Method for Tensile Properties of Plastics. 2022-07-21. [Link]

  • Wikipedia. Polyvinyl ester. [Link]

  • Polymer Solutions. Thermogravimetric Analysis (TGA). [Link]

  • Quora. Which is the best solvent to dissolve polystyrene and what are the requirements?. 2018-01-08. [Link]

  • Sciencemadness Wiki. Polystyrene. 2023-09-09. [Link]

  • Polymer Science Learning Center. Differential Scanning Calorimetry. [Link]

  • MDPI. RAFT Polymerization of Vinyl Esters: Synthesis and Applications. [Link]

  • International Journal of Chemical Studies. Synthesis and characterization polyvinyl alcohol conjugates with some carboxylic acid and carbonyl compounds. 2018-12-15. [Link]

  • PMC - NIH. Fabrication and Characterization of Poly (vinyl alcohol) and Chitosan Oligosaccharide-Based Blend Films. 2021-05-06. [Link]

  • Genius Journals Publishing Group. Calculation of the Molecular Weight of a Polymer by the Experimental Method. [Link]

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A Spectroscopic Guide to the Synthesis of Vinyl 2-Chlorobenzoate: A Comparative Analysis of Product and Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the field of organic synthesis and drug development, meticulous characterization of chemical compounds is paramount to ensure the purity, identity, and quality of the final product. Spectroscopic techniques serve as the cornerstone of this analytical process, providing a detailed fingerprint of a molecule's structure. This guide offers a comprehensive spectroscopic comparison of vinyl 2-chlorobenzoate and its precursors, 2-chlorobenzoic acid and vinyl acetate. By examining the distinct spectral features in Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, researchers can effectively monitor the synthesis reaction, confirm the formation of the desired product, and identify the presence of any unreacted starting materials.

The Synthesis of Vinyl 2-Chlorobenzoate

Vinyl 2-chlorobenzoate is synthesized through the transvinylation of 2-chlorobenzoic acid with vinyl acetate. This reaction, often catalyzed by a transition metal complex, involves the transfer of the vinyl group from vinyl acetate to the carboxylic acid. The progress of this transformation can be conveniently tracked by observing the disappearance of the characteristic spectroscopic signals of the precursors and the emergence of new signals corresponding to the product.

Synthesis_Workflow cluster_precursors Precursors cluster_reaction Synthesis cluster_product Product 2-Chlorobenzoic_Acid 2-Chlorobenzoic Acid Reaction_Vessel Transvinylation Reaction 2-Chlorobenzoic_Acid->Reaction_Vessel Vinyl_Acetate Vinyl Acetate Vinyl_Acetate->Reaction_Vessel Vinyl_2-Chlorobenzoate Vinyl 2-Chlorobenzoate Reaction_Vessel->Vinyl_2-Chlorobenzoate

Caption: Synthesis of Vinyl 2-Chlorobenzoate from its precursors.

Comparative Spectroscopic Analysis

A detailed comparison of the spectroscopic data of vinyl 2-chlorobenzoate and its precursors is essential for unambiguous characterization. The following sections delineate the key differences observed in FT-IR, ¹H NMR, and ¹³C NMR spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The transformation from 2-chlorobenzoic acid and vinyl acetate to vinyl 2-chlorobenzoate is clearly evidenced by changes in the IR spectrum.

The most significant change is the disappearance of the broad O-H stretching band of the carboxylic acid in 2-chlorobenzoic acid, typically observed between 2500 and 3300 cm⁻¹. Concurrently, the characteristic C=O stretching frequency shifts, and new peaks corresponding to the vinyl ester group appear.

CompoundKey FT-IR Absorptions (cm⁻¹)Functional Group
2-Chlorobenzoic Acid ~3000 (broad)O-H stretch (carboxylic acid)
~1700C=O stretch (carboxylic acid)[1]
~1300C-O stretch (carboxylic acid)
Vinyl Acetate ~1760C=O stretch (ester)[2]
~1645C=C stretch (vinyl)[3]
~1220, 1124C-O stretch (ester)[2]
Vinyl 2-Chlorobenzoate ~1750C=O stretch (ester)
~1640C=C stretch (vinyl)
~1250, 1100C-O stretch (ester)

The FT-IR spectrum of vinyl 2-chlorobenzoate will show a distinct C=O stretching vibration characteristic of an ester, and the appearance of peaks associated with the vinyl group's C=C and C-H bonds, confirming the successful incorporation of the vinyl moiety.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The comparison of the ¹H NMR spectra of the product and precursors reveals clear diagnostic signals for monitoring the reaction.

The disappearance of the acidic proton signal from the carboxylic acid of 2-chlorobenzoic acid (typically a broad singlet above 10 ppm) is a primary indicator of product formation. The spectrum of vinyl 2-chlorobenzoate is characterized by the appearance of a set of signals in the vinyl region (typically 4.5-7.5 ppm) corresponding to the three vinyl protons. These protons exhibit a characteristic splitting pattern (dd, ddx) due to geminal and cis/trans couplings.

CompoundChemical Shift (δ, ppm)MultiplicityAssignment
2-Chlorobenzoic Acid 7.3-8.1mAromatic protons[4][5]
>10 (broad)s-COOH proton[4]
Vinyl Acetate ~7.27dd=CH-
~4.87, ~4.57d=CH₂[6]
~2.13s-CH₃
Vinyl 2-Chlorobenzoate 7.3-8.0mAromatic protons
~7.47dd=CH-[7]
~5.07, ~4.72d=CH₂[7]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides insight into the carbon framework of a molecule. The conversion of the precursors to vinyl 2-chlorobenzoate results in predictable shifts in the carbon signals.

The most notable changes include the shift of the carbonyl carbon from that of a carboxylic acid in 2-chlorobenzoic acid to that of an ester in the product. Furthermore, new signals corresponding to the two vinyl carbons will appear in the spectrum of vinyl 2-chlorobenzoate.

CompoundKey ¹³C NMR Chemical Shifts (δ, ppm)Assignment
2-Chlorobenzoic Acid ~171.1C=O (carboxylic acid)[5][8]
126.8-134.8Aromatic carbons[5][8]
Vinyl Acetate ~168.0C=O (ester)[6]
~141.4=CH-[6]
~97.5=CH₂[6]
~20.6-CH₃[6]
Vinyl 2-Chlorobenzoate ~164C=O (ester)
127-134Aromatic carbons
~141=CH-
~99=CH₂

Experimental Protocols

General Information: All reagents should be of analytical grade and used as received. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Spectroscopic data should be acquired on standard laboratory instrumentation. ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using a suitable deuterated solvent, such as CDCl₃, with tetramethylsilane (TMS) as an internal standard.[5][9] FT-IR spectra are commonly obtained using KBr pellets or as a thin film on a salt plate.

Synthesis of Vinyl 2-Chlorobenzoate: A general procedure for the synthesis of vinyl esters of aromatic carboxylic acids involves the reaction of the carboxylic acid with vinyl acetate in the presence of a suitable catalyst.[10][11]

  • To a solution of 2-chlorobenzoic acid in a suitable solvent (e.g., tetrahydrofuran), add a catalyst (e.g., a palladium or ruthenium complex) and an excess of vinyl acetate.

  • The reaction mixture is typically heated under an inert atmosphere.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford pure vinyl 2-chlorobenzoate.

Spectroscopic_Analysis_Workflow Sample_Preparation Prepare Samples (Precursors & Product) FTIR_Analysis Acquire FT-IR Spectra Sample_Preparation->FTIR_Analysis NMR_Analysis Acquire NMR Spectra (¹H and ¹³C) Sample_Preparation->NMR_Analysis Data_Processing Process and Analyze Spectral Data FTIR_Analysis->Data_Processing NMR_Analysis->Data_Processing Comparison Compare Spectra and Identify Key Differences Data_Processing->Comparison Conclusion Confirm Product Formation and Purity Comparison->Conclusion

Caption: Workflow for Spectroscopic Analysis.

Conclusion

The spectroscopic comparison of vinyl 2-chlorobenzoate with its precursors, 2-chlorobenzoic acid and vinyl acetate, provides a clear and definitive method for monitoring the synthesis and confirming the identity and purity of the final product. The key diagnostic features in FT-IR, ¹H NMR, and ¹³C NMR spectra—namely the disappearance of the carboxylic acid O-H and its corresponding carbonyl signal, and the appearance of the characteristic vinyl group and ester carbonyl signals—serve as reliable indicators of a successful transvinylation reaction. This guide provides researchers with the foundational knowledge and expected spectral data to confidently perform and analyze this important chemical transformation.

References

  • FT-IR spectra of vinyl acetate (VAc) monomer - ResearchGate. Available from: [Link]

  • (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR... - ResearchGate. Available from: [Link]

  • 2-chlorobenzoic acid - The Royal Society of Chemistry. Available from: [Link]

  • Vinyl acetate - SpectraBase. Available from: [Link]

  • Tracing Poly(Vinyl Acetate) Emulsions by Infrared and Raman Spectroscopies: Identification of Spectral Markers - PMC - NIH. Available from: [Link]

  • 2-Chlorobenzoic Acid | C7H5ClO2 - PubChem. Available from: [Link]

  • Heterogeneous 1H and 13C Parahydrogen-Induced Polarization of Acetate and Pyruvate Esters - PMC - NIH. Available from: [Link]

  • Vinyl Acetate | C4H6O2 - PubChem. Available from: [Link]

  • 13C- and 1H-NMR Investigations of Sequence Distribution in Vinyl Alcohol-Vinyl Acetate Copolymers. Macromolecules 1977, 10 (3), 532–535. Available from: [Link]

  • Vinyl acetate - Optional[FTIR] - Spectrum - SpectraBase. Available from: [Link]

  • FT-IR spectra of Poly (vinyl acetate) synthesized - ResearchGate. Available from: [Link]

  • 2-Chlorobenzoic acid - Optional[FTIR] - Spectrum - SpectraBase. Available from: [Link]

  • 13C- and 1H-NMR Investigations of Sequence Distribution in Vinyl Alcohol-Vinyl Acetate Copolymers | Macromolecules - ACS Publications. Available from: [Link]

  • Terahertz and far-infrared spectroscopic estimation of vinyl acetate content in ethylene-vinyl acetate copolymer | IEEE Conference Publication | IEEE Xplore. Available from: [Link]

  • Supplementary Information - The Royal Society of Chemistry. Available from: [Link]

  • The ¹H NMR spectra of poly(vinyl acetate) (bottom), and the same... - ResearchGate. Available from: [Link]

  • Spectroscopy Characterization of Ethylene Vinyl Acetate Degradation by Different Kinds of Accelerated Aging - ResearchGate. Available from: [Link]

  • 2 - Supporting Information. Available from: [Link]

  • Benzoic acid, 2-chloro- - the NIST WebBook. Available from: [Link]

  • Photon correlation spectroscopic studies of poly(vinyl acetate) above the glass transition temperature | Macromolecules - ACS Publications. Available from: [Link]

  • 2-Chlorobenzoic acid - Optional[FTIR] - Spectrum - SpectraBase. Available from: [Link]

  • 2-Chlorobenzoic acid - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available from: [Link]

  • Benzoic acid, 2-chloro- - the NIST WebBook. Available from: [Link]

  • Facile synthesis of vinyl esters of aromatic carboxylic acids with participation of 2-chloro - E3S Web of Conferences. Available from: [Link]

  • Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids - Asian Journal of Physics. Available from: [Link]

  • Synthesis of vinyl esters of aromatic carboxylic acids in the presence of Zn/SiOC, ZnO/SiOC, and Ni/SiOC catalytic systems - PMC - NIH. Available from: [Link]

  • FT-IR spectrum of vinyl ester of benzoic acid | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Synthesis of 13C and 2H Labeled Vinyl Pyruvate and Hyperpolarization of Pyruvate. Chemistry – A European Journal, 28(55), e202201210. Available from: [Link]

  • SYNTHESIS OF VINYL ESTERS OF SOME DICARBOXYLIC ACIDS USING VINYL ACETATE Текст научной статьи по специальности - КиберЛенинка. Available from: [Link]

  • Vinyl esters of carboxylic acids: Synthesis, properties, applications, and technological processes - Chemical Review and Letters. Available from: [Link]

  • Methyl 2-chlorobenzoate | C8H7ClO2 - PubChem. Available from: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Vinyl 2-Chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of vinyl 2-chlorobenzoate (CAS RN: 15721-27-4). As a halogenated organic compound, this chemical requires specific disposal protocols to ensure laboratory safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this substance in a laboratory setting.

Core Hazard Profile and Risk Assessment

Understanding the inherent risks of vinyl 2-chlorobenzoate is the foundation of its safe management. Its chemical structure, featuring a chlorinated benzene ring, classifies it as a halogenated organic compound, which dictates its primary disposal pathway.[1] The immediate hazards, as identified in its Safety Data Sheet (SDS), are direct threats to personnel.

According to its classification under Regulation (EC) No 1272/2008, vinyl 2-chlorobenzoate presents the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

The causality behind these classifications lies in the chemical's reactivity with biological tissues. Prolonged or unprotected contact can lead to inflammation and discomfort, necessitating the stringent use of Personal Protective Equipment (PPE).

Table 1: Hazard Summary for Vinyl 2-Chlorobenzoate

Hazard Classification GHS Code Description Recommended Precaution
Skin Irritation H315 Causes redness, itching, and inflammation upon contact with skin. Wear protective gloves and a lab coat.
Serious Eye Irritation H319 Can cause significant, potentially damaging, irritation to the eyes. Wear safety goggles or a face shield.

| Environmental | Halogenated Organic | Poses a risk to aquatic life and can persist in the environment if not properly degraded. | Prevent entry into drains and waterways. |

Pre-Disposal Safety and Handling Protocols

Proper disposal begins with proper handling. Minimizing waste generation and preventing accidental exposure are paramount. All handling of vinyl 2-chlorobenzoate should occur in a well-ventilated area, preferably within a chemical fume hood to prevent the generation of vapor or mist.

Required Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a significant risk of splashing.

  • Hand Protection: Wear nitrile gloves. It is critical to inspect gloves for tears or holes before use. If contact occurs, wash hands thoroughly after removing gloves.

  • Protective Clothing: A standard laboratory coat is required to protect against skin contact. Contaminated clothing must be removed immediately and washed before reuse.[2]

Step-by-Step Waste Segregation and Collection Protocol

The single most critical step in the disposal process is correct waste segregation. As a chlorinated compound, vinyl 2-chlorobenzoate must never be mixed with non-halogenated organic waste. Doing so contaminates the entire container, forcing the entire volume to be treated via the more complex and costly disposal route for halogenated compounds.[1]

Methodology:

  • Identify the Waste Stream: Confirm the waste as Halogenated Organic Waste . This category includes any organic compounds that are chlorinated, brominated, fluorinated, or iodated.[1]

  • Select the Appropriate Waste Container:

    • Use only a designated, leak-proof container clearly marked for "Halogenated Organic Waste."

    • The container must be made of a material compatible with vinyl 2-chlorobenzoate.

    • Ensure the container has a secure, tight-fitting lid to prevent the release of vapors.

  • Properly Label the Container: The label must be filled out completely and legibly, including:

    • The words "Hazardous Waste."

    • The full chemical name: "Vinyl 2-chlorobenzoate."

    • The approximate concentration and volume.

    • The relevant hazard pictograms (e.g., irritant).

    • The date accumulation started.

  • Transfer the Waste:

    • Carefully pour or transfer the waste vinyl 2-chlorobenzoate into the designated container using a funnel to prevent spills.

    • Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and away from heat or direct sunlight, as polymerization may occur.

Spill Management Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

Protocol for Small, Contained Spills:

  • Alert and Evacuate: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the proper height.

  • Don PPE: Wear the appropriate PPE as described in Section 2.

  • Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the liquid.

  • Collect and Dispose: Once absorbed, carefully scoop the material into the designated "Halogenated Organic Waste" container.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with local policy.

Final Disposal Pathway and Regulatory Framework

The ultimate disposal of vinyl 2-chlorobenzoate is governed by strict environmental regulations. As a halogenated organic waste, it is subject to specific treatment technologies designed to safely break down the carbon-halogen bonds.[3]

  • Disposal Method: The primary and most effective method for disposing of halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[3] This process ensures the complete destruction of the molecule, preventing its release into the environment.

  • Regulatory Compliance: In the United States, the disposal of such waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While vinyl 2-chlorobenzoate is not individually listed with a specific waste code, it falls under the category of halogenated organic compounds.[4][5] Your institution's EHS department is responsible for assigning the correct waste codes and managing the final disposal process.

  • Licensed Disposal Company: All disposal must be carried out by a licensed and certified hazardous waste disposal company. Never attempt to dispose of this chemical down the drain or in regular trash.

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational workflow for the proper disposal of vinyl 2-chlorobenzoate.

G cluster_prep Phase 1: In-Lab Preparation cluster_storage Phase 2: Storage & Disposal start Identify Waste: Vinyl 2-Chlorobenzoate classify Classify as Halogenated Organic Waste start->classify select_container Select Designated 'Halogenated Waste' Container classify->select_container  Yes   label_container Label Container with Chemical Name, Hazards, and Date select_container->label_container transfer Safely Transfer Waste into Container label_container->transfer store Store Securely in Satellite Accumulation Area transfer->store contact_ehs Contact EHS for Pickup and Final Disposal store->contact_ehs end_process Disposal by Licensed Contractor (Incineration) contact_ehs->end_process

Caption: Decision workflow for the disposal of vinyl 2-chlorobenzoate.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Segregation Guidelines . Unknown Source. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . Electronic Code of Federal Regulations (eCFR). [Link]

  • Frequently-used federal hazardous waste codes . Unknown Source. [Link]

  • Waste Code . U.S. Environmental Protection Agency. [Link]

  • EPA Hazardous Waste Codes . University of Maryland Environmental Safety, Sustainability and Risk. [Link]

  • WASTE CODES . Ohio Environmental Protection Agency. [Link]

  • EPA HAZARDOUS WASTE CODES . Unknown Source. [Link]

  • Hazardous Waste Listings . U.S. Environmental Protection Agency. [Link]

  • Hazardous Materials Disposal Guide . Nipissing University. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Vinyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of Vinyl 2-chlorobenzoate (CAS RN: 15721-27-4). As drug development professionals, our commitment to safety is paramount, ensuring that innovative research is conducted within a framework of rigorous risk mitigation. This document moves beyond a simple checklist, offering a procedural and causal explanation for each safety recommendation, grounded in authoritative data.

Hazard Assessment: The 'Why' Behind the Precaution

Understanding the inherent risks of a chemical is the foundation of safe handling. Vinyl 2-chlorobenzoate is classified with specific hazards that dictate our choice of personal protective equipment and engineering controls. The primary risks are direct contact with the skin and eyes.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), the hazards are clear and require our utmost respect.

Hazard Classification Hazard Statement GHS Pictogram
Skin Irritation, Category 2H315: Causes skin irritation
Eye Irritation, Category 2H319: Causes serious eye irritation

Table 1: GHS Hazard Profile for Vinyl 2-chlorobenzoate.

The causality is straightforward: exposure of epithelial tissues to this compound can lead to irritation. Therefore, our primary safety objective is to create an unbroken barrier between the chemical and the researcher. This is achieved through a combination of engineering controls and appropriate PPE.

Core Directive: Personal Protective Equipment (PPE)

PPE is the final barrier between a researcher and a hazardous substance. Its effectiveness is entirely dependent on proper selection and consistent use. For all operations involving Vinyl 2-chlorobenzoate, from simple transfers to complex reactions, the following PPE is mandatory.

Eye and Face Protection

Given its classification as a serious eye irritant (H319), standard safety glasses are insufficient.

  • Minimum Requirement: Chemical splash goggles that conform to European Standard EN166 (or equivalent) are required.[1][2] These provide a seal around the eyes, protecting against splashes from all angles.

  • Enhanced Requirement: When handling larger quantities (>100 mL) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.

Hand Protection

The skin irritation hazard (H315) necessitates the use of chemical-resistant gloves. The choice of glove material is critical.

  • Recommended Material: Nitrile rubber gloves are a suitable choice for protection against incidental contact.

  • Protocol: Always double-check glove integrity before use. Remove and replace gloves immediately if they become contaminated. Wash hands thoroughly with soap and water after removing gloves. Never wear contaminated gloves outside of the immediate work area.

Skin and Body Protection

To protect against accidental spills and skin contact, appropriate body protection is essential.

  • Laboratory Coat: A flame-retardant lab coat is mandatory. It should be fully buttoned to provide maximum coverage.

  • Footwear: Closed-toe shoes, preferably made of a non-porous material, must be worn at all times in the laboratory.

Task Eye/Face Protection Hand Protection Body Protection
Weighing/Transfer (<100mL) Chemical Splash GogglesNitrile GlovesLab Coat, Closed-toe Shoes
Reaction Setup/Workup Chemical Splash Goggles & Face ShieldNitrile GlovesLab Coat, Closed-toe Shoes
Waste Handling Chemical Splash GogglesNitrile GlovesLab Coat, Closed-toe Shoes
Spill Cleanup Chemical Splash Goggles & Face ShieldNitrile GlovesLab Coat, Closed-toe Shoes

Table 2: Task-Specific PPE Requirements.

Operational Plan: From Benchtop to Waste

Safe handling is a complete workflow. The following protocols provide step-by-step guidance for routine laboratory operations involving Vinyl 2-chlorobenzoate.

Primary Engineering Control: The Chemical Fume Hood

All work with Vinyl 2-chlorobenzoate must be performed inside a certified chemical fume hood.[3] This is the most critical piece of safety equipment, as it protects the user from inhaling potentially harmful vapors and contains any accidental spills.

Experimental Protocol: Preparing a Solution
  • Preparation: Before bringing the chemical into the work area, ensure all necessary equipment (glassware, stir bars, solvents, etc.) and waste containers are inside the fume hood.

  • Don PPE: Put on all required PPE as detailed in Table 2.

  • Chemical Transfer: Place the sealed container of Vinyl 2-chlorobenzoate on a stable surface inside the fume hood. Uncap the container slowly.

  • Measurement: Using appropriate tools (e.g., pipette, graduated cylinder), carefully measure the required amount of the liquid.

  • Solution Preparation: Slowly add the Vinyl 2-chlorobenzoate to the solvent in your reaction flask or beaker. Do not add solvent to the bulk chemical.

  • Secure Containers: Immediately and securely recap the primary chemical container and the newly prepared solution.

  • Cleanup: Clean any contaminated non-disposable equipment. Dispose of all contaminated disposable items (e.g., pipette tips, wipes) into the designated hazardous waste container.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands thoroughly.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Handling Phase A Verify Fume Hood Certification B Assemble All Equipment & Waste Containers in Hood A->B C Don Required PPE (Goggles, Gloves, Coat) B->C D Transfer & Uncap Chemical C->D E Measure Required Volume D->E F Prepare Solution E->F G Securely Cap All Containers F->G H Dispose of Contaminated Items in Labeled Hazardous Waste G->H I Clean Work Area H->I J Doff PPE Correctly I->J K Wash Hands Thoroughly J->K

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.